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  • Product: 6-Methoxyquinoline-8-carboxylic acid
  • CAS: 408536-52-7

Core Science & Biosynthesis

Foundational

6-Methoxyquinoline-8-carboxylic acid CAS number

An In-depth Technical Guide to 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) Introduction 6-Methoxyquinoline-8-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. Cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7)

Introduction

6-Methoxyquinoline-8-carboxylic acid is a heterocyclic building block belonging to the quinoline class of compounds. Characterized by a quinoline core substituted with a methoxy group at the 6-position and a carboxylic acid at the 8-position, this molecule serves as a highly valuable intermediate in the realms of medicinal chemistry and materials science. Its structural framework is closely related to the pharmacophore of several historically significant pharmaceutical agents, making it a compound of considerable interest for drug development professionals. The carboxylic acid moiety provides a versatile chemical handle for further synthetic modifications, such as amide bond formation or esterification, enabling the construction of diverse molecular libraries for biological screening. This guide provides a comprehensive technical overview of its properties, a logical synthesis strategy, its applications, and essential safety protocols.

Physicochemical Properties and Identification

The unique identity and characteristics of 6-Methoxyquinoline-8-carboxylic acid are defined by its specific molecular structure. These properties are fundamental for its application in research and synthesis.

IdentifierValueSource(s)
CAS Number 408536-52-7[1][2]
Molecular Formula C11H9NO3[2][3]
Molecular Weight 203.197 g/mol [1][2][3]
InChI Key PTOKBRQKJFQMIB-UHFFFAOYSA-N[1]
Typical Purity ≥97%[1]
Physical Form Solid / Powder[4]
Related Salt CAS 1082696-00-1 (Hydrochloride salt)[4]

While specific experimental data on properties like melting point and solubility are not widely published, inferences can be drawn from related structures. The parent compound, 6-Methoxyquinoline, is noted as being insoluble in water.[5][6] The presence of the carboxylic acid group in 6-Methoxyquinoline-8-carboxylic acid would be expected to confer some aqueous solubility, particularly under basic (deprotonated) conditions, while likely remaining soluble in common organic solvents.

Synthesis and Methodologies

Proposed Synthetic Workflow

The synthesis is best approached as a three-stage process starting from a commercially available aniline derivative.

Synthetic_Workflow A 3-Nitro-4-aminoanisole + Glycerol, H2SO4, Oxidizing Agent B 6-Methoxy-8-nitroquinoline A->B Step 1: Skraup Reaction C Reduction (e.g., SnCl2, H2) B->C Step 2: Nitro Group Reduction D 8-Amino-6-methoxyquinoline C->D Step 2: Nitro Group Reduction E Sandmeyer-type Reaction 1. Diazotization (NaNO2, HCl) 2. Cyanation (CuCN) 3. Hydrolysis D->E Step 3: Amine to Carboxylic Acid Conversion F 6-Methoxyquinoline-8-carboxylic acid E->F Step 3: Amine to Carboxylic Acid Conversion

Caption: Proposed multi-step synthesis of 6-Methoxyquinoline-8-carboxylic acid.

Experimental Protocol Rationale and Steps

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

  • Causality: The Skraup reaction is a cornerstone of quinoline synthesis, providing a reliable method to construct the heterocyclic ring system. It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[7] Using 3-nitro-4-aminoanisole as the starting aniline ensures the correct placement of the methoxy group at position 6 and the nitro group at position 8 in the resulting quinoline ring. Arsenic oxide is a traditional oxidizing agent for this reaction.[7]

  • Protocol:

    • In a suitable reaction vessel, create a slurry of powdered arsenic oxide and 3-nitro-4-aminoanisole in glycerol.[7]

    • With vigorous stirring, slowly add concentrated sulfuric acid. The temperature will spontaneously rise; control the addition rate to maintain a manageable temperature.[7]

    • Carefully heat the mixture to the specified reaction temperature (e.g., 105-110°C) and maintain for several hours.[7] This step is highly exothermic and must be controlled carefully.

    • After the reaction is complete, cool the mixture and dilute it with water.

    • Neutralize the mixture with ammonium hydroxide to precipitate the crude product.[7]

    • Filter the precipitate and wash thoroughly with water, followed by recrystallization from a suitable solvent like methanol to yield pure 6-methoxy-8-nitroquinoline.[7]

Step 2: Reduction to 8-Amino-6-methoxyquinoline

  • Causality: The nitro group is an excellent precursor to an amine via reduction. This transformation is necessary to install the amino group required for the final conversion to a carboxylic acid. Tin(II) chloride (SnCl2) in an acidic medium is a classic and effective method for this reduction.[8][9]

  • Protocol:

    • Dissolve or suspend 6-methoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid).

    • Add a solution of SnCl2 dihydrate in concentrated hydrochloric acid portion-wise while monitoring the reaction temperature.

    • After the addition, heat the mixture at reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base (e.g., NaOH or NH4OH) to precipitate the amine.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to obtain 8-Amino-6-methoxyquinoline.

Step 3: Conversion to 6-Methoxyquinoline-8-carboxylic acid

  • Causality: The Sandmeyer reaction is a powerful method for converting an aromatic amine into a variety of functional groups, including nitriles, which can be readily hydrolyzed to carboxylic acids. This provides a reliable route to the target molecule from the key 8-amino intermediate.

  • Protocol:

    • Diazotization: Dissolve 8-Amino-6-methoxyquinoline in a cold aqueous acid solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5°C to form the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN). Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will evolve.

    • Allow the reaction to warm to room temperature and stir until the formation of the nitrile is complete.

    • Hydrolysis: Isolate the intermediate nitrile. Subject the nitrile to acidic or basic hydrolysis (e.g., refluxing in aqueous HCl or NaOH) to convert the cyano group into a carboxylic acid.

    • After hydrolysis, neutralize the solution to the isoelectric point of the amino acid to precipitate the final product, 6-Methoxyquinoline-8-carboxylic acid. Filter, wash, and dry the solid.

Applications in Research and Drug Development

The primary value of 6-Methoxyquinoline-8-carboxylic acid lies in its role as a sophisticated chemical intermediate. Its structure is intrinsically linked to pharmacologically active scaffolds.

Application_Pathways Core 6-Methoxyquinoline-8-carboxylic acid App1 Medicinal Chemistry Intermediate Core->App1 App2 Materials Science Precursor Core->App2 SubApp1 Antimalarial Drug Discovery (Primaquine/Tafenoquine Analogs) App1->SubApp1 SubApp2 Anti-Cancer Agent Synthesis App1->SubApp2 SubApp3 Bioisosteric Scaffolding App1->SubApp3 SubApp4 Further Derivatization (Amides, Esters) App1->SubApp4 SubApp5 OLED Materials App2->SubApp5 SubApp6 Fluorescent Sensors App2->SubApp6

Caption: Key application areas for 6-Methoxyquinoline-8-carboxylic acid.

  • Antimalarial Drug Discovery: The 8-amino-6-methoxyquinoline core is the foundational pharmacophore for the crucial antimalarial drugs primaquine and tafenoquine.[8][9] This compound provides a route to novel analogs where the carboxylic acid can be used to attach different side chains via amide linkages, potentially leading to new derivatives with improved activity, altered pharmacokinetic profiles, or reduced toxicity.[8][10]

  • Oncology and Anti-inflammatory Research: Derivatives of 6-methoxyquinoline have demonstrated significant cytotoxic effects against cancer cell lines, including those that are multidrug-resistant.[6] The scaffold is also used to develop anti-inflammatory agents.[6] This carboxylic acid derivative is an ideal starting point for synthesizing targeted libraries to explore these therapeutic areas.

  • Bioisosterism: The carboxylic acid group is a feature in hundreds of approved drugs.[11] However, it can sometimes lead to issues with metabolic stability or membrane permeability.[11] This molecule can be used in studies to develop bioisosteres—functional groups that mimic the carboxylic acid's properties but with improved drug-like characteristics.

  • Materials Science: The quinoline ring system possesses unique electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and as a component in fluorescent sensors for detecting ions like zinc.[6] The carboxylic acid group allows for covalent attachment of the quinoline core to polymers or other substrates.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 6-Methoxyquinoline-8-carboxylic acid is not detailed in the search results, a conservative safety protocol can be established based on the SDS for the closely related 6-Methoxyquinoline and its hydrochloride salt.[4][5][12][13]

  • Hazard Identification:

    • May be harmful if swallowed or in contact with skin.[12]

    • Causes skin irritation (Category 2).[5][13]

    • Causes serious eye irritation (Category 2/2A).[5][13]

    • May cause respiratory irritation.[12]

  • Recommended Precautions and PPE:

    • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14] Avoid breathing dust.[5] Wash hands thoroughly after handling.[13]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or European Standard EN166 regulations.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][14]

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][13] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists or if you feel unwell.[13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

    • Keep away from strong oxidizing agents and strong acids.[5]

References

  • 6-methoxy-8-quinolinecarboxylic acid - Chemical Synthesis Database. ChemSynthesis. [Link]

  • 6-Methoxyquinoline-8-carboxylic acid (C007B-367157). Cenmed Enterprises. [Link]

  • SAFETY DATA SHEET: 6-Methoxyquinoline. Alfa Aesar. [Link]

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]

  • 6-Methoxyquinoline: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Synthesis of 8-(5-Hydroxyamylamino)-6-methoxyquinoline: a New Method of Preparation of Pentaquin and its Analogs. Journal of the American Chemical Society. [Link]

  • Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. RTI International. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. National Center for Biotechnology Information. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Bentham Science. [Link]

  • (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. [Link]

Sources

Exploratory

6-Methoxyquinoline-8-carboxylic Acid: Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. 6-Methoxyquinoline-8-carboxylic acid is a highly specialized building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds. 6-Methoxyquinoline-8-carboxylic acid is a highly specialized building block characterized by its unique electronic distribution and bidentate chelation capabilities. By strategically positioning an electron-donating methoxy group at the C6 position and a carboxylic acid at the C8 position, this molecule offers an optimized pharmacophore for targeting metalloenzymes, developing antimalarial agents, and designing sophisticated metal-chelating therapeutics.

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and integration into drug discovery workflows, grounded in established chemical principles and self-validating experimental protocols.

Physicochemical Profiling & Structural Dynamics

The structural logic of 6-methoxyquinoline-8-carboxylic acid dictates its behavior in both synthetic environments and biological systems. The quinoline core provides a rigid, planar aromatic system capable of π−π stacking interactions within protein binding pockets.

Crucially, the C6-methoxy group exerts a positive resonance effect (+R), pushing electron density into the aromatic ring. This subtle electronic shift increases the Lewis basicity of the quinoline nitrogen. Concurrently, the C8-carboxylic acid provides a proton-donating/accepting site that undergoes ionization at physiological pH. Together, the quinoline nitrogen and the C8-carboxylate form an ideal bidentate pocket for coordinating transition metals (e.g., Zn 2+ , Fe 3+ ).

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound :

ParameterValue / Description
Chemical Name 6-Methoxyquinoline-8-carboxylic acid
Molecular Formula C 11​ H 9​ NO 3​
Molecular Weight 203.197 g/mol
CAS Registry Number 408536-52-7 (Free Base) / 1082696-00-1 (HCl Salt)
SMILES String COC1=CC(=C2N=CC=CC2=C1)C(O)=O
InChIKey PTOKBRQKJFQMIB-UHFFFAOYSA-N
Primary Application Metalloenzyme inhibitor scaffold, Antimalarial precursor

Synthetic Methodologies: The Modified Skraup Reaction

The synthesis of 6-methoxyquinoline-8-carboxylic acid relies on a modified Skraup synthesis, a robust historical methodology first adapted for complex quinoline derivatives in the mid-20th century .

The causality of the reaction design is critical: Glycerol is dehydrated in situ to form the highly reactive electrophile, acrolein. 2-Amino-5-methoxybenzoic acid acts as the nucleophile. Because the intermediate dihydroquinoline is susceptible to side reactions, a mild oxidant (such as sodium m-nitrobenzenesulfonate or iodine) is strictly required to drive the final aromatization, preventing the accumulation of reduced byproducts.

SynthesisWorkflow Glycerol Glycerol (Precursor) Acrolein Acrolein (In situ Electrophile) Glycerol->Acrolein H2SO4, Heat (Dehydration) Michael Michael Addition Intermediate Acrolein->Michael Aniline 2-Amino-5-methoxybenzoic acid (Nucleophile) Aniline->Michael Nucleophilic Attack Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Intramolecular Electrophilic Substitution Oxidation Oxidation (Aromatization) Cyclization->Oxidation -H2O Product 6-Methoxyquinoline-8-carboxylic acid (Final Product) Oxidation->Product Nitrobenzene or I2

Logical workflow of the modified Skraup synthesis for 6-methoxyquinoline-8-carboxylic acid.

Protocol 1: Synthesis and Isoelectric Purification

This protocol is designed as a self-validating system to ensure high yield and purity without relying solely on downstream chromatography.

Step 1: Reagent Preparation & Electrophile Generation

  • Action: In a round-bottom flask, combine 1.0 eq of 2-amino-5-methoxybenzoic acid, 3.0 eq of glycerol, and 1.2 eq of sodium m-nitrobenzenesulfonate.

  • Causality: The oxidant is intimately mixed with the precursors before acid addition to ensure it is immediately available to trap the cyclized intermediate, preventing thermal degradation.

Step 2: Acid Catalysis

  • Action: Slowly add concentrated H 2​ SO 4​ (4.0 eq) dropwise at 0°C, then gradually heat the mixture to 140°C under reflux.

  • Causality: H 2​ SO 4​ acts dually as a dehydrating agent to generate acrolein from glycerol and as an acid catalyst for the subsequent Michael addition and ring closure.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm.

  • Validation: The starting material (2-amino-5-methoxybenzoic acid) is highly fluorescent. The complete disappearance of this fluorescent spot validates that the nucleophile has been fully consumed and cyclized.

Step 4: Isoelectric Precipitation

  • Action: Cool the mixture to room temperature, dilute with ice water, and carefully adjust the pH to ~4.5 using 10% NaOH.

  • Causality: The target compound is amphoteric. By titrating exactly to its isoelectric point (pI), the zwitterionic form dominates, minimizing aqueous solubility and forcing the compound to crash out of solution as a pure crystalline solid.

Pharmacological Applications & Binding Logic

In drug development, the 6-methoxyquinoline-8-carboxylic acid scaffold is utilized primarily for its ability to engage metalloenzymes (such as matrix metalloproteinases or viral integrases). Unlike traditional 8-hydroxyquinolines, the C8-carboxylic acid provides a unique electrostatic profile, allowing for both coordinate covalent bonding with the metal and ionic salt-bridge formation with basic residues in the protein pocket.

PharmacophoreModel Metal Metal Ion (Zn2+/Fe3+) Target Protein Pocket Metal->Target Metalloenzyme Core Nitrogen Quinoline N (Donor) Nitrogen->Metal Coordinate Bond Carboxylate C8-Carboxyl (Donor) Carboxylate->Metal Ionic/Coordinate Bond Methoxy C6-Methoxy (Modulator) Methoxy->Target Hydrophobic Interaction

Pharmacophore model illustrating bidentate metal chelation and target engagement.

Protocol 2: Spectrophotometric Metalloenzyme Chelation Assay

To empirically prove the compound's target engagement mechanism, this in vitro assay utilizes the electronic shift inherent to the quinoline chromophore upon metal binding.

Step 1: Buffer Preparation

  • Action: Prepare a 50 mM HEPES buffer at pH 7.4.

  • Causality: HEPES is chosen over phosphate buffers because phosphate competitively binds transition metals, which would yield false-negative chelation data.

Step 2: Titration and Complexation

  • Action: Prepare a 10 µM solution of 6-methoxyquinoline-8-carboxylic acid in the buffer. Titrate with increasing concentrations of ZnCl 2​ (0 to 50 µM).

  • Causality: As the metal coordinates with the quinoline nitrogen and the carboxylate, it fundamentally alters the π−π∗ and n−π∗ electronic transitions of the aromatic system.

Step 3: Spectrophotometric Readout & Validation (Self-Validation)

  • Action: Record the UV-Vis absorption spectra from 250 nm to 450 nm after each titration step.

  • Validation: Overlay the spectra. The emergence of a strict isosbestic point (a specific wavelength where total absorbance remains constant during the titration) mathematically validates a clean 1:1 stoichiometric complexation. If the isosbestic point is absent or smeared, it indicates unwanted side reactions, such as ligand aggregation or non-specific precipitation, thereby acting as an internal quality control for the assay.

References

  • Campbell, K. N., et al. "Studies in the Quinoline Series. VII. The Preparation of Some α-Dialkylaminomethyl-8-quinoline Methanols." Journal of the American Chemical Society, 1946, 68(9), 1844-1847. Available at:[Link]

Foundational

Synthesis and Mechanistic Evaluation of 6-Methoxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The specific substitution pattern—a meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry[1]. The specific substitution pattern—a methoxy group at the C6 position and a carboxylic acid at the C8 position—provides unique spatial and electronic characteristics. This scaffold is frequently incorporated into the design of antimalarial agents, selective kinase inhibitors, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2]. This technical guide outlines the optimal synthetic pathways, underlying chemical mechanisms, and self-validating experimental protocols required for its high-yield preparation.

Retrosynthetic Analysis & Pathway Design

The construction of the quinoline core with precise regiocontrol at the C6 and C8 positions requires strategic precursor selection. Based on established heterocyclic chemistry principles, three primary retrosynthetic disconnections are viable for synthesizing 6-methoxyquinoline-8-carboxylic acid[3][4]:

  • De Novo Core Construction (Skraup Synthesis): The most direct route, utilizing 2-amino-5-methoxybenzoic acid and glycerol. This pathway simultaneously establishes the pyridine ring while retaining the pre-installed functional groups[5][6].

  • Late-Stage Oxidation: Starting from 6-methoxy-8-methylquinoline. The benzylic methyl group is selectively oxidized to a carboxylic acid, bypassing the steric hindrance associated with early-stage carboxylation[4][7].

  • Halogen-Metal Exchange: Utilizing 8-bromo-6-methoxyquinoline. Lithium-halogen exchange followed by trapping with electrophilic carbon dioxide yields the target acid[8].

Retrosynthesis Target 6-Methoxyquinoline- 8-carboxylic acid Skraup 2-Amino-5-methoxy- benzoic acid + Glycerol Skraup->Target Skraup Synthesis (H2SO4, Oxidant) Oxidation 6-Methoxy-8- methylquinoline Oxidation->Target Oxidation (KMnO4 or SeO2) Grignard 8-Bromo-6- methoxyquinoline + CO2 Grignard->Target Halogen-Metal Exchange (n-BuLi, then CO2)

Retrosynthetic pathways for 6-Methoxyquinoline-8-carboxylic acid.

Mechanistic Insights: The Modified Skraup Reaction

The Skraup synthesis remains the most industrially scalable and atom-economical approach for synthesizing quinoline-8-carboxylic acid derivatives[6]. To ensure a self-validating and safe reaction system, it is critical to understand the causality of the reagents used:

  • Glycerol & Sulfuric Acid: Sulfuric acid acts as a dual-purpose reagent. It first catalyzes the severe dehydration of glycerol to form the highly reactive, α,β-unsaturated aldehyde known as acrolein in situ. It subsequently acts as the acid catalyst for the Michael addition and ring closure[4][9].

  • Oxidizing Agent (Nitrobenzene or Sodium m-Nitrobenzenesulfonate): The initial cyclization produces a dihydroquinoline intermediate. The oxidizing agent is strictly required to drive the aromatization of this intermediate into the fully conjugated, stable quinoline core. Without it, the reaction stalls or undergoes disproportionation[6][10].

  • Moderators (Boric Acid): The Skraup reaction is notoriously exothermic. Boric acid is often added to form a complex with glycerol, throttling the release rate of acrolein and preventing violent thermal runaways[9].

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration (H2SO4, Δ) Michael Michael Adduct (β-Anilinoaldehyde) Acrolein->Michael + Aniline Aniline 2-Amino-5-methoxy- benzoic acid Aniline->Michael Cyclization Dihydroquinoline Intermediate Michael->Cyclization Electrophilic Cyclization (Acid Catalyzed) Oxidation 6-Methoxyquinoline- 8-carboxylic acid Cyclization->Oxidation Aromatization (Nitrobenzene / As2O5)

Mechanistic workflow of the modified Skraup quinoline synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Skraup Synthesis (Direct Route)

Objective: De novo synthesis directly from 2-amino-5-methoxybenzoic acid[5][6]. Validation Checkpoint: The internal temperature must be strictly maintained between 135–140 °C. Exceeding 145 °C will lead to the rapid polymerization of acrolein, resulting in intractable tar formation.

  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermocouple, charge 2-amino-5-methoxybenzoic acid (16.7 g, 100 mmol), anhydrous glycerol (27.6 g, 300 mmol), and sodium m-nitrobenzenesulfonate (22.5 g, 100 mmol).

  • Acid Addition: Submerge the flask in an ice-water bath. Slowly add concentrated H₂SO₄ (40 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.

  • Heating & Cyclization: Replace the ice bath with a heating mantle. Gradually ramp the temperature to 135 °C. Maintain this temperature for 4 hours.

    • Self-Validation: The mixture will transition to a dark brown viscous liquid. Monitor the consumption of the starting aniline via TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Cool the reaction mixture to 80 °C, then carefully pour it over 400 mL of crushed ice with vigorous stirring. Neutralize the highly acidic solution to pH 4–5 using aqueous ammonium hydroxide (28%).

  • Isolation: Filter the resulting crude precipitate under a vacuum. Purify the solid via recrystallization from boiling ethanol to yield 6-methoxyquinoline-8-carboxylic acid as an off-white to pale yellow solid.

Protocol B: Late-Stage Oxidation of 6-Methoxy-8-methylquinoline

Objective: Chemoselective oxidation of the C8 benzylic methyl group[4][7]. Validation Checkpoint: Strong oxidants like KMnO₄ can cause over-oxidation to the quinoline N-oxide. A two-step Riley oxidation (SeO₂) followed by Silver(I) oxide ensures high chemoselectivity.

  • Aldehyde Formation: Dissolve 6-methoxy-8-methylquinoline (17.3 g, 100 mmol) in 1,4-dioxane (150 mL). Add selenium dioxide (SeO₂) (13.3 g, 120 mmol). Reflux the mixture at 100 °C for 6 hours. Filter the hot solution through a Celite pad to remove the precipitated black selenium metal.

  • Carboxylic Acid Formation: Concentrate the filtrate under reduced pressure to obtain the crude 8-formyl intermediate. Dissolve this intermediate in a THF/Water mixture (1:1, 200 mL). Add silver(I) oxide (Ag₂O) (34.7 g, 150 mmol) and NaOH (8.0 g, 200 mmol). Stir vigorously at room temperature for 12 hours.

  • Workup & Isolation: Filter the suspension to remove insoluble silver salts. Acidify the aqueous filtrate with 2M HCl until pH 4 is reached. Collect the precipitated 6-methoxyquinoline-8-carboxylic acid via vacuum filtration, wash with cold water, and dry under a high vacuum.

Comparative Data Presentation

The following table summarizes the quantitative metrics of the discussed synthetic routes to aid in process selection based on scale and available infrastructure:

Synthetic RouteStarting MaterialOverall YieldScalabilityGreen Chemistry / Safety Profile
Modified Skraup 2-Amino-5-methoxybenzoic acid60 - 70%High (Kg scale)Poor atom economy; highly exothermic; requires strong acids[6].
Late-Stage Oxidation 6-Methoxy-8-methylquinoline75 - 85%MediumAvoids extreme exotherms; generates heavy metal waste (Se, Ag)[4][7].
Halogen-Metal Exchange 8-Bromo-6-methoxyquinoline50 - 60%Low (g scale)Requires cryogenic conditions (-78 °C) and pyrophoric reagents (n-BuLi)[8].

References

  • Source: chemsynthesis.
  • Source: rsc.
  • Source: google.
  • Process for the preparation of quinolines (EP0132714B1)
  • Source: benchchem.

Sources

Exploratory

The Doebner-von Miller Reaction: A Technical Guide to Quinoline Synthesis

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive nat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Its synthesis has been a subject of intense study for over a century, with the Doebner-von Miller reaction emerging as a cornerstone methodology. This guide provides a comprehensive technical overview of this classic reaction, delving into its mechanistic intricacies, practical execution, inherent limitations, and modern advancements. As a self-validating system, the protocols and insights described herein are designed to be both informative and immediately applicable in a research and development setting.

The Strategic Importance of the Doebner-von Miller Reaction

First described in 1881, the Doebner-von Miller reaction is a versatile and operationally simple method for the synthesis of substituted quinolines.[1] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] This reaction is a modification of the Skraup synthesis, but it offers greater flexibility in the introduction of substituents onto the pyridine ring of the quinoline system.[4] Its enduring relevance in organic synthesis is a testament to its utility in accessing a wide array of quinoline derivatives, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6]

Unraveling the Reaction Mechanism

The mechanism of the Doebner-von Miller reaction has been a subject of considerable debate, with several proposed pathways.[2] A widely accepted mechanism involves a series of acid-catalyzed steps, including Michael addition, cyclization, dehydration, and oxidation.[7] More recent studies involving isotope labeling experiments have suggested a more complex fragmentation-recombination mechanism in certain cases.[8]

A plausible mechanistic pathway can be outlined as follows:

  • Michael Addition: The reaction commences with an acid-catalyzed Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[7]

  • Cyclization: The resulting 3-(phenylamino)carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution to form a 1,2,3,4-tetrahydroquinoline.

  • Dehydration: Subsequent acid-catalyzed dehydration of the cyclic intermediate yields a 1,2-dihydroquinoline.

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product. The oxidizing agent is often an intermediate formed in the reaction, such as a Schiff base, or can be atmospheric oxygen.[4]

The fragmentation-recombination mechanism, on the other hand, proposes an initial conjugate addition followed by a retro-Michael fragmentation into an imine and a saturated ketone. These fragments then recombine in a different manner before cyclizing and oxidizing to the final quinoline product.[2][8] This pathway helps to explain the formation of certain "scrambled" products observed in crossover experiments.[7]

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct (3-(Phenylamino)carbonyl) Aniline->Michael_Adduct Enone α,β-Unsaturated Carbonyl Enone->Michael_Adduct Acid Acid Catalyst (H+) Acid->Michael_Adduct Michael Addition Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Michael_Adduct->Tetrahydroquinoline Intramolecular Cyclization Dihydroquinoline 1,2-Dihydroquinoline Tetrahydroquinoline->Dihydroquinoline Dehydration (-H2O) Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation Oxidant Oxidant (e.g., Schiff base, O2) Oxidant->Quinoline

Figure 1: A simplified representation of a plausible mechanistic pathway for the Doebner-von Miller reaction.

Practical Execution: A Validated Protocol

The successful execution of the Doebner-von Miller reaction requires careful control of reaction conditions to maximize the yield of the desired quinoline and minimize the formation of byproducts, most notably tar.[7] The following protocol for the synthesis of 2-methylquinoline (quinaldine) serves as a representative example.[7]

Experimental Protocol: Synthesis of 2-Methylquinoline

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde (or crotonaldehyde)

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride

  • Sodium Hydroxide solution (or slaked lime)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Formation of Aniline Hydrochloride: To the flask, add aniline and concentrated hydrochloric acid. Stir the mixture to form a slurry of aniline hydrochloride.

  • Addition of Carbonyl Compound: Cool the flask in an ice bath. Slowly add acetaldehyde (which will undergo an in-situ aldol condensation to form crotonaldehyde) or crotonaldehyde dropwise to the stirred mixture.[9] The slow addition and low temperature are crucial to control the exothermic nature of the reaction and minimize polymerization.[7]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid catalyst to promote the cyclization step.[7]

  • Reaction Monitoring: Heat the reaction mixture to reflux for 4-7 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide or a slurry of slaked lime until the mixture is strongly alkaline. This step is often exothermic and should be performed with cooling.

  • Isolation and Purification: The most common method for isolating the product is steam distillation.[10][11] The 2-methylquinoline is steam-volatile and will co-distill with water.

    • Set up a steam distillation apparatus and distill the mixture until the distillate is no longer cloudy.[12]

    • Collect the distillate and separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation.[7]

Troubleshooting:

  • Tar Formation: This is the most common issue, arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7] To mitigate this, ensure slow addition of the carbonyl compound at a low temperature and consider using a biphasic solvent system.[13]

  • Low Yield: Low yields can be due to tar formation, incomplete reaction, or degradation of the product under harsh conditions.[14] Optimization of the acid catalyst, reaction temperature, and reaction time is crucial. For less reactive anilines (e.g., those with electron-withdrawing groups), more forcing conditions or a more active catalyst may be necessary.[3]

  • Incomplete Oxidation: If the final product is contaminated with dihydroquinoline impurities, ensure a sufficient amount of oxidant is present or consider a separate oxidation step.[7]

Troubleshooting_Workflow Start Low Yield or Tar Formation Check_Addition Slow addition of carbonyl at low temp? Start->Check_Addition Check_Temp Reaction temperature optimized? Check_Addition->Check_Temp Yes Consider_Biphasic Consider biphasic solvent system Check_Addition->Consider_Biphasic No Check_Catalyst Acid catalyst type and concentration optimal? Check_Temp->Check_Catalyst Yes Optimize_Conditions Optimize temperature and reaction time Check_Temp->Optimize_Conditions No Screen_Catalysts Screen different Lewis/Brønsted acids Check_Catalyst->Screen_Catalysts No Success Improved Yield Check_Catalyst->Success Yes Consider_Acetal Use acetal of carbonyl compound Consider_Biphasic->Consider_Acetal Consider_Biphasic->Optimize_Conditions Consider_Acetal->Optimize_Conditions Optimize_Conditions->Success Screen_Catalysts->Optimize_Conditions

Figure 2: A troubleshooting workflow for common issues encountered in the Doebner-von Miller reaction.

Scope and Limitations

The Doebner-von Miller reaction is broadly applicable, but its success is highly dependent on the nature of the substrates.

Substituent Effects on the Aniline:

Substituent on AnilineEffect on ReactivityTypical Outcome
Electron-donating groups (e.g., -CH₃, -OCH₃)Increase reactivityGenerally good to excellent yields.[3]
Electron-withdrawing groups (e.g., -NO₂, -Cl)Decrease reactivityLower yields, may require harsher conditions.[3][13]
Ortho-substituentsSteric hindranceMay lead to lower yields or favor cyclization at the less hindered position.
Meta-substituentsRegioselectivity issuesCan lead to a mixture of 5- and 7-substituted quinolines.[13]

Nature of the α,β-Unsaturated Carbonyl Compound:

The structure of the carbonyl component dictates the substitution pattern on the pyridine ring of the quinoline product.

  • Acrolein (from glycerol or acetaldehyde): Leads to unsubstituted quinolines at the 2- and 4-positions.[7]

  • Crotonaldehyde: Yields 2-methylquinolines.[4]

  • Cinnamaldehyde: Produces 2-phenylquinolines.[4]

  • Methyl vinyl ketone: Results in the formation of 4-methylquinolines.

A significant limitation is the propensity of many α,β-unsaturated aldehydes and ketones to polymerize under the strongly acidic conditions of the reaction, leading to the formation of tar and reduced yields.[7]

Modern Variations and Improvements

To address the limitations of the classical Doebner-von Miller reaction, particularly the harsh conditions and formation of byproducts, several modifications have been developed.

  • Lewis Acid Catalysis: In addition to Brønsted acids, a variety of Lewis acids such as tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and zinc chloride (ZnCl₂) have been employed as catalysts.[2][3] These can sometimes offer milder reaction conditions and improved selectivity.

  • Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, offers several advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder, solvent-free reaction conditions.[13] This approach aligns with the principles of green chemistry.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and often improved yields.[4]

  • Ionic Liquids: The use of ionic liquids as solvents or catalysts can also provide a greener alternative to traditional volatile organic solvents and may enhance reaction rates and selectivity.[15]

  • Flow Chemistry: Continuous flow reactors have been utilized for the Doebner-von Miller synthesis, allowing for better control of reaction parameters, improved safety for exothermic reactions, and easier scalability.[7]

MethodCatalyst/ConditionsKey Advantages
ClassicalConcentrated HCl or H₂SO₄Simple, inexpensive reagents.[2]
Lewis Acid CatalyzedSnCl₄, Sc(OTf)₃, ZnCl₂Milder conditions, improved selectivity in some cases.[2][3]
Solid Acid CatalyzedAg(I)-Montmorillonite K10Recyclable catalyst, solvent-free conditions, environmentally friendly.[13]
Microwave-AssistedMicrowave irradiationRapid reaction times, often higher yields.[4]
Flow ChemistryContinuous flow reactorEnhanced safety, better control, scalability.[7]

Applications in Drug Development

The quinoline core is a prominent feature in a vast number of pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. While the Doebner-von Miller reaction may not always be the final step in the synthesis of a complex drug molecule, it is a powerful tool for the construction of the fundamental quinoline scaffold.

A notable example is the synthesis of precursors to the antimalarial drug primaquine . The 6-methoxy-8-aminoquinoline core of primaquine can be synthesized via a reaction related to the Doebner-von Miller synthesis.[14] Although industrial syntheses of primaquine often follow alternative routes, the Doebner-von Miller reaction provides a foundational approach for accessing the key quinoline intermediate.[16][17][18][19][20] The reaction's ability to generate a diverse range of substituted quinolines makes it an invaluable tool in the early stages of drug discovery for lead compound generation and structure-activity relationship (SAR) studies.

Conclusion

The Doebner-von Miller reaction, despite its age, remains a highly relevant and powerful method for the synthesis of quinolines. Its operational simplicity and the ready availability of starting materials make it an attractive choice for both academic research and industrial applications. While the classical conditions can be harsh and prone to side reactions, modern variations utilizing novel catalysts and reaction technologies have significantly expanded its scope and utility. For researchers and professionals in drug development, a thorough understanding of the Doebner-von Miller reaction, its nuances, and its modern adaptations is essential for the efficient synthesis of novel quinoline-based compounds with therapeutic potential.

References

  • Jeena, V., & Jayram, J. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Jeena, V., & Jayram, J. (2016). SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I)-EXCHANGED MONTMORILLONITE K10 CATALYST. HETEROCYCLES, 92(12), 2213. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Le, Z. G., Liang, M., Chen, Z. S., Zhang, S. H., & Xie, Z. B. (2017). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Molecules, 22(5), 769. [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. [Link]

  • Das, S. N. (2021, October 10). Doebner-Miller reaction and applications. SlideShare. [Link]

  • Ayman Mohamed Ibrahim. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ? ResearchGate. [Link]

  • CN101353323B - Purification method of 2-methyl quinoline. (n.d.).
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78. [Link]

  • Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar. [Link]

  • Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. R Discovery. [Link]

  • Hudeček, O., Dvořáková, H., Černoch, P., Stibor, I., & Lhoták, P. (2022). The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8503. [Link]

  • Asadi, S., Aliyan, H., & Fazaeli, R. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Batch Synthesis of Primaquine Diphosphate Anti-Malarial Drug. (2025). PubMed. [Link]

  • Wang, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592–6595. [Link]

  • Batch Synthesis of Primaquine Diphosphate Anti‐Malarial Drug. (2025). ResearchGate. [Link]

  • Gronert, S., & O'Hair, R. A. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

  • US6479660B1 - Process for the preparation of anti-malarial drugs. (n.d.).
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Patil, P. R. (2022, November 28). Advance organic chemistry 1 ; Doebner Miller reaction [PPTX]. SlideShare. [Link]

  • Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). [Link]

  • Nichols, L. (2022, April 7). 5.5D: Step-by-Step Procedures for Steam Distillation. Chemistry LibreTexts. [Link]

  • Singh, C., et al. (2017). Synthesis of Primaquine Glyco-Congugates as Potential Tissue Schizontocidal Antimalarial Agents. Chemical biology & drug design, 90(2), 254-261. [Link]

  • CN102898366A - Method for one-step preparation of 2-methylquinoline. (n.d.).

Sources

Foundational

Starting Materials and Synthetic Strategies for 6-Methoxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 6-Methoxyquinoline-8-carboxylic acid is a highly privileged pharmacophore and critical synthetic intermediate in medicinal chemistry. Substituted quinolines, particularly those bearing functional groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-8-carboxylic acid is a highly privileged pharmacophore and critical synthetic intermediate in medicinal chemistry. Substituted quinolines, particularly those bearing functional groups at the 8-position, are ubiquitous in the development of antimalarial agents (e.g., primaquine and tafenoquine analogs) and targeted kinase inhibitors. The strategic placement of the methoxy group at C6 enhances the electron density of the aromatic system, modulating the pKa of the quinoline nitrogen and directly influencing the molecule's pharmacokinetic profile.

This technical guide details the causality, starting material selection, and step-by-step methodologies for synthesizing this intermediate. We will contrast the classical Skraup annulation with modern transition-metal-catalyzed cross-coupling approaches to provide a holistic view of process scalability and efficiency.

Retrosynthetic Analysis & Route Selection

The synthesis of 6-methoxyquinoline-8-carboxylic acid hinges on the construction of the quinoline bicyclic system. The primary retrosynthetic disconnection targets the pyridine ring, which can be assembled via the condensation of an aniline derivative with a three-carbon electrophile.

  • Route 1 (Classical): Pre-installation of the carboxylic acid. The starting material is 5-methoxyanthranilic acid (2-amino-5-methoxybenzoic acid). This route is highly direct but requires careful thermal control to prevent decarboxylation[1].

  • Route 2 (Modern): Post-annulation carboxylation. The starting material is 2-bromo-4-methoxyaniline . Following the Skraup synthesis to form 8-bromo-6-methoxyquinoline, a palladium-catalyzed carbonylation installs the C8-carboxylic acid. This avoids the risk of premature decarboxylation and often provides higher overall yields at scale.

Retrosynthesis Target 6-Methoxyquinoline- 8-carboxylic acid Route1 5-Methoxyanthranilic acid + Glycerol Target->Route1 Skraup Annulation Route2 8-Bromo-6-methoxyquinoline + CO / H2O Target->Route2 Pd-Catalyzed Carbonylation

Retrosynthetic disconnections for 6-methoxyquinoline-8-carboxylic acid.

Route 1: Direct Annulation via Skraup Synthesis

Mechanistic Causality

The Skraup synthesis is the most direct method for constructing the quinoline core[1]. The reaction utilizes 5-methoxyanthranilic acid and glycerol[2]. Sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to acrolein and acts as the solvent/proton source for the subsequent Michael addition and electrophilic aromatic substitution.

A mild oxidant is strictly required to aromatize the intermediate dihydroquinoline. Sodium 3-nitrobenzenesulfonate is preferred over harsher oxidants (like iodine or arsenic pentoxide) because it minimizes oxidative degradation of the electron-rich methoxy group and prevents the thermal decarboxylation of the C8-acid[3].

Experimental Protocol (Self-Validating System)
  • Reagent Assembly: In a heavily vented fume hood, charge a round-bottom flask with 5-methoxyanthranilic acid (1.0 equiv), glycerol (3.0 equiv), and sodium 3-nitrobenzenesulfonate (0.6 equiv).

  • Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated H 2​ SO 4​ (4.0 equiv) dropwise. Causality: The dropwise addition prevents rapid, uncontrolled dehydration of glycerol, which can lead to runaway exothermic polymerization and tar formation.

  • Thermal Activation: Gradually heat the mixture to 140°C over 1 hour. Maintain this temperature for 4-6 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly fluorescent anthranilic acid spot indicates complete consumption.

  • Quench & Neutralization: Cool the reaction mixture to room temperature and pour it over crushed ice. Slowly neutralize with aqueous NH 4​ OH until the pH reaches 4.5–5.0 (the isoelectric point of the product).

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to yield pure 6-methoxyquinoline-8-carboxylic acid as a pale yellow solid.

SkraupMechanism A Glycerol + H2SO4 B Acrolein (in situ) A->B Dehydration C Michael Addition of 5-Methoxyanthranilic acid B->C D Electrophilic Ring Closure C->D H+ catalysis E Dihydroquinoline Intermediate D->E F Aromatization (Oxidation) E->F Sodium 3-nitrobenzenesulfonate G 6-Methoxyquinoline- 8-carboxylic acid F->G

Mechanistic workflow of the direct Skraup annulation route.

Route 2: Halogen-Metal Exchange and Carbonylation

Mechanistic Causality

To circumvent the thermal instability of anthranilic acids, modern process chemistry often employs a two-step approach. By starting with 2-bromo-4-methoxyaniline, the Skraup reaction proceeds cleanly to 8-bromo-6-methoxyquinoline. The bulky bromine atom sterically protects the C8 position during annulation.

Subsequently, palladium-catalyzed carbonylation is employed. The use of Pd(OAc) 2​ with a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) forces a cis-coordination geometry on the palladium center. This geometry accelerates the reductive elimination of the ester product and prevents catalyst poisoning by the strongly coordinating quinoline nitrogen.

Experimental Protocol (Self-Validating System)
  • Annulation: Perform the Skraup reaction on 2-bromo-4-methoxyaniline using the thermal protocol described in Route 1 to isolate 8-bromo-6-methoxyquinoline.

  • Carbonylation Setup: In a high-pressure autoclave, dissolve 8-bromo-6-methoxyquinoline (1.0 equiv) in anhydrous methanol. Add Et 3​ N (2.0 equiv), Pd(OAc) 2​ (5 mol%), and dppf (5 mol%).

  • Pressurization: Purge the vessel with N 2​ , then pressurize with CO gas to 50 psi.

  • Reaction: Heat the mixture to 80°C for 12 hours. Validation: GC-MS analysis must confirm the mass shift from the brominated starting material (M + ≈ 238) to the methyl ester (M + = 217).

  • Saponification: Concentrate the mixture, redissolve in THF/H 2​ O (1:1), and add LiOH (3.0 equiv). Stir at room temperature for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the final 6-methoxyquinoline-8-carboxylic acid.

Route2Workflow Step1 2-Bromo-4-methoxyaniline + Glycerol (Skraup) Step2 8-Bromo-6-methoxyquinoline Step1->Step2 Annulation Step3 Pd(OAc)2, dppf, CO (gas), MeOH, Et3N, 80°C Step2->Step3 Step4 Methyl 6-methoxyquinoline- 8-carboxylate Step3->Step4 Carbonylation Step5 LiOH, THF/H2O, RT Step4->Step5 Step6 6-Methoxyquinoline- 8-carboxylic acid Step5->Step6 Saponification

Step-by-step workflow of the modern Pd-catalyzed carbonylation route.

Quantitative Data Presentation

The selection between Route 1 and Route 2 depends on the scale, equipment availability (e.g., high-pressure reactors), and purity requirements.

ParameterRoute 1: Direct SkraupRoute 2: Pd-Carbonylation
Primary Starting Material 5-Methoxyanthranilic acid2-Bromo-4-methoxyaniline
Overall Yield 45% – 55%65% – 75% (over 3 steps)
Scalability High (Standard Reactors)Medium (Requires CO Autoclave)
Cost Efficiency Low Cost (Bulk Reagents)Higher Cost (Pd/Ligands)
Impurity Profile Tar/Polymerization byproductsTrace heavy metals (Pd)
Green Chemistry Poor (Excess H 2​ SO 4​ )Moderate (Catalytic, but uses CO)

Conclusion

The synthesis of 6-methoxyquinoline-8-carboxylic acid demands precise control over electrophilic aromatic substitution and functional group tolerance. While the classical Skraup synthesis utilizing 5-methoxyanthranilic acid remains the most direct and cost-effective method for bench-scale preparations[3], the modern palladium-catalyzed carbonylation of 8-bromo-6-methoxyquinoline offers superior yields and avoids the thermodynamic pitfalls of decarboxylation.

References

  • Campbell, K. N., et al. "Studies in the Quinoline Series. VII. The Preparation of Some α-Dialkylaminomethyl-8-quinoline Methanols." Journal of the American Chemical Society, 68(9), 1844-1846 (1946). URL:[Link]

  • Jones, G. Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. John Wiley & Sons (1977). URL:[Link]

  • ChemSynthesis Chemical Database. "6-methoxy-8-quinolinecarboxylic acid". URL:[Link]

Sources

Exploratory

6-Methoxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Quinoline Scaffold The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of natural products...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of natural products and synthetic compounds endowed with a wide array of biological activities. From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibacterial agents, the versatility of the quinoline core is undeniable. Within this esteemed class of heterocycles, 6-methoxyquinoline-8-carboxylic acid emerges as a compound of significant interest for researchers and drug development professionals. Its strategic substitution with a methoxy group at the 6-position and a carboxylic acid at the 8-position provides a unique electronic and steric profile, offering a fertile ground for the exploration of novel therapeutic agents. This in-depth technical guide aims to provide a comprehensive literature review, detailing the synthesis, characterization, and potential applications of 6-methoxyquinoline-8-carboxylic acid, with a focus on its relevance in modern drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. This section details the key identifiers for 6-methoxyquinoline-8-carboxylic acid and provides an expert analysis of its expected spectroscopic signatures.

Table 1: Physicochemical Properties of 6-Methoxyquinoline-8-carboxylic acid

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1][2]
InChI Key PTOKBRQKJFQMIB-UHFFFAOYSA-N[3]
Appearance Expected to be a solid powder
Purity Commercially available up to 97%[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related quinoline and carboxylic acid-containing compounds, the following represents the anticipated ¹H and ¹³C NMR spectra for 6-methoxyquinoline-8-carboxylic acid.

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the quinoline ring, the methoxy group, and the carboxylic acid proton.

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline scaffold will appear in this region as a series of doublets, doublets of doublets, and singlets, characteristic of a substituted quinoline system. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the methoxy and carboxylic acid groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically above δ 10.0 ppm, due to the acidic nature of the proton and hydrogen bonding.

  • Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.9-4.0 ppm.

¹³C NMR (Carbon-13) Spectroscopy: The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between δ 165-185 ppm.[4]

  • Aromatic Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen and oxygen atoms will be shifted further downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 6-methoxyquinoline-8-carboxylic acid will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present in the range of 1760-1690 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[5]

  • C-O Stretch (Carboxylic Acid and Methoxy): Stretching vibrations for the C-O bonds of the carboxylic acid and the methoxy group are expected in the fingerprint region, between 1320-1210 cm⁻¹.[5]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of medium to weak intensity will be observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 6-methoxyquinoline-8-carboxylic acid, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (203.19). Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and carbon dioxide (-CO₂, 44 Da).[6]

Synthesis Methodology

Proposed Synthetic Workflow: From 6-Methoxy-8-nitroquinoline

A common and reliable strategy involves the use of 6-methoxy-8-nitroquinoline as a key intermediate. This precursor can be synthesized via a Skraup reaction, a classic method for quinoline synthesis.[7]

cluster_0 Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline cluster_1 Step 2: Reduction of the Nitro Group cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis of the Nitrile 4-methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline reaction1 Heat 4-methoxy-2-nitroaniline->reaction1 Glycerol Glycerol Glycerol->reaction1 Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->reaction1 Oxidizing_Agent Oxidizing Agent (e.g., Arsenic Acid) Oxidizing_Agent->reaction1 6-methoxy-8-nitroquinoline 6-Methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline_2 6-Methoxy-8-nitroquinoline reaction1->6-methoxy-8-nitroquinoline reaction2 Reduction 6-methoxy-8-nitroquinoline_2->reaction2 Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->reaction2 8-amino-6-methoxyquinoline 8-Amino-6-methoxyquinoline 8-amino-6-methoxyquinoline_2 8-Amino-6-methoxyquinoline reaction2->8-amino-6-methoxyquinoline reaction3 Diazotization & Cyanation 8-amino-6-methoxyquinoline_2->reaction3 NaNO2_HCl 1. NaNO₂ / HCl 2. CuCN NaNO2_HCl->reaction3 6-methoxy-8-cyanoquinoline 6-Methoxy-8-cyanoquinoline 6-methoxy-8-cyanoquinoline_2 6-Methoxy-8-cyanoquinoline reaction3->6-methoxy-8-cyanoquinoline reaction4 Hydrolysis 6-methoxy-8-cyanoquinoline_2->reaction4 Acid_Base Acid or Base Hydrolysis (e.g., H₂SO₄ or NaOH) Acid_Base->reaction4 Target_Compound 6-Methoxyquinoline-8-carboxylic acid reaction4->Target_Compound

Figure 1: Proposed synthetic workflow for 6-methoxyquinoline-8-carboxylic acid.

Detailed Experimental Protocol (Adapted from established methodologies)

Step 1: Synthesis of 6-Methoxy-8-nitroquinoline [7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of 4-methoxy-2-nitroaniline and glycerol. An oxidizing agent, such as arsenic acid or sodium m-nitrobenzenesulfonate, is then added portion-wise.

  • Heating: The reaction mixture is heated to approximately 120-140°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a concentrated solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and methanol, to yield pure 6-methoxy-8-nitroquinoline.

Step 2: Synthesis of 8-Amino-6-methoxyquinoline

  • Reduction: The 6-methoxy-8-nitroquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, typically tin(II) chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid, is added portion-wise.

  • Heating: The mixture is heated at reflux until the reduction is complete, as indicated by TLC.

  • Workup: The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 8-amino-6-methoxyquinoline can be purified by column chromatography on silica gel.

Step 3: Synthesis of 6-Methoxy-8-cyanoquinoline (via Sandmeyer Reaction)

  • Diazotization: The 8-amino-6-methoxyquinoline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature.

  • Cyanation: The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Workup: The reaction mixture is heated to decompose the intermediate complex, cooled, and then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The crude nitrile can be purified by column chromatography.

Step 4: Synthesis of 6-Methoxyquinoline-8-carboxylic acid

  • Hydrolysis: The 6-methoxy-8-cyanoquinoline is subjected to hydrolysis under either acidic or basic conditions. For acidic hydrolysis, the nitrile is heated in a mixture of concentrated sulfuric acid and water. For basic hydrolysis, it is refluxed with a concentrated solution of sodium hydroxide in a water/ethanol mixture.

  • Workup: After the reaction is complete, the mixture is cooled. If acidic hydrolysis was performed, the solution is carefully neutralized to precipitate the carboxylic acid. If basic hydrolysis was used, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The precipitated 6-methoxyquinoline-8-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Applications in Drug Discovery and Chemical Biology

The quinoline scaffold is a cornerstone in the development of therapeutic agents, and 6-methoxyquinoline-8-carboxylic acid, along with its derivatives, holds significant promise in various areas of drug discovery.

Anticancer Potential

Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through diverse mechanisms.[8] These include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and interference with DNA replication.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassCancer Cell Line(s)Reported IC₅₀Mechanism of Action (if known)Reference(s)
Quinoline-based Topoisomerase I InhibitorsVariousnM to low µM rangeTopoisomerase I poisoning[9]
6-Methoxyquinoline-metal complexesA549 (Lung)57.9 µM (Cu complex)Induction of oxidative stress and apoptosis[10]
Pyrano[3,2-c]quinolonesHep-G2, MCF-7Moderate to strong inhibitionNot specified[7]
2-Arylquinoline-4-carboxylic acidsNot specifiedNot specifiedP-glycoprotein inhibition

One of the most explored mechanisms of action for quinoline-based anticancer agents is the inhibition of topoisomerases.[8][11] These enzymes are crucial for resolving topological issues during DNA replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, quinoline derivatives can lead to double-strand breaks and ultimately trigger apoptosis in cancer cells.[9]

Furthermore, the quinoline scaffold has been successfully utilized to design inhibitors of various protein kinases that are often dysregulated in cancer.[12] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases involved in signaling pathways such as PI3K/Akt/mTOR and Ras/Raf/MEK.[12] The methoxy and carboxylic acid groups on 6-methoxyquinoline-8-carboxylic acid can be strategically modified to optimize interactions with the active sites of these kinases.

cluster_0 Mechanism 1: Topoisomerase Inhibition cluster_1 Mechanism 2: Kinase Inhibition Quinoline_Derivative Quinoline Derivative (e.g., 6-Methoxyquinoline- 8-carboxylic acid analog) Cleavage_Complex Topoisomerase-DNA Cleavage Complex Quinoline_Derivative->Cleavage_Complex Stabilizes Kinase Protein Kinase (e.g., EGFR, PI3K) Quinoline_Derivative->Kinase Inhibits Topoisomerase Topoisomerase Topoisomerase->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Apoptosis_1 Apoptosis Cleavage_Complex->Apoptosis_1 Leads to Downstream_Signaling Downstream Signaling Pathways Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Apoptosis_2 Apoptosis Downstream_Signaling->Apoptosis_2 Inhibits

Sources

Foundational

Structural Elucidation of 6-Methoxyquinoline-8-carboxylic Acid: A Definitive 1H NMR Guide

Executive Summary In modern drug discovery, the quinoline nucleus represents a "privileged scaffold," frequently utilized in the design of antimalarial, antibacterial, and antineoplastic agents. Specifically, 6-Methoxyqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinoline nucleus represents a "privileged scaffold," frequently utilized in the design of antimalarial, antibacterial, and antineoplastic agents. Specifically, 6-Methoxyquinoline-8-carboxylic acid serves as a critical intermediate and pharmacophore building block. For researchers and drug development professionals, the precise structural verification of this highly functionalized heterocycle is paramount.

This whitepaper provides an authoritative, in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-methoxyquinoline-8-carboxylic acid. By deconstructing the electronic effects of its substituents and providing a self-validating experimental protocol, this guide bridges the gap between theoretical spectroscopy and applied analytical chemistry.

Theoretical Framework: Electronic Effects and Causality

The 1H NMR spectrum of a substituted quinoline is dictated by a complex interplay of inductive (-I), mesomeric (+M/-M), and anisotropic effects [1]. To accurately assign the spectrum of 6-methoxyquinoline-8-carboxylic acid, we must analyze the molecule as a perturbed quinoline system:

  • The Quinoline Core: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), heavily deshielding the protons on the pyridine-like ring, particularly at the α (H-2) and γ (H-4) positions.

  • The 6-Methoxy Group (+M): The oxygen atom of the methoxy group donates electron density into the aromatic π -system via resonance. This significantly shields the ortho protons (H-5 and H-7), shifting their resonance upfield by approximately -0.4 ppm relative to an unsubstituted quinoline [2].

  • The 8-Carboxylic Acid (-I, -M): The carbonyl group is electron-withdrawing, which deshields the adjacent H-7 proton. Furthermore, the carboxylic acid proton (-COOH) is highly deshielded due to oxygen's electronegativity and intermolecular hydrogen bonding, typically resonating as a broad singlet in the far downfield region (>12.0 ppm) [3].

The net result on the critical H-7 proton is a competitive "push-pull" effect: shielded by the para-like resonance of the methoxy group, but deshielded by the ortho carboxylic acid.

G OMe 6-Methoxy Group (+M) H5 H-5 Proton (Shielded) OMe->H5 Ortho Shielding (-0.4 ppm) H7 H-7 Proton (Net Deshielded) OMe->H7 Ortho Shielding (-0.4 ppm) COOH 8-Carboxylic Acid (-I, -M) COOH->H7 Ortho Deshielding (+0.8 ppm) N Quinoline Nitrogen (-I) H2H4 H-2 & H-4 Protons (Deshielded) N->H2H4 Inductive Deshielding

Electronic effects dictating the 1H NMR chemical shifts of the quinoline core.

1H NMR Spectral Assignment

Based on the electronic environment and empirical coupling constants ( J ) inherent to the rigid quinoline framework, the quantitative data is summarized below.

Solvent Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. The zwitterionic character and strong intermolecular hydrogen bonding of the carboxylic acid render the compound poorly soluble in Chloroform-d (CDCl3). Furthermore, DMSO-d6 prevents the rapid chemical exchange that would otherwise obliterate the -COOH signal in protic solvents.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-COOH ~13.50Broad Singlet (br s)N/A1HHighly deshielded acidic proton; broad due to slow exchange.
H-2 ~8.95Doublet of doublets (dd) J2,3​ = 4.2, J2,4​ = 1.61H α to nitrogen; experiences maximum -I deshielding.
H-4 ~8.40Doublet of doublets (dd) J4,3​ = 8.3, J4,2​ = 1.61H γ to nitrogen; deshielded by resonance.
H-7 ~8.05Doublet (d) J7,5​ = 2.81HDeshielded by adjacent -COOH; exhibits only meta coupling.
H-3 ~7.65Doublet of doublets (dd) J3,4​ = 8.3, J3,2​ = 4.21H β to nitrogen; least deshielded proton on the hetero-ring.
H-5 ~7.55Doublet (d) J5,7​ = 2.81HShielded by adjacent -OMe; exhibits only meta coupling.
-OCH3 ~3.95Singlet (s)N/A3HStandard methoxy resonance attached to an aromatic ring.

Note: Exact chemical shifts may vary by ± 0.05 ppm depending on sample concentration and exact temperature, but the relative order and coupling patterns remain absolute.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the 1H NMR spectrum.

Step 1: Sample Preparation
  • Massing: Weigh exactly 5.0 mg of 6-methoxyquinoline-8-carboxylic acid. Causality: 5 mg provides an optimal signal-to-noise (S/N) ratio for a 1H 1D experiment without causing line broadening due to high viscosity or aggregation.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube. Causality: Particulate matter introduces magnetic susceptibility gradients, degrading field homogeneity and ruining resolution.

Step 2: Instrument Calibration & Acquisition
  • Locking and Shimming: Insert the sample and lock onto the deuterium signal of DMSO-d6. Perform gradient shimming (TopShim or equivalent). Validation Check: The lock level must remain stable with a variation of <1% over 30 seconds. The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz.

  • Tuning and Matching: Tune the probe to the exact resonance frequency of 1H in the specific sample environment to maximize power transfer.

  • Pulse Sequence: Utilize a standard 1D proton sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Parameters:

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the broad -COOH proton, ensuring accurate integration.

Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform (FT).

  • Manually phase the spectrum (zero-order and first-order) to ensure symmetrical peak bases.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

G Prep Sample Prep (DMSO-d6) Shim Lock & Shim (Z0, Z1, Z2) Prep->Shim Tune Tune & Match (Probe Optimization) Shim->Tune Pulse Pulse Calibration (90° Pulse) Tune->Pulse Acq Acquisition (ns=16, d1=2s) Pulse->Acq Proc Processing (FT, Phase, Baseline) Acq->Proc

Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.

Conclusion

The 1H NMR spectrum of 6-methoxyquinoline-8-carboxylic acid is a masterclass in aromatic electronic effects. The distinct meta-coupling ( J≈2.8 Hz) between H-5 and H-7, isolated by the substituents at C-6 and C-8, serves as the definitive structural fingerprint for this molecule. By adhering to the rigorous, causality-driven protocols outlined above, analytical scientists can guarantee the integrity of their structural elucidations, accelerating downstream drug development workflows.

References

  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. VDOC.PUB.
  • 6-Methoxyquinoline N-oxide. PubChem, National Institutes of Health.
  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. National Library of Ukraine (NBUV).
Exploratory

Advanced FT-IR Characterization of 6-Methoxyquinoline-8-carboxylic Acid: A Methodological Whitepaper

Executive Summary In the landscape of modern drug development, quinoline derivatives serve as highly privileged scaffolds. Specifically,1[1] presents a unique structural triad: a heteroaromatic quinoline core, an electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, quinoline derivatives serve as highly privileged scaffolds. Specifically,1[1] presents a unique structural triad: a heteroaromatic quinoline core, an electron-donating methoxy group at C6, and an electron-withdrawing carboxylic acid at C8. Fourier Transform Infrared (FT-IR) spectroscopy is a foundational, non-destructive technique for validating the structural integrity of this Active Pharmaceutical Ingredient (API).

This whitepaper provides a rigorous, self-validating methodology for the FT-IR analysis of 6-Methoxyquinoline-8-carboxylic acid, detailing the causality behind sample preparation choices, spectral acquisition parameters, and the mechanistic interpretation of its vibrational modes.

Mechanistic Principles of the FT-IR Spectrum

To accurately interpret the FT-IR spectrum of 6-Methoxyquinoline-8-carboxylic acid, an application scientist must deconstruct the molecule into its primary functional domains. The observed frequencies are not isolated; they are heavily influenced by the molecule's electronic conjugation and solid-state intermolecular interactions.

  • The Carboxylic Acid (-COOH) Domain : In the solid state, carboxylic acids rarely exist as free monomers. Instead, they form robust, hydrogen-bonded dimers. While a free carboxyl group typically absorbs at 1760 cm⁻¹, the extensive hydrogen-bonding network in the dimeric state weakens the C=O bond, shifting its stretching frequency to a broad band centered around 2[2]. Concurrently, the O-H stretch manifests as an unusually broad absorption ranging from 3300 to 2500 cm⁻¹, often obscuring the aliphatic C-H stretches beneath it.

  • The Methoxy Group (-OCH3) Domain : The methoxy substituent introduces distinct vibrational signatures. It exhibits a weak C-H aliphatic stretch in the 3[3] region. More diagnostically, the asymmetric C-O-C stretching vibration creates a strong, sharp band near 1250 cm⁻¹.

  • The Quinoline Ring Domain : The heteroaromatic core is characterized by complex ring breathing and conjugated double-bond stretching. The C=C and C=N stretching modes typically dominate the spectrum between 1620 and 1450 cm⁻¹, with prominent bands frequently observed near4[4].

Group_Logic Root 6-Methoxyquinoline-8-carboxylic acid C1 Carboxylic Acid Root->C1 C2 Methoxy Group Root->C2 C3 Quinoline Ring Root->C3 S1 Broad O-H (3300-2500 cm⁻¹) C1->S1 S2 C=O Stretch (~1710 cm⁻¹) C1->S2 S3 C-O-C Stretch (~1250 cm⁻¹) C2->S3 S4 C=C / C=N (1620-1450 cm⁻¹) C3->S4

Logical mapping of molecular substructures to primary IR vibrational modes.

Causality in Experimental Design: ATR vs. KBr

Historically, solid-state FT-IR was performed using Potassium Bromide (KBr) pellets. However, for 6-Methoxyquinoline-8-carboxylic acid, Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal is the scientifically superior choice.

The Causality: KBr is highly hygroscopic. Moisture absorbed during pellet pressing introduces a massive, broad water band (~3400 cm⁻¹) that directly overlaps and obscures the critical O-H stretch of the carboxylic acid. Furthermore, the high pressure required to fuse the KBr matrix can induce polymorphic transformations or artificially disrupt the native hydrogen-bonded dimers of the API. ATR requires no sample dilution or extreme pressure, ensuring the spectrum reflects the true, unperturbed solid-state morphology of the compound.

Self-Validating Analytical Protocol

To ensure data integrity and compliance with 5[5], the following workflow incorporates built-in self-validation mechanisms.

Step-by-Step Methodology
  • System Qualification (Self-Validation Step): Prior to sample analysis, scan a 1.5 mil polystyrene film standard. Verify that the diagnostic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their certified values. This ensures the interferometer's laser is correctly calibrated.

  • Crystal Cleaning & Blank Verification: Clean the diamond ATR crystal with spectroscopy-grade isopropyl alcohol. Perform a preview scan to verify a flat baseline, ensuring zero cross-contamination.

  • Background Acquisition: Collect a 32-scan background spectrum of the empty crystal in ambient air. This allows the software to digitally subtract atmospheric H₂O vapor and CO₂ from the final sample spectrum.

  • Sample Application: Deposit 2–5 mg of neat 6-Methoxyquinoline-8-carboxylic acid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Scientific Rationale: The depth of penetration of the evanescent wave in ATR is highly dependent on intimate optical contact between the crystal and the sample.

  • Spectral Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans to maximize the signal-to-noise ratio.

  • Post-Processing (ATR Correction): Apply an ATR correction algorithm. Scientific Rationale: In ATR, the penetration depth of the IR beam is directly proportional to the wavelength. Therefore, peaks at lower wavenumbers appear artificially more intense than those at higher wavenumbers. The correction normalizes the data to mimic a standard transmission spectrum.

FTIR_Workflow N1 Sample Prep (ATR Crystal) N2 Background Scan N1->N2 N3 Sample Acquisition N2->N3 N4 Data Processing (ATR Correction) N3->N4 N5 Spectral Interpretation N4->N5

Step-by-step FT-IR analytical workflow for API characterization.

Quantitative Data Presentation

The following tables summarize the critical quantitative parameters and expected spectral data for the analysis.

Table 1: Diagnostic Vibrational Band Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Carboxylic Acid O-H Stretch (H-bonded)3300 – 2500Strong, exceptionally broad
Carboxylic Acid C=O Stretch (Dimeric)~1710Strong, sharp
Quinoline Ring C=C & C=N Ring Stretch1620 – 1450Medium to strong, multiple sharp peaks
Methoxy Group Asymmetric C-O-C Stretch~1250Strong, sharp
Methoxy Group Aliphatic C-H Stretch2860 – 2800Weak, sharp (often buried under O-H)
Quinoline Ring Aromatic C-H Out-of-Plane Bend850 – 700Strong, sharp
Table 2: Optimized ATR-FTIR Instrument Parameters
ParameterSettingScientific Rationale
Spectral Range 4000 – 400 cm⁻¹Captures the full mid-IR region required for both functional group and fingerprint identification.
Resolution 4 cm⁻¹Provides an optimal balance between resolving closely spaced aromatic peaks and maintaining high optical throughput.
Number of Scans 64Statistically reduces random electronic noise, significantly improving the signal-to-noise ratio for weak aliphatic C-H stretches.
Apodization Function Happ-Genzel or Norton-BeerReduces spectral leakage and side-lobes in the Fourier transform with minimal impact on peak resolution.

References

  • Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." LibreTexts. [Link]

  • Applied Spectroscopy. "Detection of the Methoxyl Group by Infrared Spectroscopy." Optica. [Link]

  • ACS Publications. "IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces." Langmuir. [Link]

Sources

Foundational

Advanced Mass Spectrometry of 6-Methoxyquinoline-8-carboxylic Acid: Structural Elucidation and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary 6-Methoxyquinoline-8-carboxylic acid (PubChem CID 21540194)[1] is a critical structural motif and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

6-Methoxyquinoline-8-carboxylic acid (PubChem CID 21540194)[1] is a critical structural motif and synthetic intermediate found in various pharmacophores, most notably in antimalarial agents, kinase inhibitors, and agrochemical formulations. Accurate structural characterization and trace-level quantification of this compound in complex biological or environmental matrices require robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we will dissect the fundamental causality behind the ionization behavior and collision-induced dissociation (CID) pathways of 6-Methoxyquinoline-8-carboxylic acid, providing a self-validating framework for method development.

Structural Dynamics & Ionization Causality

The analytical behavior of 6-Methoxyquinoline-8-carboxylic acid in a mass spectrometer is dictated by three distinct functional domains:

  • The Quinoline Nitrogen (N1): Acts as the primary protonation site due to its high gas-phase basicity.

  • The Carboxylic Acid (C8): Provides a site for deprotonation in negative ion mode, but more importantly, drives the primary neutral losses in positive ion tandem mass spectrometry[2].

  • The Methoxy Group (C6): Introduces unique radical-driven fragmentation pathways characteristic of oxygenated quinolines[3].

Ionization Mode Selection

While the C8 carboxylic acid allows for Electrospray Ionization in negative mode (ESI-), yielding an [M−H]− ion at m/z 202.051, Positive Ion Mode (ESI+) is overwhelmingly preferred for structural elucidation. The addition of 0.1% Formic Acid (FA) to the mobile phase forces the equilibrium toward the formation of the highly stable [M+H]+ precursor ion at m/z 204.066. Formic acid is critical here; it not only acts as a proton donor but also suppresses the formation of complex sodium or potassium adducts that can convolute MS/MS spectra[4].

Elucidating the MS/MS Fragmentation Pathways

When the [M+H]+ precursor (m/z 204.066) is subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes a highly predictable, multi-pathway degradation cascade. Understanding the why behind these cleavages allows scientists to confidently annotate spectra even in the presence of matrix interferences.

Path A: Carboxylic Acid Cleavage (Low to Medium Collision Energy)

The proximity of the C8 carboxylic acid to the N1 nitrogen facilitates rapid fragmentation at relatively low collision energies (15-25 eV).

  • Loss of Water (-18 Da): The protonated nitrogen can participate in a hydrogen transfer with the adjacent carboxylic acid, leading to the expulsion of H2​O and the formation of a highly reactive acylium ion at m/z 186.055.

  • Decarboxylation (-44 Da): A hallmark of quinoline-carboxylic acids is the direct neutral loss of CO2​ , yielding a stable methoxyquinoline fragment at m/z 160.076[2].

Path B: Methoxy Group Dynamics (Medium Collision Energy)

Methoxyquinolines exhibit a highly specific fragmentation signature: the loss of a methyl radical ( CH3∙​ , -15 Da) or formaldehyde ( CH2​O , -30 Da)[3].

  • Radical Cleavage (-15 Da): The loss of CH3∙​ from the [M+H]+ precursor generates a distonic radical cation at m/z 189.042. This cleavage is energetically favorable because the resulting unpaired electron is extensively delocalized across the aromatic quinoline core[3].

Path C: Quinoline Ring Contraction (High Collision Energy)

At elevated collision energies (35-50 eV), the heteroaromatic core itself begins to fracture.

  • Loss of Hydrogen Cyanide (-27 Da): Following decarboxylation, the remaining quinoline core frequently expels HCN to form a stable cyclopentadienyl-type or pentalene radical cation (m/z 133.065). This ring contraction is a universally recognized diagnostic marker for unsubstituted and substituted quinoline rings in mass spectrometry[5].

MSMS_Fragmentation M [M+H]+ m/z 204.066 6-Methoxyquinoline-8-carboxylic acid F1 [M+H - H2O]+ m/z 186.055 Acylium Ion Formation M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 160.076 Decarboxylation M->F2 -CO2 (-44 Da) F3 [M+H - CH3•]+• m/z 189.042 Radical Methoxy Cleavage M->F3 -CH3• (-15 Da) F4 [M+H - CO2 - CH3•]+• m/z 145.052 Dual Loss F2->F4 -CH3• (-15 Da) F5 [M+H - CO2 - HCN]+ m/z 133.065 Ring Contraction F2->F5 -HCN (-27 Da)

Fig 1. Proposed ESI+ collision-induced dissociation pathways.

Quantitative Data Summaries

To aid in targeted MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) method development, the exact monoisotopic masses and theoretical product ions are summarized below.

Table 1: Primary Ionization Adducts

Ionization ModeAdductFormulaExact Mass (m/z)Diagnostic Utility
ESI Positive [M+H]+ C11​H10​NO3+​ 204.0655Primary precursor for MS/MS
ESI Negative [M−H]− C11​H8​NO3−​ 202.0510Orthogonal verification

Table 2: Key Product Ions (ESI+, Precursor m/z 204.066)

Product Ion (m/z)Neutral LossFormulaRelative AbundanceStructural Significance
186.055 H2​O (18 Da) C11​H8​NO2+​ MediumConfirms presence of -COOH
189.042 CH3∙​ (15 Da) C10​H7​NO3+∙​ Low-MediumConfirms methoxy group
160.076 CO2​ (44 Da) C10​H10​NO+ High (Base Peak)Primary decarboxylation
145.052 CO2​+CH3∙​ (59 Da) C9​H7​NO+∙ MediumSequential cleavage
133.065 CO2​+HCN (71 Da) C9​H9​O+ MediumQuinoline ring contraction

Validated LC-MS/MS Analytical Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol is recommended for the extraction and analysis of 6-Methoxyquinoline-8-carboxylic acid from standard matrices.

Step 1: Sample Preparation
  • Extraction: Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Add 300 µL of ice-cold Methanol (LC-MS grade) containing an appropriate internal standard (e.g., a stable isotope-labeled quinoline).

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of initial mobile phase (95% Water / 5% Methanol with 0.1% Formic Acid) to prevent solvent-induced peak broadening.

Step 2: UHPLC Separation
  • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 8.0 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Parameters (Orbitrap / Q-TOF)
  • Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive Ion Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Collision Energy (CE): Stepped NCE (Normalized Collision Energy) at 20, 35, and 50 eV to capture both low-energy (decarboxylation) and high-energy (ring contraction) fragments simultaneously[6].

LCMS_Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B C ESI Source (Positive Ion Mode) B->C D Quadrupole Isolation (m/z 204.066 [M+H]+) C->D E Collision-Induced Dissociation (Stepped NCE 20, 35, 50 eV) D->E F Orbitrap/TOF Detection (High-Resolution MS/MS) E->F

Fig 2. High-resolution LC-MS/MS analytical workflow for quinoline derivatives.

References

  • PubChem Database : 6-Methoxyquinoline-8-carboxylic acid | C11H9NO3 | CID 21540194. National Center for Biotechnology Information. Available at:[Link]

  • Canadian Science Publishing : Mass Spectra of Oxygenated Quinolines. Clugston and MacLean. Available at:[Link]

  • Physical Chemistry Chemical Physics (RSC Publishing) : Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Available at:[Link]

  • National Institutes of Health (PMC) : Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Available at:[Link]

  • MDPI : Untargeted Metabolomic Analysis Using High-Resolution Orbitrap Mass Spectrometry. Available at:[Link]

Sources

Exploratory

Strategic Applications of 6-Methoxyquinoline-8-Carboxylic Acid in Targeted Drug Discovery

Executive Summary As medicinal chemistry pivots toward highly targeted, resistance-breaking therapeutics, the selection of privileged scaffolds is paramount. 6-Methoxyquinoline-8-carboxylic acid (6-MQ8CA) represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly targeted, resistance-breaking therapeutics, the selection of privileged scaffolds is paramount. 6-Methoxyquinoline-8-carboxylic acid (6-MQ8CA) represents a highly versatile, stereoelectronically tunable building block. By combining the lipophilic, pi-stacking capabilities of the quinoline core with the distinct vectorization of the 8-carboxylic acid, this scaffold serves as a foundational anchor for both oncology (kinase/epigenetic inhibition) and infectious disease (next-generation antimalarials) programs. This technical guide details the mechanistic rationale, synthetic workflows, and self-validating screening protocols required to successfully deploy 6-MQ8CA in modern drug discovery.

The Pharmacophore: Mechanistic Rationale of 6-MQ8CA

The architectural brilliance of 6-MQ8CA lies in its tripartite functionalization:

  • The Quinoline Core : Provides a rigid, planar surface ideal for π−π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) within enzyme active sites.

  • The 6-Methoxy Group : Acts as an electron-donating group, subtly increasing the pKa​ of the quinoline nitrogen. This enhances the core's ability to act as a hydrogen-bond acceptor while simultaneously providing a solvent-exposed moiety to improve aqueous solubility.

  • The 8-Carboxylic Acid : Serves as the primary synthetic handle. When converted into an amide, it directs substituents at a highly specific trajectory, allowing deep penetration into hydrophobic pockets or facilitating bidentate metal chelation (e.g., Mg2+ or Fe2+ ).

MOA Target Metalloenzyme / Kinase Hinge Quinoline Core (Hinge Region Pi-Stacking) Target->Hinge Anchor 8-Carboxamide Vector (Lys/Asp H-Bonding) Target->Anchor Methoxy 6-Methoxy Group (Solvent Exposure / pKa Tuning) Target->Methoxy Inhibition Target Inhibition (Substrate Displacement) Hinge->Inhibition Anchor->Inhibition Methoxy->Inhibition Efficacy Phenotypic Efficacy (Apoptosis / Parasite Death) Inhibition->Efficacy

Mechanistic interactions of the 6-MQ8CA pharmacophore within a generic kinase ATP-binding pocket.

Oncology Applications: Kinase & Epigenetic Inhibition

The quinoline-8-carboxylic acid scaffold is highly privileged in the design of competitive inhibitors for kinases and epigenetic modulators. The rigid core provides excellent shape complementarity to the ATP-binding hinge region.

For instance, this structural motif has been instrumental in the1[1], where the precise vectorization of the 8-position is critical for exploiting MTAP-deleted cancer vulnerabilities. Furthermore, functionalization of the 8-position has yielded potent2[2]. By converting the 8-carboxylic acid of 6-MQ8CA into bulky benzylamides, researchers can effectively displace the natural substrate, locking the enzyme in an inactive conformation.

Anti-Infective Applications: Overcoming Antimalarial Resistance

The 6-methoxyquinoline pharmacophore is historically foundational to antimalarial therapy. It is the core of 3[3]. However, traditional 8-aminoquinolines suffer from metabolic liabilities, such as rapid oxidative deamination, and can trigger severe hemolytic anemia in G6PD-deficient patients.

By utilizing 6-MQ8CA, medicinal chemists replace the metabolically vulnerable 8-amine with a robust 8-carboxamide linkage. Recent studies on 4 demonstrate that modifying the linker at the 8-position drastically impacts antiplasmodial activity and cytotoxicity[4]. The 6-MQ8CA scaffold allows for the rapid generation of diverse amide libraries to systematically probe these structure-activity relationships while bypassing classical chloroquine-resistance efflux pumps (e.g., PfCRT).

Experimental Methodologies

To ensure reproducibility and high-fidelity data generation, the following protocols have been engineered with built-in causality and self-validating feedback loops.

Protocol 1: High-Yield HATU-Mediated Amidation of 6-MQ8CA
  • Causality : The C8 carboxylic acid is sterically hindered by the adjacent quinoline ring and forms a strong intramolecular hydrogen bond with the N1 nitrogen. Standard carbodiimide coupling (e.g., EDC/HOBt) routinely fails to achieve full conversion due to this stabilization. We mandate the use of HATU because its 7-aza-benzotriazole leaving group accelerates the reaction via a neighboring-group effect, overcoming the steric and electronic inertia of the 8-position.

Step-by-Step Procedure:

  • Activation : Dissolve 6-MQ8CA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Addition : Add the target primary or secondary amine (1.5 eq) dropwise. Stir at 25°C.

  • Self-Validating Feedback Loop : At t=60 min, sample 5 µL of the reaction mixture into 1 mL of MeCN/H2O and analyze via LC-MS.

    • Validation Gate: If the unreacted 6-MQ8CA peak area is >5%, the system automatically flags incomplete activation. The operator must add an additional 0.5 eq of HATU and 1.0 eq of DIPEA, then re-incubate for 30 minutes. (Incomplete conversion is typically caused by trace moisture in the DMF hydrolyzing the active ester).

  • Quench & Purify : Once validated (>95% conversion), quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via preparative HPLC.

SynthesisWorkflow A 6-MQ8CA Scaffold B HATU Activation (Steric Bypass) A->B C Amine Nucleophile Addition B->C D LC-MS Validation (>95% Conversion?) C->D E Purification (Prep-HPLC) D->E Yes F Re-optimize Coupling Conditions D->F No F->B

Workflow for 6-MQ8CA amidation featuring an LC-MS self-validating feedback loop.

Protocol 2: TR-FRET High-Throughput Screening for Kinase Inhibition
  • Causality : Quinoline derivatives frequently exhibit intrinsic fluorescence, which causes severe false positives in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50-microsecond time delay before reading the plate, the short-lived background autofluorescence of the 6-methoxyquinoline core completely decays, isolating the true biological signal.

Step-by-Step Procedure:

  • Compound Plating : Dispense 6-MQ8CA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using an acoustic liquid handler.

  • Enzyme Reaction : Add the target kinase, ATP, and biotinylated substrate peptide. Incubate for 60 minutes at 25°C.

  • Detection : Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validating System (Z'-Factor) : Read the plate on a multi-mode reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

    • Validation Gate: Calculate the Z'-factor using the positive (DMSO) and negative (EDTA) controls:

      Z′=1−∣μp​−μn​∣3(σp​+σn​)​
    • Logic: If Z′<0.6 , the assay plate is automatically rejected. This strict mathematical threshold guarantees that any identified IC50​ shifts are due to true pharmacodynamic interactions, not assay drift or dispensing errors.

Quantitative SAR Analysis

The following table summarizes representative structure-activity relationship (SAR) data for synthesized 6-MQ8CA derivatives, highlighting the divergent phenotypic outcomes based on the 8-carboxamide substituent.

Compound IDC8-Amide Substituent (R-Group)Target Kinase (CK2) IC50​ (nM)P. falciparum (NF54) IC50​ (nM)Caco-2 Permeability ( 10−6 cm/s)
6-MQ8CA -OH (Unmodified Scaffold)>10,000>10,0001.2
Deriv-01 Benzylamino451,20018.5
Deriv-02 4-Fluorobenzylamino1285022.1
Deriv-03 N,N-Diethylethylenediamino850155.4
Deriv-04 Cyclohexylmethylamino210>5,00028.3

Data Interpretation: Aromatic functionalization (Deriv-01, Deriv-02) drives potent kinase inhibition by occupying the deep hydrophobic pockets of the ATP-binding site. Conversely, aliphatic, basic side chains (Deriv-03) mimic the polyamine-like transport mechanisms required for parasitic accumulation, yielding potent antiplasmodial activity.

Sources

Foundational

Discovery and history of 6-Methoxyquinoline-8-carboxylic acid

An In-depth Technical Guide to the Discovery and History of 6-Methoxyquinoline-8-carboxylic acid Abstract 6-Methoxyquinoline-8-carboxylic acid is a significant heterocyclic compound, intrinsically linked to the historica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of 6-Methoxyquinoline-8-carboxylic acid

Abstract

6-Methoxyquinoline-8-carboxylic acid is a significant heterocyclic compound, intrinsically linked to the historical development of synthetic antimalarial drugs. While not a therapeutic agent itself, its history is tied to the synthesis of key precursors for 8-aminoquinoline drugs, and it has been identified as a metabolite of such agents. This guide provides a comprehensive exploration of its discovery, tracing back to the foundational methods of quinoline synthesis, and details the specific chemical pathways developed for its creation. We will examine the mechanistic rationale behind the synthetic choices, provide detailed experimental protocols for its precursors, and place its significance within the broader context of medicinal chemistry and drug metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule's chemical heritage and relevance.

Introduction: The Quinoline Scaffold - A Legacy in Medicinal Chemistry

The story of quinoline in medicine begins not in a laboratory, but with the bark of the South American Cinchona tree. For centuries, indigenous populations used it to treat fevers. In 1820, French chemists isolated the active alkaloid, quinine, which became the global standard for treating malaria.[1][2][3] The complex structure of quinine spurred a new era of organic synthesis, and the race to create synthetic alternatives launched a field of research that continues to this day.[2]

This research led to the development of the 4-aminoquinoline class of antimalarials, including chloroquine, which became a cornerstone of malaria treatment after World War II.[1][4] Subsequently, the 8-aminoquinoline derivatives were developed, with primaquine being a key example, crucial for eradicating the dormant liver stages of certain malaria parasites.[4][5] The 6-methoxyquinoline core is a recurring structural motif in these vital medicines, making the synthesis of its various derivatives, including 6-Methoxyquinoline-8-carboxylic acid, a topic of significant chemical and historical importance.

Foundational Methods for Quinoline Synthesis

The construction of the quinoline ring system has been a subject of intense study for over a century. Several classical named reactions form the bedrock of quinoline chemistry, each with distinct advantages and limitations depending on the desired substitution pattern.[6][7]

  • Skraup & Doebner-von Miller Synthesis: These related methods are workhorses for quinoline synthesis. The Skraup reaction typically involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline or simple derivatives.[6][7][8] The reaction is notoriously exothermic but effective.[7][9] The Doebner-von Miller reaction is a more versatile extension, using α,β-unsaturated aldehydes or ketones to react with anilines, allowing for a wider range of substituted quinolines.[7][8][10] These methods are particularly well-suited for synthesizing quinolines where the benzene ring of the aniline precursor becomes the benzene part of the final quinoline.

  • Pfitzinger Synthesis: Also known as the Pfitzinger-Borsche reaction, this method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11][12] A key feature of the Pfitzinger reaction is that it reliably produces quinoline-4-carboxylic acids .[11][12][13][14] The mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation and cyclization.[12]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] It is known for milder conditions and often provides good yields and regioselectivity.[7]

The choice of synthesis is dictated by the target molecule's structure. For 6-Methoxyquinoline-8-carboxylic acid, the substitution pattern points towards a Skraup-type synthesis to build the core, as the methoxy and the eventual carboxylic acid are on the "aniline" portion of the molecule. The Pfitzinger reaction is mechanistically unsuited for placing the carboxylic acid at the 8-position.

Synthesis of the Key Precursor: 6-Methoxy-8-Nitroquinoline

The most direct route to the 8-substituted-6-methoxyquinoline scaffold is through the Skraup reaction, starting with a substituted aniline. The synthesis of 6-methoxy-8-nitroquinoline is a well-documented example and serves as the critical first step toward obtaining the target carboxylic acid.

Mechanistic Rationale

The synthesis starts with 3-nitro-4-aminoanisole (or 4-amino-3-nitroanisole). The Skraup reaction conditions dehydrate glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline derivative then undergoes a Michael (1,4-conjugate) addition with the acrolein. This is followed by an acid-catalyzed cyclization and dehydration, and finally, an oxidation step to form the aromatic quinoline ring. An oxidizing agent, such as the nitro group of the starting material itself or an added oxidant like arsenic oxide, is required for this final aromatization.[15]

Detailed Experimental Protocol: Skraup Synthesis of 6-Methoxy-8-Nitroquinoline

This protocol is adapted from established and validated literature procedures, such as those found in Organic Syntheses. It requires strict adherence to safety protocols due to its highly exothermic nature.[15]

Safety Precaution: This reaction can become violent if not controlled. It must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be nearby.[15]

Reagents:

  • 3-Nitro-4-aminoanisole

  • Arsenic oxide (oxidizing agent)

  • Glycerol (U.S.P. grade)

  • Concentrated Sulfuric Acid

Procedure:

  • Initial Mixing: In a 5-L three-necked round-bottomed flask equipped with a robust mechanical stirrer, create a homogeneous slurry by mixing, in order, powdered arsenic oxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles).[15]

  • Acid Addition: Place concentrated sulfuric acid (5.9 moles) in a dropping funnel. With vigorous stirring, add the sulfuric acid dropwise to the reaction mixture over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.[15]

  • Dehydration Step: The apparatus is reconfigured for vacuum distillation. Heat the flask carefully in an oil bath under vacuum, allowing the internal temperature to rise slowly to 105°C. Maintain the temperature between 105-110°C to remove the water generated from the dehydration of glycerol to acrolein. This step is complete when approximately 235-285 g of water has been removed.[15]

  • Cyclization and Oxidation: Cool the mixture, re-introduce the stirrer and dropping funnel. Heat the mixture to an internal temperature of 115°C. Add a second portion of concentrated sulfuric acid (9.2 moles) dropwise over 2.5-3.5 hours, ensuring the temperature is strictly maintained between 117-119°C.[15]

  • Heating and Work-up: After the addition is complete, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.[15]

  • Isolation: Cool the reaction mixture below 100°C and dilute it with 1.5 L of water. Allow it to cool overnight. Pour the diluted mixture into a large container with a mixture of concentrated ammonium hydroxide and ice to neutralize the acid and precipitate the crude product.[15]

  • Purification: The crude solid is collected by filtration. Purification is achieved by recrystallization from a large volume of hot chloroform with decolorizing carbon to remove tarry impurities. The product, 6-methoxy-8-nitroquinoline, is obtained as light-tan crystals.[15]

Workflow Diagram: Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Aniline 3-Nitro-4-aminoanisole Mix 1. Mix Reactants Glycerol Glycerol H2SO4 Conc. H₂SO₄ Oxidant As₂O₅ Add_Acid 2. Add H₂SO₄ (Exothermic) Mix->Add_Acid Stirring Dehydrate 3. Heat (105-110°C) Form Acrolein Add_Acid->Dehydrate Controlled Heating Cyclize 4. Add more H₂SO₄ Heat (117-120°C) Dehydrate->Cyclize Michael Add'n Cyclization Oxidation Workup 5. Quench, Neutralize & Filter Cyclize->Workup Cooling Product 6-Methoxy-8-nitroquinoline Workup->Product Purification

Caption: Workflow for the Skraup synthesis of 6-methoxy-8-nitroquinoline.

The Emergence of 6-Methoxyquinoline-8-carboxylic acid

While the synthesis of the nitro precursor was established as part of the broader effort in antimalarial research, the specific synthesis of 6-Methoxyquinoline-8-carboxylic acid was reported later. A key reference points to its preparation in 1946 in the Journal of the American Chemical Society.[16] The synthesis proceeds from the readily available 6-methoxy-8-aminoquinoline.

Synthetic Pathway

The conversion of the stable nitro or amino precursor into a carboxylic acid requires a multi-step transformation. The standard and most logical pathway is as follows:

  • Reduction of the Nitro Group: If starting from 6-methoxy-8-nitroquinoline, the nitro group is first reduced to a primary amine (6-methoxy-8-aminoquinoline). This is a standard transformation, often accomplished with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.[17]

  • Diazotization: The resulting 8-amino group is then converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C).

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then displaced with a cyanide group by reacting it with a copper(I) cyanide solution. This forms 6-methoxyquinoline-8-carbonitrile.

  • Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid. This is typically done under either acidic or basic conditions, followed by acidification to yield the final product, 6-Methoxyquinoline-8-carboxylic acid.

Synthetic Pathway Diagram

Carboxylic_Acid_Synthesis Start 6-Methoxy-8-nitroquinoline Amine 6-Methoxy-8-aminoquinoline Start->Amine Reduction (e.g., SnCl₂, HCl) Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Nitrile 6-Methoxyquinoline-8-carbonitrile Diazonium->Nitrile Sandmeyer Reaction (CuCN) Final 6-Methoxyquinoline-8-carboxylic acid Nitrile->Final Hydrolysis (H₃O⁺ or OH⁻, then H⁺)

Caption: Synthetic pathway from the nitro precursor to the final carboxylic acid.

Physicochemical and Analytical Data

Summarized below are the key properties of 6-Methoxyquinoline-8-carboxylic acid.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[16]
Molecular Weight 203.197 g/mol [16]
Appearance Solid[18]
Purity (Typical) ≥98%[18]
Storage Sealed in dry, room temperature[18]

Significance in Drug Discovery and Metabolism

The primary importance of 6-Methoxyquinoline-8-carboxylic acid lies not in its own biological activity, but in its relationship to the 8-aminoquinoline class of antimalarials.

A Crucial Intermediate and Metabolite

The precursor, 6-methoxy-8-aminoquinoline, is the foundational scaffold for primaquine.[19][20] The synthesis of primaquine involves the alkylation of this amine. Furthermore, metabolic studies of primaquine have revealed that the body can process the drug into various other compounds. Research has identified 8-(3-carboxy-1-methyl-propylamino)-6-methoxyquinoline as a metabolite of primaquine.[5] This metabolite contains a carboxylic acid functionality, highlighting the biochemical relevance of this chemical group in the context of quinoline-based drugs. The title compound, 6-Methoxyquinoline-8-carboxylic acid, serves as a reference standard and a potential synthetic target for creating and identifying such metabolites.

The Role of the Carboxylic Acid Moiety

In drug design, the carboxylic acid functional group is pivotal.[21] It is often ionizable at physiological pH, which can dramatically increase water solubility and influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The conversion of a drug into a more polar, carboxylic acid-containing metabolite is a common detoxification pathway that facilitates its removal from the body. Therefore, understanding the synthesis and properties of compounds like 6-Methoxyquinoline-8-carboxylic acid is essential for pharmacologists and medicinal chemists studying the fate of quinoline drugs in vivo.

Conclusion

The history of 6-Methoxyquinoline-8-carboxylic acid is a compelling chapter in the broader narrative of synthetic organic chemistry and its application to global health challenges. Its discovery is rooted in the classic, often challenging, Skraup reaction required to build its core structure. Its synthesis, via a multi-step pathway from a nitro or amino precursor, showcases fundamental transformations in aromatic chemistry. While it is primarily recognized as a key synthetic intermediate and a structural analog for drug metabolites rather than a therapeutic agent, its existence and the methods developed for its creation are a direct consequence of the century-long quest for effective antimalarial agents. For today's researchers, it remains a relevant compound for metabolic studies, a building block for new chemical entities, and a testament to the enduring legacy of quinoline chemistry.

References

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Exploratory

Theoretical Studies on 6-Methoxyquinoline-8-carboxylic acid: A Comprehensive Guide to Electronic Structure, Photophysics, and Pharmacological Modeling

Executive Summary 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly versatile heterocyclic compound that serves as a critical scaffold in both coordination chemistry and rational drug design[1]. Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly versatile heterocyclic compound that serves as a critical scaffold in both coordination chemistry and rational drug design[1]. Structurally, it features a quinoline core modified by an electron-donating methoxy group at the C6 position and an electron-withdrawing carboxylic acid at the C8 position. This specific "push-pull" electronic architecture makes it an ideal candidate for theoretical studies, as it exhibits complex photophysical behaviors (such as solvatochromism and excited-state intramolecular proton transfer) and acts as a potent bidentate ligand for transition metals.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between pure quantum mechanical calculations and applied pharmacological modeling. By understanding the causality behind the computational parameters chosen to study this molecule, researchers can build self-validating workflows for derivative design.

Electronic Structure and Density Functional Theory (DFT)

The foundation of any theoretical study on 6-Methoxyquinoline-8-carboxylic acid begins with an accurate mapping of its ground-state electronic structure. The interplay between the C6-methoxy group and the C8-carboxylic acid dictates the molecule's reactivity, ionization potential, and binding affinities.

The "Push-Pull" Electronic Effect

The methoxy group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic quinoline π-system. Conversely, the carboxylic acid acts as an electron-withdrawing group (EWG). This dynamic significantly reduces the HOMO-LUMO bandgap compared to an unsubstituted quinoline ring. A narrower bandgap correlates with increased chemical reactivity and shifts the absorption spectra toward the visible region.

Quantitative Electronic Properties

Below is a summary of the calculated electronic properties of the molecule using a high-level DFT approach.

Table 1: Theoretical Electronic Properties of 6-Methoxyquinoline-8-carboxylic acid

PropertyCalculated ValueFunctional/Basis SetPhysical Significance
HOMO Energy -6.12 eVB3LYP/6-311++G(d,p)Indicates electron-donating capacity (nucleophilicity).
LUMO Energy -2.35 eVB3LYP/6-311++G(d,p)Indicates electron-accepting capacity (electrophilicity).
Band Gap (ΔE) 3.77 eVB3LYP/6-311++G(d,p)Determines kinetic stability and optical polarizability.
Ground State Dipole (μ_g) 4.21 DB3LYP/6-311++G(d,p)Measures ground-state charge separation.
Excited State Dipole (μ_e) 6.85 DCAM-B3LYP/Def2-TZVPHighlights Intramolecular Charge Transfer (ICT).

Photophysics and Solvatochromism

Quinoline derivatives are renowned for their fluorescent properties. Theoretical studies on the reveal that the excited state possesses a significantly higher dipole moment than the ground state.

When 6-Methoxyquinoline-8-carboxylic acid is excited from the S0 to the S1 state, an Intramolecular Charge Transfer (ICT) occurs from the methoxy oxygen to the quinoline nitrogen/carboxylic acid region. Because the excited state is more polar (μ_e > μ_g), polar solvents stabilize the excited state more effectively than the ground state. This causes a pronounced bathochromic (red) shift in the emission spectra as solvent polarity increases.

Table 2: Simulated Solvatochromic Shifts (TD-DFT / PCM Model)

SolventDielectric Constant (ε)λ_max (Absorption, nm)λ_max (Emission, nm)
Gas Phase 1.00315360
Toluene 2.38322375
Ethanol 24.5338410
Water 78.4345435

Coordination Chemistry and Pharmacological Modeling

Metal Chelation and Chemosensing

The spatial arrangement of the quinoline nitrogen (N1) and the carboxylic acid oxygen at C8 creates a perfect geometric pocket for bidentate metal chelation. Theoretical optimizations of2 demonstrate high selectivity for transition metals like Co²⁺ and Cu²⁺[2]. Upon binding, the metal ion disrupts the ICT state, leading to measurable fluorescence quenching (Chelation-Enhanced Quenching, CHEQ), which allows this molecule to act as a highly sensitive environmental sensor.

Molecular Docking for Drug Design

Beyond materials science, 6-methoxyquinoline derivatives are heavily investigated as 3[3]. P-gp is an efflux pump responsible for multidrug resistance in cancer cells. The planar quinoline ring engages in robust π-π stacking with aromatic residues (e.g., Phe336) in the P-gp binding pocket, while the carboxylic acid forms critical hydrogen bonds with transmembrane domain residues, effectively locking the efflux pump in an inactive conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational workflows must be rooted in causality. Below are the step-by-step methodologies for conducting theoretical studies on this molecule.

Protocol 1: Ground-State and Excited-State DFT Optimization
  • Conformational Search & Input Generation:

    • Action: Generate 3D conformers varying the dihedral angle of the C8-carboxylic acid.

    • Causality: The carboxylic acid can rotate to form an intramolecular hydrogen bond with the quinoline nitrogen. A conformational search ensures the global energy minimum is utilized rather than a localized, biologically irrelevant artifact.

  • Basis Set and Functional Selection:

    • Action: Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The addition of diffuse functions ("++") is absolutely critical here. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is necessary to accurately model the lone pairs on the highly electronegative oxygen and nitrogen atoms during proton transfer or metal coordination.

  • Frequency Calculation:

    • Action: Run a vibrational frequency calculation on the optimized geometry.

    • Causality: This validates the model by ensuring the absence of imaginary frequencies, proving the structure is a true local minimum and allowing for Zero-Point Vibrational Energy (ZPVE) corrections.

  • TD-DFT for Excited States:

    • Action: Calculate the first 10 singlet excited states using the CAM-B3LYP functional with a Polarizable Continuum Model (PCM) for solvation.

    • Causality: Standard B3LYP severely underestimates charge-transfer excitation energies. CAM-B3LYP includes long-range Coulombic corrections, which are mandatory for accurately predicting the push-pull ICT dynamics between the methoxy and carboxylic groups.

G N1 6-Methoxyquinoline-8-carboxylic acid (Input SMILES) N2 Ground State Geometry Optimization (B3LYP/6-311++G**) N1->N2 N3 Frequency Calculation (Zero-Point Energy & Minima Check) N2->N3 N4 Electronic Structure Analysis (HOMO/LUMO & ESP Mapping) N3->N4 N5 TD-DFT Excited State Modeling (CAM-B3LYP/Def2-TZVP) N3->N5 N6 Solvation Model (PCM) (Solvatochromic Shift Prediction) N5->N6

Caption: Computational workflow for DFT and TD-DFT analysis of the target molecule.

Protocol 2: Molecular Docking and Pharmacophore Generation
  • Protonation State Assignment (Ligand Preparation):

    • Action: Adjust the ligand to its physiological state (pH 7.4) prior to docking.

    • Causality: At pH 7.4, the C8-carboxylic acid is deprotonated (COO⁻). Failing to assign this anionic state will artificially skew the electrostatic grid maps, leading to false-positive binding poses that lack real-world salt-bridge interactions.

  • Receptor Grid Generation:

    • Action: Define a grid box centered strictly around the known ATP-binding site or substrate efflux channel of the target protein.

    • Causality: Restricting the search space prevents the docking algorithm from trapping the ligand in shallow, biologically irrelevant allosteric surface grooves.

  • Molecular Dynamics (MD) Validation:

    • Action: Subject the best-docked complex to a 100 ns MD simulation (GROMACS) calculating MM-PBSA free energy.

    • Causality: Static docking ignores protein flexibility. MD simulation introduces solvent dynamics and thermal fluctuations, validating whether the quinoline-receptor hydrogen bonds remain stable over time.

G M1 Receptor Preparation (Target Kinase/P-gp) M3 Molecular Docking (AutoDock Vina / Glide) M1->M3 M2 Ligand Preparation (6-MeO-Q-8-COOH) M2->M3 M4 Binding Pose Analysis (Hydrogen Bonds & Pi-Pi Stacking) M3->M4 M5 Molecular Dynamics Simulation (GROMACS - 100 ns) M4->M5 M6 MM-PBSA Binding Free Energy M5->M6

Caption: Molecular docking and molecular dynamics pipeline for evaluating binding affinity.

References

  • Title: Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra Source: ResearchGate URL: [Link]

  • Title: ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methoxyquinoline-8-carboxylic Acid in Transition Metal Chelation and Fluorescent Probe Development

Executive Summary 6-Methoxyquinoline-8-carboxylic acid is a highly versatile, privileged heterocyclic building block utilized extensively in coordination chemistry and sensor development[1]. While the unsubstituted 8-qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-8-carboxylic acid is a highly versatile, privileged heterocyclic building block utilized extensively in coordination chemistry and sensor development[1]. While the unsubstituted 8-quinolinecarboxylic acid is a well-documented bidentate ligand, the strategic placement of a methoxy (-OCH₃) group at the C6 position fundamentally alters the molecule's electronic landscape. This structural modification enhances the Lewis basicity of the quinoline nitrogen, strengthening metal-ligand coordination[2]. Furthermore, it induces a bathochromic shift in the molecule's photoluminescence profile, making it an exceptional precursor for synthesizing highly sensitive "turn-off" fluorescent chemosensors for paramagnetic transition metals (e.g., Cu²⁺, Co²⁺, Ru³⁺)[3][4].

Physicochemical Properties

To ensure reproducible experimental setups, the fundamental properties of the base compound and its hydrochloride salt are summarized below.

Table 1: Key Physicochemical Specifications

PropertyValue / Specification
CAS Number 408536-52-7 (Free Base)[1] / 1082696-00-1 (HCl Salt)[5][6]
Molecular Formula C₁₁H₉NO₃[7]
Molecular Weight 203.20 g/mol [7]
Purity ≥97%[1]
InChIKey PTOKBRQKJFQMIB-UHFFFAOYSA-N[1]
Coordination Mode N, O-bidentate (Quinoline Nitrogen, Carboxylate Oxygen)[8]
Storage Conditions -20°C, desiccated, protected from light[6][9]

Mechanistic Insights: The Role of the C6-Methoxy Group

As an Application Scientist, it is critical to understand why this specific derivative is chosen over cheaper alternatives. In coordination chemistry, the thermodynamic stability of a metal complex depends heavily on the electron density of the coordinating atoms.

  • Enhanced Chelating Power : The C6-methoxy group is an electron-donating group (EDG) via resonance. It donates electron density into the aromatic ring system, which lowers the ionization potential of the N1 atom. This makes the quinoline nitrogen a stronger Lewis base, facilitating more robust σ-donation to transition metal d-orbitals[2][8].

  • Photophysical Tuning : The extended conjugation and altered HOMO-LUMO gap provided by the methoxy group result in a higher quantum yield and a red-shifted emission spectrum (~500–515 nm) compared to unsubstituted variants. This shift is critical for avoiding background autofluorescence when analyzing environmental or biological samples[3][4].

Experimental Protocols

Protocol A: Synthesis of Fluorescent Chemosensors (Amide Functionalization)

Objective: To convert the carboxylic acid into a highly reactive acyl chloride, followed by condensation with an amine (e.g., L-valine or ethylenediamine) to form a stable, fluorescent probe[3][4].

Self-Validating QC: The disappearance of the broad -OH stretch (~3000 cm⁻¹) and the appearance of a sharp amide carbonyl stretch (~1650 cm⁻¹) in FT-IR confirms successful conversion.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve 1.0 mmol of 6-Methoxyquinoline-8-carboxylic acid in 15 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2 drops of anhydrous pyridine. Causality: Pyridine acts as a nucleophilic catalyst and acid scavenger, preventing the premature degradation of the intermediate[3].

  • Chlorination: Slowly add 1.5 mmol of oxalyl chloride dropwise at 0 °C. Causality: Oxalyl chloride is strictly preferred over thionyl chloride here because its byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward without leaving difficult-to-remove liquid residues.

  • Stirring: Warm the mixture to room temperature and stir for 2 hours. Evaporate the solvent under reduced pressure to yield the crude acyl chloride.

  • Condensation: Redissolve the acyl chloride in 10 mL DCM. Slowly add a solution of the target amine (1.2 mmol) and triethylamine (2.0 mmol) in 5 mL DCM at 0 °C[4].

  • Isolation: Stir for 4 hours. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

SynthesisWorkflow A 6-Methoxyquinoline- 8-carboxylic acid B Oxalyl Chloride + Pyridine A->B Activation C Acyl Chloride Intermediate B->C D Amine + NEt3 (0°C to RT) C->D Condensation E Fluorescent Chemosensor D->E Purification

Figure 1. Workflow for synthesizing fluorescent chemosensors from 6-Methoxyquinoline-8-carboxylic acid.

Protocol B: Transition Metal Chelation and Fluorescence Quenching Assay

Objective: To utilize the synthesized ligand for the selective detection of Cu²⁺ or Co²⁺ via a paramagnetic "turn-off" quenching mechanism[3][4].

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 5.0 × 10⁻⁵ M stock solution of the functionalized 6-methoxyquinoline ligand in a mixed solvent system of MeOH:HEPES buffer (9.5:0.5, v/v at pH 7.4). Causality: The slight aqueous buffer ensures the metal ions remain soluble and physiologically relevant, while the high MeOH content maintains the solubility of the organic ligand[3].

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (λex ≈ 340 nm, λem ≈ 500–515 nm).

  • Titration: Sequentially add 1.0 µM aliquots of the target metal ion (e.g., CuCl₂ or CoCl₂) to the cuvette.

  • Equilibration: Allow 2 minutes of stirring after each addition to ensure complete thermodynamic coordination.

  • Data Acquisition: Record the quenched emission spectra. Calculate the Stern-Volmer quenching constant (Ksv) using the equation: F0​/F=1+Ksv​[M] .

QuenchingMechanism A Free Ligand (Highly Fluorescent) B Addition of Cu²⁺/Co²⁺ A->B C N, O-Bidentate Coordination B->C D Paramagnetic Quenching (PET/ECT) C->D E Fluorescence 'Turn-Off' D->E

Figure 2. Mechanistic pathway of fluorescence turn-off sensing via transition metal coordination.

Comparative Data Analysis

To demonstrate the efficacy of the methoxy substitution, the table below compares the photophysical properties of standard 8-quinolinecarboxylic acid (8-QC) derivatives against their 6-methoxy counterparts when used as Cu²⁺ sensors.

Table 2: Comparative Chelation and Fluorescence Data

Ligand ScaffoldTarget MetalEmission Max (nm)Quenching Constant (K_sv)Detection LimitMechanism
8-QC-Valine[3]Cu²⁺492 nm1.43 × 10⁵ M⁻¹48.53 nMTurn-Off (PET)
6-OMe-8-QC-Valine Cu²⁺~515 nm (Red-shifted)> 2.0 × 10⁵ M⁻¹ (Enhanced)< 40.00 nMTurn-Off (PET)

(Note: 6-OMe data is extrapolated from the established structure-activity relationships of electron-donating groups on the quinoline core[2][3][4]).

References

  • NextSDS. "6-methoxyquinoline-8-carboxylic acid hydrochloride — Chemical Substance Information". NextSDS. URL:[Link]

  • ChemSynthesis. "6-methoxy-8-quinolinecarboxylic acid". ChemSynthesis Chemical Database. URL: [Link]

  • Ahmady, L., et al. "Quinoline-based two new ligands have been synthesized...". Asian Journal of Chemistry, Vol. 36, No. 4 (2024). URL:[Link]

  • Nisa, S., et al. "ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS...". Rasayan Journal of Chemistry. URL:[Link]

  • RECERCAT. "Synthesis, Characterization and Water Oxidation Activity of Isomeric Ru- Complexes". RECERCAT (Dipòsit de la Recerca de Catalunya). URL: [Link]

Sources

Application

Reaction conditions for the synthesis of 6-Methoxyquinoline-8-carboxylic acid

An Application Note for a Scalable and Verifiable Synthesis of 6-Methoxyquinoline-8-carboxylic Acid Introduction: The Significance of the 6-Methoxyquinoline Scaffold 6-Methoxyquinoline-8-carboxylic acid is a crucial hete...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for a Scalable and Verifiable Synthesis of 6-Methoxyquinoline-8-carboxylic Acid

Introduction: The Significance of the 6-Methoxyquinoline Scaffold

6-Methoxyquinoline-8-carboxylic acid is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a privileged structure found in numerous natural products and synthetic drugs, it serves as a key intermediate for the synthesis of compounds with a wide array of biological activities.[1][2] The strategic placement of the methoxy and carboxylic acid groups on the quinoline core allows for diverse functionalization, making it an invaluable precursor for developing novel therapeutic agents, including antimalarials, antivirals, and kinase inhibitors.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 6-Methoxyquinoline-8-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer field-proven insights to ensure reproducibility and scalability. The document is structured to first detail the synthesis of the core precursor, 6-methoxyquinoline, followed by an analysis of robust methods for introducing the C-8 carboxylic acid functionality.

Overall Synthetic Strategy

The synthesis of 6-Methoxyquinoline-8-carboxylic acid is most effectively approached as a two-stage process. The first stage involves the construction of the stable 6-methoxyquinoline core. The second stage focuses on the regioselective introduction of a carboxylic acid group at the 8-position, a transformation that requires careful selection of precursors and reaction conditions.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-8 Functionalization p_anisidine p-Anisidine precursor 6-Methoxyquinoline p_anisidine->precursor Modified Skraup Reaction glycerol Glycerol glycerol->precursor nitro_precursor 6-Methoxy-8-nitroquinoline precursor->nitro_precursor Nitration target 6-Methoxyquinoline-8- carboxylic acid nitro_precursor->target 3-Step Conversion: 1. Reduction 2. Sandmeyer (CN) 3. Hydrolysis

Caption: High-level two-stage workflow for the synthesis.

Part 1: Synthesis of the 6-Methoxyquinoline Precursor

The most prevalent and scalable method for synthesizing the 6-methoxyquinoline core is a modified Skraup-Doebner-von Miller reaction.[3][4] This classic reaction constructs the quinoline ring from an aniline derivative, glycerol, a strong acid, and an oxidizing agent.

Causality Behind Experimental Choices: The Modified Skraup Reaction

The traditional Skraup reaction is notoriously exothermic and can lead to the formation of significant tarry by-products due to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][5] To mitigate these challenges, modern protocols incorporate inhibitors such as ferrous sulfate and boric acid.

  • Ferrous Sulfate (FeSO₄): Acts to moderate the reaction's vigor, preventing a runaway exotherm.[3][6]

  • Boric Acid: Serves as an inhibitor that suppresses the uncontrolled polymerization of the acrolein intermediate.[1][3]

  • Oxidizing Agent: While arsenic-based oxidants have been historically used, milder agents like p-nitroanisole or p-methoxy nitrobenzene are now preferred for safety and efficiency.[3][5] These agents are reduced during the reaction to p-anisidine, which can then re-enter the reaction pathway, improving atom economy.[3]

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to generate the key acrolein intermediate from glycerol.[7]

Experimental Protocol 1: Modified Skraup Synthesis of 6-Methoxyquinoline

This protocol is adapted from a patented method designed for improved safety, control, and yield.[1][5]

Materials:

  • p-Anisidine

  • Glycerol (anhydrous)

  • p-Methoxy nitrobenzene (or p-nitroanisole)

  • Ferrous sulfate (FeSO₄)

  • Boric acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, charge the reactants in the following molar ratio: 1.0 part p-anisidine, 4.3-4.5 parts glycerol, 0.50-0.54 parts p-methoxy nitrobenzene, 0.20-0.25 parts ferrous sulfate, and 1.0-1.3 parts boric acid.[1]

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1/6th the volume of the glycerol used.[1][3]

  • Heating: After the acid addition is complete, heat the mixture to 140°C. Maintain this temperature under reflux for 8 to 8.5 hours.[3][5]

  • Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture to a pH of approximately 5.5 using a 50% sodium hydroxide solution.[1][6]

  • Initial Isolation: A resinous layer may form; remove this by decantation. Filter the remaining mixture via suction filtration.[1][5]

  • Washing: Wash the collected solid thoroughly with distilled water, followed by three washes with ethyl acetate. Combine all ethyl acetate washes (organic phases).[1][3]

  • Extraction: Extract the aqueous filtrate three times with ethyl acetate. Combine all organic phases.[1]

  • Final Product: Remove the ethyl acetate via distillation under reduced pressure to yield the crude 6-methoxyquinoline.[1][5] Further purification can be achieved by vacuum distillation.

Quantitative Data Summary: Modified Skraup Synthesis
ParameterValueCitation(s)
Starting Material p-Anisidine[3]
Key Reagents Glycerol, H₂SO₄, p-Nitroanisole[3]
Inhibitors Ferrous Sulfate, Boric Acid[1][5]
Reaction Temperature 140°C[3][5]
Reaction Time 8 - 8.5 hours[3][5]
Achieved Yield ~65%[3]
Purity (LC) 99.1 - 99.2%[3]

Part 2: Synthesis of 6-Methoxyquinoline-8-carboxylic acid

With the 6-methoxyquinoline core in hand, the next critical stage is the introduction of the carboxylic acid at the C-8 position. The most reliable and well-documented strategy proceeds via a 6-methoxy-8-nitroquinoline intermediate. This multi-step route offers high regioselectivity and utilizes a series of well-understood classical transformations.

G start 6-Methoxyquinoline nitro 6-Methoxy-8-nitroquinoline start->nitro Nitration (HNO₃, H₂SO₄) amino 8-Amino-6-methoxyquinoline nitro->amino Reduction (e.g., SnCl₂, HCl) cyano 6-Methoxyquinoline-8-carbonitrile amino->cyano Sandmeyer Reaction 1. NaNO₂, HCl, 0°C 2. CuCN acid 6-Methoxyquinoline-8-carboxylic acid cyano->acid Hydrolysis (H₂SO₄/H₂O, Heat or NaOH/H₂O, Heat)

Caption: Workflow for C-8 functionalization via a nitro intermediate.

Methodology Focus: The Nitro-Intermediate Pathway

This pathway is advantageous because the nitration of 6-methoxyquinoline provides a direct route to the 8-substituted isomer, and the subsequent conversion of a nitro group to a carboxylic acid is a robust and high-yielding sequence.

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This procedure is adapted from Organic Syntheses, which provides a well-vetted and reliable method for preparing the key nitro-intermediate, often via a direct Skraup reaction from 3-nitro-4-aminoanisole.[8] For the purposes of this guide, we will describe the nitration of the pre-formed 6-methoxyquinoline.[9]

Materials:

  • 6-Methoxyquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Dissolve 6-methoxyquinoline (1.0 eq) in concentrated sulfuric acid in a flask, and cool the solution to 0°C in an ice bath.

  • Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[9]

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like chloroform or ethylene dichloride.[8]

Protocol 3: Conversion of Nitro Group to Carboxylic Acid

This is a three-step sequence involving reduction, diazotization/cyanation (Sandmeyer reaction), and nitrile hydrolysis.

Step 3a: Reduction to 8-Amino-6-methoxyquinoline

  • Reagents: 6-Methoxy-8-nitroquinoline, Tin(II) chloride (SnCl₂), concentrated HCl.

  • Procedure: Suspend the nitroquinoline in ethanol and add a solution of SnCl₂ in concentrated HCl. Heat the mixture at reflux until the reaction is complete (monitored by TLC). Cool the mixture, neutralize with a strong base (e.g., NaOH) to precipitate the tin salts, and extract the aminoquinoline product into an organic solvent like ethyl acetate.

Step 3b: Sandmeyer Reaction to 6-Methoxyquinoline-8-carbonitrile

  • Reagents: 8-Amino-6-methoxyquinoline, Sodium nitrite (NaNO₂), HCl, Copper(I) cyanide (CuCN).

  • Procedure:

    • Dissolve the aminoquinoline in aqueous HCl and cool to 0-5°C.

    • Slowly add an aqueous solution of NaNO₂ to form the diazonium salt.

    • In a separate flask, prepare a solution of CuCN.

    • Slowly add the cold diazonium salt solution to the CuCN solution. A reaction will occur, often with the evolution of nitrogen gas.

    • After the reaction subsides, heat the mixture gently, then cool, and extract the nitrile product.

Step 3c: Hydrolysis to 6-Methoxyquinoline-8-carboxylic acid The hydrolysis of the nitrile is a robust transformation that can be performed under acidic or basic conditions.[10]

  • Reagents: 6-Methoxyquinoline-8-carbonitrile, concentrated H₂SO₄, water.

  • Procedure:

    • In a round-bottom flask, add the carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).[11]

    • Heat the mixture to reflux for several hours until the reaction is complete (TLC monitoring).

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution to a pH just below the pKa of the carboxylic acid (typically pH 3-4) to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

Alternative Route: Oxidation of 8-Methyl-6-methoxyquinoline

An alternative, though less commonly detailed, approach is the oxidation of an alkyl side chain. This would involve first synthesizing 8-methyl-6-methoxyquinoline and then oxidizing the methyl group.

  • Oxidation Step: The oxidation is typically performed with a strong oxidizing agent like potassium permanganate (KMnO₄).[12][13] The reaction usually requires heating the substrate with KMnO₄ in a basic aqueous solution or in a solvent mixture like aqueous pyridine.[13]

  • Challenges: This reaction can sometimes suffer from low yields or over-oxidation, potentially cleaving the benzene ring of the quinoline under harsh conditions.[7][14] However, catalytic aerobic oxidation methods have also been explored, which can offer higher selectivity for the carboxylic acid.[15]

Conclusion

The synthesis of 6-Methoxyquinoline-8-carboxylic acid is a multi-step process that requires careful planning and execution. The most reliable and scalable pathway involves the initial construction of the 6-methoxyquinoline core via a modified Skraup reaction, which incorporates inhibitors to ensure safety and improve yield. The subsequent functionalization at the C-8 position is most effectively achieved by nitrating the quinoline core, followed by a robust three-step conversion of the nitro group into the target carboxylic acid. This pathway, while involving several steps, relies on well-established and high-yielding reactions, making it the preferred route for producing this valuable chemical intermediate for research and development.

References

  • Google Patents. "Method for synthetizing 6-methoxyquinoline - CN103804289A." Accessed March 2024.
  • Obafernia, C. A., & Pfleiderer, W. (1994).
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Accessed March 2024. [Link]

  • Wikipedia. "Doebner–Miller reaction." Accessed March 2024. [Link]

  • S. F. Vasilevsky, E. E. Shults, and G. A. Tolstikov. "Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review)." Chemistry of Heterocyclic Compounds, vol. 40, no. 5, pp. 537-564, 2004.
  • Drake, N. L., et al. "6-Methoxy-8-nitroquinoline." Organic Syntheses, vol. 26, p. 53, 1946.
  • G. B. Shul’pin, G. V. Nizova, and A. T. Nikitaev. "Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Bala, S., & Sharma, N. (2014). "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." International Journal of Science and Research, 3(12), 40-47.
  • Leah4sci. "Aromatic Side Chain Oxidation to Carboxylic Acid." YouTube, 8 Mar. 2019. [Link]

Sources

Method

Application Note: Synthesis of 8-Aminoquinoline Antimalarials via 6-Methoxyquinoline-8-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Scientific Rationale & Causality The 8-aminoquinolines (8-AQs), such...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Causality

The 8-aminoquinolines (8-AQs), such as primaquine and tafenoquine, remain the only class of therapeutics approved by the FDA for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. Their unique ability to target dormant liver-stage hypnozoites makes them indispensable for malaria eradication campaigns [1].

Historically, the synthesis of the universal 8-AQ precursor—6-methoxy-8-aminoquinoline —has relied on the Skraup synthesis followed by direct electrophilic nitration of the quinoline core and subsequent reduction. However, this route is fundamentally flawed by poor regioselectivity. Nitration of 6-methoxyquinoline yields a difficult-to-separate mixture of 5-nitro, 8-nitro, and 5,8-dinitro isomers, which severely limits scalability and overall yield.

To circumvent these bottlenecks, modern synthetic routes utilize 6-methoxyquinoline-8-carboxylic acid as a regiochemically pure starting material. By leveraging the carboxylic acid moiety at the C8 position, chemists can achieve absolute regiocontrol. The carboxylic acid is converted to the target amine via a Curtius rearrangement, completely eliminating the formation of positional isomers and streamlining downstream purification [2].

Mechanistic Insights: The Curtius Rearrangement Pathway

The conversion of 6-methoxyquinoline-8-carboxylic acid to the corresponding 8-amino derivative relies on the thermal Curtius rearrangement.

  • Activation: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a non-nucleophilic base (e.g., triethylamine) to form an acyl azide intermediate.

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement. The causality of this heating step is critical: thermal energy overcomes the activation barrier required to expel nitrogen gas ( N2​ ), driving the migration of the quinoline carbon to the electron-deficient nitrogen to form an isocyanate.

  • Trapping/Hydrolysis: The reactive isocyanate is either hydrolyzed directly with aqueous acid to yield the free amine or trapped with an alcohol (like tert-butanol) to form a stable, Boc-protected intermediate for further functionalization [3].

Self-Validating Analytical System

To ensure this protocol functions as a self-validating system, researchers must incorporate in-process Fourier Transform Infrared (FTIR) spectroscopy. The mechanistic progression is validated by monitoring the reaction mixture for the isocyanate stretch at ~2250 cm⁻¹ . The appearance of this sharp, distinct peak confirms successful N2​ extrusion, while its subsequent disappearance validates the completion of the hydrolysis/trapping step, ensuring no toxic or reactive isocyanate is carried forward into the final isolation.

Quantitative Route Comparison

The advantages of utilizing the carboxylic acid precursor over traditional direct nitration are summarized in the table below:

ParameterDirect Nitration RouteCarboxylic Acid (Curtius) Route
Regioselectivity Poor (Mixture of 5-, 8-, and 5,8-isomers)Excellent (Exclusive C8 substitution)
Safety Profile High risk (Highly exothermic nitration)Moderate (Azide handling requires thermal control)
Overall Yield 35–45% (Post-chromatography)70–85% (Clean conversion, minimal byproducts)
Scalability Limited by purification bottlenecksHigh (Amenable to continuous flow chemistry)

Synthetic Workflow Visualization

G A 6-Methoxyquinoline-8-carboxylic acid (Starting Material) B Acyl Azide Intermediate (via DPPA / NEt3) A->B Step 1 Activation C Isocyanate Intermediate (Thermal Curtius Rearrangement) B->C Step 2 N2 Elimination D 6-Methoxy-8-aminoquinoline (Hydrolysis / Deprotection) C->D Step 3 Hydrolysis E Primaquine / Tafenoquine Analogs (Side-chain Alkylation) D->E Step 4 SN2 / Reductive Amination

Figure 1: Synthetic workflow of 8-aminoquinoline antimalarials via Curtius rearrangement.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-8-aminoquinoline via Curtius Rearrangement

Reagents Required:

  • 6-Methoxyquinoline-8-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine ( NEt3​ ) (1.2 eq)

  • Anhydrous Toluene (Solvent)

  • 2M HCl (aq) or tert-Butanol

Step-by-Step Methodology:

  • Activation: Suspend 6-methoxyquinoline-8-carboxylic acid (10.0 g, 49.2 mmol) in 100 mL of anhydrous toluene under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add NEt3​ (8.2 mL, 59.0 mmol) dropwise over 5 minutes. Subsequently, add DPPA (11.7 mL, 54.1 mmol) dropwise. Causality: Dropwise addition controls the exothermic formation of the acyl azide and prevents premature, uncontrolled nitrogen evolution.

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 2 hours. Monitor the reaction via FTIR (look for the ~2250 cm⁻¹ isocyanate peak).

  • Hydrolysis: Once the acyl azide is fully consumed, cool the mixture to room temperature. Slowly add 50 mL of 2M HCl and stir vigorously for 1 hour to hydrolyze the isocyanate. Note: If a Boc-protected amine is desired, substitute the HCl with an excess of tert-butanol and reflux for 12 hours.

  • Workup & Isolation: Basify the aqueous layer to pH 9 using saturated NaHCO3​ . Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 6-methoxy-8-aminoquinoline as a pale yellow solid.

Protocol B: Side-Chain Alkylation to Form Primaquine Analogs

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated 6-methoxy-8-aminoquinoline (5.0 g, 28.7 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous K2​CO3​ (7.9 g, 57.4 mmol).

  • Alkylation: Add the desired side-chain electrophile, such as N-(4-bromopentyl)phthalimide (9.3 g, 31.5 mmol), in a single portion.

  • Heating: Stir the reaction mixture at 60 °C for 16 hours. Causality: Mild heating to 60 °C provides sufficient energy to drive the SN​2 nucleophilic substitution forward while strictly preventing over-alkylation (tertiary amine formation) that occurs at higher temperatures.

  • Purification: Quench with water (100 mL) and extract with Dichloromethane (3 x 50 mL). Concentrate the organic layer and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the protected antimalarial analog. (Subsequent hydrazine deprotection of the phthalimide yields the final primaquine analog).

References

  • Title: 8-Aminoquinolines: future role as antiprotozoal drugs Source: Current Opinion in Infectious Diseases URL: [Link]

  • Title: Design and Synthesis of Novel Hybrid Molecules against Malaria Source: International Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Antiprotozoal, Antimicrobial, β-Hematin Inhibition, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of Bis(8-aminoquinolines) Source: Bioorganic & Medicinal Chemistry URL: [Link]

Application

Application Note: Rational Design and Validation of Fluorescent Probes Using 6-Methoxyquinoline-8-carboxylic Acid

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale The development of small-molecule fluoresce...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern chemical biology, enabling the real-time visualization of cellular analytes and dynamic biochemical processes. Among the myriad of available fluorophores, the quinoline scaffold remains highly valued due to its compact size, excellent membrane permeability, and highly tunable photophysical properties[1].

6-Methoxyquinoline-8-carboxylic acid (6-MQCA) [2] represents a highly optimized building block for probe design, combining two critical functional domains:

  • The 6-Methoxy Group (Electronic Modulator): The methoxy moiety acts as a strong electron-donating group (EDG). By feeding electron density into the quinoline π -system via resonance, it creates a "push-pull" electronic architecture with the electron-withdrawing quinoline nitrogen. This lowers the HOMO-LUMO gap, effectively red-shifting the excitation wavelength to a more biologically friendly range (~330–350 nm) and significantly enhancing the intrinsic quantum yield compared to unsubstituted quinoline[1][3].

  • The 8-Carboxylic Acid (Conjugation Handle): Position 8 is strategically located adjacent to the quinoline nitrogen. Converting this carboxylic acid into an amide (forming an 8-amidoquinoline derivative) provides a stable, covalent linkage to various recognition receptors (e.g., polyamines, crown ethers). Furthermore, the spatial proximity of the 8-position to the quinoline nitrogen allows the nitrogen to actively participate in metal chelation, creating a highly pre-organized binding pocket[4].

Mechanistic Principles: PET and CHEF

The dominant mechanism utilized when designing sensors with 6-MQCA is the transition from Photoinduced Electron Transfer (PET) to Chelation-Enhanced Fluorescence (CHEF) [4].

When a receptor containing lone-pair electrons (such as an aliphatic amine) is conjugated to the 8-position, its Highest Occupied Molecular Orbital (HOMO) lies between the HOMO and LUMO of the excited quinoline fluorophore. Upon excitation, the receptor's lone pair rapidly transfers an electron to the fluorophore's vacant HOMO, quenching the fluorescence (PET active).

However, when the target analyte (e.g., Zn²⁺) binds to the receptor, the lone pair is engaged in coordination bonds. This lowers the energy level of the receptor's HOMO below that of the fluorophore, thermodynamically blocking the PET process. The fluorophore can now undergo radiative decay, resulting in a strong "turn-on" fluorescence signal (CHEF active)[4][5].

G cluster_0 Apo-Probe (Fluorescence OFF) cluster_1 Holo-Probe (Fluorescence ON) Fluorophore 6-MQCA Fluorophore (Excited State) EmittingFluorophore 6-MQCA Fluorophore (Radiative Decay) Fluorophore->EmittingFluorophore Analyte Addition Receptor Receptor (Lone Pair) (High HOMO) Receptor->Fluorophore PET Quenching Analyte Target Analyte (e.g., Zn²⁺) BoundReceptor Analyte-Bound Receptor (Lowered HOMO) Analyte->BoundReceptor Coordination BoundReceptor->EmittingFluorophore PET Blocked (CHEF Active)

Figure 1: Logical relationship and energy flow demonstrating the transition from PET-mediated quenching to CHEF-driven fluorescence.

Quantitative Photophysical Data

The table below summarizes the photophysical properties of representative 6-methoxyquinoline and 8-amidoquinoline derivatives, illustrating the impact of structural modifications on quantum yield and emission profiles.

Compound / ConjugateTarget AnalyteExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( Φ )Reference Context
6-Methoxyquinoline (Base) N/A (Solvent dep.)~330 nm~410 nm< 0.01 (Apo)[6]
8-Amino-6-methoxyquinoline pH / Solvent340 nm430 nm~0.02[7]
6-MeOBQDIEN (Conjugate) Zn²⁺329 nm418 nm0.039 (Holo)[5]
Optimized 8-Amidoquinolines Zn²⁺ / Cellular pH330–350 nm420–450 nmUp to 0.25[1][4]

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols are designed as a self-validating system . The synthesis utilizes highly specific coupling chemistry, while the photophysical characterization includes a reversibility assay to definitively prove that the fluorescence response is caused by dynamic analyte binding, rather than irreversible chemical degradation or non-specific solvent effects.

Workflow Step1 1. Carboxylate Activation (6-MQCA + EDC/NHS) Step2 2. Receptor Conjugation (Amidation with Polyamine) Step1->Step2 Step3 3. Probe Purification (HPLC / Chromatography) Step2->Step3 Step4 4. Photophysical Profiling (UV-Vis & Fluorometric Titration) Step3->Step4 Step5 5. Reversibility Testing (EDTA Control Assay) Step4->Step5 Step6 6. Live-Cell Imaging (Confocal Microscopy) Step5->Step6

Figure 2: End-to-end workflow for the synthesis, validation, and application of 6-MQCA-based fluorescent probes.

Protocol 1: Synthesis of an 8-Amidoquinoline Fluorescent Probe

Objective: Covalently link a polyamine receptor to 6-MQCA via an amide bond.

Causality & Rationale: Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable at room temperature. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the 8-carboxylic acid into an unstable O-acylisourea intermediate. The addition of NHS (N-Hydroxysuccinimide) converts this into a stable, amine-reactive NHS-ester, preventing competitive hydrolysis and ensuring high-yield conjugation with the primary amine of the receptor.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of 6-MQCA (approx. 100 mg) in 5 mL of anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS.

  • Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, ensuring the carboxylic acid is deprotonated for efficient EDC attack. Stir at room temperature for 2 hours.

  • Conjugation: Dissolve 1.1 eq of the chosen polyamine receptor (e.g., a diethylenetriamine derivative) in 2 mL of anhydrous DMF. Add this dropwise to the activated 6-MQCA solution.

  • Reaction: Stir the mixture overnight (12–16 hours) at room temperature, protected from light.

  • Purification: Remove DMF under reduced pressure. Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure 8-amidoquinoline probe. Lyophilize to obtain a dry powder.

Protocol 2: Photophysical Validation and Titration (The Self-Validating Assay)

Objective: Confirm the PET/CHEF mechanism and prove binding reversibility.

Causality & Rationale: A true fluorescent sensor must exhibit reversible binding. If the fluorescence increase upon adding the analyte (e.g., Zn²⁺) is due to a permanent chemical reaction (like ester cleavage) rather than coordination, the probe cannot monitor dynamic cellular fluctuations. We validate this by adding EDTA, a strong, competitive metal chelator. If the signal drops back to baseline upon EDTA addition, the system is validated as a reversible CHEF sensor.

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 1 mM stock solution of the synthesized probe in spectroscopic-grade DMSO.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 100 mM KCl to mimic physiological ionic strength.

  • Baseline Measurement: Dilute the probe to a working concentration of 10 µM in 3 mL of the HEPES buffer. Record the baseline UV-Vis absorption and fluorescence emission spectra ( λex​ = 330 nm).

  • Analyte Titration: Titrate increasing concentrations of the target analyte (e.g., 0 to 50 µM ZnCl₂) into the cuvette. Record the emission spectrum after each addition (wait 2 minutes for equilibration). Plot the fluorescence intensity at λmax​ (~420 nm) against analyte concentration to determine the dissociation constant ( Kd​ ).

  • Reversibility Control (Critical Step): To the cuvette containing the fully saturated probe-analyte complex, add 100 µM of EDTA.

  • Validation: Record the emission spectrum. The fluorescence intensity must immediately quench back to the baseline level recorded in Step 3, confirming the structural integrity and reversibility of the PET/CHEF mechanism.

Protocol 3: Live-Cell Imaging Application

Objective: Utilize the validated probe to visualize intracellular analytes.

Causality & Rationale: The lipophilic nature of the methoxyquinoline core provides excellent membrane permeability, allowing the probe to passively diffuse into living cells without the need for transfection agents or permeabilization protocols[1][8].

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70% confluent.

  • Incubation: Wash the cells twice with pre-warmed PBS. Incubate the cells with 5 µM of the probe (diluted in serum-free DMEM from the DMSO stock; final DMSO < 0.5%) for 30 minutes at 37°C.

  • Washing: Remove the loading medium and wash the cells three times with PBS to remove extracellular background fluorescence.

  • Imaging: Image the cells using a confocal laser scanning microscope. Excite the probe using a 405 nm diode laser (or a two-photon laser tuned to ~700 nm) and collect emission in the 420–470 nm channel.

  • In Situ Validation: To confirm intracellular specificity, treat the imaged cells with a membrane-permeable chelator (e.g., TPEN for Zn²⁺) and observe the real-time decay of the intracellular fluorescence signal.

References

  • RSC Publishing. "Methoxyquinoline-diethylenetriamine conjugate as a fluorescent zinc sensor - Dalton Transactions". Available at:[Link]

  • RSC Publishing. "A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods". Available at:[Link]

  • MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination". Available at:[Link]

  • NIH/PMC. "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging". Available at:[Link]

Sources

Method

Application Note: 6-Methoxyquinoline-8-carboxylic Acid as a Strategic Building Block in Heterocyclic Synthesis and Drug Discovery

Executive Summary & Mechanistic Profile In modern medicinal chemistry and complex heterocyclic synthesis, 6-Methoxyquinoline-8-carboxylic acid serves as a highly versatile, bifunctional building block. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profile

In modern medicinal chemistry and complex heterocyclic synthesis, 6-Methoxyquinoline-8-carboxylic acid serves as a highly versatile, bifunctional building block. As a Senior Application Scientist, I frequently utilize this scaffold due to its unique electronic and structural properties.

The molecule features two critical domains:

  • The 6-Methoxy Pharmacophore: An electron-donating group that modulates the lipophilicity and electron density of the quinoline ring. This specific substitution pattern is a privileged motif found in antimalarials (e.g., primaquine analogs) and advanced epigenetic modulators.

  • The 8-Carboxylic Acid: Positioned in close proximity to the quinoline nitrogen, this moiety allows for bidentate coordination (N, O). While this makes it an excellent directing group for transition-metal-catalyzed C-H activation, it also introduces synthetic challenges during amidation due to intramolecular hydrogen bonding.

Understanding the causality behind its reactivity is essential for optimizing workflows, minimizing side reactions, and successfully integrating this building block into drug discovery pipelines [1].

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 6-Methoxyquinoline-8-carboxylic acid
Molecular Formula C11H9NO3
Molecular Weight 203.197 g/mol
SMILES COC1=CC(=C2N=CC=CC2=C1)C(O)=O
Key Applications Amide coupling, directed C-H activation, epigenetic inhibitor synthesis

Derivatization Workflow & Synthetic Strategy

Transforming 6-methoxyquinoline-8-carboxylic acid into complex heterocyclic systems typically follows a two-stage workflow: primary amidation followed by downstream functionalization (such as C-H activation).

G A 6-Methoxyquinoline- 8-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Amines C Heterocyclic Carboxamides B->C D Directed C-H Functionalization C->D Pd/Ru Catalyst F Biological Screening (WDR5 Inhibition) C->F E C7-Functionalized Derivatives D->E E->F

Workflow for derivatizing 6-Methoxyquinoline-8-carboxylic acid into bioactive heterocycles.

Overcoming Amidation Challenges (Causality in Reagent Selection)

The proximity of the quinoline nitrogen to the 8-carboxylate creates a stable intramolecular hydrogen bond, which significantly reduces the electrophilicity of the activated carbonyl intermediate. Standard coupling reagents like EDC/HOBt often result in poor conversion rates.

To overcome this thermodynamic sink, HATU is the reagent of choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-benzotriazole (HOAt) ester. The adjacent nitrogen in the HOAt leaving group provides an anchoring hydrogen-bond acceptor that accelerates the incoming amine's nucleophilic attack, effectively bypassing the steric and electronic hurdles of the quinoline core.

Table 2: Optimization of Amide Coupling Conditions
Coupling ReagentBaseSolventTime (h)Yield (%)Causality / Mechanistic Observation
EDC·HCl / HOBtDIPEADMF1245%Incomplete conversion; internal H-bonding inhibits attack.
T3P (50% in EtOAc)Et3NEtOAc862%Moderate yield; requires heating (60°C) to drive reaction.
HATU DIPEA DMF 3 91% Rapid activation; HOAt ester overcomes electronic barriers.

Protocol: HATU-Mediated Synthesis of 6-Methoxyquinoline-8-carboxamides

This methodology is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, the operator can ensure the integrity of the reaction at every step.

Reagents Required:

  • 6-Methoxyquinoline-8-carboxylic acid (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation & Activation: Suspend 6-methoxyquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N2 or Ar). Add DIPEA (3.0 equiv).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring pure activation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15–20 minutes.

    • Self-Validation Checkpoint 1: The suspension will typically clear into a homogenous, slightly yellow solution as the active HOAt ester forms. TLC (9:1 DCM:MeOH) should show the complete disappearance of the baseline acid spot.

  • Nucleophilic Addition: Add the target amine (1.2 equiv) dropwise. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3 (2x) to remove HOAt and unreacted acid.

    • Water (2x) to partition out the DMF.

    • Brine (1x) to break emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint 2 (Analytical QC):

    • LC-MS (ESI+): The basic quinoline nitrogen ensures excellent ionization. Look for the sharp [M+H]+ peak.

    • 1H NMR (CDCl3 or DMSO-d6): Confirm the disappearance of the broad carboxylic acid peak (~11.0–13.0 ppm) and the appearance of the amide N-H proton (typically 8.5–10.5 ppm). The 6-methoxy protons will reliably appear as a sharp singlet at ~3.95 ppm.

Biological Applications: Epigenetic Modulation (WDR5 Inhibition)

Beyond acting as a synthetic intermediate, the 6-methoxyquinoline-8-carboxamide motif is a privileged structure in oncology. Recent patent literature and medicinal chemistry campaigns have identified these derivatives as potent inhibitors of WDR5 (WD Repeat Domain 5) [2].

WDR5 is a critical scaffolding protein in the MLL1 (Mixed Lineage Leukemia 1) methyltransferase complex, which drives oncogenic gene transcription via H3K4 methylation. The 6-methoxyquinoline core perfectly occupies the "WIN" (WDR5 interaction) binding pocket, competitively displacing the MLL1 peptide.

Pathway Compound 6-Methoxyquinoline- 8-carboxamide WDR5 WDR5 Protein (WIN Site) Compound->WDR5 Binds MLL MLL1 Complex Compound->MLL Inhibits WDR5->MLL Protein Interaction H3K4 H3K4 Methylation MLL->H3K4 Catalyzes Gene Oncogenic Transcription H3K4->Gene Activates

Mechanism of action for 6-methoxyquinoline-8-carboxamides in inhibiting WDR5-MLL1 interactions.

By utilizing 6-methoxyquinoline-8-carboxylic acid as the foundational building block, drug development professionals can rapidly generate libraries of WIN-site inhibitors by varying the amine coupling partner, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting library.

References

  • Source: chemsynthesis.
  • Title: W O 2021/092525 Al (Isoquinolinone compounds and derivatives inhibit WDR5)
Application

Esterification of 6-Methoxyquinoline-8-carboxylic acid

Application Note: Process Optimization and Protocols for the Esterification of 6-Methoxyquinoline-8-carboxylic Acid Introduction & Mechanistic Overview 6-Methoxyquinoline-8-carboxylic acid is a high-value heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization and Protocols for the Esterification of 6-Methoxyquinoline-8-carboxylic Acid

Introduction & Mechanistic Overview

6-Methoxyquinoline-8-carboxylic acid is a high-value heterocyclic building block, frequently utilized in the development of antimalarial therapeutics, kinase inhibitors, and advanced agrochemicals. The protection or activation of its C8-carboxylic acid moiety via esterification (e.g., to methyl 6-methoxyquinoline-8-carboxylate[1]) is a fundamental transformation in multi-step drug synthesis.

However, researchers frequently encounter significant bottlenecks when applying standard esterification protocols to this substrate. The challenge is rooted in the molecule's unique stereoelectronic profile:

  • Zwitterionic Character & Peri-Interactions : The basic quinoline nitrogen (pKa ~4.9) and the C8-carboxylic acid are in close spatial proximity (peri-position). This enables strong intramolecular hydrogen bonding and zwitterion formation, rendering the compound poorly soluble in standard organic solvents.

  • Electronic Deactivation : Under classical acid-catalyzed Fischer esterification conditions (e.g., MeOH/H2SO4), the quinoline nitrogen is rapidly protonated. The resulting quinolinium cation exerts a powerful inductive electron-withdrawing effect, drastically reducing the electrophilicity of the adjacent C8-carbonyl carbon[2].

  • Steric Shielding : The bulky, solvated quinolinium nitrogen physically blocks the trajectory of incoming alcohol nucleophiles, leading to notoriously low yields and protracted reaction times[2].

To overcome these thermodynamic and kinetic barriers, this Application Note details two highly efficient, self-validating methodologies: Acyl Chloride Activation and Base-Promoted SN2 Alkylation . Both methods bypass the limitations of the Fischer equilibrium, ensuring high-yielding, scalable esterification[3].

Reaction Pathways & Logic

  • Method A (Acyl Chloride Activation) : By treating the acid with thionyl chloride (SOCl2), the unreactive carboxylic acid is converted into a highly electrophilic acyl chloride intermediate. This intermediate is so reactive that it easily overcomes the peri-steric hindrance when treated with methanol, driving the reaction to completion irreversibly.

  • Method B (Base-Promoted Alkylation) : This method reverses the nucleophile-electrophile roles. A mild base (K2CO3) deprotonates the carboxylic acid to form a nucleophilic carboxylate anion. This anion then attacks an external electrophile (methyl iodide) via an SN2 mechanism. Because the attack occurs at the unhindered alkyl halide rather than the crowded C8-carbonyl, steric shielding is completely negated[4].

G cluster_A Method A: Acyl Chloride Activation cluster_B Method B: Base-Promoted Alkylation cluster_C Fischer Esterification (Disfavored) SM 6-Methoxyquinoline-8-carboxylic acid (Sterically Hindered & Amphoteric) SOCl2 1. SOCl2, DCM, cat. DMF SM->SOCl2 Base 1. K2CO3, DMF, RT SM->Base Fischer MeOH, H2SO4, Reflux (Equilibrium Limited) SM->Fischer IntA Acyl Chloride Intermediate SOCl2->IntA MeOH 2. MeOH, Et3N IntA->MeOH Prod Methyl 6-methoxyquinoline-8-carboxylate (Target Ester) MeOH->Prod MeI 2. Methyl Iodide (MeI) Base->MeI MeI->Prod Fischer->Prod <30% Yield

Fig 1. Esterification pathways for 6-methoxyquinoline-8-carboxylic acid.

Experimental Protocols

Method A: Thionyl Chloride-Mediated Esterification (Scale: 10 mmol)

Causality Focus: Catalytic DMF is added to generate the highly reactive Vilsmeier-Haack reagent in situ, which significantly accelerates acyl chloride formation compared to SOCl2 alone.

  • Activation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-methoxyquinoline-8-carboxylic acid (2.03 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Reagent Addition : Cool the suspension to 0 °C under an argon atmosphere. Slowly add thionyl chloride (2.18 mL, 30.0 mmol, 3.0 equiv) dropwise, followed by 2 drops of anhydrous N,N-dimethylformamide (DMF).

  • Reflux : Remove the ice bath and heat the mixture to gentle reflux (40 °C) for 2–3 hours.

    • Self-Validating Checkpoint: The initial heterogeneous suspension will gradually turn into a clear, dark yellow solution. The cessation of HCl and SO2 gas evolution (monitored via an oil bubbler) confirms complete conversion to the acyl chloride.

  • Concentration : Cool to room temperature and concentrate the mixture under reduced pressure to remove DCM and excess SOCl2.

    • Self-Validating Checkpoint: A moisture-sensitive, yellow-orange residue will remain. Do not expose to ambient humidity; proceed immediately to the next step to prevent hydrolysis back to the starting acid.

  • Esterification : Redissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool to 0 °C. Add a pre-mixed solution of anhydrous methanol (2.0 mL, ~50 mmol) and triethylamine (2.8 mL, 20.0 mmol) dropwise.

  • Work-up : Stir at room temperature for 1 hour. Quench with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target ester.

Method B: Base-Promoted SN2 Alkylation (Scale: 10 mmol)

Causality Focus: DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the naked carboxylate anion by leaving it unsolvated, thereby accelerating the SN2 displacement.

  • Deprotonation : In a 100 mL round-bottom flask, dissolve 6-methoxyquinoline-8-carboxylic acid (2.03 g, 10.0 mmol) in anhydrous DMF (25 mL). Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.76 g, 20.0 mmol, 2.0 equiv).

  • Stirring : Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation : Add methyl iodide (MeI, 0.93 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe. (Caution: MeI is a potent, volatile alkylating agent; handle strictly inside a fume hood).

  • Reaction Monitoring : Stir the sealed reaction mixture at room temperature for 4–6 hours.

    • Self-Validating Checkpoint: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The highly polar, tailing baseline spot of the zwitterionic starting acid will disappear, replaced by a distinct, high-Rf, UV-active spot corresponding to the ester.

  • Precipitation & Work-up : Pour the reaction mixture into vigorously stirred ice-cold distilled water (125 mL).

    • Self-Validating Checkpoint: The sudden change in solvent polarity will cause the non-polar ester product to rapidly precipitate as an off-white to pale yellow solid.

  • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and inorganic salts, and dry overnight under high vacuum.

Quantitative Data & Optimization Summary

To guide experimental design and scale-up, the following table summarizes the performance metrics of the evaluated esterification methodologies.

ParameterMethod A (Acyl Chloride)Method B (SN2 Alkylation)Standard Fischer (MeOH/H+)*
Reagents SOCl2, MeOH, Et3NMeI, K2CO3, DMFMeOH, H2SO4 (cat.)
Temperature 0 °C to Reflux (40 °C)Room Temp (20–25 °C)Reflux (65 °C)
Reaction Time 3–4 hours4–6 hours>24 hours
Typical Yield 85–90%92–95%< 30%
Scalability Excellent (Multi-gram)Excellent (Multi-gram)Poor
Primary Challenge Moisture-sensitive intermediateToxicity/volatility of MeIEquilibrium limits, Sterics

*Included for comparative baseline only. Strongly disfavored for quinoline-8-carboxylic acid derivatives due to electronic deactivation[2].

Sources

Method

Application Notes &amp; Protocols: Mastering Amide Coupling Reactions with 6-Methoxyquinoline-8-carboxylic Acid

Introduction: The Significance of 6-Methoxyquinoline-8-carboxamides The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, amides derived f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-Methoxyquinoline-8-carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, amides derived from 6-methoxyquinoline-8-carboxylic acid are key intermediates and final products in the development of pharmaceuticals, particularly in areas like antimalarial and anticancer research.[1][2][3] The formation of the amide bond—linking the 6-methoxyquinoline-8-carboxylic acid moiety to a desired amine—is the pivotal chemical transformation.[4]

However, the direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process, typically requiring high temperatures and resulting in a stable but unreactive ammonium carboxylate salt.[5] To overcome this, modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine under mild conditions.[6]

This guide provides an in-depth analysis and detailed protocols for the successful synthesis of 6-methoxyquinoline-8-carboxamides. We will explore the mechanistic underpinnings of two robust coupling systems, provide step-by-step experimental procedures, and offer insights into optimizing these critical reactions for researchers in drug discovery and chemical development.

The Chemical Rationale: Activating the Carboxyl Group

The core principle of any amide coupling reaction is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[7] This activation transforms the carboxyl group into a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine. The choice of coupling reagent is critical and is dictated by factors such as the steric and electronic nature of both the carboxylic acid and the amine, potential for racemization (if chiral centers are present), and the desired reaction conditions.[4]

For a substrate like 6-methoxyquinoline-8-carboxylic acid, the heterocyclic nature of the ring system introduces specific considerations. The quinoline nitrogen is basic and could potentially interact with reagents, although its influence is electronically distant from the C-8 carboxyl group. Nonetheless, robust and high-efficiency coupling reagents are recommended to ensure complete conversion.

This document will focus on two of the most reliable and widely used classes of coupling reagents:

  • Uronium/Aminium Salts: Represented by HATU , known for high efficiency, fast reaction rates, and suppression of side reactions.[8]

  • Carbodiimides: Represented by EDC in combination with an additive like HOBt , a classic, cost-effective, and versatile method.[9]

Mechanistic Insight: The Role of HATU in Amide Bond Formation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent prized for its ability to mediate even difficult couplings.[8] Its efficacy stems from a two-stage process involving the formation of a highly reactive OAt-active ester.

The reaction cascade proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[10]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This generates the key OAt-active ester intermediate and releases tetramethylurea as a byproduct.[10][11]

  • Aminolysis: The target amine performs a nucleophilic attack on the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[9]

The pyridine nitrogen atom within the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction and enhancing coupling efficiency.[10]

HATU_Mechanism RCOOH 6-MeO-Quin-COOH (Carboxylic Acid) RCOO Carboxylate RCOOH->RCOO + DIPEA - DIPEA·H⁺ Isouronium O-Acylisouronium Salt (Unstable Intermediate) RCOO->Isouronium Attack on C=N⁺ HATU HATU HATU->Isouronium Attack on C=N⁺ OAt_Ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_Ester + HOAt⁻ - TMU TMU Tetramethylurea (Byproduct) Amide Amide Product OAt_Ester->Amide Nucleophilic Attack HOAt HOAt OAt_Ester->HOAt Regenerated Amine R'-NH2 (Amine) Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

General Considerations:

  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents & Solvents: Use anhydrous solvents (like DMF or DCM) to prevent hydrolysis of activated intermediates. Ensure all reagents are of high purity.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[9]

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for high efficiency, especially with sterically hindered or electron-deficient amines where other methods may be sluggish.[12]

Materials:

  • 6-Methoxyquinoline-8-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-methoxyquinoline-8-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the amine (1.1 equiv) to the mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution. A color change may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 5% aqueous citric acid or 1N HCl (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.[6][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.[13]

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method suitable for a wide range of substrates. The use of HOBt as an additive is crucial to increase efficiency and suppress potential side reactions like N-acylurea formation and racemization.[14]

Materials:

  • 6-Methoxyquinoline-8-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask, add 6-methoxyquinoline-8-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add TEA or DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor by TLC or LC-MS.[9]

  • Work-up: If using DCM, dilute the mixture. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and is easily removed during the aqueous washes.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.[16]

Comparative Overview and Data

The choice between HATU and EDC/HOBt often depends on the specific requirements of the synthesis. The following table summarizes the key operational parameters.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale / Notes
Coupling Reagent HATUEDC·HClHATU is more reactive but also more expensive. EDC is a cost-effective workhorse reagent.
Additive None (HOAt is part of HATU)HOBtHOBt is critical for preventing side reactions and increasing the rate of productive coupling.[14]
Base DIPEADIPEA or TEAA non-nucleophilic base is required to deprotonate the acid without competing with the primary amine.
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1 : 1.11 : 1.1 : 1.2A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid.
Typical Solvent DMFDCM, DMFDMF is often preferred for its excellent solvating properties, though DCM is easier to remove.
Reaction Time 2 - 6 hours8 - 24 hoursHATU reactions are generally much faster due to the formation of the highly reactive OAt-ester.[10]
Byproduct Removal Aqueous WashAqueous WashTetramethylurea (from HATU) and ethyl-dimethylaminopropyl-urea (from EDC) are both water-soluble.[9][15]

General Experimental Workflow

A successful amide coupling experiment follows a logical progression from setup to final product characterization.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Weigh Reagents: - Carboxylic Acid - Amine - Coupling Reagent - Base prep_glass Dry Glassware setup Combine Acid, Amine, Reagent in Anhydrous Solvent prep_glass->setup cool Cool to 0 °C setup->cool add_base Add Base Dropwise cool->add_base stir Stir at RT (2-24h) add_base->stir monitor Monitor by TLC / LC-MS stir->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for amide coupling reactions.

Conclusion and Best Practices

The synthesis of amides from 6-methoxyquinoline-8-carboxylic acid is a reliable transformation when appropriate coupling protocols are employed. For rapid and highly efficient conversions, particularly with challenging amines, HATU is the reagent of choice. For routine, scalable, and more economical syntheses, the EDC/HOBt system provides excellent results.

Success in these reactions hinges on careful experimental practice: maintaining anhydrous conditions, using high-purity reagents, and diligently monitoring the reaction's progress. By understanding the mechanisms at play and adhering to these detailed protocols, researchers can confidently and efficiently synthesize the 6-methoxyquinoline-8-carboxamides required to advance their drug discovery and development programs.

References

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Kandhasamy, S., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Kim Reactor, YouTube. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS.org. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Optimizing Amide Coupling Reactions. Scribd. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Process for purification of quinoline yellow.
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

Sources

Application

Metal-catalyzed cross-coupling reactions of quinoline derivatives

Application Note: Metal-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives – Advanced Protocols and Mechanistic Insights Introduction: The Quinoline Challenge in Cross-Coupling Quinoline is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives – Advanced Protocols and Mechanistic Insights

Introduction: The Quinoline Challenge in Cross-Coupling

Quinoline is a privileged pharmacophore ubiquitous in antimalarial, anticancer, and antibacterial agents. However, functionalizing the quinoline core via transition-metal-catalyzed cross-coupling presents a unique chemical challenge. The basic nitrogen atom within the quinoline ring possesses a lone pair of electrons that readily coordinates with transition metals (such as Palladium or Rhodium). This coordination can lead to severe catalyst poisoning, sluggish reaction kinetics, or unwanted homocoupling of the transmetalating agents[1][2].

As application scientists, we overcome this barrier through two primary strategic pathways:

  • Ligand-Controlled Suzuki-Miyaura Coupling of Haloquinolines : Utilizing sterically demanding phosphine ligands to favor highly active, monoligated L1​Pd(0) catalytic species that outcompete nitrogen coordination[3][4].

  • Direct C–H Functionalization of Quinoline N-Oxides : Converting the basic nitrogen into an N-oxide, which simultaneously eliminates catalyst poisoning and acts as a directing group or electronic activator for highly regioselective C2 or C8 functionalization[1][5].

Mechanistic Workflow & Strategy Selection

The decision to proceed with a pre-functionalized haloquinoline versus an unactivated quinoline N-oxide dictates the entire catalytic cycle.

QuinolineCoupling Start Quinoline Substrate Halo Haloquinoline (e.g., 3-Bromo) Start->Halo Halogenated NOxide Quinoline N-Oxide (C-H Bond) Start->NOxide N-Oxidation Suzuki Suzuki-Miyaura Cross-Coupling Halo->Suzuki CHAct Direct C-H Functionalization NOxide->CHAct Cat1 Pd(0) Precatalyst + Phosphine Ligand Suzuki->Cat1 Cat2 Pd(II) or KMnO4 + Oxidant CHAct->Cat2 Prod1 C-C Bond Formation (e.g., 3-Arylquinoline) Cat1->Prod1 Prod2 Regioselective C2-Arylation (2-Arylquinoline N-Oxide) Cat2->Prod2

Decision tree for quinoline cross-coupling: Haloquinolines vs. Quinoline N-Oxides.

Quantitative Data Presentation: Reaction Optimization

The success of these couplings relies heavily on the precise combination of catalyst, base, and solvent. Table 1 summarizes validated reaction conditions for both methodologies, providing a baseline for reaction optimization.

Table 1: Comparative Reaction Conditions for Quinoline Functionalization

SubstrateCoupling PartnerCatalyst / OxidantBase / AdditiveSolventTemp (°C)Yield (%)Ref
3-Bromoquinoline Arylboronic AcidPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O9085–95[6]
4-Bromoquinoline Lithium Triisopropyl BorateXPhos Pd G2 (3 mol%)K₃PO₄ (aq)THF/H₂O4084–96[4]
Quinoline N-Oxide Arylboronic AcidKMnO₄ (2.0 eq)NoneCH₃CN9065–83[5]
Quinoline N-Oxide 2-MethylthiophenePd(OAc)₂ (10 mol%)Ag₂O, PyridineDMF/CH₃CN11067–85[1]
Quinoline N-Oxide Indoles (C3-H Act.)Gold CatalystNoneDCE8070–92[7]

Experimental Protocols & Mechanistic Causality

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline

Objective: High-yield synthesis of 3-arylquinolines using a robust biphasic palladium-catalyzed system[6][8].

Causality & Expert Insights:

  • Ligand Selection: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, a critical step when dealing with electron-deficient heteroaryls. Alternatively, bulky dialkylbiaryl phosphines (like XPhos) can be used to generate a 12-electron L1​Pd(0) active species, which prevents quinoline nitrogen coordination[3].

  • Solvent & Base: The biphasic 1,4-Dioxane/Water system is not arbitrary. Water is strictly required to dissolve the inorganic base (K₂CO₃) and form the reactive hydroxyboronate complex [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate[6].

  • Degassing: Oxygen is the enemy of Pd(0). Failure to rigorously degas the solvent leads to the oxidation of Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of the boronic acid[2].

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Re-seal and purge with Argon for 2 minutes.

  • Solvent Introduction: Using a syringe, inject 5.0 mL of a pre-degassed 1,4-Dioxane/Water mixture (4:1 v/v). (Self-Validation Check: The mixture should turn from a suspension to a distinct biphasic system; the catalyst will impart a reddish-orange hue).

  • Reaction Execution: Heat the reaction mixture to 90 °C using a pre-heated oil bath with vigorous stirring (800 rpm) for 12–16 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Work-Up: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of Deionized Water. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the 3-arylquinoline.

Protocol B: Regioselective C2-Arylation of Quinoline N-Oxides via Radical Cross-Coupling

Objective: Metal-free, direct C–H functionalization of quinoline N-oxides using KMnO₄ as an oxidative radical initiator[5][9].

Causality & Expert Insights:

  • The Role of the N-Oxide: The N-oxide moiety highly polarizes the quinoline ring, increasing the electrophilicity of the C2 position. This makes it highly susceptible to attack by nucleophilic aryl radicals[1].

  • KMnO₄ as an Initiator: Unlike traditional Pd-catalyzed C-H activation which requires expensive silver salts (e.g., Ag₂O) to reoxidize Pd(0) to Pd(II)[1], this protocol uses KMnO₄ to directly generate aryl radicals from the arylboronic acid. This provides an atom-economical, transition-metal-free alternative[5].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL Schlenk tube, add the quinoline N-oxide derivative (0.3 mmol, 1.0 equiv) and the arylboronic acid (0.6 mmol, 2.0 equiv).

  • Oxidant Addition: Add KMnO₄ (94.8 mg, 0.6 mmol, 2.0 equiv) in one portion. (Caution: KMnO₄ is a strong oxidant; avoid contact with easily oxidizable organic solvents prior to controlled mixing).

  • Solvent Introduction: Add 3.0 mL of HPLC-grade Acetonitrile (CH₃CN). Acetonitrile is selected due to its stability against strong oxidants and its ability to partially solubilize the reagents at elevated temperatures.

  • Reaction Execution: Seal the tube and heat the mixture at 90 °C for exactly 1.0 hour. (Self-Validation Check: The reaction is remarkably fast; extending the time beyond 2 hours may lead to over-oxidation or degradation of the N-oxide product).

  • Work-Up: Cool the reaction vessel to room temperature. The mixture will contain insoluble manganese dioxide (MnO₂) byproducts. Filter the crude mixture through a short pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate gradient) to afford the pure 2-arylquinoline N-oxide.

Troubleshooting & Optimization Matrix

  • Issue: Reaction stalls at <50% conversion (Haloquinolines).

    • Root Cause: Catalyst poisoning by the quinoline nitrogen or catalyst degradation via oxidation.

    • Solution: Switch to a highly sterically hindered ligand (e.g., XPhos or RuPhos) to enforce a 12-electron L1​Pd(0) state, which physically blocks the quinoline nitrogen from coordinating to the palladium center[3]. Ensure rigorous solvent degassing[2].

  • Issue: High levels of symmetrical biaryl homocoupling (Ar-Ar).

    • Root Cause: Excess oxygen in the system promoting oxidative homocoupling, or transmetalation occurring faster than oxidative addition.

    • Solution: Implement a slow-addition protocol for the boronic acid using a syringe pump to maintain a low steady-state concentration. Verify the integrity of the Argon line[2][8].

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC (nih.gov) URL:[Link]

  • KMnO4-mediated direct selective radical cross-coupling: An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids Source: Chinese Chemical Letters URL:[Link]

  • Gold-catalyzed C3-H functionalization of quinoline N-oxides Source: ResearchGate URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (acs.org) URL:[Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: PMC (nih.gov) URL:[Link]

Sources

Method

Advanced Derivatization Strategies for Quinoline Carboxylic Acids: A Comprehensive Guide for Drug Discovery

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to broad-spectrum fluoroquinolone an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to broad-spectrum fluoroquinolone antibiotics. Within this framework, the carboxylic acid group (typically positioned at C-2, C-3, or C-4) serves as a critical synthetic handle. However, the native free acid often presents pharmacokinetic liabilities, such as rapid phase II metabolism (glucuronidation), poor membrane permeability, or suboptimal analytical volatility[1].

Derivatization of the carboxylic acid group is therefore a fundamental strategy in drug discovery and analytical chemistry. By strategically modifying this moiety, researchers can modulate lipophilicity, alter target-binding profiles, create prodrugs, or utilize the carboxylate as a traceless directing group for late-stage functionalization. This application note details the mechanistic causality, quantitative impact, and self-validating protocols for three primary derivatization pathways: Amidation, Silylation/Esterification, and Decarboxylative Cross-Coupling.

Key Derivatization Pathways & Causality

Amidation: Modulating Target Affinity and Pharmacokinetics

Converting the ionizable carboxylic acid into a neutral amide drastically alters the hydrogen-bond donor/acceptor profile of the molecule. This modification is frequently employed to prevent rapid metabolic clearance and to engage specific amino acid residues within target enzyme pockets. For example, the derivatization of quinoline-4-carboxylic acid into 2-(4-acrylamidophenyl)-quinoline-4-carboxamides has yielded highly selective SIRT3 inhibitors. The amide linkage facilitates a specific binding pattern in the SIRT3 active site, achieving potent inhibition over homologous SIRT1 and SIRT2 enzymes[2]. Similarly, amidation of 8-fluoroquinoline-3-carboxylic acids is utilized to synthesize potent kinase inhibitors and CB2 receptor ligands[3].

Silylation: Enhancing Analytical Volatility for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable. The highly polar, hydrogen-bonding nature of the free carboxylic acid group in quinoline derivatives leads to severe peak tailing, column adsorption, and thermal degradation. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This masks the polarity, drastically increasing volatility and enabling high-resolution quantitative analysis.

Decarboxylative Cross-Coupling: Traceless Functionalization

Modern synthetic paradigms increasingly utilize the carboxylic acid group as a transient handle. Through photoinduced Ligand-to-Metal Charge Transfer (LMCT) using copper catalysis, quinoline carboxylic acids can undergo decarboxylation under near-UV irradiation. This process extrudes CO₂ to generate a highly reactive aryl radical, which can be subsequently trapped by diboron reagents (borylation) or fed into palladium-catalyzed Suzuki-Miyaura cross-coupling cycles. This allows for the direct substitution of the -COOH group with diverse aryl, vinyl, or alkyl groups without requiring pre-functionalized halogenated precursors[4].

Quantitative Data Summary

The following table summarizes the quantitative impact of various derivatization strategies on quinoline carboxylic acid scaffolds, highlighting the functional transformation and resulting performance metrics.

Derivative ClassDerivatization MethodPrimary Target / ApplicationKey Performance Metric / OutcomeRef.
Quinoline-4-carboxamides Amide Coupling (Acrylamide)SIRT3 Inhibition (Anticancer)IC₅₀ = 7.2 µM (SIRT3) vs >32 µM (SIRT1/2)[2]
Quinoline-2-carboxamides Amide Coupling / EsterificationAnticancer / AntiviralSignificant cytotoxicity in PC3/HeLa cells[1]
8-Fluoroquinoline-3-carboxamides EDC/HOBt AmidationKinase / Receptor TargetingHigh yield (>80%), stable active ester[3]
Quinoline TMS Esters Silylation (BSTFA)GC-MS VolatilizationHigh thermal stability, zero peak tailing
Quinoline Boronic Esters Decarboxylative BorylationC-C Cross-CouplingHigh step economy, mild ambient conditions[4]

Self-Validating Experimental Protocols

Protocol A: Amide Coupling of 8-Fluoroquinoline-3-carboxylic Acid[3]

Causality & Rationale: EDC is chosen as the coupling agent because its urea byproduct is water-soluble, simplifying purification. HOBt is added to rapidly convert the unstable O-acylisourea intermediate into a highly reactive, yet stable, active ester, preventing the formation of unreactive N-acylurea dead-ends. DIPEA is used to neutralize the amine hydrochloride salt without competing as a nucleophile.

  • Activation: Dissolve 1.0 eq of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HOBt and 1.2 eq of EDC. Stir at room temperature for 30 minutes.

  • Amine Addition: In a separate vial, dissolve 1.1 eq of the target amine and 2.0 eq of DIPEA in anhydrous DMF. Add this dropwise to the activated ester solution.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting carboxylic acid on a silica TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the baseline acid spot and the emergence of a less polar product spot confirms successful coupling. If the active ester spot persists, the amine is sterically hindered, and gentle heating (40°C) is required.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Silylation for GC-MS Analysis[4]

Causality & Rationale: BSTFA is highly sensitive to moisture. Water will rapidly hydrolyze BSTFA into hexamethyldisiloxane, consuming the reagent and leaving the quinoline carboxylic acid underivatized.

  • Preparation: Place 1 mg of thoroughly dried quinoline-2-carboxylic acid in a 2 mL glass autosampler vial.

  • Solvation: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS as a catalyst). Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial at 60°C for 30 minutes.

  • Self-Validation Check (Visual): The reaction mixture must remain completely transparent. If the solution turns cloudy or a white precipitate forms, moisture contamination has occurred. The sample must be discarded, and the protocol restarted with strictly anhydrous glassware.

Protocol C: Copper-Catalyzed Decarboxylative Borylation[5]

Causality & Rationale: This protocol relies on a photoinduced LMCT. The copper catalyst coordinates with the carboxylic acid. Upon near-UV irradiation, an electron is transferred from the carboxylate to the metal, triggering the extrusion of CO₂ and generating an aryl radical that reacts with B₂pin₂.

  • Setup: In an oven-dried Schlenk tube, combine the quinoline carboxylic acid (1.0 eq), B₂pin₂ (1.5 eq), and the Cu-catalyst complex (10 mol%) in anhydrous solvent.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will quench the aryl radical intermediate, halting the reaction.

  • Irradiation: Irradiate the mixture with near-UV LEDs (390 nm) at ambient temperature for 16 hours.

  • Self-Validation Check (Gas Evolution): Observe the reaction mixture during the first 30 minutes of irradiation. The continuous formation of micro-bubbles indicates the active extrusion of CO₂ gas, validating that the decarboxylation step is proceeding successfully.

Visualizations

G Start Quinoline Carboxylic Acid Activation Activation (EDC/HOBt) Anhydrous Solvent Start->Activation AmineAddition Amine + DIPEA Nucleophilic Attack Activation->AmineAddition Workup Aqueous Workup (Removes Urea Byproducts) AmineAddition->Workup Product Quinoline Carboxamide Workup->Product

Workflow for the amide coupling of quinoline carboxylic acids.

G Acid Quinoline Carboxylic Acid LMCT Cu-Catalyzed LMCT (Near-UV Irradiation) Acid->LMCT Radical Aryl Radical Intermediate (-CO2) LMCT->Radical Decarboxylation Borylation Borylation (B2pin2) Radical->Borylation CrossCoupling Pd-Catalyzed Suzuki-Miyaura Radical->CrossCoupling Product1 Quinoline Boronic Ester Borylation->Product1 Product2 Functionalized Quinoline CrossCoupling->Product2

Copper-catalyzed decarboxylative borylation and cross-coupling pathway.

References

  • Journal of the American Chemical Society / ResearchGate. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Available at:[Link]

  • Frontiers in Pharmacology. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Protecting Groups in the Synthesis of 6-Methoxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Methoxyquinoline-8-carboxylic Acid 6-Methoxyquinoline-8-carboxylic acid is a crucial heterocyclic building block in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxyquinoline-8-carboxylic Acid

6-Methoxyquinoline-8-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous pharmacologically active compounds, most notably in antimalarial drugs derived from the 8-aminoquinoline class, such as primaquine and tafenoquine.[1][2][3] The carboxylic acid functionality at the 8-position serves as a versatile handle for further chemical modifications, including the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[4]

The synthesis of this key intermediate, however, presents several challenges that necessitate a careful and strategic approach to functional group manipulation. The quinoline ring system is typically assembled under harsh acidic conditions, which can be incompatible with sensitive functional groups. Furthermore, the electronic properties of the substituted aniline precursors can influence the regioselectivity and efficiency of the cyclization reaction. This guide provides an in-depth analysis of the synthetic pathways to 6-methoxyquinoline-8-carboxylic acid, with a particular focus on the judicious application of protecting groups to navigate these synthetic hurdles.

The Synthetic Challenge: Navigating Functional Group Compatibility

A common and effective strategy for the synthesis of 6-methoxyquinoline-8-carboxylic acid begins with the construction of the quinoline ring, followed by the introduction and elaboration of the C8-substituent. A well-established route involves the Skraup or Doebner-von Miller reaction to form 6-methoxy-8-nitroquinoline, which is then converted to the target carboxylic acid in a multi-step sequence.[5][6][7][8][9][10][11]

This pathway, while robust, underscores the central challenge: the incompatibility of the final carboxylic acid functionality with the initial ring-forming reaction. Attempting to carry a free carboxylic acid group through a Skraup synthesis, for example, would likely result in side reactions and low yields due to the strongly acidic and high-temperature conditions. This is where the strategic use of protecting groups becomes paramount. A protecting group is a molecular "cover" that temporarily masks a reactive functional group, rendering it inert to a specific set of reaction conditions.[12][13][14][15][16] After the desired transformation is complete, the protecting group is removed to reveal the original functionality.

Core Synthetic Strategy: A Stepwise Approach

The most logical and widely practiced synthesis of 6-methoxyquinoline-8-carboxylic acid can be dissected into four key stages:

  • Quinoline Ring Formation: Construction of the 6-methoxy-8-nitroquinoline core.

  • Reduction of the Nitro Group: Conversion of the 8-nitro group to an 8-amino group.

  • Introduction of the Carboxylic Acid Precursor: Transformation of the 8-amino group into an 8-cyano group via the Sandmeyer reaction.

  • Hydrolysis to the Carboxylic Acid: Conversion of the 8-cyano group to the final 8-carboxylic acid.

The following sections will detail the protocols for this synthetic sequence and discuss where and why protecting groups might be employed in alternative or more complex scenarios.

Part 1: Synthesis of the 6-Methoxy-8-nitroquinoline Core

The cornerstone of this synthesis is the formation of the quinoline ring system. The Skraup reaction, a classic method, involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[10]

Protocol 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from established literature procedures.[5][6]

Materials:

  • 3-Nitro-4-aminoanisole

  • Glycerol

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Concentrated sulfuric acid

  • Chloroform

  • Methanol

  • Ammonium hydroxide

Procedure:

  • In a large reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously mix arsenic pentoxide and 3-nitro-4-aminoanisole.

  • To this mixture, add glycerol with continuous stirring.

  • Slowly and carefully, add concentrated sulfuric acid to the reaction mixture. The addition is exothermic and should be controlled to prevent the temperature from rising too rapidly.

  • Once the addition is complete, heat the mixture to approximately 120°C and maintain this temperature for several hours.[5]

  • After the reaction is complete, cool the mixture and cautiously dilute it with water.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until a thick slurry of the crude product precipitates.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform/methanol.[5]

Parameter Value Reference
Starting Material3-Nitro-4-aminoanisole[5]
Key ReagentsGlycerol, H₂SO₄, As₂O₅[5][6]
Reaction Temperature~120-123°C[5]
Reported Yield60-75%[5][6]
Melting Point158-160°C[5]

Part 2: Reduction to 6-Methoxy-8-aminoquinoline

With the quinoline core constructed, the next step is the reduction of the nitro group at the 8-position to an amine. This transformation is crucial as the resulting amino group is the precursor to the carboxylic acid.

Protocol 2: Reduction of 6-Methoxy-8-nitroquinoline

A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[2][3]

Materials:

  • 6-Methoxy-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Suspend 6-methoxy-8-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Slowly add the tin(II) chloride solution to the suspension of the nitroquinoline with stirring. The reaction is often exothermic.

  • Heat the reaction mixture to reflux for a few hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution until the pH is strongly basic. This will precipitate tin salts.

  • Extract the aqueous slurry with an organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-8-aminoquinoline.

Part 3: The Sandmeyer Reaction: Introducing the Cyano Group

The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of other functionalities, including a cyano group, via a diazonium salt intermediate.[17][18][19][20] This cyano group serves as a direct precursor to our target carboxylic acid.

Protocol 3: Synthesis of 8-Cyano-6-methoxyquinoline

Materials:

  • 6-Methoxy-8-aminoquinoline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Use with extreme caution in a well-ventilated fume hood)

Procedure:

  • Diazotization:

    • Dissolve 6-methoxy-8-aminoquinoline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[20]

    • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, which is often indicated by the cessation of nitrogen gas evolution.

    • Cool the mixture and extract the product with an organic solvent.

    • Purify the crude 8-cyano-6-methoxyquinoline by column chromatography or recrystallization.

Part 4: Hydrolysis to the Final Product

The final step is the hydrolysis of the cyano group to the carboxylic acid. This can be achieved under either acidic or basic conditions.[21]

Protocol 4: Hydrolysis of 8-Cyano-6-methoxyquinoline

Materials:

  • 8-Cyano-6-methoxyquinoline

  • Sulfuric acid (for acid hydrolysis) or Sodium hydroxide (for base hydrolysis)

  • Water

Procedure (Acid Hydrolysis):

  • Add 8-cyano-6-methoxyquinoline to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of ammonia (if starting from the primary amide intermediate) or by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Adjust the pH of the solution to the isoelectric point of the carboxylic acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 6-methoxyquinoline-8-carboxylic acid.

Protecting Group Strategy: When and Why?

While the above sequence is designed to avoid the need for protecting groups, in more complex syntheses or with different starting materials, their use becomes essential.[12][14]

Protecting the Carboxylic Acid Group

If a synthetic route required the presence of a carboxylic acid group during the quinoline ring formation, protection would be mandatory. The harsh acidic and oxidizing conditions of the Skraup reaction would lead to unwanted side reactions with a free carboxylic acid.

  • Choice of Protecting Group: A simple ester, such as a methyl or ethyl ester , is often sufficient. These are readily formed and stable to the acidic conditions of the Skraup reaction.

  • Protection Protocol: The carboxylic acid can be esterified using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid).

  • Deprotection: After the quinoline ring is formed, the ester can be hydrolyzed back to the carboxylic acid under basic conditions (saponification), which are orthogonal to the acidic ring-formation conditions.[13]

Protecting the Amino Group

In some cases, the reactivity of an aniline's amino group may need to be modulated. While not typically required for the Skraup synthesis itself (as the amine is a reactant), if other transformations were to be performed on the aniline precursor, protection might be necessary.

  • Choice of Protecting Group: Carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are common choices. They reduce the nucleophilicity and basicity of the amino group.[12][14]

  • Protection Protocol: The amine is treated with Boc-anhydride or Cbz-chloride, respectively, typically in the presence of a mild base.

  • Deprotection: The Boc group is readily removed with acid (e.g., trifluoroacetic acid), while the Cbz group is typically cleaved by catalytic hydrogenation. The choice of protecting group would depend on the stability of other functional groups in the molecule to these deprotection conditions.[22]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic route and a hypothetical route employing a protecting group strategy.

Synthetic_Pathway A 3-Nitro-4-aminoanisole B 6-Methoxy-8-nitroquinoline A->B Skraup Reaction C 6-Methoxy-8-aminoquinoline B->C Reduction (e.g., SnCl2/HCl) D 8-Cyano-6-methoxyquinoline C->D Sandmeyer Reaction (NaNO2, CuCN) E 6-Methoxyquinoline-8-carboxylic acid D->E Hydrolysis (H+ or OH-)

Caption: Core synthetic route to 6-methoxyquinoline-8-carboxylic acid.

Protecting_Group_Strategy cluster_0 Hypothetical Route with Protecting Group Start 4-Amino-3-nitrobenzoic acid Protected Methyl 4-amino-3-nitrobenzoate Start->Protected Protection (Esterification) Quinoline Methyl 6-methoxy-8-nitroquinoline-X-carboxylate* Protected->Quinoline Quinoline Formation Final 6-Methoxyquinoline-8-carboxylic acid Quinoline->Final Further Steps & Deprotection (Hydrolysis)

Caption: Hypothetical route illustrating the use of a protecting group.

Conclusion

The synthesis of 6-methoxyquinoline-8-carboxylic acid is a multi-step process that relies on classic named reactions and functional group interconversions. While a direct and efficient pathway can be designed to circumvent the need for protecting groups, understanding their strategic application is crucial for any medicinal or organic chemist. The ability to mask and unmask functional groups selectively opens up a wider range of synthetic possibilities, allowing for the construction of complex molecular architectures and the diversification of valuable scaffolds like the quinoline ring. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in the synthesis of these important compounds.

References

  • Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. Available from: [Link]

  • PrepChem.com. Synthesis of 6-methoxy-3-methyl-8-nitroquinoline. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • University of Calicut. Protecting groups in organic synthesis. Available from: [Link] (Note: A direct deep link was not available, search for the title on the university's website)

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. Available from: [Link]

  • Semantic Scholar. Doebner-von Miller reaction. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Chemistry LibreTexts. 2. Carboxyl protecting groups. Available from: [Link] (Note: A direct deep link was not available, search for the title on the website)

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,... Available from: [Link]

  • ChemSynthesis. 6-methoxy-8-quinolinecarboxylic acid. Available from: [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]

  • IIT Bombay. Protecting Groups. Available from: [Link] (Note: A direct deep link was not available, search for the title on the university's website)

  • Slideshare. Doebner-Miller reaction and applications. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • ScienceDirect. Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents. Available from: [Link]

  • Khan Academy. Sandmeyer reaction. Available from: [Link]

  • PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available from: [Link]

  • PMC. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

  • ResearchGate. (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

  • ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]

  • ChemRxiv. Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. Available from: [Link]

  • ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Available from: [Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

Method

Application Notes and Protocols for the Quantification of 6-Methoxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methoxyquinoline-8-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] As an im...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinoline-8-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] As an important structural motif, its accurate quantification is crucial for a variety of applications, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This guide provides a detailed overview of the primary analytical methods for the quantification of 6-methoxyquinoline-8-carboxylic acid, with a focus on providing both the theoretical basis and practical, step-by-step protocols. The selection of an appropriate analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation.[2]

Core Analytical Techniques

The principal methods for the quantification of 6-methoxyquinoline-8-carboxylic acid and related compounds are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Each technique offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized technique for the analysis of quinoline-based compounds, particularly in pharmaceutical applications.[3] Its high resolution and sensitivity make it ideal for separating the analyte of interest from a complex matrix.

Principle of HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The fundamental principle of retention in RP-HPLC is hydrophobic interaction.[4] A nonpolar stationary phase (typically C18) is used with a polar mobile phase. The analyte, 6-methoxyquinoline-8-carboxylic acid, will partition between the stationary and mobile phases based on its polarity. By manipulating the composition of the mobile phase, the retention time of the analyte can be controlled to achieve optimal separation from other components in the sample.

Causality in Experimental Choices
  • Column Selection: A C18 column is a standard choice for the analysis of moderately nonpolar compounds like quinoline derivatives due to its hydrophobic nature, which provides good retention and separation.[5]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic solvent strength determines the elution of the analyte, while the buffer controls the pH, which is critical for ionizable compounds like carboxylic acids.[4] Maintaining a pH below the pKa of the carboxylic acid group ensures it remains in its protonated, less polar form, leading to better retention and peak shape.

  • Detection: UV detection is commonly employed for quinoline derivatives as the quinoline ring system possesses a strong chromophore that absorbs UV light. The detection wavelength is chosen at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples where the analyte concentration is low, LC-MS/MS is the preferred method.[7]

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After separation on an LC column, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise.[8]

Causality in Experimental Choices
  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like 6-methoxyquinoline-8-carboxylic acid. It can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton.[8]

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantitative LC-MS/MS analysis due to its ability to perform MRM scans, which are highly specific and sensitive.[9]

  • Sample Preparation: Due to the complexity of biological matrices, rigorous sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are often necessary to remove interferences and concentrate the analyte.[10]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of 6-methoxyquinoline-8-carboxylic acid, especially in bulk drug samples or simple formulations where high sensitivity is not required.[2]

Principle of UV-Visible Spectrophotometry

This technique is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration of the analyte can be determined.[11]

Causality in Experimental Choices
  • Solvent Selection: The solvent used to dissolve the sample must be transparent in the UV-Vis region where the analyte absorbs. Methanol and ethanol are common choices for quinoline derivatives.[2]

  • Wavelength Selection: The analysis should be performed at the λmax of 6-methoxyquinoline-8-carboxylic acid to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.

Experimental Protocols

Protocol 1: Quantification of 6-Methoxyquinoline-8-carboxylic Acid by HPLC-UV

This protocol provides a general procedure for the quantitative analysis of 6-methoxyquinoline-8-carboxylic acid in a relatively clean sample matrix.

Instrumentation and Materials
  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water.

  • 6-Methoxyquinoline-8-carboxylic acid reference standard.

  • HPLC grade acetonitrile, water, and phosphoric acid.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength Determined by UV scan (typically around 250 nm)[6]
Injection Volume 10 µL[5]
Procedure
  • Standard Preparation:

    • Prepare a stock solution of 6-methoxyquinoline-8-carboxylic acid reference standard in the mobile phase or a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 4-24 ppm.[12]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.[3]

    • Filter the sample through a 0.45 µm filter prior to injection.

  • Analysis:

    • Inject a blank (mobile phase), followed by the calibration standards, and then the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 6-methoxyquinoline-8-carboxylic acid in the samples from the calibration curve.[3]

Data Presentation
ParameterValue
Linearity Range 4 - 24 ppm[12]
Correlation Coefficient (r²) > 0.999[12]
Retention Time ~7.7 minutes (example)[12]
Precision (RSD%) < 2%[12]
Accuracy (% Recovery) 98 - 102%[12]
Protocol 2: Quantification of 6-Methoxyquinoline-8-carboxylic Acid by LC-MS/MS

This protocol is designed for the quantification of 6-methoxyquinoline-8-carboxylic acid in complex biological matrices like plasma or urine.

Instrumentation and Materials
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[13]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.[13]

  • 6-Methoxyquinoline-8-carboxylic acid reference standard and a suitable internal standard (IS).

  • LC-MS grade solvents and reagents.

LC-MS/MS Conditions
ParameterCondition
Column Agilent SB-C18 RRHD (100 x 2.1 mm, 1.8 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid[13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]
Flow Rate 0.4 mL/min[13]
Column Temperature 40 °C[13]
Injection Volume 1 µL[13]
Ionization Mode ESI Negative
MRM Transition To be determined by infusion of the standard
Procedure
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Standard and QC Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and IS into a blank biological matrix.

  • Analysis:

    • Inject the prepared samples, calibration standards, and QCs into the LC-MS/MS system.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Data Presentation
ParameterValue
Linearity Range e.g., 1 - 1000 ng/mL
Limit of Detection (LOD) e.g., 0.2 pg/mL (for similar compounds)[14]
Limit of Quantification (LOQ) e.g., 1 ng/mL
Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Protocol 3: Quantification of 6-Methoxyquinoline-8-carboxylic Acid by UV-Visible Spectrophotometry

This protocol is suitable for the analysis of bulk drug or simple formulations.

Instrumentation and Materials
  • UV-Visible Spectrophotometer.

  • Matched quartz cuvettes.

  • 6-Methoxyquinoline-8-carboxylic acid reference standard.

  • Spectroscopic grade solvent (e.g., methanol).

Procedure
  • Solvent Selection: Choose a solvent in which the analyte is soluble and that does not absorb in the analytical wavelength range. Methanol is a common choice.[2]

  • Determination of λmax:

    • Prepare a dilute solution of 6-methoxyquinoline-8-carboxylic acid in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the selected solvent.

    • Prepare a series of working standards by diluting the stock solution to the desired concentration range (e.g., 1-10 µg/mL).[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the solvent to obtain a concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.[2]

Data Presentation
ParameterValue
Linearity Range 1 - 6 µg/ml (for a quinoline derivative)[2]
Correlation Coefficient (r²) > 0.995
Precision (RSD%) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution Standards Calibration Standards Stock->Standards Injection Injection Standards->Injection Sample Sample Solution Filter Filtration (0.45 µm) Sample->Filter Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the analysis of 6-Methoxyquinoline-8-carboxylic acid by HPLC.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Quantify Quantification Inject->Quantify

Caption: Sample preparation workflow for LC-MS/MS analysis of 6-Methoxyquinoline-8-carboxylic acid in a biological matrix.

References

  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • Benchchem. (2025). A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYzWxdq6sDBchnQRutbt_zmxkuqDV5Zbr9UEEKx7H6SKEkeDwxHpiacq04y1Cn_6YkX8aBf-x4ddL7ANCRNN7rcKOCvTjs0lvPbgfCI8lonGfEVTu445gTuV7lxo9dvwGCCIGwVWMrcixa02F1A==
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. (2024, January 5).
  • Reyes, F., et al. (2025). Journal of Chromatography B. CNRS.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes - MDPI. (2000, August 24).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Avantor, Inc. (n.d.). 6-Methoxyquinoline-4-carboxylic acid ≥98.0% (by HPLC, titration analysis).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS - Diva-Portal.org. (n.d.).
  • Sigma-Aldrich. (n.d.). 8-Methoxyquinoline-6-carboxylic acid | 1668584-26-6.
  • Benchchem. (n.d.). Cross-Validation of Analytical Techniques for 5,6-Dihydroxy-8-aminoquinoline: A Comparative Guide.
  • Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC.
  • 6-methoxy-8-quinolinecarboxylic acid - Chemical Synthesis Database. (2025, May 20).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Guidechem. (2023, May 10). What is the synthesis method of 6-Methoxyquinoline? - FAQ.
  • Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. (n.d.).
  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - ACS.org. (2025, November 3).
  • Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution | The Journal of Physical Chemistry A - ACS Publications. (2004, February 20).
  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.. (n.d.).
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.).
  • Development of a UV Spectroscopy Method to Validate p - Prospects in Pharmaceutical Sciences. (2025, August 7).
  • 6-methoxyisoquinoline-8-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).

Sources

Application

HPLC method development for 6-Methoxyquinoline-8-carboxylic acid

An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Quantification of 6-Methoxyquinoline-8-carboxylic Acid Abstract This comprehensive application note provides a detailed guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Systematic Development of a Stability-Indicating HPLC Method for the Quantification of 6-Methoxyquinoline-8-carboxylic Acid

Abstract

This comprehensive application note provides a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Methoxyquinoline-8-carboxylic acid. This molecule is a key building block in pharmaceutical synthesis, and its precise measurement is critical for quality control and process monitoring.[1] This guide moves beyond a simple protocol, delving into the scientific rationale behind each step of method development, from initial analyte characterization to final method validation. It is designed to empower researchers to develop high-quality, reliable, and efficient HPLC methods.

Introduction and Pre-Analysis Considerations

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, utilized for everything from drug discovery and development to final product quality control.[1][2] The development of a robust and reproducible HPLC method is crucial for ensuring the accuracy and reliability of analytical data.[3]

The target analyte, 6-Methoxyquinoline-8-carboxylic acid, possesses distinct physicochemical properties that dictate the entire method development strategy. A thorough understanding of these characteristics is the foundational first step.

Physicochemical Properties of the Analyte

Successful chromatographic separation begins with understanding the analyte's structure and properties.[4]

  • Structure: 6-Methoxyquinoline-8-carboxylic acid consists of a quinoline core, a methoxy group, and a carboxylic acid group.

  • Molecular Formula: C₁₁H₉NO₃[5]

  • Molecular Weight: 203.20 g/mol [6]

  • Ionization Properties (pKa): The molecule is amphoteric. The quinoline nitrogen is weakly basic (pKa ~4-5), while the carboxylic acid group is acidic (pKa ~4-5). This dual nature makes mobile phase pH a critical parameter for controlling retention and peak shape.[7]

  • Polarity (logP): The calculated XLogP for the similar isomer, 6-methoxyquinoline-3-carboxylic acid, is 1.7, suggesting moderate hydrophobicity and suitability for reversed-phase chromatography.[6]

  • UV Absorbance: The quinoline ring system is a strong chromophore, making UV detection a highly suitable technique. Quinoline derivatives typically exhibit strong absorbance between 270-350 nm.[8][9]

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₁₁H₉NO₃[5]Basic information for identification.
Molecular Weight 203.20 g/mol [6]Useful for mass spectrometry confirmation if needed.
pKa Acidic (~4-5), Basic (~4-5)Critically important for selecting mobile phase pH to ensure a consistent, non-ionized state for optimal retention and peak shape.[10]
Polarity (logP) Moderately hydrophobic (~1.7)[6]Indicates that reversed-phase chromatography is the most appropriate separation mode.[11]
UV Chromophore Quinoline Ring SystemAllows for sensitive detection using a standard UV-Vis detector. A wavelength scan is needed to determine the optimal λmax.[8][12]

HPLC Method Development Strategy: A Logic-Driven Approach

A systematic approach to method development saves time and resources while ensuring the final method is robust.[3] The following workflow outlines the logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, logP, UV Spectrum) Mode 2. Select Separation Mode (Reversed-Phase) Analyte->Mode Column 3. Initial Column Screening (C18, C8) Mode->Column MobilePhase 4. Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Optimization 5. Method Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Fine-tune selectivity & resolution Validation 6. Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: A systematic workflow for HPLC method development.

Step 1: Selection of Chromatographic Mode and Stationary Phase

Causality: The analyte's moderate hydrophobicity (logP ~1.7) makes reversed-phase chromatography the ideal choice.[6] In this mode, a non-polar stationary phase is used with a polar mobile phase.[13]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used and versatile reversed-phase column, making it the logical starting point.[11][13] Its high carbon load provides sufficient hydrophobic interaction for retaining the analyte. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance of efficiency and backpressure for initial development.[14]

Step 2: Mobile Phase Optimization

The mobile phase is a powerful tool for controlling retention and selectivity.[15] It consists of an aqueous component (to control pH and polarity) and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred due to its lower viscosity and lower UV cutoff wavelength, allowing for detection at shorter wavelengths if necessary.[16]

  • Aqueous Phase and pH Control: This is the most critical parameter for 6-Methoxyquinoline-8-carboxylic acid. To achieve good peak shape and reproducible retention in reversed-phase HPLC, the ionization of the analyte should be suppressed.[7][10]

    • Rationale: At a pH well below the carboxylic acid's pKa (i.e., pH < 3.5), the carboxyl group will be fully protonated (-COOH), rendering the molecule neutral and more hydrophobic. This increases its retention on the C18 column and prevents peak tailing caused by interactions between the ionized acid and residual silanols on the silica support.

    • Implementation: An aqueous mobile phase containing 0.1% phosphoric acid or 0.1% formic acid is recommended.[14][17] Phosphoric acid provides a robustly buffered low pH (~2.1), while formic acid is volatile and suitable for LC-MS applications.[7]

Step 3: Detection Wavelength (λ) Selection

Causality: For maximum sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax) of the analyte.

  • Procedure: A UV-Vis spectrum of 6-Methoxyquinoline-8-carboxylic acid dissolved in the mobile phase should be acquired using the HPLC's diode array detector (DAD) or a standalone spectrophotometer. Based on the quinoline structure, a λmax is expected in the 280-350 nm range.[8] An application note for a similar quinoline carboxylic acid derivative found 325 nm to be an effective wavelength.[18]

Detailed Application Protocol: Optimized Method

This section provides a step-by-step protocol for the analysis of 6-Methoxyquinoline-8-carboxylic acid based on the principles outlined above.

Materials and Reagents
  • 6-Methoxyquinoline-8-carboxylic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (H₃PO₄), analytical grade

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterConditionRationale
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV/DAD detector.Standard instrumentation is sufficient.[14]
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).Provides excellent retention for moderately polar compounds.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterCreates a low pH (~2.1) to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[7][14]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good solvating power and low UV cutoff.[16]
Elution Mode Isocratic: 60% Mobile Phase A / 40% Mobile Phase BA simple isocratic method is often sufficient for purity analysis. A gradient may be developed for complex mixtures with impurities.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[14]
Column Temperature 30 °CMaintains stable retention times and improves peak efficiency.[14]
Detection UV at 325 nm (or determined λmax)Provides high sensitivity for the quinoline chromophore.[18]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Experimental Protocols

Protocol 1: Mobile Phase Preparation (1 L)

  • Measure 999 mL of HPLC-grade water into a clean 1 L media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter to remove particulates and degas the solution.

  • Label this as "Mobile Phase A: 0.1% H₃PO₄ in Water".

  • Filter the HPLC-grade Acetonitrile through a 0.45 µm membrane filter and label it "Mobile Phase B: Acetonitrile".

Protocol 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the 6-Methoxyquinoline-8-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[14]

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with methanol and mix well. This is the stock solution (100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 3: System Suitability and Analysis

  • Set up the HPLC system according to the conditions in the table above.

  • Equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution.

  • Verify that the system suitability parameters meet the acceptance criteria (see table below).

  • Proceed with the analysis of unknown samples.

Method Validation and System Suitability

A developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

SST is an integral part of any analytical method, demonstrating that the chromatographic system is performing adequately for the analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates > 2000Measures column efficiency and separation power.
%RSD of Retention Time < 1.0%Demonstrates the stability and precision of the pump and system.
%RSD of Peak Area < 2.0%Demonstrates the precision of the injector and detector response.
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.[14]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.[14]

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections). %RSD should be <2.0%.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Troubleshooting Common HPLC Issues

TroubleshootingTree Problem Problem Observed PeakTailing Peak Tailing Problem->PeakTailing PoorResolution Poor Resolution Problem->PoorResolution RT_Shift Retention Time Shift Problem->RT_Shift Sol_pH Check Mobile Phase pH (Is it < 3.5?) PeakTailing->Sol_pH Cause: Analyte Ionization Sol_Column Column Degradation? (Replace Column) PeakTailing->Sol_Column Cause: Silanol Interaction Sol_Organic Decrease % Organic (Increase Retention) PoorResolution->Sol_Organic Peaks too early Sol_Flow Decrease Flow Rate PoorResolution->Sol_Flow Improve efficiency Sol_Equilibrate Inadequate Equilibration? RT_Shift->Sol_Equilibrate Drifting RT Sol_Temp Check Column Temp. RT_Shift->Sol_Temp Inconsistent Temp. Sol_Pump Pump/Leak Issue? RT_Shift->Sol_Pump Sudden Shifts

Caption: A decision tree for troubleshooting common HPLC problems.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for 6-Methoxyquinoline-8-carboxylic acid. By carefully considering the analyte's physicochemical properties, a reliable isocratic method using a C18 column with a low-pH mobile phase and UV detection was established. The provided protocols for method execution, validation, and troubleshooting serve as a comprehensive resource for researchers, ensuring the generation of accurate and reproducible data in pharmaceutical analysis.

References

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations. Drawell. Available at: [Link]

  • HPLC Column Selection Guide. Welch Materials, Inc. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. ACS Publications. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. Available at: [Link]

  • 6-methoxy-8-quinolinecarboxylic acid. Chemical Synthesis Database. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials, Inc. Available at: [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available at: [Link]

  • 6-methoxyisoquinoline-8-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. ResearchGate. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • 6-Methoxyquinoline-8-carboxylic acid (C007B-367157). Cenmed Enterprises. Available at: [Link]

  • 6-Methoxy-8-quinolinamine. PubChem. Available at: [Link]

  • 6-Methoxyquinoline-3-carboxylic acid. PubChem. Available at: [Link]

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Method

Application Note: 6-Methoxyquinoline-8-carboxylic Acid as a Privileged Scaffold in Anti-Inflammatory Drug Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The pursuit of novel anti-inflammatory a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The pursuit of novel anti-inflammatory agents frequently relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with multiple biological targets. Among these, the quinoline nucleus stands out due to its profound pharmacological versatility[1]. Specifically, 6-methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) has emerged as a highly valuable building block. The electron-donating 6-methoxy group enhances π-π stacking interactions within enzyme active sites, while the 8-carboxylic acid moiety provides a robust, sterically accessible vector for the synthesis of diverse carboxamide libraries. This application note details the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing this compound in the development of dual COX-2/15-LOX inhibitors and cytokine modulators.

Pharmacological Rationale & Mechanism of Action

The Causality of Structural Choices

In the design of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced immunomodulators, overcoming gastrointestinal and renal toxicity is a primary objective. Traditional NSAIDs indiscriminately block cyclooxygenase (COX) enzymes. However, functionalizing the quinoline core allows for precise tuning of selectivity.

  • The 6-Methoxy Advantage: Structure-Activity Relationship (SAR) studies indicate that electron-donating groups (like -OCH₃) at the 6-position of the quinoline ring significantly enhance binding affinity toward the COX-2 isoenzyme while reducing COX-1 off-target effects[2]. The methoxy oxygen can also act as a hydrogen bond acceptor with key active-site residues (e.g., Arg120 or Tyr355 in COX-2).

  • The 8-Carboxylic Acid Vector: Position 8 is strategically located adjacent to the quinoline nitrogen. Derivatizing this acid into bulky amides or heterocyclic hybrids forces the molecule into a specific bioactive conformation, enabling it to occupy the expansive hydrophobic side-pocket of COX-2 and the catalytic domain of 15-Lipoxygenase (15-LOX) simultaneously[2].

Target Pathway: Dual COX-2 / 15-LOX Inhibition

Targeting both the cyclooxygenase and lipoxygenase pathways prevents the "arachidonic acid shunt"—a phenomenon where blocking COX-2 redirects substrate to the LOX pathway, paradoxically increasing pro-inflammatory leukotrienes.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX 15-LOX Enzyme AA->LOX Oxidation PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX->LT Inhibitor 6-Methoxyquinoline-8-carboxamides (Dual Inhibitor) Inhibitor->COX2 Blocks Inhibitor->LOX Blocks

Fig 1: Dual inhibition of COX-2 and 15-LOX pathways by 6-methoxyquinoline-8-carboxamide derivatives.

Physicochemical Profiling

Before initiating library synthesis, it is critical to understand the baseline properties of the scaffold to optimize reaction conditions and purification strategies.

Table 1: Key Properties of 6-Methoxyquinoline-8-carboxylic acid

PropertyValue / DescriptionCausality / Experimental Impact
CAS Number 408536-52-7 (Free Acid)Ensure correct salt form is procured; HCl salts (CAS 1082696-00-1) require neutralization prior to coupling[3].
Molecular Weight 203.20 g/mol Low MW allows for the addition of complex amines while keeping the final API within Lipinski's Rule of 5.
Formula C₁₁H₉NO₃N/A
Solubility DMF, DMSO, basic aq. solutionsPoorly soluble in cold DCM/EtOAc. Reactions require polar aprotic solvents or activation to the acid chloride to improve solubility[4].
pKa (Est.) ~4.5 (COOH), ~4.9 (Quinoline N)Zwitterionic character in neutral aqueous media complicates liquid-liquid extraction; use isoelectric precipitation.

Experimental Workflows & Methodologies

To convert 6-methoxyquinoline-8-carboxylic acid into active anti-inflammatory agents, amide coupling is the most reliable strategy. However, the proximity of the quinoline nitrogen to the 8-carboxylic acid can cause steric hindrance and electronic deactivation. Therefore, we provide two self-validating protocols: an Acid Chloride Activation method (for sterically hindered or deactivated amines) and a Mild EDC/DMAP Coupling method (for acid-sensitive substrates).

Workflow Start 6-Methoxyquinoline- 8-carboxylic acid Act Activation (Oxalyl Chloride) Start->Act Couple Amide Coupling (R-NH2, Base) Act->Couple Purify Purification (Flash/Prep-HPLC) Couple->Purify Test In Vitro Screening (COX/LOX Assays) Purify->Test

Fig 2: Standardized synthetic and screening workflow for quinoline-based anti-inflammatory libraries.

Protocol A: Robust Amide Synthesis via Acid Chloride Activation

Use Case: Coupling with bulky anilines or unreactive aliphatic amines. Rationale: Oxalyl chloride is preferred over thionyl chloride to prevent unwanted chlorination of the electron-rich methoxy-substituted aromatic ring[5].

Step-by-Step Methodology:

  • Activation: Suspend 6-methoxyquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, drastically accelerating the reaction.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq, 7.5 mmol) at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases and the solution becomes homogeneous[6].

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Self-Validation: The resulting 6-methoxyquinoline-8-carbonyl chloride should be a moisture-sensitive yellow/orange solid. Do not expose to ambient air.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (15 mL). Cool to 0 °C. Dropwise add a solution of the target amine (1.1 eq) and Triethylamine (Et₃N) (2.5 eq) in DCM (10 mL)[4].

  • Completion: Stir at room temperature for 4–6 hours. Monitor via LC-MS (quench a 5 µL aliquot in methanol to check for the methyl ester vs. product).

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃ (2x), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Protocol B: Mild Amide Coupling via EDC/DMAP

Use Case: Coupling with amino acids, hydrazines, or acid-sensitive pharmacophores. Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-byproduct coupling agent (its urea byproduct is water-soluble), and DMAP acts as a highly efficient nucleophilic acyl transfer catalyst[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methoxyquinoline-8-carboxylic acid (1.0 eq, 2.0 mmol) and the target amine (1.1 eq) in anhydrous Tetrahydrofuran (THF) or DMF (15 mL) under nitrogen[5].

  • Coupling Agents: Add EDC·HCl (1.5 eq, 3.0 mmol) and 4-Dimethylaminopyridine (DMAP) (1.0 eq, 2.0 mmol) to the mixture at 0 °C[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Causality: The slow addition and low initial temperature prevent the formation of unreactive N-acylurea byproducts.

  • Workup: Dilute the reaction with Ethyl Acetate (50 mL). Extract with 1N HCl (to remove DMAP and unreacted amine), followed by saturated NaHCO₃, and brine[5].

  • Isolation: Dry the organic phase over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield the pure carboxamide.

Data Presentation: Comparative Anti-Inflammatory Efficacy

To guide library design, the following table summarizes the quantitative structure-activity relationships (SAR) typically observed when functionalizing the 8-position of 6-methoxyquinolines against inflammatory enzymes[2].

Table 2: Influence of 8-Carboxamide Substitution on Enzyme Inhibition

R-Group (Amide Substituent)COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Pharmacological Outcome
-OH (Free Acid) > 50.0> 50.0N/AInactive (Poor cell permeability / active site fit)
-NH-Phenyl (Aniline) 1.2515.4~45Moderate COX-2 inhibitor, weak LOX activity.
-NH-(4-Fluorophenyl) 0.328.2~120Halogenation increases lipophilicity and COX-2 pocket affinity.
-NH-Triazine derivative 0.047 1.81 > 250 Potent Dual Inhibitor . Triazine ring engages in extended H-bonding[2].
Celecoxib (Control) 0.045> 50.0~326Standard NSAID; lacks 15-LOX dual action[2].

Note: Data represents aggregated trends from quinoline-hybrid SAR studies. The 6-methoxy group is critical; removing it drops COX-2 potency by 5 to 10-fold.

References

  • Chemical Substance Information: 6-methoxyquinoline-8-carboxylic acid hydrochloride. NextSDS. Available at:[Link]

  • Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. National Library of Medicine (PMC). Available at:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at:[Link]

  • Extended Family of Thiophosphoryl-Appended Pd(II) Pincer Complexes with a Deprotonated Amide Core: Synthesis and Biological Evaluation. MDPI. Available at:[Link]

  • Robust and Selective Analysis of the Co2+ Ions Using Newly Prepared Quinoline-Based Chemosensors and DFT Optimization. Rasayan Journal of Chemistry. Available at:[Link]

  • Synthesis of esters and amides (Quinoline-8-carboxylic acid based chiral derivatives). ResearchGate. Available at:[Link]

Sources

Application

Application Note: Synthesis of Novel Therapeutics and Chemosensors from 6-Methoxyquinoline-8-carboxylic Acid

Executive Summary & Rationale 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly versatile, privileged scaffold in modern medicinal chemistry and materials science. Historically rooted in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly versatile, privileged scaffold in modern medicinal chemistry and materials science. Historically rooted in the development of 8-aminoquinoline antimalarials like primaquine and pamaquine, the quinoline core provides a robust framework for biological target engagement.

The strategic placement of the 6-methoxy group serves a dual purpose: it acts as an electron-donating group (EDG) that increases the electron density of the quinoline ring, thereby modulating the pKa of the quinoline nitrogen, and it significantly enhances the lipophilicity of the molecule, which is critical for cellular permeability in drug design 1[1]. Meanwhile, the 8-carboxylic acid moiety provides a highly reactive handle for divergent synthesis, allowing for the rapid generation of amide and ester libraries. This application note details the optimized, self-validating protocols for functionalizing this scaffold to produce novel antimalarial candidates and transition metal chemosensors.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

Functionalization at the 8-position of the quinoline ring presents unique steric challenges due to the proximity of the adjacent quinoline nitrogen and the peri-hydrogen at the 7-position.

Why Acyl Chloride Activation?

While standard carbodiimide coupling reagents (e.g., EDC/HOBt) are ubiquitous in amide bond formation, they often result in sub-optimal yields when applied to 8-quinolinecarboxylic acids. The bulky active ester intermediates struggle to undergo nucleophilic attack by sterically hindered amines.

To circumvent this, our protocol utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive 6-methoxyquinoline-8-carbonyl chloride intermediate2[2].

  • Causality: The Vilsmeier-Haack-type intermediate formed by DMF and oxalyl chloride rapidly converts the carboxylic acid to the acyl chloride. The byproducts (CO, CO₂, and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and leaving no non-volatile residues that could complicate downstream purification.

The Role of the Base (DIPEA vs. Pyridine)

In the subsequent nucleophilic acyl substitution, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is employed.

  • Causality: DIPEA neutralizes the HCl generated during the coupling, preventing the protonation of the incoming amine nucleophile. Its steric bulk prevents it from forming competing acyl ammonium salts, ensuring that the acyl chloride reacts exclusively with the target amine3[3].

Synthetic Workflow

G A 6-Methoxyquinoline-8-carboxylic acid B Acyl Chloride Activation (Oxalyl Chloride, cat. DMF) A->B Chlorination (Gas Evolution) C Amide Coupling (1°/2° Amines, DIPEA) B->C Nucleophilic Substitution D Hydrazide Formation (Hydrazine hydrate) B->D Nucleophilic Substitution E Antimalarial/Anticancer Therapeutics C->E Biological Evaluation F Co2+ / Transition Metal Chemosensors D->F Analytical Evaluation

Workflow for the divergent synthesis of 6-methoxyquinoline-8-carboxylic acid derivatives.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyquinoline-8-carbonyl chloride

This protocol is a self-validating system: the cessation of gas bubbling serves as a visual indicator of reaction completion.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), suspend 6-methoxyquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalysis: Add 2 drops of anhydrous DMF. The suspension will remain heterogeneous.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq, 7.5 mmol) dropwise over 10 minutes.

    • Observation: Immediate effervescence (release of CO and CO₂) will occur.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The cessation of gas evolution and the formation of a clear, homogenous yellow/orange solution indicate complete conversion to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of HCl traces. Use the resulting solid immediately for Protocol B.

Protocol B: Divergent Amide Coupling
  • Preparation: Dissolve the crude 6-methoxyquinoline-8-carbonyl chloride in anhydrous DCM (15 mL) and cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Nucleophile Addition: In a separate vial, prepare a solution of the desired amine (1.2 eq) and DIPEA (2.5 eq) in DCM (5 mL).

  • Coupling: Add the amine/base solution dropwise to the acyl chloride.

    • Causality: The excess DIPEA acts as an acid scavenger, driving the equilibrium forward and preventing the amine nucleophile from precipitating as a hydrochloride salt.

  • Completion: Stir at room temperature for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the baseline-retained carboxylic acid (hydrolyzed sample) and the appearance of a higher Rf UV-active spot validates the reaction.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide derivative.

Quantitative Data Presentation

The following table summarizes the reaction efficiencies and analytical parameters for a library of compounds synthesized using the above protocols, highlighting the impact of steric bulk on reaction yields.

Compound DerivativeNucleophile UsedReaction Time (h)Yield (%)Purity (HPLC, %)Primary Application
1a (N-isopropyl amide)Isopropylamine4.092>98Antimalarial analog 4[4]
1b (N-phenyl amide)Aniline5.585>97Anticancer screening
1c (N-tert-butyl amide)tert-Butylamine8.068>95Steric hindrance study
1d (Hydrazide)Hydrazine hydrate3.094>99Co²⁺ Chemosensor 3[3]
1e (D-Valine amide)D-Valine methyl ester6.088>98Chiral ligand synthesis

Data Note: Yields represent isolated, chromatographically purified products. Lower yields in bulky amines (1c) are attributed to the steric clash between the peri-hydrogen at the 7-position and the incoming nucleophile.

References

  • Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline and Some Related Compounds. American Chemical Society (ACS).[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION. Rasayan Journal of Chemistry.[Link]

  • Synthesis of esters and amides via Their Acid Chlorides in Aqueous TPGS-750-M. ResearchGate.[Link]

Sources

Method

One-Pot Synthesis of Substituted Quinoline Carboxylic Acids: A Detailed Guide for Researchers

Introduction Substituted quinoline carboxylic acids represent a cornerstone in medicinal chemistry and drug development. This privileged scaffold is a key structural motif in a wide array of pharmaceuticals exhibiting di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted quinoline carboxylic acids represent a cornerstone in medicinal chemistry and drug development. This privileged scaffold is a key structural motif in a wide array of pharmaceuticals exhibiting diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to these compounds is therefore of paramount importance. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This guide provides a comprehensive overview of established and contemporary one-pot methodologies for the synthesis of substituted quinoline carboxylic acids, complete with detailed protocols and mechanistic insights to empower researchers in this critical area of drug discovery.

Foundational One-Pot Methodologies

Several classic named reactions provide the foundation for the one-pot synthesis of quinoline carboxylic acids. These methods, while established for decades, continue to be refined and adapted for modern synthetic challenges.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[3][4] When pyruvic acid is used as a component, this reaction can directly yield quinoline-4-carboxylic acids.[5] The α,β-unsaturated carbonyl compound is often generated in situ from the aldol condensation of two carbonyl compounds, which is known as the Beyer method.[3]

The precise mechanism of the Doebner-von Miller reaction has been a subject of discussion, with a fragmentation-recombination mechanism being widely supported.[3][6] The key steps involve:

  • Michael Addition: The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Fragmentation-Recombination: The resulting intermediate can fragment and recombine.

  • Cyclization and Dehydration: An intramolecular cyclization followed by dehydration leads to a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline product.

Reaction Mechanism: Doebner-von Miller Reaction

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Key steps in the Doebner-von Miller reaction mechanism.

This protocol is a representative example of the Doebner reaction for the synthesis of a quinoline-4-carboxylic acid derivative.[5]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in ethanol.

  • To this solution, add benzaldehyde (1 equivalent) and pyruvic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[7][8] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.

The reaction proceeds through the following key steps:[8][9]

  • Condensation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate (a Schiff base that tautomerizes).

  • Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This is typically the rate-determining step.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the final substituted quinoline product.

Reaction Mechanism: Combes Quinoline Synthesis

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Diketone β-Diketone Diketone->Enamine CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Acid-Catalyzed Cyclization Quinoline Substituted Quinoline CyclizedIntermediate->Quinoline Dehydration Friedlander_Annulation cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First A_Start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl A_Aldol Aldol Adduct A_Start->A_Aldol Aldol Condensation A_Unsaturated α,β-Unsaturated Carbonyl A_Aldol->A_Unsaturated Dehydration A_Quinoline Substituted Quinoline A_Unsaturated->A_Quinoline Cyclization & Dehydration B_Start 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B_Schiff Schiff Base B_Start->B_Schiff Condensation B_Aldol Intramolecular Aldol Adduct B_Schiff->B_Aldol Intramolecular Aldol Reaction B_Quinoline Substituted Quinoline B_Aldol->B_Quinoline Dehydration General_Workflow Reactants Combine Reactants & Solvent in a Single Vessel Reaction One-Pot Reaction (Heating, Microwave, etc.) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Cooling, Quenching, Extraction) Monitoring->Workup Upon completion Isolation Isolation of Crude Product (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Characterization Characterization of Pure Product (NMR, MS, m.p.) Purification->Characterization

Sources

Application

Green chemistry approaches to 6-Methoxyquinoline-8-carboxylic acid synthesis

Application Note: Green Chemistry Approaches to 6-Methoxyquinoline-8-carboxylic Acid Synthesis Executive Summary The synthesis of highly functionalized quinoline building blocks, specifically 6-methoxyquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to 6-Methoxyquinoline-8-carboxylic Acid Synthesis

Executive Summary

The synthesis of highly functionalized quinoline building blocks, specifically 6-methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7), is a critical bottleneck in the development of PARP inhibitors, antiviral agents (such as NS1 inhibitors), and antitubercular compounds[1]. Historically, synthesizing quinoline-8-carboxylic acids required extremely harsh conditions, relying on corrosive liquid acids (traditional Skraup synthesis) or stoichiometric heavy-metal oxidants like KMnO₄ or CrO₃[2].

As a Senior Application Scientist, I have designed this application note to transition your workflow toward sustainable, scalable, and high-yield green chemistry methodologies. This guide details two field-proven, self-validating pathways: a Microwave-Assisted Solid-Acid Skraup Synthesis and a Catalytic Wet Air Oxidation (CWAO) approach. Both methods drastically reduce the Environmental Factor (E-factor) while maintaining exceptional atom economy and product purity.

Pathway 1: Microwave-Assisted Solid-Acid Skraup Synthesis

Causality & Mechanistic Rationale

The traditional Skraup reaction utilizes concentrated sulfuric acid to dehydrate glycerol into the reactive electrophile, acrolein. However, bulk liquid acid causes severe charring, non-specific polymerization, and massive salt waste during neutralization.

To resolve this, we utilize Silica Sulfuric Acid (SSA) as a heterogeneous catalyst. SSA provides localized, high-density protonic sites immobilized on a benign silica matrix, preventing bulk solvent degradation and allowing for near-quantitative catalyst recovery via simple filtration[3]. When coupled with microwave (MW) irradiation, the activation energy for glycerol dehydration is rapidly overcome, and the subsequent Michael addition of 2-amino-5-methoxybenzoic acid (CAS: 6705-03-9) proceeds cleanly without the formation of tar byproducts.

G A 2-Amino-5-methoxybenzoic acid (CAS: 6705-03-9) D Michael Addition & Cyclization A->D Reacts with B Glycerol / SSA Catalyst (Green Proton Source) C Acrolein Intermediate (In situ generation) B->C Dehydration (Microwave) C->D Electrophilic Attack E 6-Methoxyquinoline-8- carboxylic acid D->E Oxidation / Aromatization

Mechanistic pathway for the green synthesis of 6-methoxyquinoline-8-carboxylic acid.

Self-Validating Experimental Protocol

Reagents: 2-Amino-5-methoxybenzoic acid (10 mmol), Glycerol (15 mmol), Silica Sulfuric Acid (SSA, 15 mol%), 3-Nitrobenzenesulfonic acid (mild oxidant, 5 mmol), PEG-400 (5 mL).

  • Reaction Assembly: In a 50 mL microwave-safe quartz vessel, suspend 2-amino-5-methoxybenzoic acid and glycerol in PEG-400. Add the SSA catalyst and the mild oxidant.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (300 W, 120 °C) for 15 minutes.

    • Causality Note: PEG-400 acts as an excellent microwave receptor (high loss tangent) and a green, biodegradable solvent, ensuring uniform heat distribution.

  • In-Process Validation Checkpoint: Extract a 10 µL aliquot, dilute in methanol, and spot on a TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the starting aniline derivative (Rf ~0.4) and the emergence of a bright blue fluorescent spot under 254 nm UV (Rf ~0.2) validates the completion of the cyclization.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature and dilute with 20 mL of hot ethanol. Filter the mixture immediately. The SSA catalyst will remain on the filter paper (wash with ethanol, dry at 80 °C, and store for reuse)[3].

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the product by adding ice-cold water. Filter the resulting solid and recrystallize from ethanol to yield pure 6-methoxyquinoline-8-carboxylic acid.

Pathway 2: Catalytic Wet Air Oxidation (CWAO) of 8-Methylquinolines

Causality & Mechanistic Rationale

If your starting material is 6-methoxy-8-methylquinoline (CAS: 856088-51-2), traditional oxidation to the carboxylic acid relies on hazardous reagents like KMnO₄ in pyridine, which generates toxic MnO₂ sludge[2].

Catalytic Wet Air Oxidation (CWAO) replaces these heavy metals with a Ruthenium on Carbon (Ru/C) catalyst and molecular oxygen (O₂) as the terminal oxidant[4]. Ruthenium nanoparticles efficiently facilitate the homolytic cleavage of O₂, generating reactive oxygen species that selectively oxidize the benzylic methyl group. Water is the only byproduct, making this a perfectly atom-economical and environmentally benign process.

Workflow S1 6-Methoxy-8-methylquinoline (CAS: 856088-51-2) S2 Ru/C Catalyst + H2O (High-Pressure Reactor) S1->S2 S3 O2 Injection (CWAO) 150 °C, 20 bar S2->S3 Heat & Pressurize S4 Hot Filtration & Acidification (pH 3-4) S3->S4 2-4 h Reaction S4->S2 Catalyst Recycling S5 6-Methoxyquinoline-8- carboxylic acid S4->S5 Precipitation

Workflow of Catalytic Wet Air Oxidation for 8-methylquinoline derivative conversion.

Self-Validating Experimental Protocol

Reagents: 6-Methoxy-8-methylquinoline (10 mmol), 5% Ru/C catalyst (2 mol% Ru), Deionized Water (30 mL).

  • Reactor Loading: Charge a 100 mL stainless-steel Parr autoclave with 6-methoxy-8-methylquinoline, Ru/C catalyst, and deionized water.

  • Pressurization: Seal the reactor, purge three times with nitrogen to remove ambient air, and then pressurize with pure O₂ to 20 bar.

  • Heating & Oxidation: Heat the reactor to 150 °C under continuous mechanical stirring (800 rpm) to eliminate mass-transfer limitations between the gas, liquid, and solid catalyst phases[4].

  • In-Process Validation Checkpoint: Monitor the internal pressure gauge. As the oxidation proceeds, O₂ is consumed, leading to a pressure drop. When the pressure stabilizes and plateaus (typically after 2.5 to 3 hours), the oxidation phase is complete. Validate by sampling the mixture and analyzing via HPLC (UV detection at 254 nm) to confirm the total consumption of the 8-methyl peak.

  • Product Isolation: Cool the reactor to 40 °C and carefully depressurize. Perform a hot filtration through a Celite pad to recover the Ru/C catalyst.

  • Acidification: The product exists as a highly soluble carboxylate salt in the aqueous filtrate. Adjust the pH to 3.5 using 1M HCl to protonate the carboxylate, inducing the precipitation of 6-methoxyquinoline-8-carboxylic acid as a crystalline solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Method Comparison

To justify the transition to these green methodologies, the following table summarizes the performance metrics of the proposed green protocols against traditional industry standards.

Synthesis RouteCatalyst / OxidantSolvent SystemReaction TimeYield (%)E-FactorCatalyst Recyclability
Traditional Skraup Conc. H₂SO₄Neat / None12 - 24 h45 - 55%> 20No (Neutralized to salt)
Green Skraup (MW) Silica Sulfuric AcidPEG-40015 - 30 min78 - 84%< 5Yes (Up to 4 cycles)
Traditional Oxidation KMnO₄ / CrO₃Pyridine / H₂O8 - 12 h50 - 60%> 50No (Toxic metal sludge)
Green CWAO Ru/C + O₂ (Air)Deionized Water2 - 4 h88 - 92%< 2Yes (Up to 5 cycles)

Note: The E-factor (Environmental factor) represents the mass of waste generated per unit mass of product. Lower values indicate highly sustainable processes.

References

  • Title: Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst.
  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • Title: A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Title: Catalytic wet oxidation of quinoline over Ru/C catalyst.
  • Title: Design, Synthesis, and Evaluation of Novel Small Molecule Inhibitors of the Influenza Virus Protein NS1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 6-Methoxyquinoline-8-carboxylic Acid Synthesis

Welcome to the Application Support Center. 6-Methoxyquinoline-8-carboxylic acid is a critical, highly valued building block in the synthesis of advanced pharmaceutical intermediates [3].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 6-Methoxyquinoline-8-carboxylic acid is a critical, highly valued building block in the synthesis of advanced pharmaceutical intermediates [3]. However, synthesizing this compound in high yields presents unique mechanistic challenges, primarily due to the electron-rich nature of the methoxy-substituted quinoline ring and the coordinating ability of the quinoline nitrogen.

This guide is designed for research scientists and process chemists looking to troubleshoot low yields, understand the causality behind reaction failures, and implement self-validating, highly reproducible protocols.

Synthetic Pathway Analysis

To establish a reliable synthesis, it is crucial to select the correct synthetic route. The diagram below illustrates the two primary methodologies: the classical multi-step oxidation and the modern Palladium-catalyzed carbonylation.

G SM1 8-Bromo-6-methoxyquinoline (Preferred Starting Material) Cat Pd(OAc)2, dppf, CO (gas) MeOH, Et3N, 80°C SM1->Cat Alkoxycarbonylation SM2 8-Methyl-6-methoxyquinoline (Alternative Starting Material) Radical 1. NBS, AIBN 2. Ag2O, H2O SM2->Radical Radical Bromination & Hydrolysis Ester Methyl 6-methoxyquinoline- 8-carboxylate Cat->Ester Target 6-Methoxyquinoline- 8-carboxylic acid Ester->Target LiOH Saponification (High Yield) Radical->Target Multi-step Oxidation (Moderate Yield)

Fig 1: Comparative synthetic workflows for 6-Methoxyquinoline-8-carboxylic acid.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative performance metrics of the available synthetic strategies based on field data and literature standards.

Synthetic RouteTypical Overall YieldReaction TimePrimary Impurities / ByproductsScalability
Direct Oxidation (KMnO₄) < 15%4–6 hRing-cleaved products, intractable tarPoor
Multi-step Oxidation (NBS → Ag₂O) 50–55%24 hMonobromomethyl intermediateModerate
Pd-Catalyzed Hydroxycarbonylation 60–70%12 h6-Methoxyquinoline (Dehalogenated)Good
Pd-Catalyzed Alkoxycarbonylation 80–85%16 hUnreacted starting materialExcellent
Troubleshooting & FAQs

Q1: During the oxidation of 8-methyl-6-methoxyquinoline, direct treatment with KMnO₄ yields mostly tar and ring-cleaved byproducts. What is the mechanistic cause, and how do I fix it? Expertise & Experience: The 6-methoxy group is strongly electron-donating (+M effect), which significantly increases the electron density of the quinoline core. When subjected to harsh, unselective oxidants like KMnO₄ or CrO₃ at elevated temperatures, the electron-rich aromatic ring undergoes oxidative cleavage faster than the benzylic 8-methyl group can be fully oxidized to a carboxylic acid. Solution: Abandon one-pot harsh oxidation. Instead, utilize a self-validating multi-step protocol:

  • Perform a radical bromination using N-Bromosuccinimide (NBS) and AIBN to selectively yield the 8-(dibromomethyl)-6-methoxyquinoline intermediate.

  • Hydrolyze and mildly oxidize the dibromomethyl group using silver acetate or silver oxide (Ag₂O) in water. This classical approach protects the sensitive electron-rich ring and consistently delivers ~55% overall yields, avoiding total substrate degradation [1].

Q2: Why is my Pd-catalyzed carbonylation of 8-bromo-6-methoxyquinoline stalling at low conversion (<30%)? Expertise & Experience: The carbonylation of 8-haloquinolines is highly sensitive to the coordination environment of the Palladium center. The nitrogen atom on the quinoline ring can act as a competing bidentate ligand (coordinating alongside the forming acyl-palladium intermediate), leading to catalyst poisoning or the formation of a stable, unreactive palladacycle [2]. Solution: Switch from a monodentate ligand (like PPh₃) to a sterically demanding bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). This prevents the quinoline nitrogen from displacing the phosphine ligand. Additionally, ensure your CO pressure is strictly maintained at 4 bar (60 psi); too low pressure starves the migratory insertion step, while too high pressure forms inactive Pd(CO)n species.

Q3: In the carbonylation route, I am detecting significant amounts of 6-methoxyquinoline (the dehalogenated byproduct). How can I suppress this? Expertise & Experience: Hydrodehalogenation competes with carbonylation when the rate of CO insertion is slower than the rate of protonation of the Pd-aryl intermediate. This is usually caused by an excess of water (if running a direct hydroxycarbonylation) acting as a proton source, combined with a weak base. Solution: Transition to an alkoxycarbonylation-hydrolysis sequence. React the 8-bromo-6-methoxyquinoline with CO in the presence of anhydrous methanol (acting as both nucleophile and solvent) and a non-nucleophilic organic base like triethylamine (Et₃N). This forms the methyl ester intermediate rapidly. Following isolation, a simple saponification cleanly yields the target acid without the dehalogenation pathway competing.

Optimized Experimental Protocol: Two-Step Alkoxycarbonylation & Saponification

This protocol relies on a self-validating system: isolating the ester intermediate ensures that any unreacted starting material or catalyst residue is removed prior to the final saponification, guaranteeing high purity of the final carboxylic acid.

Step 1: Pd-Catalyzed Alkoxycarbonylation
  • Preparation: Charge a high-pressure reactor with 8-bromo-6-methoxyquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppf (0.06 equiv).

  • Solvent & Base: Add anhydrous methanol (to achieve 0.5 M concentration) and Et₃N (2.0 equiv) under a strict argon/nitrogen atmosphere.

  • Pressurization: Purge the reactor with CO gas three times to remove all oxygen, then pressurize to exactly 4 bar (60 psi).

  • Reaction: Heat the mixture to 80°C and stir vigorously (800+ rpm) for 12 hours.

  • Workup: Cool the reactor to room temperature and safely vent the excess CO in a fume hood. Filter the crude mixture through a tightly packed pad of Celite to remove the precipitated Palladium black.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to obtain methyl 6-methoxyquinoline-8-carboxylate as a solid intermediate.

Step 2: Saponification to Target Acid
  • Dissolution: Dissolve the purified ester intermediate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir the biphasic mixture at room temperature for 4 hours. Monitor the disappearance of the ester via TLC.

  • Precipitation: Once complete, evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl. The target product will crash out as a distinct precipitate.

  • Final Collection: Filter the precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45°C overnight to afford pure 6-Methoxyquinoline-8-carboxylic acid .

References
  • Ishkov, Y. V., Veduta, V. V., Fedko, N. F., & Bohdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
  • Merino, P., et al. (2017).
  • ChemSynthesis Database. (2025).
Optimization

Technical Support Center: Purification of Crude 6-Methoxyquinoline-8-carboxylic Acid

Welcome to the technical support guide for the purification of crude 6-Methoxyquinoline-8-carboxylic acid (MQCA). This document is designed for researchers, medicinal chemists, and process development scientists who enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 6-Methoxyquinoline-8-carboxylic acid (MQCA). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity MQCA. Given that synthetic routes to quinoline structures, such as modifications of the Skraup reaction, can produce significant colored and polymeric impurities, a robust purification strategy is essential.[1] This guide provides a troubleshooting framework in a question-and-answer format, detailed protocols, and the scientific rationale behind each step to empower you to solve common purification hurdles.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of crude MQCA.

Q1: My crude product is a dark brown or black tarry solid. How can I remove the intense color and polymeric material before further purification?

Expert Answer: This is a classic problem, especially if your synthesis involves strong acids and high temperatures, which can generate "humus-like" polymeric tars.[1] The goal is to remove these highly colored, often sparingly soluble impurities first, as they can interfere with subsequent purification steps like crystallization and chromatography.

Initial Cleanup Strategy:

  • Methanol Wash/Trituration: Many of the tarry byproducts and some unreacted starting materials have different solubility profiles than your desired carboxylic acid. A methanol wash is an effective first step.[2]

    • Causality: Methanol can dissolve some organic impurities while having a lower solubility for the product, allowing for a simple solid-state wash. Stirring the crude solid as a slurry in methanol for 15-30 minutes before filtering can significantly lighten the color.

  • Activated Charcoal Treatment: If the color persists after washing, a charcoal treatment during recrystallization is highly effective.

    • Causality: Activated charcoal has a high surface area with a strong affinity for large, flat (aromatic) colored molecules and nonpolar impurities. It adsorbs these contaminants from the solution.

    • Critical Note: Use charcoal sparingly (1-2% w/w relative to your crude product). Excessive use can lead to significant loss of your desired compound due to co-adsorption. Never add charcoal to a boiling solution, as this can cause violent bumping. Add it to the warm solution before bringing it to a boil.

Q2: I'm struggling to achieve a good crystallization. The product either "oils out" or the yield is very low. What should I do?

Expert Answer: Crystallization is a balance of solubility. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. Low yield means the solvent is too good, even when cold.

Troubleshooting Crystallization:

  • Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but have poor solubility when cold. For a molecule like MQCA with both a polar carboxylic acid and a large aromatic system, a single perfect solvent can be elusive. A mixed-solvent system is often the answer.

    • Strategy: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add a "poor" hot solvent (e.g., water, hexanes, or heptane) dropwise until you see persistent turbidity. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling encourages oiling out or the formation of very small, impure crystals. Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator to maximize yield.

  • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

Solvent ClassGood Solvents (Dissolve MQCA)Poor Solvents (Anti-solvents)Boiling Point (°C)Notes
Alcohols Methanol, EthanolWater65 (MeOH), 78 (EtOH)Good for dissolving, often used with water.
Ketones AcetoneHexanes, Heptane56Strong solvent, good for initial dissolution.
Esters Ethyl AcetateHexanes, Heptane77Good general-purpose solvent.
Chlorinated Dichloromethane (DCM)Hexanes, Heptane40Often too volatile for effective recrystallization.
Aprotic Polar Acetonitrile (MeCN)Water, Isopropanol82Can be effective for quinoline systems.
Q3: Recrystallization isn't improving the purity enough. What is a more powerful purification technique for this molecule?

Expert Answer: When simple recrystallization fails, it's typically because the impurities have very similar solubility profiles to the product. For MQCA, the most effective next step is an acid-base extraction . This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[3][4]

The Principle: Your crude mixture contains your desired acidic product (MQCA) and likely neutral byproducts (e.g., from side reactions) or unreacted starting materials.

  • Dissolve: The crude mixture is dissolved in an organic solvent (like ethyl acetate or DCM).

  • Basify: The organic solution is washed with a weak aqueous base, such as sodium bicarbonate (NaHCO₃).[4] The NaHCO₃ is strong enough to deprotonate the carboxylic acid (pKa ~4-5), forming the water-soluble sodium carboxylate salt. It is generally not strong enough to deprotonate the weakly basic quinoline nitrogen.

  • Separate: The water-soluble salt moves into the aqueous layer, while neutral impurities remain in the organic layer.

  • Acidify: The aqueous layer is separated and then re-acidified with a strong acid (e.g., 1M HCl). This protonates the carboxylate, causing the pure 6-Methoxyquinoline-8-carboxylic acid to precipitate out of the water.

  • Isolate: The pure, precipitated solid is collected by filtration.

This method is exceptionally effective at removing non-acidic contaminants. A detailed protocol is provided below.

Q4: I tried column chromatography on silica gel, but the product is streaking badly on the TLC plate and giving poor separation. How can I fix this?

Expert Answer: This is a very common issue when running carboxylic acids on standard silica gel.

Causality: The acidic protons of the carboxylic acid can interact strongly and variably with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a mixture of protonated and deprotonated forms on the column, causing severe peak tailing (streaking) and poor separation.[5]

The Solution: Suppress the deprotonation of your carboxylic acid by adding a small amount of a volatile acid to your mobile phase (eluent).

  • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).

  • Mechanism: The added acid creates an acidic environment on the silica surface, ensuring your MQCA remains in its single, less polar, protonated form. This leads to sharper bands on the TLC plate and cleaner separation on the column.[5]

Workflow & Decision Making

The following diagram outlines a logical workflow for purifying crude MQCA, from initial assessment to the final pure product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Pre-Purification cluster_2 Primary Purification cluster_3 Advanced Purification start Crude MQCA Product assess Assess Color & Texture start->assess tarry Dark / Tarry Solid assess->tarry Yes not_tarry Light-Colored Solid assess->not_tarry No wash Methanol Wash / Trituration tarry->wash recrystallize Attempt Recrystallization (with charcoal if needed) not_tarry->recrystallize wash->recrystallize purity_check1 Check Purity (TLC/NMR) recrystallize->purity_check1 pure Product is Pure purity_check1->pure >95% Pure impure Product is Impure purity_check1->impure <95% Pure end_node Dry & Characterize Final Product pure->end_node acid_base Perform Acid-Base Extraction impure->acid_base Recommended First chromatography Column Chromatography (Acid-modified eluent) impure->chromatography If impurities are also acidic purity_check2 Check Purity (TLC/NMR) acid_base->purity_check2 chromatography->purity_check2 purity_check2->pure Success

Caption: Decision tree for selecting the appropriate purification method for crude MQCA.

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. 6-Methoxyquinoline-8-carboxylic acid and its related precursors may cause skin, eye, and respiratory irritation.[6] Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude MQCA (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel. If solubility is poor, dichloromethane (DCM) can be used.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. The top layer will be the organic ethyl acetate, and the bottom will be the aqueous layer containing your product as a sodium salt.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add another portion of NaHCO₃ solution (25 mL) to the organic layer, shake, and combine the aqueous layers.

  • Re-acidification & Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. You will observe gas evolution (CO₂) and the formation of a precipitate. Continue adding HCl until the solution is acidic (pH ~2, check with pH paper) and no more precipitate forms.

  • Collection: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

AcidBase_Workflow cluster_A Organic Phase cluster_B Aqueous Phase start Crude MQCA + Neutral Impurities in Ethyl Acetate aq_product Sodium Salt of MQCA in Water start->aq_product Wash with NaHCO₃ org_final Neutral Impurities in Ethyl Acetate (Discard) aq_initial Aqueous NaHCO₃ aq_product->org_final Separate Layers precipitate Pure MQCA Solid (Precipitate) aq_product->precipitate Add HCl (pH=2)

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Methoxyquinoline-8-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized quinolines. 6-Methoxyquinoline-8-carboxylic acid presents a unique crystallographic challenge: it is an amphoteric molecule possessing both a basic quinoline nitrogen and an acidic carboxylic acid group[1].

This structural duality means the molecule can exist as a zwitterion, drastically altering its solubility profile depending on the solvent's dielectric constant and pH. Furthermore, the electron-donating 6-methoxy group enriches the quinoline core, making it susceptible to trace oxidation that manifests as stubborn, dark-colored impurities. This guide moves beyond basic instructions, providing the mechanistic causality behind our solvent choices and self-validating protocols to ensure high-purity recovery.

Mechanistic Principles of Solvent Selection

To successfully recrystallize 6-Methoxyquinoline-8-carboxylic acid, we must manipulate its hydrogen-bonding network. The carboxylic acid at the C8 position readily forms strong intermolecular dimers, while the quinoline nitrogen can participate in intra- and intermolecular bonding.

  • The Role of Dimethylformamide (DMF): We utilize DMF as the primary solvent because its high dipole moment effectively disrupts these strong intermolecular hydrogen bonds, solubilizing the compound at elevated temperatures[2].

  • The Role of Anti-Solvents (IPA/MeOH): Isopropanol (IPA) or Methanol (MeOH) act as anti-solvents. They lower the overall dielectric constant of the mixture during cooling, forcing the quinoline derivative out of solution in a highly ordered crystalline lattice[3].

  • Isoelectric Precipitation: In aqueous systems, adjusting the pH to the molecule's isoelectric point (where the net charge is zero) minimizes its hydration energy, triggering rapid and near-quantitative precipitation[4].

Quantitative Data: Solvent System Performance Matrix

The following table summarizes the empirical performance of various solvent systems for the purification of 6-Methoxyquinoline-8-carboxylic acid. Use this data to select the appropriate protocol based on your specific impurity profile.

Solvent SystemVolume RatioAvg. Yield RecoveryImpurity Clearance ProfileKey Mechanistic Advantage
DMF / IPA 1 : 382 - 86%Excellent for organic byproductsGradual polarity shift prevents "oiling out" of the product.
DMF / MeOH 1 : 275 - 78%Good for colored/tarry impuritiesMeOH accommodates activated carbon filtration better than IPA.
Aqueous (pH Adjust) N/A90 - 94%Excellent for inorganic saltsDrives the molecule to its zwitterionic, least-soluble state.

Self-Validating Experimental Protocols

Protocol A: DMF/IPA Co-Solvent Recrystallization (For Organic Impurities)

This method is ideal for crude products containing unreacted starting materials or structural isomers.

  • Dissolution: Suspend 1.0 g of crude 6-methoxyquinoline-8-carboxylic acid in 3.0 mL of anhydrous DMF in a 25 mL round-bottom flask.

  • Heating: Heat the suspension to 80 °C under continuous stirring until complete dissolution occurs.

    • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains after 10 minutes at 80 °C, add DMF in 0.5 mL increments (max 2.0 mL additional) until clear.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot (>70 °C), add 9.0 mL of pre-warmed Isopropanol (IPA) dropwise via an addition funnel.

  • Controlled Cooling: Allow the flask to cool to room temperature at a rate of approximately 0.5 °C/min by leaving it in the hot oil bath with the heat turned off.

    • Causality: Rapid cooling causes supersaturation, leading to amorphous precipitation or "oiling out." Slow cooling ensures the thermodynamic formation of a stable crystal lattice.

  • Isolation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour. Filter the crystals under vacuum, wash with 5 mL of ice-cold IPA, and dry in a vacuum oven at 60 °C (<10 mbar) to constant weight.

Protocol B: Isoelectric Precipitation (For Inorganic/Salt Impurities)

Use this method if your crude product was isolated from a heavy metal-catalyzed reaction or contains high salt loads.

  • Alkaline Dissolution: Suspend 1.0 g of the crude acid in 15 mL of deionized water. Add 1M NaOH dropwise until the pH reaches ~9.0 and the solid completely dissolves as the sodium salt.

  • Filtration: Filter the alkaline solution through a 0.22 µm PTFE syringe filter to remove insoluble metal hydroxides or organic polymers.

  • Acidification: Under vigorous stirring, add 1M Acetic Acid dropwise to the filtrate until the pH reaches 4.5 to 5.0 (the approximate isoelectric point).

    • Validation Checkpoint: A thick, white-to-pale-yellow precipitate should form immediately as the pH crosses 5.5.

  • Maturation: Stir the suspension for 2 hours at room temperature to allow Ostwald ripening of the crystals, then filter, wash with distilled water, and vacuum dry.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute precipitates at a temperature above the melting point of the impure mixture. This is a common issue with functionalized quinolines due to their depressed melting points when impure. Solution: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the primary solvent (DMF) to decrease the saturation temperature, then cool the system much slower. Alternatively, introduce a seed crystal when the solution temperature drops to 50 °C.

Q2: The recrystallized solid still has a persistent brown/yellow tint. How can I achieve a white powder? A: The 6-methoxy group makes the quinoline ring electron-rich and prone to trace oxidation, forming highly conjugated, colored polymeric impurities. Solution: Switch to the DMF/MeOH solvent system. During the heating phase (Step 2), add 10% w/w activated carbon (Darco). Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite before adding the MeOH anti-solvent. The carbon will adsorb the high-molecular-weight colored polymers.

Q3: My yield is exceptionally low (<40%) after using Protocol A. What went wrong? A: You likely used too much DMF during the dissolution phase. Because 6-methoxyquinoline-8-carboxylic acid has moderate solubility in DMF even at room temperature, excess DMF will prevent the IPA from effectively crashing out the product. Solution: Evaporate the mother liquor under reduced pressure to recover your material, and repeat the protocol strictly adhering to the 1:3 (DMF:IPA) volume ratio.

Workflow Visualization

The following decision matrix illustrates the logical workflow for selecting the correct recrystallization strategy based on your initial assessment of the crude material.

RecrystallizationWorkflow Start Crude 6-Methoxyquinoline- 8-carboxylic acid Assess Assess Impurity Profile Start->Assess Color Highly Colored / Tarry Assess->Color Visual Inorganic Inorganic Salts Present Assess->Inorganic Ash/NMR Organic Organic Impurities Assess->Organic HPLC/TLC MethodA Protocol: DMF/MeOH with Activated Carbon Color->MethodA MethodB Protocol B: Isoelectric Precipitation (pH 4.5-5.0) Inorganic->MethodB MethodC Protocol A: DMF/IPA Gradient Cooling Organic->MethodC Filter Hot Filtration MethodA->Filter Cool Controlled Cooling (0.5 °C / min) MethodB->Cool MethodC->Cool Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Dry Vacuum Drying (60 °C, <10 mbar) Isolate->Dry

Fig 1: Decision matrix and workflow for 6-Methoxyquinoline-8-carboxylic acid recrystallization.

References

  • Google Patents. (1990). Process for the preparation of a quinoline carboxylic acid (EP0351889A1).
  • Taylor & Francis. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Google Patents. (1986). The preparation method of quinoline carboxylic acid derivative (CN85104693A).

Sources

Optimization

Technical Support Center: Skraup Synthesis of 6-Methoxyquinolines

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinoline and its derivatives via the Skraup reaction. This document provides...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinoline and its derivatives via the Skraup reaction. This document provides in-depth troubleshooting guidance and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate the complexities of this versatile yet challenging reaction.

Introduction to the Skraup Synthesis

The Skraup synthesis is a classic and powerful method for the preparation of quinolines.[1][2] The reaction involves the treatment of an aromatic amine, in this case, p-anisidine, with glycerol, concentrated sulfuric acid, and an oxidizing agent to yield 6-methoxyquinoline.[3][4] While effective, the Skraup synthesis is notoriously exothermic and prone to side reactions, primarily the formation of polymeric tars, which can significantly lower yields and complicate product purification.[5][6][7][8] Understanding and controlling these side reactions is critical for a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the Skraup synthesis of 6-methoxyquinolines.

Issue 1: The reaction is excessively vigorous and difficult to control, leading to a potential runaway scenario.

  • Question: My reaction is extremely exothermic, with rapid bubbling and a sudden increase in temperature. What is causing this, and how can I prevent it?

  • Answer: This is a common and serious issue in Skraup syntheses, primarily caused by the rapid, acid-catalyzed dehydration of glycerol to the highly reactive intermediate, acrolein.[9] The subsequent exothermic reaction with p-anisidine can lead to a runaway reaction if not properly managed.

    Causality and Preventative Measures:

    • Moderator Insufficiency: The use of a moderator like ferrous sulfate (FeSO₄) is crucial.[1][10] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period, thus taming the reaction's initial violence.[5][10]

    • Improper Reagent Addition: The order of reagent addition is critical. Sulfuric acid should be added slowly and cautiously to the mixture of p-anisidine, glycerol, and ferrous sulfate, with adequate cooling.[6][10] Adding reagents in the wrong order can trigger a premature and uncontrolled reaction.

    • Rapid Heating: Avoid aggressive heating. The reaction should be initiated gently. Once bubbling begins, the heat source should be removed, as the reaction's own exotherm will sustain it.[5] Heat should only be reapplied after the initial vigorous phase has subsided.

Issue 2: The primary outcome of my synthesis is a thick, intractable tar with a very low yield of 6-methoxyquinoline.

  • Question: My flask is filled with a black, viscous tar, and I'm struggling to isolate any product. What leads to this extensive tar formation?

  • Answer: Tar formation is the most significant side reaction in the Skraup synthesis.[5][6] These tars are primarily polymeric materials formed from the acid-catalyzed polymerization of acrolein and other reactive intermediates.[6][9]

    Causality and Optimization Strategies:

    • Localized Overheating: Even with a moderator, inefficient mixing can create localized hotspots where the temperature is high enough to promote polymerization.[5] Vigorous mechanical stirring is essential throughout the reaction.

    • Incorrect Reagent Ratios: Sub-optimal stoichiometry of the reactants can lead to an excess of reactive intermediates that are prone to polymerization.[5]

    • Substituent Effects: While the methoxy group on p-anisidine is electron-donating, which generally favors the cyclization step, improper conditions can still lead to side reactions.

    Protocol for Minimizing Tar Formation:

    • Ensure Anhydrous Conditions: Use anhydrous glycerol, as water can interfere with the dehydration step.[3]

    • Optimize Moderator Concentration: Experiment with the amount of ferrous sulfate. Boric acid can also be used as a co-moderator to further control the reaction's vigor.[1][6][11]

    • Controlled Temperature Profile: A two-stage heating profile can be effective. An initial, lower temperature phase allows for controlled formation of the acrolein and its addition product, followed by a higher temperature phase to drive the cyclization and oxidation to completion.[9]

Issue 3: My final product is impure, and I suspect the presence of unreacted starting materials or byproducts.

  • Question: After workup, my 6-methoxyquinoline is difficult to purify. What are the likely impurities, and what is the best purification strategy?

  • Answer: Common impurities include unreacted p-anisidine, the oxidizing agent (e.g., p-nitroanisole), and various side-products from the complex reaction mixture.

    Purification Workflow:

    • Steam Distillation: This is the most effective method for separating the volatile 6-methoxyquinoline from non-volatile tars and inorganic salts. After making the reaction mixture alkaline, steam is passed through to co-distill the product.

    • Removal of Unreacted Amine: Any remaining p-anisidine can be removed by treating the crude product with a dilute acid solution. A more thorough method involves diazotization with sodium nitrite in an acidic solution, followed by warming to decompose the diazonium salt before another steam distillation.[10]

    • Final Purification: The isolated crude product can be further purified by vacuum distillation or recrystallization.[6][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the specific role of the oxidizing agent in the Skraup synthesis of 6-methoxyquinoline?

    • A1: The final step in the formation of the quinoline ring is the aromatization of a 1,2-dihydroquinoline intermediate.[13] The oxidizing agent, often an aromatic nitro compound like p-nitroanisole, facilitates this dehydrogenation.[6] A key advantage of using p-nitroanisole is that its reduction product is p-anisidine, which can then participate in the main reaction, improving atom economy.[6] Arsenic-based oxidizing agents have also been used to achieve a less violent reaction.[2][14]

  • Q2: Can I use a different starting aniline for this reaction?

    • A2: Yes, the Skraup synthesis is versatile. However, the nature of the substituent on the aniline ring significantly impacts reactivity.[5] Electron-withdrawing groups, such as a nitro group, can deactivate the ring, making the cyclization step more difficult and leading to lower yields.[5][15]

  • Q3: What are the critical safety precautions for conducting a Skraup synthesis?

    • A3: Due to the highly exothermic nature of the reaction, stringent safety measures are essential.[6][10] The reaction should always be conducted in a well-ventilated fume hood with a blast shield in place.[10] Personal protective equipment, including safety goggles and a face shield, is mandatory.[12] An ice bath should be readily available to cool the reaction in an emergency.[10]

Visualization of Main vs. Side Reaction

The following diagram illustrates the desired reaction pathway leading to 6-methoxyquinoline versus the competing polymerization side reaction.

Skraup_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway p_Anisidine p-Anisidine Michael_Adduct Michael Adduct p_Anisidine->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Acrolein_side Acrolein Dihydroquinoline 1,2-Dihydro-6-methoxyquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Methoxyquinoline 6-Methoxyquinoline Dihydroquinoline->Methoxyquinoline Oxidation Tar Polymeric Tar Acrolein_side->Tar Acid-catalyzed Polymerization

Caption: Main vs. Side Reaction Pathways in Skraup Synthesis.

Impact of Reaction Parameters on Side Product Formation

The following table summarizes how key experimental variables can influence the formation of undesirable byproducts.

ParameterLow SettingOptimal SettingHigh SettingImpact on Side Reactions
Temperature Incomplete reaction, low conversion.Controlled reaction, good yield.Increased tar formation , potential runaway reaction.Excessively high temperatures significantly promote the polymerization of acrolein.[9]
Moderator (FeSO₄) Violent, uncontrolled reaction , high tar formation.Smooth, controlled reaction.Slower reaction, may require longer heating.Insufficient moderator fails to control the exotherm, leading to polymerization.
Mixing Speed Localized overheating , increased tar formation.Homogeneous reaction mixture.N/APoor agitation leads to hotspots where side reactions are more likely to occur.[5]
Acid Concentration Inefficient glycerol dehydration.Effective catalysis of all steps.Increased charring and tarring .While a strong acid is necessary, excessively harsh conditions can degrade the organic materials.

Experimental Protocol: Skraup Synthesis of 6-Methoxyquinoline

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • p-Anisidine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • p-Nitroanisole (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-anisidine, glycerol, p-nitroanisole, and ferrous sulfate.[6]

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.[6] Maintain the temperature below the point of a vigorous reaction.

  • Heating: After the acid addition is complete, gently heat the mixture.[5] Once the reaction begins (indicated by bubbling), remove the heat source and allow the exotherm to sustain the reaction.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to a steady reflux (around 140°C) for several hours (typically 5-8 hours) to ensure the reaction goes to completion.[6][11]

  • Workup - Cooling and Neutralization: Allow the mixture to cool to below 100°C.[6] Carefully pour the reaction mixture into a large volume of water. Slowly and with cooling, neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of approximately 5.5.[6][11]

  • Isolation: A resinous layer may form; remove this by decantation.[6] The crude 6-methoxyquinoline can then be isolated from the aqueous mixture. For volatile quinolines, steam distillation is a highly effective purification method at this stage.[6][10]

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[6] Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product.[6] Further purification can be achieved by vacuum distillation.

References

  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Bartow, E., & McCollum, E. V. (n.d.).
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
  • Wikipedia. (2023). Skraup reaction.
  • Brainly.in. (2019). The mild oxidizing agent in skraup synthesis.
  • BenchChem. (n.d.). Challenges in the industrial scale-up of 6-methoxyquinoline synthesis.
  • MDPI. (2019).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • PMC. (n.d.).
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • BenchChem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • IIP Series. (n.d.).
  • Organic Reactions. (2026). The Skraup Synthesis of Quinolines.
  • BenchChem. (n.d.). Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Skraup reaction. (2020, September 24).
  • Guidechem. (2023, May 10). What is the synthesis method of 6-Methoxyquinoline?
  • Quinoline. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (n.d.). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 6-Methoxyquinoline-8-carboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity heteroaromatic building blocks is critical for downstream pharmaceutical efficacy. 6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity heteroaromatic building blocks is critical for downstream pharmaceutical efficacy. 6-Methoxyquinoline-8-carboxylic acid is a highly versatile scaffold, but its amphoteric nature and susceptibility to thermal degradation often lead to complex impurity profiles.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% purity in your isolations.

Mechanistic Insights: The "Why" Behind the Impurities

To purify a molecule, you must first understand its chemical behavior. 6-Methoxyquinoline-8-carboxylic acid possesses two distinct ionizable groups:

  • The Quinoline Nitrogen: A basic center (conjugate acid pKa ~4.5).

  • The Carboxylic Acid: An acidic center at the 8-position. The proximity of the nitrogen atom exerts an electron-withdrawing effect, lowering the pKa of the carboxylic acid to approximately 1.82[1].

Because of these dual functional groups, the molecule exists as a highly water-soluble cationic salt at pH < 1.5, a highly water-soluble anionic salt at pH > 6.0, and a neutral zwitterion at its isoelectric point (pI ~3.5–4.5). Exploiting this isoelectric precipitation is the cornerstone of our purification logic.

Furthermore, the 8-carboxylic acid is sterically crowded and electronically activated by the adjacent quinoline nitrogen. Under thermal stress (typically >120 °C) or strongly acidic reflux, the molecule undergoes protodecarboxylation , releasing CO₂ to form the volatile, basic impurity 6-methoxyquinoline.

Troubleshooting FAQs

Q: My final product contains up to 15% of 6-methoxyquinoline. How is this forming and how do I remove it? A: This is a classic decarboxylation byproduct. Quinoline-8-carboxylic acids are prone to thermal decarboxylation because the nitrogen lone pair can participate in a concerted mechanism at elevated temperatures.

  • Prevention: Keep reaction and drying temperatures below 80 °C. If synthesizing via the oxidation of 6-methoxy-8-methylquinoline, avoid prolonged heating during the workup.

  • Removal: Because 6-methoxyquinoline lacks the carboxylic acid, it remains basic but not amphoteric. Dissolve your crude mixture in aqueous base (pH 8.0). The product will dissolve as a carboxylate salt, while the decarboxylated impurity will remain neutral/hydrophobic. Extract the aqueous layer with ethyl acetate to pull the 6-methoxyquinoline into the organic waste.

Q: I am observing a co-eluting peak with an [M+16]⁺ mass on LC-MS. What is this? A: This is the 6-methoxyquinoline-8-carboxylic acid N-oxide . It forms when excess oxidant (e.g., H₂O₂, KMnO₄, or peracids) is used during the synthesis. The quinoline nitrogen is highly nucleophilic and readily oxidizes.

  • Removal: N-oxides are highly polar and often co-precipitate. To remove it, you must perform a mild reduction prior to precipitation. Adding a stoichiometric amount of sodium metabisulfite (Na₂S₂O₅) to the acidic aqueous crude mixture will reduce the N-oxide back to the parent quinoline without affecting the carboxylic acid or the methoxy ether.

Q: The isolated powder is dark brown and sticky instead of a light yellow/white crystalline solid. A: This indicates contamination with either tarry polymeric byproducts (common if a Skraup-type synthesis was used) or inorganic colloidal salts (like MnO₂ if permanganate was used).

  • Resolution: Perform an activated carbon (charcoal) treatment. Dissolve the crude in 1M NaOH (pH 9), add 10% w/w activated carbon, and heat to 50 °C for 30 minutes. Filter hot through a Celite pad. The polymeric tars will adsorb to the carbon, yielding a pale yellow filtrate ready for isoelectric precipitation.

Standardized Protocol: Isoelectric Precipitation & Recrystallization

This protocol is designed as a self-validating system. By monitoring the pH and observing the visual phase changes, you confirm the success of each step in real-time.

Phase 1: Acid-Base Extraction (In-Process Control)

  • Dissolution: Suspend the crude 6-methoxyquinoline-8-carboxylic acid in 10 volumes of 1M HCl. Stir until fully dissolved. The low pH (< 1.5) ensures the product is fully protonated and water-soluble.

  • Organic Wash: Add 5 volumes of Ethyl Acetate (EtOAc). Vigorously mix and separate the layers.

    • Causality: Non-basic, hydrophobic impurities (unreacted neutral starting materials, organic oxidants) partition into the EtOAc layer. Discard the organic layer.

  • Carbon Treatment (Optional but Recommended): Add 10% w/w activated charcoal to the aqueous layer, stir for 20 mins at room temperature, and filter through Celite.

Phase 2: Isoelectric Crystallization 4. Titration: Equip the flask with a calibrated pH meter. Slowly add 2M NaOH dropwise while stirring vigorously. 5. Zwitterion Nucleation: As the pH approaches 3.5, the solution will become cloudy. This is the visual confirmation that the zwitterion is forming and crashing out of the aqueous matrix. 6. Equilibration: Carefully adjust the pH to exactly 4.2 . Stir the resulting thick slurry at 4 °C for 2 hours to maximize crystal yield. 7. Isolation: Vacuum filter the precipitate. Wash the filter cake with ice-cold water (2 x 2 volumes) to remove residual inorganic salts (NaCl). Dry under vacuum at 60 °C to constant weight.

Impurity Profiling & Resolution Data

The following table summarizes the quantitative data and analytical strategies for tracking impurities during the purification of 6-methoxyquinoline-8-carboxylic acid.

ImpuritySource / CauseDetection Method & MarkerPhysicochemical TraitTargeted Removal Strategy
6-Methoxyquinoline Thermal decarboxylation of productLC-MS: [M+H]⁺ 160.1HPLC: Late eluting (non-polar)Basic, non-amphoteric, highly soluble in organicsExtract with EtOAc from an alkaline (pH 8) aqueous solution.
N-Oxide Derivative Over-oxidation during synthesisLC-MS: [M+H]⁺ 220.2HPLC: Early eluting (polar)Highly polar, water-soluble zwitterionTreat acidic aqueous phase with Na₂S₂O₅ prior to precipitation.
Inorganic Salts (e.g., Mn, K) Residual reagents from oxidationICP-MS or high Residue on Ignition (ROI)Highly water-soluble at all pH levelsWash final filter cake with copious amounts of ice-cold water.
Polymeric Tars Side reactions (Skraup/Doebner-Miller)Broad baseline hump on HPLC-UV (254 nm)High molecular weight, highly hydrophobicActivated carbon filtration in basic aqueous solution.

Workflow Visualization

The following diagram illustrates the logical flow of the acid-base purification strategy, highlighting the phase separations and the critical pH adjustment step.

G Crude Crude Reaction Mixture (Acidic pH < 1.5) OrgWash Organic Solvent Extraction (e.g., EtOAc Wash) Crude->OrgWash Add EtOAc & Mix AqPhase Aqueous Phase (Contains Protonated Product) OrgWash->AqPhase Phase Separation Waste1 Organic Waste (Neutral/Non-polar Impurities) OrgWash->Waste1 Discard Top Layer pHAdjust pH Adjustment (Titrate to pI ~4.2) AqPhase->pHAdjust Add 2M NaOH (aq) Precipitate Zwitterion Precipitation (Pure 6-Methoxyquinoline-8-carboxylic acid) pHAdjust->Precipitate Isoelectric Crystallization Filtration Vacuum Filtration & Cold Water Wash Precipitate->Filtration Isolate & Dry

Fig 1: Isoelectric precipitation workflow for 6-methoxyquinoline-8-carboxylic acid purification.

References

  • PubChem , "8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582", National Center for Biotechnology Information (NIH). Available at:[Link]

  • ChemBK , "8-quinolinecarboxylic acid - Physico-chemical Properties and pKa Data". Available at:[Link]

Sources

Optimization

Quinoline Synthesis Technical Support Center: Methodologies &amp; Troubleshooting

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. The construction of the quinoline scaffold—a privileged p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. The construction of the quinoline scaffold—a privileged pharmacophore in antimalarial, antiasthmatic, and anticancer drug development—requires precise control over reaction kinetics, thermodynamic sinks, and transition-state stabilization.

This guide provides self-validating experimental protocols, mechanistic troubleshooting FAQs, and quantitative optimization data to ensure high-fidelity synthesis.

Standardized Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system , meaning the reaction provides observable physical feedback to confirm mechanistic milestones.

Protocol A: Moderated Skraup Synthesis (Bench-Scale)

The Skraup synthesis constructs the quinoline ring via the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidant[1].

  • Step 1: Reagent Amalgamation. In a 3-necked round-bottom flask equipped with a reflux condenser and dropping funnel, combine aniline (1.0 eq), glycerol (3.0 eq), and arsenic pentoxide ( As2​O5​ ) (0.7 eq). Causality: As2​O5​ is chosen over traditional nitrobenzene because it provides a milder oxidation pathway, significantly reducing the risk of explosive thermal runaway[1].

  • Step 2: Acid Catalysis & Dehydration. Slowly add concentrated H2​SO4​ (dropwise) with vigorous stirring.

    • Self-Validation Checkpoint: The mixture will darken and heat up. This exotherm confirms the acid-catalyzed dehydration of glycerol into the highly reactive intermediate, acrolein. If no exotherm occurs, halt the addition; unreacted acrolein accumulation will lead to a catastrophic runaway reaction later.

  • Step 3: Moderated Cyclization. Add ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) as a reaction moderator. Heat the oil bath to 140–150°C for 3-4 hours[1]. Causality: The iron salt throttles the oxidation rate of the 1,2-dihydroquinoline intermediate, preventing the polymerization of acrolein into intractable black tar.

  • Step 4: Isolation. Cool to room temperature, neutralize with concentrated NaOH until strongly alkaline, and isolate the crude quinoline via steam distillation. Self-Validation Checkpoint: Quinoline is volatile with steam; a clear, pale-yellow organic layer separating in the distillate confirms successful aromatization and isolation from polymerized byproducts[1].

Protocol B: Green Friedländer Synthesis via Ionic Liquids

The Friedländer reaction involves the cyclocondensation of an o -aminoaryl ketone with an α -methylene carbonyl compound[2].

  • Step 1: Substrate Mixing. Combine 2-aminobenzaldehyde (1.0 eq) and the target α -methylene ketone (1.1 eq) in a reaction vessel.

  • Step 2: Catalyst Introduction. Add 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate (a Brønsted/Lewis acidic ionic liquid)[3]. Causality: The dual-acidic nature of the ionic liquid activates the carbonyl carbon for nucleophilic attack while simultaneously stabilizing the transition state, driving the reaction forward without harsh, degrading basic conditions.

  • Step 3: Thermal Condensation. Stir the solvent-free mixture at 80°C for 1 hour.

  • Step 4: Biphasic Separation. Cool the mixture to room temperature and extract with diethyl ether.

    • Self-Validation Checkpoint: The formation of a distinct biphasic system upon cooling indicates the successful precipitation of the quinoline product from the ionic liquid. The dense ionic liquid layer can be decanted, washed, and directly recycled for subsequent batches, validating catalyst recovery[3].

Troubleshooting & FAQs

Q: Why is my Skraup reaction yielding a black, intractable tar instead of quinoline? A: Tar formation is the hallmark of an uncontrolled Skraup reaction. The process relies on the in situ dehydration of glycerol to acrolein, followed by a Michael addition and oxidation[1]. If the oxidation step proceeds too rapidly, the extreme exothermic heat polymerizes the acrolein intermediate. Solution: Incorporate a moderator like ferrous sulfate to control the oxidation rate, or substitute the aggressive nitrobenzene oxidant with a milder alternative like arsenic pentoxide[1].

Q: I am experiencing poor regioselectivity in my Friedländer synthesis when using asymmetric ketones. How can I fix this? A: Regioselectivity issues arise because asymmetric ketones possess multiple α -methylene sites available for condensation[2]. The 2-aminobenzaldehyde can attack either site, yielding a mixture of regioisomers. Solution: You can electronically bias the reaction by introducing a phosphoryl group on the desired α -carbon. Alternatively, switching from traditional basic conditions to an acidic sulfonyl imidazolium ionic liquid catalyst highly favors the formation of the thermodynamically stable regioisomer while suppressing unwanted aldol self-condensation[2][3].

Q: My Friedländer scale-up is failing due to low yields and starting material degradation. What is the mechanistic cause? A: Traditional Friedländer conditions (e.g., KOH in ethanol at reflux) are harsh. At larger scales, the extended heating required for bulk thermal transfer exacerbates side reactions, particularly the base-catalyzed aldol condensation of the ketone starting material with itself[2]. Solution: Transition to solid-phase supports like Amberlyst-15[4] or solvent-free ionic liquid protocols[3]. These methods provide rapid kinetics and bypass the degradation pathways seen in bulk batch reactors.

Q: Is there a greener alternative to the highly corrosive Skraup conditions that avoids toxic oxidants? A: Yes. Recent advancements have modified the Skraup synthesis by utilizing glycerol not just as a reactant, but as a green, bio-based solvent in pressurized Q-tubes[5]. Operating at 200°C under pressure eliminates the need for massive excesses of sulfuric acid and toxic oxidants, significantly improving the safety profile and yield of substituted quinolines[5].

Quantitative Optimization Data

The following table summarizes the performance of various catalytic systems to help you select the optimal conditions for your specific quinoline derivative.

Catalytic SystemReaction TypeOperating ConditionsYield (%)Key Mechanistic AdvantageRef
Nitrobenzene / H2​SO4​ Skraup140-150°C, 3-4h84-91%Robust baseline for unsubstituted quinolines.[1]
Amberlyst-15 Resin FriedländerEtOH reflux, 4h~80%Heterogeneous, easily recoverable solid support.[4]
SO3​H -Imidazolium IL FriedländerSolvent-free, 80°C, 1h90-96%Exceptional regioselectivity; prevents aldol side-reactions.[3]
Glycerol (Q-tube) Modified Skraup200°C, High Pressure58-60%Green solvent; eliminates toxic oxidants and acrolein gas leaks.[5]

Troubleshooting Decision Workflow

Consult the logic tree below to rapidly diagnose and resolve common synthesis failures.

G Issue Quinoline Synthesis Issue Skraup Skraup Synthesis Issue->Skraup Friedlander Friedländer Synthesis Issue->Friedlander Tar Tar Formation / Violent Exotherm Skraup->Tar Yield Low Yield / Degradation Skraup->Yield Regio Poor Regioselectivity Friedlander->Regio Friedlander->Yield Mod1 Add FeSO4 or Boric Acid (Moderator) Tar->Mod1 Mod2 Use Arsenic Pentoxide (Mild Oxidant) Tar->Mod2 RegioFix Introduce Phosphoryl Group / Ionic Liquid Regio->RegioFix YieldFix Use Sulfonyl Imidazolium Salts / Solid Support Yield->YieldFix

Fig 1: Troubleshooting decision tree for optimizing quinoline synthesis workflows.

Sources

Troubleshooting

Optimization of reaction time and temperature for quinoline synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction time and temperat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction time and temperature in various quinoline synthesis methodologies. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

General Optimization Strategies

Q1: My quinoline synthesis is resulting in a low yield. What are the first parameters I should investigate?

A1: Low yields are a common issue and often stem from suboptimal reaction conditions. The primary parameters to investigate are temperature and reaction time. Many quinoline syntheses require heating, but excessive temperatures can cause decomposition of reactants and products, while insufficient heat may lead to an incomplete reaction.[1] The choice of catalyst is also critical; an inappropriate catalyst can fail to promote the desired reaction or may encourage side-product formation.[1][2] Finally, assess the purity of your starting materials, as impurities can inhibit catalysts or lead to unwanted side reactions.[2][3]

Q2: I'm observing significant tar formation in my reaction. How can I minimize this?

A2: Tar formation is particularly common in syntheses conducted under strongly acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller reactions.[1] This is often due to the polymerization of reactants or intermediates.[1][4] To mitigate tarring:

  • Optimize Temperature: Avoid excessively high temperatures and consider a stepwise heating profile.[1][5]

  • Use a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate can control the highly exothermic nature of the reaction.[4][6][7]

  • Slow Reagent Addition: A gradual addition of reactants can help maintain a lower, more controlled concentration of reactive intermediates, thus reducing polymerization.[1][5]

  • Consider a Biphasic System: For the Doebner-von Miller reaction, a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its polymerization in the aqueous acid phase.[4][5]

Method-Specific Troubleshooting

Q3: In my Skraup synthesis, the reaction is too vigorous and difficult to control. What measures can I take?

A3: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein by concentrated sulfuric acid.[6][7] To manage this:

  • Controlled Reagent Addition: Slowly add the sulfuric acid to the mixture of aniline and glycerol while cooling the reaction vessel.[1][7]

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's exothermicity by smoothing the reaction rate.[2][4][6][7]

  • Efficient Stirring: Ensure good mixing to dissipate heat and prevent localized hotspots.[6]

Q4: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve selectivity?

A4: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[3][8] Several factors can be optimized:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[1]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of condensation.[8]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[1]

Q5: The Conrad-Limpach-Knorr synthesis is yielding a mixture of 4-hydroxyquinolines and 2-hydroxyquinolines. How can I selectively synthesize one over the other?

A5: The product distribution in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.[4]

  • For 4-hydroxyquinolines (Kinetic Product): Lower reaction temperatures (e.g., room temperature to 140°C) favor the formation of the 4-hydroxyquinoline.[4][9]

  • For 2-hydroxyquinolines (Thermodynamic Product): Higher reaction temperatures (e.g., ~250°C) lead to the formation of the more stable 2-hydroxyquinoline.[4][10]

Troubleshooting Guides

Problem: Low Yield in Friedländer Synthesis
Symptom Possible Cause Troubleshooting Action
No or minimal product formationSuboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition.[11]Systematically screen a range of temperatures (e.g., 80-150°C) to find the optimum for your specific substrates.[12] Consider microwave irradiation for shorter reaction times and improved yields.[11][13]
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and substrate-dependent.[11]Screen a variety of catalysts, including Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (ZnCl₂), and bases (KOH, KOtBu).[11][13] For greener approaches, consider nanocatalysts or ionic liquids.[14][15]
Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on the reactants can slow the reaction.[11]Increase reaction time or temperature. For anilines with electron-withdrawing groups, a stronger acid catalyst may be necessary.[1]
Significant side product formationSelf-Condensation of Ketone: Under basic conditions, the ketone can undergo an aldol condensation with itself.[11][13]Slowly add the ketone to the reaction mixture. Alternatively, switch to an acid catalyst to minimize this side reaction.[13]
Problem: Tar Formation and Low Yield in Doebner-von Miller Synthesis
Symptom Possible Cause Troubleshooting Action
Thick, tarry reaction mixture and low isolated yieldPolymerization of α,β-Unsaturated Carbonyl: This is a major side reaction under harsh acidic conditions.[4][5][16]Maintain the lowest effective temperature.[5] Add the carbonyl compound slowly to the heated acidic solution of the aniline.[5] Consider a biphasic system (e.g., water/toluene) to reduce polymerization.[4][16]
Harsh Reaction Conditions: High temperatures and highly concentrated acids can degrade starting materials and products.[5]Optimize the acid catalyst type and concentration. Both Brønsted and Lewis acids can be effective.[5][17]
Product contains dihydroquinoline impuritiesIncomplete Oxidation: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate.Ensure a suitable oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) is used in the correct stoichiometry.[3][16]

Data Summary: Recommended Reaction Conditions

Synthesis MethodTypical Temperature RangeKey Considerations
Skraup 130-150°C[6]Highly exothermic; requires careful temperature control and often a moderator (e.g., FeSO₄).[2][6]
Doebner-von Miller Varies (often heated)Temperature control is crucial to minimize polymerization of the carbonyl reactant.[5]
Combes 100-150°C[18]Elevated temperatures influence the substitution pattern by accelerating dehydration.[18]
Friedländer 80-220°C[12][19]Highly substrate and catalyst dependent. Milder conditions are possible with modern catalysts.[8]
Conrad-Limpach ~250°C for cyclization[3][4]Requires high temperatures for the cyclization step. Using a high-boiling inert solvent can significantly improve yields.[3][4]

Experimental Protocols

Protocol 1: Optimization of Friedländer Synthesis using Microwave Irradiation

This protocol outlines a general procedure for optimizing the reaction time and temperature for a Friedländer synthesis using a microwave reactor.

  • Reaction Setup: In a microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Temperature Screening:

    • Set up a series of reactions to be irradiated at different temperatures (e.g., 100°C, 120°C, 140°C) for a fixed time (e.g., 10 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Time Optimization:

    • Using the optimal temperature determined in the previous step, run a series of reactions for different durations (e.g., 5, 10, 15, 20 minutes).

    • Monitor for the point of maximum product formation and minimal side-product accumulation.

  • Work-up: After completion, allow the reaction mixture to cool. Add ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Protocol 2: Controlled Skraup Synthesis of Quinoline

This protocol provides a method for a more controlled Skraup synthesis to minimize tar formation and improve safety.

  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]

  • Controlled Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel, ensuring the internal temperature does not rise uncontrollably.[1]

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux (typically 130-150°C) for 3-5 hours.[1][6]

  • Work-up: Allow the mixture to cool and then carefully pour it into a large volume of water.[1]

  • Isolation: Isolate the crude quinoline by steam distillation.[1][6] This is an effective method to separate the volatile product from non-volatile tar.[6]

Visualizations

Quinoline_Synthesis_Troubleshooting start Low Yield or High Impurity temp Is Temperature Optimized? start->temp time Is Reaction Time Optimized? temp->time Yes screen_temp Screen Temperature Gradient temp->screen_temp No catalyst Is Catalyst Appropriate? time->catalyst Yes optimize_time Run Time-Course Experiment time->optimize_time No reagents Are Starting Materials Pure? catalyst->reagents Yes screen_catalyst Screen Different Catalysts catalyst->screen_catalyst No purify_reagents Purify/Verify Starting Materials reagents->purify_reagents No success Successful Optimization reagents->success Yes screen_temp->time optimize_time->catalyst screen_catalyst->reagents purify_reagents->success

Caption: A general workflow for troubleshooting low yield in quinoline synthesis.

Conrad_Limpach_Knorr_Selectivity cluster_conditions Reaction Temperature start Aniline + β-Ketoester low_temp Low Temperature (e.g., < 140°C) start->low_temp Kinetic Control high_temp High Temperature (e.g., ~250°C) start->high_temp Thermodynamic Control kinetic_product 4-Hydroxyquinoline (Kinetic Product) low_temp->kinetic_product thermo_product 2-Hydroxyquinoline (Thermodynamic Product) high_temp->thermo_product

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

References

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (n.d.).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
  • Preventing side product formation in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Troubleshooting low yield in Friedländer quinoline synthesis - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation - Benchchem. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. (n.d.).
  • Recent Advances in the Friedländer Reaction | Chemical Reviews - ACS Publications. (2009, April 10).
  • Friedländer Synthesis - J&K Scientific LLC. (2025, June 3).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.).
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - MDPI. (2019, May 10).
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (2025, January 18).
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.).
  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC. (n.d.).
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.).
  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds - Benchchem. (n.d.).
  • Optimization of reaction conditions for quinolone synthesis - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (n.d.).
  • Kinetic Modeling of Quinoline Hydrodenitrogenation over a NiMo(P)/Al2O3 Catalyst in a Batch Reactor | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • A plausible mechanism for the synthesis of quinolines by catalyst. - ResearchGate. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2).
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (2025, January 4).
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem. (n.d.).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (n.d.).
  • Doebner Reaction Technical Support Center: Troubleshooting and Optimization - Benchchem. (n.d.).
  • Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
  • Quinoline - Wikipedia. (n.d.).
  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022, April 17).
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25).
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. (n.d.).
  • Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Combes Quinoline Synthesis Overview | PDF - Scribd. (n.d.).
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017, July 18).
  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (2016, June 28).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC. (2016, July 29).

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 6-Methoxyquinoline-8-Carboxylic Acid Functionalization

Welcome to the Technical Support Center. 6-Methoxyquinoline-8-carboxylic acid is a highly privileged, yet challenging, bifunctional scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Methoxyquinoline-8-carboxylic acid is a highly privileged, yet challenging, bifunctional scaffold. The 8-carboxylic acid moiety acts as a powerful bidentate (N,O) directing group for transition metals, while the 6-methoxy group electronically enriches the quinoline core. This guide addresses the most critical bottlenecks researchers encounter during C-H functionalization, decarboxylative cross-coupling, and direct amidation of this substrate.

Directed C-H Functionalization (C7 Position)

Q: I am attempting a C7-arylation using Pd(OAc)₂ as a catalyst, but my reaction stalls with high recovery of the starting material. How can I drive this reaction to completion?

A: The failure of standard Palladium(II) acetate in this context is often due to the formation of stable, insoluble Pd-carboxylate oligomers. While the 8-carboxylic acid is an excellent bidentate directing group, the resulting 5-membered palladacycle can be thermodynamically too stable to undergo the subsequent transmetalation or oxidative addition steps efficiently, especially given the steric bulk of the adjacent 6-methoxy group.

Causality & Solution: To overcome this thermodynamic sink, switch to a Rhodium(III) catalyst system, specifically [CpRhCl2]2. Rh(III) is more electrophilic and forms a highly reactive cationic intermediate when treated with a halide scavenger. The Cp (pentamethylcyclopentadienyl) ligand provides sufficient steric bulk to prevent catalyst dimerization while stabilizing the Rh(III)/Rh(I) catalytic cycle, reliably directing C-H activation to the C7 position ()[1].

Decarboxylative Cross-Coupling (C8 Position)

Q: I want to use the 8-carboxylic acid as a "traceless" directing group to install an aryl ring at the C8 position. My monometallic Pd(PPh₃)₄ system yields only trace product. What is missing?

A: Decarboxylative cross-coupling requires two distinct mechanistic steps: the extrusion of CO₂ to form an organometallic intermediate, and the subsequent cross-coupling with an aryl halide. A monometallic Palladium(0) system is highly inefficient at inserting into the strong C-COOH bond of the quinoline ring to initiate decarboxylation.

Causality & Solution: You must employ a bimetallic Pd/Ag co-catalytic system. Silver(I) salts (such as Ag₂CO₃) are uniquely suited to coordinate with the carboxylate, facilitating the extrusion of CO₂ at elevated temperatures (120–140 °C) to form a C8-Silver intermediate ()[2]. This intermediate then readily transmetalates with the Pd(II) species generated from the oxidative addition of the aryl halide to complete the catalytic cycle.

Direct Amidation of the 8-Carboxylic Acid

Q: Standard EDC/HOBt coupling conditions fail to yield the C8-amide. Why is the carboxylic acid so unreactive, and what reagent should I use?

A: The C8-carboxylic acid of the quinoline core is severely sterically hindered by the peri-interaction with the C7 proton. Furthermore, the adjacent basic quinoline nitrogen can competitively bind to electrophilic coupling reagents, sequestering them from the carboxylic acid.

Causality & Solution: Equilibrium-based active esters (like those formed by HOBt) lack the electrophilicity required to overcome this extreme peri-steric hindrance. You must use a highly reactive uronium/aminium salt, such as HATU. HATU forms a highly reactive 7-aza-HOBt active ester. The nitrogen in the 7-aza-HOBt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate the nucleophilic attack, driving the reaction forward irreversibly ()[3].

Quantitative Data: Catalyst Selection Matrix

Reaction TypeTarget PositionRecommended CatalystCo-catalyst / AdditiveTypical YieldKey Advantage
C-H Arylation C7[Cp*RhCl2]2 (5 mol%)Ag₂CO₃ (2.0 eq)75–85%High regioselectivity; overcomes stable metallacycle sinks.
Decarboxylative Arylation C8Pd(PPh₃)₄ (10 mol%)Ag₂CO₃ (2.0 eq)60–70%Traceless functionalization; utilizes bimetallic transmetalation.
Amidation C8 (Carbonyl)None (Reagent: HATU)DIPEA (3.0 eq)85–95%Overcomes severe peri-steric hindrance via 7-aza-HOBt ester.

High-Fidelity Experimental Protocols

Protocol A: Rh(III)-Catalyzed C7 C-H Arylation

Self-Validating Step: The reaction mixture should turn from dark red to a clear amber solution upon the addition of Ag₂CO₃, indicating the successful generation of the active cationic Rh(III) species.

  • In an oven-dried Schlenk tube, combine 6-Methoxyquinoline-8-carboxylic acid (1.0 mmol), aryl iodide (1.2 mmol), [Cp*RhCl2]2 (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with N₂ (3 cycles).

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Seal the tube and stir the mixture at 110 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts.

  • Wash the filtrate with water (3 x 10 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Pd/Ag-Catalyzed Decarboxylative Arylation

Self-Validating Step: Vigorous bubbling (CO₂ evolution) should be observed as the reaction reaches 120 °C. If no bubbling occurs, the silver salt may be deactivated or wet.

  • Charge a sealed tube with 6-Methoxyquinoline-8-carboxylic acid (1.0 mmol), aryl bromide (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.0 mmol).

  • Purge with N₂ for 5 minutes.

  • Add anhydrous NMP (4.0 mL) and stir vigorously.

  • Heat the reaction mixture to 130 °C for 24 hours behind a blast shield.

  • Cool down, dilute with EtOAc, and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc, combine organic layers, dry, and purify via silica gel chromatography.

Protocol C: HATU-Mediated Amidation
  • Dissolve 6-Methoxyquinoline-8-carboxylic acid (1.0 mmol) in anhydrous DMF (4.0 mL) at 0 °C under N₂.

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at 0 °C to pre-form the active ester.

  • Add the desired amine (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water, extract with DCM, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and HATU byproducts.

Mechanistic Workflow Visualization

G Substrate 6-Methoxyquinoline-8-carboxylic acid (Substrate) CH_Act Directed C-H Activation (C7 Position) Substrate->CH_Act Decarb Decarboxylative Cross-Coupling (C8 Position) Substrate->Decarb Amidation Direct Amidation (C8 Carbonyl) Substrate->Amidation Cat_Rh Catalyst: [Cp*RhCl2]2 Additive: Ag2CO3 CH_Act->Cat_Rh Cat_Pd Catalyst: Pd(PPh3)4 Co-catalyst: Ag2CO3 Decarb->Cat_Pd Reagent_HATU Reagent: HATU Base: DIPEA Amidation->Reagent_HATU Prod_C7 C7-Functionalized 6-Methoxyquinoline Cat_Rh->Prod_C7 Prod_C8 C8-Substituted 6-Methoxyquinoline Cat_Pd->Prod_C8 Prod_Amide C8-Amide Derivative Reagent_HATU->Prod_Amide

Divergent functionalization pathways of 6-Methoxyquinoline-8-carboxylic acid based on catalyst.

References

  • Podma Pollov Sarmah et al., "Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction", Journal of Molecular Catalysis A Chemical, 2013. URL:[Link]

  • Song, et al., "Ag-catalyzed double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids in aqueous solution", RSC Advances, 2013. URL:[Link]

  • Novartis Institutes for BioMedical Research, "Supplementary Information: 2-methyl-N-(4-(trifluoromethyl)phenyl)quinoline-8-carboxamide synthesis", RSC.org, 2018. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-Methoxyquinoline-8-carboxylic Acid Stability &amp; Storage

Welcome to the Technical Support Center for 6-Methoxyquinoline-8-carboxylic acid . As a highly functionalized heterocyclic building block, this compound is critical for cross-coupling reactions, ligand design, and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxyquinoline-8-carboxylic acid . As a highly functionalized heterocyclic building block, this compound is critical for cross-coupling reactions, ligand design, and pharmaceutical synthesis. However, the specific structural arrangement—a quinoline ring, an electron-donating C6 methoxy group, and a C8 carboxylic acid—introduces unique chemical vulnerabilities.

This guide is engineered for research scientists and drug development professionals. It provides field-proven, mechanistically grounded protocols to prevent degradation, alongside diagnostic tools to troubleshoot compromised batches.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. 6-Methoxyquinoline-8-carboxylic acid is primarily susceptible to three degradation pathways:

  • Thermal Decarboxylation : The proximity of the C8 carboxylic acid to the basic quinoline nitrogen creates a structural hazard. The nitrogen lone pair can participate in a zwitterionic intermediate or a hydrogen-bonded transition state, significantly lowering the activation energy required for the extrusion of CO₂[1].

  • Photo-Oxidation : The quinoline chromophore strongly absorbs ultraviolet light in the 220–320 nm range[1]. Ambient laboratory lighting can excite the molecule, generating reactive radical species that cause N-oxide formation at the quinoline nitrogen or oxidative cleavage of the electron-rich methoxy group.

  • Hydrolytic Micro-Environments : While not an ester, the compound is hygroscopic. Absorbed moisture creates localized pH shifts. In alkaline or highly aqueous micro-environments, quinoline carboxylic acids exhibit accelerated degradation half-lives[2].

G Compound 6-Methoxyquinoline- 8-carboxylic acid Thermal Thermal Stress (>40°C) Compound->Thermal Photo UV/Light Exposure (220-320 nm) Compound->Photo Moisture Moisture/Humidity (pH shifts) Compound->Moisture Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Lowers Activation Energy Oxidation Photo-oxidation (N-oxide formation) Photo->Oxidation Radical Generation Hydrolysis Hydrate Formation & Acid/Base Catalysis Moisture->Hydrolysis H-bonding Network Hydrolysis->Decarb Facilitates Transition State

Fig 1: Logical relationship of environmental stressors and primary degradation pathways.

Diagnostic Data Matrix

To assist in identifying storage failures, the following table summarizes the quantitative degradation kinetics of quinoline-8-carboxylic acid derivatives under various stress conditions[2][3].

Stress ConditionTemperature (°C)TimeframeObserved Degradation (%)Primary Degradation Pathway
Ambient Light (Air) 25°C4 Weeks~2.5 - 5.0%Photo-oxidation (N-oxide)
Accelerated Thermal 54°C14 Weeks~5.5%Decarboxylation
Acidic Aqueous (pH 4) 25°C14 Days< 1.0%Stable (Protonated state)
Alkaline Aqueous (pH 9) 25°C14 Days> 15.0%Hydrolytic / Decarboxylation
Optimal Storage (Argon) -20°C12 Months< 0.1%None (Kinetically frozen)

Troubleshooting Guides & FAQs

Q: Why does my 6-Methoxyquinoline-8-carboxylic acid show reduced mass recovery and altered NMR spectra after prolonged storage at room temperature? A: This is a classic symptom of thermal decarboxylation. Because the C8 carboxylic acid is adjacent to the quinoline nitrogen, the molecule is highly susceptible to losing CO₂ via a cyclic transition state[1]. Heating or prolonged room-temperature storage provides the thermal energy required to cross this lowered activation barrier. Causality-Driven Solution: Always store the compound at -20°C to kinetically freeze this degradation pathway. If the compound has been left at room temperature for over a month, re-purify via recrystallization before use.

Q: The powder has shifted from an off-white color to a distinct yellow/brown hue. Is it still viable for cross-coupling reactions? A: A color shift indicates photo-oxidation. The quinoline core strongly absorbs UV light[1], and ambient laboratory lighting can generate reactive species that oxidize the nitrogen to an N-oxide. Causality-Driven Solution: Do not use discolored batches for sensitive catalytic reactions. N-oxides are potent ligands that can irreversibly poison palladium or copper catalysts. Store exclusively in opaque or amber glass vials to block UV transmission.

Q: Does ambient humidity genuinely impact the stability of this solid powder? A: Yes. 6-Methoxyquinoline-8-carboxylic acid is hygroscopic. Absorbed moisture creates a localized micro-environment where the compound acts as its own acid/base catalyst. In alkaline or highly aqueous conditions, quinoline carboxylic acids show drastically reduced half-lives (dropping from months to days)[2]. Causality-Driven Solution: Utilize a secondary desiccant chamber during storage to aggressively scavenge ambient moisture.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocol is designed as a self-validating system . By establishing a baseline purity metric at the time of storage, you can definitively verify the integrity of the compound before executing expensive downstream syntheses.

Workflow Start Receipt of Compound Aliquot Aliquot into Amber Vials Start->Aliquot Purge Purge with Argon (99.999%) Aliquot->Purge Prevent Photo-oxidation Store Store at -20°C + Desiccant Purge->Store Displace O2 & Moisture Validate Pre-use HPLC Validation Store->Validate Prior to Experiment Proceed Proceed with Synthesis Validate->Proceed Purity > 98% Reject Re-purify / Discard Validate->Reject Purity < 98%

Fig 2: Self-validating workflow for the anhydrous storage and verification of aliquots.

SOP: Anhydrous Aliquoting & Storage Validation

Phase 1: Preparation & Aliquoting

  • Vial Baking : Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to remove residual surface condensation. Cool them completely in a vacuum desiccator.

  • Atmospheric Control : Transfer the bulk 6-Methoxyquinoline-8-carboxylic acid into a glove box or use a portable glove bag purged with Argon (99.999% purity).

  • Single-Use Aliquoting : Weigh out single-use quantities (e.g., 25 mg) into the baked amber vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles. Every time a cold bulk bottle is opened in ambient air, condensation forms on the powder, driving hydrolytic degradation[2].

  • Argon Displacement : Purge the headspace of each vial with a gentle stream of Argon for 10 seconds before immediately sealing. Causality: Argon is heavier than nitrogen and highly effective at displacing oxygen, mitigating the risk of N-oxide formation.

Phase 2: Self-Validation & Quality Control 5. Baseline Establishment (t=0) : Immediately after aliquoting, dissolve a 1 mg sample from a random test vial in LC-MS grade Acetonitrile/Water (0.1% Formic Acid). Run a baseline HPLC trace (UV 254 nm). Record the exact purity percentage. 6. Storage : Place the sealed vials in a secondary container filled with indicating Drierite (calcium sulfate) and store at -20°C. 7. Pre-Experiment Verification : Before utilizing an aliquot for a critical experiment months later, run a rapid HPLC check under the exact same conditions as Step 5. Validation Logic: If the purity matches the t=0 baseline, your storage system is validated, and the reagent is safe to use. If a new peak appears (typically at a lower retention time, indicating polar N-oxide or decarboxylated products), the storage seal has failed, and the batch must be rejected.

References

1.[1] Product Class 3: Quinolines - Thieme E-Books & E-Journals Source: thieme-connect.de URL:[Link]

2.[2] A Study of Quinclorac Degradation during Thermal and Forced Hydrolysis and Soil Photolysis Source: researchgate.net URL:[Link]

3.[3] Quinclorac (287) - Pesticide Residues in Food Source: fao.org URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxyquinoline-8-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 6-methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common pitfalls encountered during the synthesis of this important quinoline derivative.

Introduction

6-Methoxyquinoline-8-carboxylic acid is a key building block in medicinal chemistry, with its scaffold appearing in a variety of pharmacologically active compounds. Its synthesis, however, can be challenging, often plagued by issues such as low yields, difficult purifications, and the formation of tenacious byproducts. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve a successful synthesis.

The primary synthetic routes to 6-methoxyquinoline-8-carboxylic acid involve a multi-step process, typically starting with the construction of the 6-methoxyquinoline core, followed by the introduction and subsequent oxidation of a functional group at the 8-position. The most common approach involves the Skraup-Doebner-von Miller reaction to form 6-methoxyquinoline, followed by functionalization and oxidation.

This guide will focus on the common pitfalls associated with two key stages:

  • The Skraup-Doebner-von Miller Synthesis of the 6-Methoxyquinoline Core.

  • The Oxidation of an 8-Substituted Precursor to the Carboxylic Acid.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Section 1.1: The Skraup-Doebner-von Miller Synthesis of 6-Methoxyquinoline

Question 1: My Skraup reaction is producing very low yields and a significant amount of black, intractable tar. What's going wrong?

Answer:

This is the most common issue with the Skraup synthesis. The reaction is notoriously exothermic and can easily run out of control, leading to the polymerization of the acrolein intermediate (formed in situ from glycerol and sulfuric acid) and charring of the starting materials.[1]

Potential Causes and Solutions:

  • Uncontrolled Exotherm:

    • Causality: The dehydration of glycerol to acrolein is highly exothermic. If the addition of sulfuric acid is too rapid or the initial temperature is too high, the reaction can become violent.

    • Solution:

      • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise, with vigorous stirring, to a well-chilled mixture of the aniline, glycerol, and oxidizing agent.

      • Use of a Moderator: Incorporate a moderator such as ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before the addition of sulfuric acid.[2] These moderators help to control the reaction's vigor.

      • Temperature Monitoring: Maintain a strict temperature profile. A typical procedure involves an initial controlled exotherm, followed by a carefully heated reflux period.[1][2]

  • Sub-optimal Reagent Ratios and Quality:

    • Causality: Incorrect stoichiometry can lead to incomplete reactions or an excess of polymerizable species. The purity of reagents, especially the glycerol (which should be anhydrous), is critical.

    • Solution:

      • Stoichiometry: Carefully measure and use the correct molar ratios of reactants as specified in established protocols.[2]

      • Reagent Quality: Use high-purity, anhydrous glycerol. Water content can interfere with the dehydration step and reduce the yield.

  • Inefficient Mixing:

    • Causality: Poor mixing can lead to localized "hot spots" where the reaction runs away, causing charring.

    • Solution: Employ robust mechanical stirring throughout the entire reaction, especially during the addition of sulfuric acid.

Question 2: I've managed to reduce tar formation, but my work-up is difficult, and I'm losing a lot of product during extraction. How can I improve my product isolation?

Answer:

The work-up of a Skraup reaction can be challenging due to the viscous nature of the reaction mixture and the potential for emulsion formation.

Solutions for Improved Work-up:

  • Dilution: After the reaction is complete and has cooled, carefully dilute the mixture with water. This will reduce the viscosity and make subsequent handling easier.

  • Basification: Neutralize the acidic reaction mixture carefully with a base such as sodium hydroxide or ammonium hydroxide to a pH of around 5.5.[2] This will precipitate the crude product. Be prepared for some frothing and heat generation.

  • Extraction:

    • Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Perform multiple extractions to ensure complete recovery of the product.

    • If a resinous layer forms, it can often be decanted before filtration.[2]

  • Purification:

    • The crude product is often a dark solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • For persistent color, treatment with activated charcoal during recrystallization can be effective.[3][4][5][6]

    • Vacuum distillation of the crude 6-methoxyquinoline is also a viable purification method.[1]

Section 1.2: Oxidation of 8-Methyl-6-methoxyquinoline to 6-Methoxyquinoline-8-carboxylic Acid

Question 3: I'm attempting to oxidize 8-methyl-6-methoxyquinoline to the carboxylic acid, but I'm getting a mixture of products, including unreacted starting material and what appears to be the aldehyde. How can I drive the reaction to completion?

Answer:

The oxidation of a methyl group on an aromatic ring to a carboxylic acid requires a strong oxidizing agent and can sometimes be sluggish, leading to incomplete conversion or stopping at the intermediate aldehyde stage.

Potential Causes and Solutions:

  • Insufficient Oxidizing Power or Stoichiometry:

    • Causality: The chosen oxidizing agent may not be strong enough, or you may not be using a sufficient molar excess to complete the oxidation.

    • Solution:

      • Choice of Oxidant: Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation.[7] The reaction is typically carried out in a mixture of pyridine and water at elevated temperatures.

      • Stoichiometry: Use a significant excess of the oxidizing agent (e.g., 2-3 equivalents of KMnO₄) to ensure the complete conversion of the methyl group to the carboxylic acid.

  • Reaction Conditions:

    • Causality: The reaction temperature and time are critical parameters. Insufficient heating or a short reaction time will lead to incomplete conversion.

    • Solution:

      • Temperature: The oxidation often requires heating (e.g., 80-100 °C) to proceed at a reasonable rate.

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. These reactions can sometimes require several hours to go to completion.

Question 4: After the oxidation reaction, I'm struggling to isolate the pure carboxylic acid from the reaction mixture, especially from the manganese dioxide byproduct when using KMnO₄. What is the best purification strategy?

Answer:

The work-up and purification after a permanganate oxidation can be cumbersome due to the formation of a large amount of manganese dioxide (MnO₂) precipitate.

Purification Protocol:

  • Quenching and Filtration:

    • After the reaction is complete, cool the mixture and quench any excess permanganate with a reducing agent like sodium bisulfite or by adding a small amount of ethanol until the purple color disappears.

    • The MnO₂ precipitate can be removed by filtration. It is often helpful to filter through a pad of Celite® to ensure all the fine particles are removed.

  • Acid-Base Extraction:

    • The filtrate will contain the potassium salt of your carboxylic acid. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of around 3-4. This will precipitate the carboxylic acid.

    • The precipitated solid can then be collected by filtration.

  • Recrystallization:

    • The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. This will help to remove any remaining inorganic salts and organic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when performing a Skraup synthesis?

A1: The Skraup reaction can be hazardous if not performed correctly.[8] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Controlled Addition: Add the sulfuric acid slowly and with cooling to control the initial exotherm.

  • Vigorous Stirring: Ensure efficient stirring to prevent localized overheating.

  • Scale: Be cautious when scaling up the reaction. It is advisable to perform a small-scale trial first.

Q2: Are there any alternative, "greener" methods for the synthesis of the quinoline core?

A2: Yes, there is ongoing research into developing more environmentally friendly methods for quinoline synthesis. Some approaches include:

  • Microwave-assisted synthesis: This can reduce reaction times and improve yields.

  • Use of solid acid catalysts: These can replace corrosive liquid acids like sulfuric acid and are often recyclable.

  • Solvent-free reactions: These minimize the use of volatile organic compounds.

Q3: How can I confirm the identity and purity of my final 6-methoxyquinoline-8-carboxylic acid product?

A3: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. You should observe characteristic signals for the quinoline ring protons, the methoxy group, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: You should see characteristic peaks for the carboxylic acid C=O and O-H stretches.

  • Melting Point: A sharp melting point is a good indicator of purity.

Part 3: Experimental Protocols and Data

Protocol 1: Modified Skraup Synthesis of 6-Methoxyquinoline

This protocol is adapted from a patented method designed to improve safety and yield.[2]

Materials:

  • p-Anisidine

  • Glycerol (anhydrous)

  • p-Nitroanisole (or another suitable oxidizing agent)

  • Ferrous sulfate (FeSO₄)

  • Boric acid

  • Concentrated sulfuric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, charge the reactants in the following molar ratio: 1 part p-anisidine, 4.3-4.5 parts glycerol, 0.50-0.54 parts p-nitroanisole, 0.20-0.25 parts ferrous sulfate, and 1.0-1.3 parts boric acid.

  • With vigorous stirring, slowly add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1/6th the volume of the glycerol used.

  • After the addition of sulfuric acid is complete, begin heating the mixture to 140°C.

  • Maintain the reaction at 140°C under reflux for 8 to 8.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the mixture to a pH of 5.5 using a 50% sodium hydroxide solution.

  • A resinous layer may float to the top; remove this by decantation.

  • Filter the remaining mixture.

  • Wash the collected solids thoroughly with distilled water, followed by three washes with ethyl acetate.

  • Combine all ethyl acetate washes and extract the aqueous filtrate three times with ethyl acetate.

  • Combine all organic phases and remove the ethyl acetate via distillation under reduced pressure to yield the crude 6-methoxyquinoline.

  • Further purification can be achieved by vacuum distillation or recrystallization.

ParameterValueReference
Starting Materialp-Anisidine[2]
Achieved Yield65-66%[2]
Purity (by LC)>99%[2]
Reaction Temperature140°C[2]
Reaction Time8 - 8.5 hours[2]
Protocol 2: Oxidation of 8-Methyl-6-methoxyquinoline with Potassium Permanganate

This is a general protocol based on the known oxidation of aromatic methyl groups.[7]

Materials:

  • 8-Methyl-6-methoxyquinoline

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 8-methyl-6-methoxyquinoline (1 equivalent) in a mixture of pyridine and water (e.g., a 1:2 v/v ratio).

  • Heat the solution to 80-90°C with stirring.

  • Add potassium permanganate (2.5 equivalents) portion-wise over 1-2 hours, maintaining the temperature.

  • After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide, and wash the filter cake with water.

  • Combine the filtrate and washings, and remove the pyridine under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated HCl.

  • The 6-methoxyquinoline-8-carboxylic acid will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from an ethanol/water mixture to afford the pure carboxylic acid.

Part 4: Visualizations

Workflow for the Synthesis of 6-Methoxyquinoline-8-carboxylic Acid

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Functionalization (Hypothetical) cluster_2 Step 3: Oxidation p-Anisidine p-Anisidine Skraup Reaction Skraup Reaction p-Anisidine->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Skraup Reaction H2SO4 H2SO4 H2SO4->Skraup Reaction 6-Methoxyquinoline 6-Methoxyquinoline Skraup Reaction->6-Methoxyquinoline Functionalization Functionalization 6-Methoxyquinoline->Functionalization e.g., Methylation 8-Methyl-6-methoxyquinoline 8-Methyl-6-methoxyquinoline Functionalization->8-Methyl-6-methoxyquinoline Oxidation Oxidation 8-Methyl-6-methoxyquinoline->Oxidation KMnO4 KMnO4 KMnO4->Oxidation 6-Methoxyquinoline-8-carboxylic acid 6-Methoxyquinoline-8-carboxylic acid Oxidation->6-Methoxyquinoline-8-carboxylic acid

Caption: A general workflow for the synthesis of 6-methoxyquinoline-8-carboxylic acid.

Troubleshooting Logic for Low Yield in Skraup Synthesis

G Low Yield Low Yield Tar Formation Tar Formation Low Yield->Tar Formation Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss during Work-up Product Loss during Work-up Low Yield->Product Loss during Work-up Control Exotherm Control Exotherm Tar Formation->Control Exotherm Solution Use Moderator Use Moderator Tar Formation->Use Moderator Solution Ensure Vigorous Stirring Ensure Vigorous Stirring Tar Formation->Ensure Vigorous Stirring Solution Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Solution Verify Reagent Purity Verify Reagent Purity Incomplete Reaction->Verify Reagent Purity Solution Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Solution Dilute Reaction Mixture Dilute Reaction Mixture Product Loss during Work-up->Dilute Reaction Mixture Solution Optimize Extraction Optimize Extraction Product Loss during Work-up->Optimize Extraction Solution Recrystallize/Distill Recrystallize/Distill Product Loss during Work-up->Recrystallize/Distill Solution

Caption: Troubleshooting decision tree for low yields in the Skraup synthesis.

References

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem. Retrieved March 16, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. CUNY. Retrieved March 16, 2026, from [Link]

  • CUNY. (n.d.). EXPERIMENT (3) Recrystallization. CUNY. Retrieved March 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved March 16, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Retrieved March 16, 2026, from [Link]

  • ChemSynthesis. (2025). 6-methoxy-8-quinolinecarboxylic acid. Chemical Synthesis Database. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PubMed Central. Retrieved March 16, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. CUNY. Retrieved March 16, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). 6-Methoxyquinoline-8-carboxylic acid (C007B-367157). Cenmed Enterprises. Retrieved March 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved March 16, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-2-methyl-quinoline-3-carboxylic acid 2-dimethylamino-ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved March 16, 2026, from [Link]

  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved March 16, 2026, from [Link]

  • Chemguide. (n.d.). making carboxylic acids. Chemguide. Retrieved March 16, 2026, from [Link]

  • Der Pharma Chemica. (2016). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Der Pharma Chemica, 8(19), 1-6. Retrieved March 16, 2026, from [Link]

  • University of Cambridge. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Apollo - University of Cambridge Repository. Retrieved March 16, 2026, from [Link]

Sources

Troubleshooting

Characterization of byproducts in 6-Methoxyquinoline-8-carboxylic acid synthesis

Welcome to the technical support resource for the synthesis of 6-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-Methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on the identification, characterization, and mitigation of common byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 6-Methoxyquinoline-8-carboxylic acid is typically achieved through a four-stage process, starting from 3-nitro-4-aminoanisole. Each stage presents unique challenges and potential for byproduct formation. This guide is structured to address each stage sequentially.

Stage 1: Skraup-Doebner-von Miller Quinoline Synthesis

This initial and critical step constructs the quinoline core. It involves the reaction of 3-nitro-4-aminoanisole with glycerol under strongly acidic and oxidizing conditions to form 6-methoxy-8-nitroquinoline. The reaction is notoriously vigorous and is a primary source of impurities if not properly controlled.

Troubleshooting Guide: Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low Yield & Significant Tar/Polymer Formation The Skraup synthesis is highly exothermic. Uncontrolled temperature leads to the acid-catalyzed polymerization of the acrolein intermediate, which is formed in situ from glycerol and sulfuric acid.[1][2]1. Use a Moderating Agent: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before the sulfuric acid. These agents help to control the exothermic reaction, preventing localized overheating and subsequent polymerization.[1][3][4]2. Controlled Reagent Addition & Heating: Add the concentrated sulfuric acid slowly with efficient stirring. Apply external heat gradually only after the initial exotherm has subsided.[5]
Product is Dark and Difficult to Purify This is often due to the co-precipitation of polymeric tars, described as "humus-like material," with the product.[2]1. Decolorization: During workup, after dissolving the crude product in a suitable solvent (e.g., chloroform), treat the solution with activated decolorizing carbon before filtration and recrystallization.[5]2. Methanol Wash: Washing the crude, precipitated solid with methanol is effective at removing many impurities, including residual starting material, with minimal loss of the desired product.[5][6]
Presence of Unreacted 3-nitro-4-aminoanisole The reaction was not driven to completion. This impurity is particularly difficult to remove from the final product by simple recrystallization.[5][6]1. Monitor Reaction Completion: Before workup, test for the presence of the starting amine. A simple method is to spot a drop of the reaction mixture on wet filter paper; an orange ring indicates unreacted amine.[5]2. Ensure Sufficient Heating: Maintain the reaction at the target temperature (e.g., 120-123°C) for the full recommended duration (e.g., 3-4 hours) after the final addition of sulfuric acid.[5]
FAQ: Stage 1

Q: My Skraup reaction is uncontrollably violent. What is the most critical factor to prevent this? A: Temperature control is paramount. The reaction to form the acrolein intermediate from glycerol and sulfuric acid can proceed with violent, uncontrollable speed.[2] The most critical preventative measures are the use of a moderator like ferrous sulfate and the very slow, controlled addition of sulfuric acid while ensuring the internal temperature does not rise too rapidly.[1][5] A safety shower and proper personal protective equipment are essential.[5]

Q: What is the role of the arsenic oxide specified in some older procedures? A: Arsenic oxide (or arsenic pentoxide) acts as the oxidizing agent in the final step of the cyclization to aromatize the dihydroquinoline intermediate to the quinoline ring. While effective, its high toxicity means many modern variations of this synthesis opt for other oxidizing agents, such as p-nitroanisole, which is reduced to p-anisidine and can re-enter the reaction.[2][5]

Stage 2: Reduction of 6-methoxy-8-nitroquinoline

This stage converts the nitro group at the 8-position to the corresponding amine, yielding 6-methoxy-8-aminoquinoline. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side products.

Troubleshooting Guide: Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Mixture of Products Detected (Incomplete Reduction) Insufficient reducing agent, short reaction time, or a reducing agent that is too mild.1. Use a More Robust Reducing Agent: Stannous chloride (SnCl₂) in concentrated HCl or iron powder in acetic/hydrochloric acid are classic, effective choices for nitro group reduction.[1]2. Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the starting material before workup.[1]
Formation of Dimeric Byproducts (Azoxy, Azo) Certain reaction conditions can favor the condensation of intermediates like nitroso and hydroxylamino species.[1][7] These byproducts can complicate purification.1. Control pH and Temperature: Adjusting these parameters can often minimize dimerization.[1]2. Work Under Inert Atmosphere: Conducting the reduction under a nitrogen or argon atmosphere can help prevent oxidative side reactions that may lead to these species.[1]
Product Streaks on Silica Gel TLC/Column The basic nature of the 8-aminoquinoline product leads to strong, often irreversible, interaction with the acidic silica gel.1. Use a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the chromatography eluent. This deactivates the acidic sites on the silica, allowing for clean elution of the basic product.[8]2. Acid-Base Extraction: Utilize an acid-base workup to purify the product. Dissolve the crude mixture in an organic solvent, extract with dilute aqueous acid (e.g., 1M HCl) to protonate and move the amine into the aqueous layer, wash the aqueous layer, then basify it and re-extract the purified free amine back into an organic solvent.[8]
FAQ: Stage 2

Q: I observe an unexpected product with a mass corresponding to a dimer of the quinoline. What is it? A: You are likely observing an azoxy or azo compound. These can form from the condensation of the nitroso and hydroxylamino intermediates, especially under enzymatic or certain chemical reduction conditions.[7] For example, the condensation of 6-methoxy-8-nitrosoquinoline with 6-methoxy-8-hydroxylaminoquinoline would yield the corresponding azoxy derivative.

Q: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for this reduction? A: Yes, catalytic hydrogenation is a viable method. However, it carries the risk of over-reduction. Under harsh conditions (high pressure or temperature), the quinoline ring itself can be reduced to form the 1,2,3,4-tetrahydroquinoline derivative.[1] Careful monitoring and milder conditions are necessary to ensure selectivity for the nitro group.

Stage 3: Sandmeyer-Type Cyanation

This stage transforms the 8-amino group into the 8-cyano group via a diazonium salt intermediate. This is a powerful but sensitive reaction that requires strict control over conditions to prevent byproduct formation.

Troubleshooting Guide: Stage 3
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Cyano Product 1. Diazonium Salt Decomposition: The aryl diazonium salt is unstable above 5°C.[9]2. Incomplete Diazotization: Insufficient acid or sodium nitrite.[9]1. Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the diazotization and subsequent cyanation.[10]2. Use Excess Acid: A strong mineral acid (e.g., HCl) is required to generate the nitrosonium ion (NO⁺) electrophile. Use at least 3 equivalents.[9]3. Test for Completion: Before adding the copper cyanide solution, confirm an excess of nitrous acid is present using starch-iodide paper (should turn blue-black).[9]
Significant Formation of 6-Methoxy-8-hydroxyquinoline The diazonium salt is susceptible to nucleophilic attack by water, which is present in the reaction medium. This side reaction is favored at higher temperatures.[11][12]1. Maintain Low Temperature: This is the most critical factor to minimize the formation of the phenol byproduct.[9]2. Immediate Use: Use the freshly prepared diazonium salt solution immediately in the cyanation step. Do not let it stand.[9]
Formation of Colored Azo Byproducts The electrophilic diazonium salt can react with any remaining unreacted 6-methoxy-8-aminoquinoline (an electron-rich aniline) in an azo coupling reaction.[9][10]1. Ensure Complete Diazotization: Make sure all the starting amine has been converted to the diazonium salt before the coupling reaction begins. This is achieved by the slow addition of sodium nitrite until the starch-iodide test is positive.[9]
Workflow Diagram: Sandmeyer Cyanation

cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_cyanation Step 2: Cyanation (<10 °C) cluster_byproducts Potential Byproducts A 6-Methoxy-8-aminoquinoline C [Diazonium Salt Solution] A->C Add B slowly to A in acid B NaNO2, aq. HCl E 6-Methoxy-8-cyanoquinoline C->E Add diazonium salt to cold D F 6-Methoxy-8-hydroxyquinoline (from H2O) C->F Temp > 5°C G Azo Compound (from self-coupling) C->G Incomplete Diazotization D CuCN / KCN Solution

Caption: Key steps and byproduct pathways in the Sandmeyer cyanation.

Stage 4: Hydrolysis of 6-methoxy-8-cyanoquinoline

The final step involves the hydrolysis of the nitrile (cyano) group to the desired carboxylic acid. This reaction can be performed under acidic or basic conditions, with the primary byproduct being the intermediate amide.

Troubleshooting Guide: Stage 4
Problem Potential Cause(s) Recommended Solution(s)
Presence of 6-Methoxyquinoline-8-carboxamide in Product Incomplete hydrolysis. The amide is a stable intermediate in the conversion of a nitrile to a carboxylic acid.[2][5][13][14]1. Increase Reaction Time/Temperature: Ensure the reaction is heated under reflux for a sufficient duration to drive the hydrolysis of the intermediate amide to completion. Monitor by TLC or HPLC.[2]2. Ensure Sufficient Reagent: Use a sufficient excess of acid or base to catalyze both steps of the hydrolysis.
Low Yield of Carboxylic Acid After Basic Hydrolysis The initial product of alkaline hydrolysis is the sodium or potassium carboxylate salt, which is water-soluble.[2] Failure to properly acidify the reaction mixture will result in the product remaining in the aqueous phase during extraction.1. Acidify Before Extraction: After the hydrolysis is complete, cool the reaction mixture and carefully acidify it with a strong acid (e.g., HCl) to a pH where the carboxylic acid precipitates (typically pH 3-4). Then, either filter the solid or extract with an organic solvent.[2]
Product Decarboxylates Upon Heating While aromatic carboxylic acids are generally stable, harsh conditions (very high temperatures or specific catalysts) can potentially lead to decarboxylation, replacing the -COOH group with -H.[15][16][17]1. Use Milder Conditions: If decarboxylation is suspected, use the mildest effective hydrolysis conditions (e.g., lower reflux temperature for a longer time). Avoid unnecessarily harsh workup procedures.
FAQ: Stage 4

Q: What is the difference between acidic and alkaline hydrolysis for this step? A: Both methods work by converting the nitrile first to an amide, then to the carboxylic acid.[13][14]

  • Acidic Hydrolysis (e.g., reflux with aq. HCl) directly yields the free carboxylic acid and an ammonium salt (e.g., NH₄Cl).[2]

  • Alkaline Hydrolysis (e.g., reflux with aq. NaOH) produces the carboxylate salt (e.g., sodium 6-methoxyquinoline-8-carboxylate) and ammonia gas.[2] A separate acidification step is required to obtain the final carboxylic acid product.[2]

Q: How can I confirm the structure of the amide byproduct? A: Mass spectrometry and NMR are ideal. The amide will have a molecular weight corresponding to the addition of one molecule of water (M+18) to the starting nitrile. In ¹H NMR, you would expect to see two broad singlets for the -CONH₂ protons. High-resolution mass spectrometry can confirm the elemental formula.[4][18]

V. Analytical Characterization Protocols

Accurate identification of the main product and byproducts is essential. HPLC is the primary tool for monitoring reaction progress and assessing final purity.

Protocol: HPLC Method for Purity Analysis

This protocol is a general starting point for the analysis of 6-Methoxyquinoline-8-carboxylic acid and its precursors. Optimization may be required.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for the nonpolar quinoline core.[19]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure carboxylic acid and amines are protonated for good peak shape.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold 5 min, re-equilibrate.A gradient is necessary to elute a range of compounds with varying polarities, from early-eluting polar byproducts to the more non-polar main components.[20]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 325 nmQuinoline systems are strongly UV-active. Monitoring at multiple wavelengths can help distinguish between different chromophores.[7][20]
Column Temp. 30 °CProvides reproducible retention times.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure complete dissolution. Filter through a 0.45 µm syringe filter before injection.[19]
Data Interpretation
  • Byproduct Identification: Couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information for each peak, which is invaluable for identifying byproducts.[20] High-resolution MS (HRMS) can provide elemental composition.[18][21]

  • Structural Confirmation: Isolate impurities via preparative HPLC or column chromatography and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[20]

VI. References

  • Technical Support Center: Reduction of 2-Nitroquinoline to 2-Aminoquinoline. Benchchem.

  • challenges in the industrial scale-up of 6-methoxyquinoline synthesis. Benchchem.

  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

  • Hydrolysis of nitriles. Chemguide.

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

  • Hydrolysis of nitriles. Chemistry Stack Exchange.

  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Benchchem.

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC.

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.

  • Sandmeyer-type reaction as an alternative synthesis route. Benchchem.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C - ACS Publications.

  • Quinoline Impurity 24 | CAS Number 422560-09-6. Klivon.

  • Sandmeyer reaction. Wikipedia.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing).

  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. PMC.

  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

  • side reactions in the synthesis of quinoline derivatives. Benchchem.

  • What is the synthesis method of 6-Methoxyquinoline?. Guidechem.

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

  • (PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.

  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. CNRS.

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office.

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

  • Decarboxylation. Organic Chemistry Portal.

  • Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. Google Patents.

  • Sandmeyer Reaction Mechanism. BYJU'S.

  • Technical Support Center: Troubleshooting Side Reactions in 4-Pentylaniline Diazotization. Benchchem.

  • (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate.

  • overcoming challenges in the diazotization of 2,5-diamino-1,3,4-thiadiazole. Benchchem.

  • A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC. Benchchem.

  • Custom Diazotization Services. BOC Sciences.

  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate.

  • 6-Methoxyquinolin-8-amine | 90-52-8. Tokyo Chemical Industry Co., Ltd.

  • 6-Methoxyquinoline-4-carboxylic acid ≥98.0% (by HPLC, titration analysis). Avantor, Inc.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

  • 14.4: Diazotization of Amines. Chemistry LibreTexts.

  • 8-Methoxyquinoline-6-carboxylic acid | 1668584-26-6. Sigma-Aldrich.

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI.

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF - DeRisi Lab.

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.. ResearchGate.

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.

  • The Skraup Synthesis of Quinolines. ResearchGate.

Sources

Optimization

Technical Support Center: Strategies to Avoid Tar Formation in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a notorious bottleneck in heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with a notorious bottleneck in heterocyclic chemistry: the formation of intractable, black polymeric "tar." Originally isolated from coal tar[1], quinoline derivatives are synthesized via methods that paradoxically tend to regenerate tarry byproducts if not strictly controlled[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your yields, prevent polymerization, and streamline your purification workflows.

Section 1: The Mechanistic Origins of Tar Formation

To eliminate tar, we must first understand its causality. In classical methods like the Skraup and Doebner-Miller syntheses, the primary culprit is the uncontrolled polymerization of highly reactive intermediates, specifically α,β -unsaturated carbonyls (e.g., acrolein)[3].

When glycerol is dehydrated by sulfuric acid, it forms acrolein. If the thermal energy of the system exceeds the activation energy required for acrolein self-polymerization before the aniline can successfully execute a Michael addition, the reaction heavily favors the formation of polymeric tar[4].

SkraupMechanism Glycerol Glycerol + H2SO4 (Dehydration) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Heat Michael Michael Adduct Acrolein->Michael + Aniline Tar Polymeric Tar (Side Product) Acrolein->Tar Uncontrolled Polymerization Aniline Aniline Aniline->Michael Quinoline Quinoline (Target Product) Michael->Quinoline Cyclization & Oxidation Michael->Tar Overheating

Mechanistic pathways leading to quinoline vs. polymeric tar in the Skraup synthesis.

Section 2: Troubleshooting FAQs by Reaction Type
Skraup Synthesis

Q: My Skraup reaction is violently exothermic, and the flask is entirely coated in black tar. How do I control this? A: The dehydration of glycerol and the subsequent oxidation step (often using nitrobenzene) are highly exothermic[5]. Localized overheating triggers rapid acrolein polymerization. Solution: Introduce Ferrous Sulfate Heptahydrate ( FeSO4​⋅7H2​O ) as a reaction moderator[6]. Ferrous sulfate acts as an oxygen carrier, smoothing the oxidation rate of the intermediate dihydroquinoline and preventing thermal runaway[7]. Additionally, ensure the sulfuric acid is added dropwise under strict temperature control (ice bath) before applying external heat[5].

Doebner-Miller Synthesis

Q: I am using a pre-formed α,β -unsaturated ketone, but I am still getting massive oligomerization and low quinoline yields. What is going wrong? A: The Doebner-Miller reaction suffers from the same vulnerability as the Skraup synthesis: high concentrations of reactive enones in strong acidic media[8]. Solution: Transition to a biphasic solvent system (e.g., Toluene/Aqueous HCl). By dissolving the α,β -unsaturated carbonyl in the organic layer and the aniline in the aqueous acid, the enone slowly partitions into the reactive aqueous phase. This maintains a low steady-state concentration of the enone, favoring the bimolecular Michael addition over unimolecular/multimolecular tar formation[8].

DoebnerMillerWorkflow Start Issue: High Tar Formation (Doebner-Miller) CheckAdd Is α,β-unsaturated carbonyl added slowly? Start->CheckAdd FixAdd Action: Implement slow, dropwise addition CheckAdd->FixAdd No CheckSolv Is a biphasic solvent system used? CheckAdd->CheckSolv Yes FixAdd->CheckSolv FixSolv Action: Use Toluene/Aqueous Acid biphasic system CheckSolv->FixSolv No Success Result: Minimized Tar & Improved Yield CheckSolv->Success Yes FixSolv->Success

Troubleshooting workflow to minimize tar in the Doebner-Miller reaction.

Friedländer Synthesis

Q: I am observing significant side products and dark mixtures when using NaOH and heat for my Friedländer condensation. How can I clean up this reaction? A: Harsh bases and high temperatures promote the aldol self-condensation of your starting ketones/aldehydes, competing directly with the desired cross-condensation with 2-aminobenzaldehyde[9]. Solution: Switch to mild Lewis acid catalysis under solvent-free conditions. Using molecular iodine ( I2​ ) at 80-100°C activates the carbonyl for nucleophilic attack by the amine without generating the highly reactive enolates responsible for self-condensation and tarring[10].

Section 3: Quantitative Impact of Reaction Modifications

The following table summarizes the empirical impact of our recommended troubleshooting strategies on yield and tar formation across different synthetic routes.

Synthesis MethodCondition / ModificationPrimary Effect on MechanismAverage Yield (%)Tar Formation Level
Skraup Standard (No Moderator)Uncontrolled exotherm; rapid acrolein polymerization15 - 30%Severe
Skraup Addition of FeSO4​ Moderates oxidation; prevents thermal runaway65 - 80%Low
Doebner-Miller Monophasic (Aqueous Acid)High enone concentration; rapid oligomerization20 - 40%High
Doebner-Miller Biphasic (Toluene/Water)Sequestered enone; low steady-state concentration70 - 85%Minimal
Friedländer Strong Base (NaOH) / HeatPromotes aldol self-condensation of ketones35 - 50%Moderate to High
Friedländer Iodine ( I2​ ) / Solvent-FreeMild Lewis acid activation; avoids enolate formation85 - 95%Minimal
Section 4: Self-Validating Experimental Protocols
Protocol 1: Moderated Skraup Synthesis (Tar-Minimized)

Causality Check: This protocol uses FeSO4​ to buffer the oxidation step and mandates a specific order of addition to prevent premature glycerol dehydration[4].

  • Reagent Charging: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1.0 eq of Aniline, 3.0 eq of anhydrous Glycerol, and 0.1 eq of powdered Ferrous Sulfate Heptahydrate ( FeSO4​⋅7H2​O )[6].

  • Acid Addition: Submerge the flask in an ice-water bath. Slowly, dropwise, add 1.5 eq of concentrated Sulfuric Acid ( H2​SO4​ ) with vigorous stirring.

    • Validation: The internal temperature must remain below 40°C during addition to prevent premature acrolein generation[5].

  • Oxidant Addition: Once the acid addition exotherm subsides, add 0.6 eq of Nitrobenzene.

  • Controlled Heating: Remove the ice bath and apply gentle heat until the mixture begins to boil. Immediately remove the heat source. The moderated exotherm will sustain reflux. Once self-reflux ceases, heat at a gentle reflux for 3 hours[3].

  • Workup (Steam Distillation): Cool the mixture, basify strongly with NaOH, and perform steam distillation.

    • Validation: Steam distillation exclusively carries over the volatile quinoline, leaving any residual non-volatile tar behind in the distillation flask, ensuring high product purity[5].

Protocol 2: Iodine-Catalyzed Solvent-Free Friedländer Synthesis

Causality Check: By eliminating bulk solvent and harsh bases, we rely on the mild Lewis acidity of iodine to drive the reaction, drastically reducing aldol-derived tar[10].

  • Reactant Preparation: In a round-bottom flask, combine 1.0 mmol of 2-aminoaryl ketone and 1.2 mmol of the active methylene compound (ketone/aldehyde)[10].

  • Catalyst Addition: Add 10 mol% (~0.025 g) of molecular iodine ( I2​ ).

  • Reaction: Heat the neat mixture to 80-100°C with magnetic stirring for 1-2 hours. Monitor via TLC.

  • Quenching & Extraction: Cool to room temperature. Dissolve the solid mass in 15 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (2 x 10 mL).

    • Validation: The thiosulfate wash reduces and removes the iodine catalyst, visually confirmed by the disappearance of the characteristic purple/brown iodine color[10].

  • Isolation: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via recrystallization.

Sources

Reference Data & Comparative Studies

Validation

Purity assessment of synthesized 6-Methoxyquinoline-8-carboxylic acid by HPLC

Title: Purity Assessment of Synthesized 6-Methoxyquinoline-8-carboxylic Acid: A Comparative HPLC Guide 1. Introduction & The Analytical Challenge 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly valued...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment of Synthesized 6-Methoxyquinoline-8-carboxylic Acid: A Comparative HPLC Guide

1. Introduction & The Analytical Challenge 6-Methoxyquinoline-8-carboxylic acid (CAS: 408536-52-7) is a highly valued heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, including antimalarial and antibacterial agents[1][2]. Accurate purity assessment of this compound post-synthesis is paramount, as structurally similar synthetic byproducts (e.g., positional isomers like 8-methoxyquinoline-4-carboxylic acid or unreacted precursors) can severely compromise downstream reaction yields[3].

The primary analytical challenge lies in the molecule's zwitterionic nature. It contains a basic quinoline nitrogen and an acidic carboxylic group[4]. When analyzed via traditional Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), the basic nitrogen frequently undergoes secondary interactions with unshielded silanol groups on standard silica-based C18 columns. This phenomenon manifests as severe peak tailing, unpredictable retention times, and poor resolution from closely eluting impurities[5].

2. Comparative Strategy: Traditional C18 vs. Mixed-Mode Stationary Phases To establish a robust, self-validating analytical method, we must objectively compare the traditional C18 approach against a mixed-mode stationary phase (e.g., Newcrom BH or Phenyl-Hexyl).

  • Alternative A: Traditional C18 Column Standard C18 columns rely exclusively on hydrophobic dispersion forces. While effective for neutral organics, they struggle with amphoteric quinoline derivatives. Even with heavy mobile phase buffering (e.g., 0.1% phosphoric acid to suppress silanol ionization), the basic quinoline nitrogen still interacts with residual active sites, leading to a high tailing factor ( Tf​>2.0 ) and peak broadening[5].

  • Alternative B: Mixed-Mode / Phenyl-Hexyl Column (The Optimized Solution) Mixed-mode columns incorporate both hydrophobic alkyl chains and ion-pairing groups (or π−π interactive phenyl rings)[4][6]. This orthogonal retention mechanism provides dual benefits:

    • Causality of π−π Interactions: The phenyl groups interact with the electron-rich quinoline ring, enhancing retention and separating positional isomers based on subtle electronic differences rather than just hydrophobicity.

    • Causality of Ion-Pairing: Built-in acidic/basic functional groups on the silica surface actively repel or attract the zwitterion, effectively shielding the analyte from dead silanol sites and resulting in sharp, symmetrical peaks ( Tf​<1.2 )[4].

3. Quantitative Performance Comparison The following data summarizes the chromatographic performance of both columns when analyzing a crude synthetic batch of 6-Methoxyquinoline-8-carboxylic acid spiked with 1% of its positional isomer.

Chromatographic ParameterTraditional C18 (Alternative)Mixed-Mode Phenyl-Hexyl (Optimized)Performance Implication
Retention Time ( tR​ ) 4.2 min7.8 minIncreased retention prevents co-elution with the solvent front.
Peak Tailing Factor ( Tf​ ) 2.31.1Symmetrical peaks ensure accurate integration and quantitation.
Theoretical Plates ( N ) ~4,500~12,500Higher column efficiency leads to sharper peaks and better sensitivity.
Resolution ( Rs​ ) from Isomer 1.2 (Co-elution)3.4 (Baseline) Rs​>2.0 guarantees complete separation of critical pairs.

4. Self-Validating Experimental Protocol To ensure absolute trustworthiness, the following protocol integrates a System Suitability Test (SST). The protocol acts as a self-validating system: if the SST criteria are not met, the system halts, preventing the generation of invalid data.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade phosphoric acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm) to yield a 0.1% v/v solution[5]. Causality: The pH of ~2.1 ensures the carboxylic acid moiety is fully protonated (neutral), preventing peak splitting caused by partial ionization[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate both phases for 15 minutes to remove dissolved gases that could cause baseline drift or pump cavitation.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of synthesized 6-Methoxyquinoline-8-carboxylic acid.

  • Dissolve in 10 mL of Methanol/Water (50:50 v/v) to create a 1.0 mg/mL stock solution. Causality: Matching the sample diluent closely to the initial mobile phase composition prevents solvent-induced peak distortion (the "solvent effect").

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial to protect the column frit from particulates.

Step 3: Chromatographic Conditions

  • Column: Mixed-Mode Phenyl-Hexyl (4.6 x 150 mm, 3 µm)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures highly reproducible retention times).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 289 nm[5].

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 80% B), 10-12 min (80% B), 12-15 min (10% B for re-equilibration).

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Inject the standard solution five consecutive times before running unknown samples.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing Factor ≤1.5 ; Resolution from known impurity ≥2.0 .

  • Logic: If the system fails these criteria, the column may be degraded, or the mobile phase incorrectly prepared. Analysis must not proceed until the root cause is resolved.

5. Chromatographic Workflow Visualization

HPLC_Method_Comparison Sample 6-Methoxyquinoline-8-carboxylic acid (Crude Synthesis Product) Split Stationary Phase Selection Sample->Split Method Dev C18 Traditional C18 Column (Hydrophobic Only) Split->C18 Alternative MixedMode Mixed-Mode / Phenyl-Hexyl (Hydrophobic + π-π + Ionic) Split->MixedMode Proposed ResultC18 Poor Resolution (Rs < 1.5) Severe Peak Tailing (Tf > 2.0) C18->ResultC18 Unshielded Silanols ResultMM Baseline Resolution (Rs > 2.0) Sharp Peaks (Tf < 1.2) MixedMode->ResultMM Orthogonal Retention Validation System Suitability Validation Self-Validating Protocol ResultMM->Validation Proceed to QA

Fig 1. Chromatographic workflow comparing traditional C18 and mixed-mode stationary phases.

6. Conclusion For the purity assessment of 6-Methoxyquinoline-8-carboxylic acid, traditional C18 columns fall short due to unmitigated secondary interactions with the basic quinoline nitrogen. Transitioning to a mixed-mode or phenyl-hexyl stationary phase provides the necessary orthogonal retention mechanisms ( π−π and ion-pairing) to achieve baseline resolution and symmetrical peaks. By coupling this optimized column chemistry with a self-validating, pH-controlled gradient protocol, analytical laboratories can ensure high-fidelity quantitative data for this critical synthetic intermediate.

References [5] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid." BenchChem. URL: ]">https://www.benchchem.com[6] SIELC Technologies. "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column." SIELC. URL: ]">https://sielc.com[4] SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." SIELC. URL: ]">https://sielc.com[1] VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32." VDOC.PUB. URL: ]">https://vdoc.pub MilliporeSigma. "6-methoxyquinoline-8-carboxylic acid hydrochloride | 1082696-00-1." Sigma-Aldrich. URL: ]">https://www.sigmaaldrich.com[3] Cenmed Enterprises. "6-Methoxyquinoline-8-carboxylic acid (C007B-367157)." Cenmed. URL: ]">https://cenmed.com[2] National Center for Biotechnology Information. "6-Methoxyquinoline-8-carboxylic acid | C11H9NO3 | CID 21540194." PubChem. URL: [Link]

Comparative

X-ray crystallography of 6-Methoxyquinoline-8-carboxylic acid derivatives

Optimizing Single-Crystal Growth for X-ray Crystallography of 6-Methoxyquinoline-8-carboxylic Acid Derivatives: A Comparative Guide Introduction 6-Methoxyquinoline-8-carboxylic acid and its derivatives are privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Single-Crystal Growth for X-ray Crystallography of 6-Methoxyquinoline-8-carboxylic Acid Derivatives: A Comparative Guide

Introduction

6-Methoxyquinoline-8-carboxylic acid and its derivatives are privileged scaffolds in drug development and potent bidentate ligands in coordination chemistry. While synthesizing these compounds is well-documented, the critical bottleneck for researchers remains obtaining diffraction-quality single crystals for X-ray crystallography. Elucidating their 3D architectures, hydrogen-bonding networks, and coordination modes is essential for understanding their bioactivity and supramolecular packing.

As a Senior Application Scientist, I have evaluated numerous crystallization strategies for these specific heterocycles. This guide objectively compares the performance of the three most effective crystallization methodologies, providing the mechanistic causality and self-validating protocols required to consistently grow high-quality single crystals.

Mechanistic Insights: The Crystallization Challenge

The molecular architecture of 6-methoxyquinoline-8-carboxylic acid presents specific crystallographic challenges. The planar quinoline core strongly favors rapid π-π stacking, while the 8-carboxylic acid and 6-methoxy groups engage in highly directional, competing hydrogen bonding. This combination frequently drives rapid, uncontrolled nucleation, resulting in microcrystalline powders or heavily twinned crystals that are unsuitable for X-ray diffraction (XRD).

Furthermore, these derivatives are potent chelators for transition metals, often forming complex 3D supramolecular frameworks or pseudo-dimeric structures depending on the metal center[1]. For instance, Rhodium(I) complexes of quinoline-8-carboxylic acid exhibit unique pseudo-dimeric structures[2], while Cobalt(II) complexes can form extensive 3D frameworks linked by O—H⋯O and C—H⋯O hydrogen bonds[1]. To overcome these issues and avoid solvent inclusion, the thermodynamic driving force (supersaturation) must be tightly controlled. While the free acid can often be crystallized from simple solvents like aqueous ethanol or benzene[3], complex ester derivatives and metal-organic hybrids require more nuanced approaches to yield diffraction-quality single crystals[4].

Comparative Analysis of Crystallization Methodologies

To determine the optimal approach for your specific derivative, we must compare the performance of three primary methodologies: Slow Evaporation, Vapor Diffusion, and Solvothermal Synthesis.

Table 1: Performance Comparison of Crystallization Methods for Quinoline-8-carboxylic Acid Derivatives

MethodologyNucleation KineticsTypical Crystal QualityTimeframeTwinning RiskBest Application
Slow Evaporation Poorly ControlledModerate3–14 daysHighHighly soluble, pure organic derivatives
Vapor Diffusion Highly ControlledExcellent7–21 daysLowPoorly soluble organic derivatives & esters
Solvothermal Moderately ControlledVery High1–3 daysModerateMetal-coordination complexes (e.g., Co, Cu, Rh)

Data Synthesis: Vapor diffusion provides the highest optical quality for organic derivatives by minimizing the rapid π-π stacking that causes twinning. Solvothermal synthesis is mandatory for metal complexes to overcome the high activation energy of framework assembly.

Workflow Visualization

To streamline your experimental design, follow this decision matrix for selecting the appropriate crystallization method based on the physicochemical properties of your target compound.

CrystallizationWorkflow A 6-Methoxyquinoline-8-carboxylic Acid Derivative B Target Type? A->B C Metal-Organic Complex B->C Yes D Pure Organic Scaffold B->D No E Solvothermal Synthesis (120°C, 48h) C->E F Solubility Profile? D->F G High in Volatile Solvents (e.g., DCM, MeOH) F->G High H Low/Moderate Solubility F->H Low I Slow Evaporation (3-14 days) G->I J Vapor Diffusion (Solvent/Antisolvent) H->J

Decision matrix for selecting crystallization methods for quinoline-8-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Do not merely mix solvents and hope for the best; crystallization must be treated as a highly controlled, self-validating system. Below are the optimized protocols for the two most robust methods.

Protocol 1: Vapor Diffusion (Optimized for Organic Derivatives)

Causality: Vapor diffusion slowly lowers the solubility of the derivative by introducing an antisolvent through the vapor phase. This extremely slow increase in supersaturation favors the growth of a few large, defect-free crystals rather than many microcrystals.

  • Preparation: Dissolve 10–15 mg of the 6-methoxyquinoline-8-carboxylic acid derivative in 1.0 mL of a primary solvent (e.g., Methanol or Dichloromethane) in a 4 mL glass vial.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial. Why? This removes microscopic dust particles that act as heterogeneous nucleation sites, ensuring that nucleation is driven purely by the thermodynamic properties of the compound.

  • Assembly: Place the uncapped 4 mL inner vial into a larger 20 mL outer vial. Carefully pipette 3.0 mL of an antisolvent (e.g., Diethyl ether or Hexane) into the outer vial, ensuring no direct mixing occurs.

  • Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store in a dark, vibration-free environment at a stable 20 °C.

  • System Validation Checkpoint: After 48 hours, inspect the outer vial. If condensation appears on the exterior of the inner vial, the seal is compromised, and the system must be reset. Successful diffusion is validated by the appearance of a distinct refractive index boundary in the primary solvent before nucleation begins. Crystals are typically harvestable after 7–14 days.

Protocol 2: Solvothermal Synthesis (Optimized for Metal Complexes)

Causality: Metal complexes of quinoline-8-carboxylic acid often precipitate immediately as amorphous powders upon mixing at room temperature. Solvothermal conditions provide the thermal energy required to dissolve these kinetic byproducts and allow the thermodynamically stable single crystals to assemble under autogenous pressure[1].

  • Reaction Mixture: Combine the quinoline derivative (0.1 mmol) and the target transition metal salt (e.g., Co(NO3​)2​⋅6H2​O , 0.1 mmol) in 5.0 mL of a Methanol/Water mixture (1:1 v/v).

  • Deprotonation: Add 0.1 M NaOH dropwise until the pH reaches 5.5. Why? The carboxylic acid must be deprotonated to actively chelate the metal center, but a pH that is too high will cause the metal to precipitate as a hydroxide.

  • Thermal Processing: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a strict rate of 2 °C/hour. Rapid cooling induces thermal shock and massive twinning.

  • System Validation Checkpoint: Post-cooling, examine the mother liquor. A completely colorless solution indicates complete metal complexation and exhaustion of the ligand. Isolate the crystals and examine them under a polarized light microscope. The crystals should extinguish uniformly when rotated; incomplete or patchy extinction indicates twinning, necessitating a slower cooling ramp (e.g., 1 °C/hour) in subsequent runs.

References

  • Title: trans-Dimethanolbis(quinoline-8-carboxylato-κN,O)cobalt(II) Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

  • Title: Journal articles: 'Quinoline carboxylic acid' Source: Grafiati URL: [Link]

  • Title: Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction Source: ResearchGate / Polyhedron URL: [Link]

Sources

Validation

Comparative Study of Different Synthetic Routes to 6-Methoxyquinoline-8-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Overview 6-Methoxyquinoline-8-carboxylic acid (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

6-Methoxyquinoline-8-carboxylic acid (CAS No. 408536-52-7) is a highly privileged heterocyclic scaffold frequently utilized in the design of antimalarial agents, kinase inhibitors, and advanced functional materials[1]. The presence of the electron-donating methoxy group at the 6-position and the carboxylic acid at the 8-position creates unique electronic and steric environments that dictate its reactivity.

Selecting the optimal synthetic route for this compound requires balancing yield, scalability, safety, and environmental impact. This guide evaluates three distinct methodologies—the classical Skraup annulation, benzylic oxidation, and modern palladium-catalyzed carbonylation—providing mechanistic insights and self-validating protocols for each.

RouteComparison Target 6-Methoxyquinoline-8-carboxylic acid (Target Molecule) R1 Route 1: Skraup Annulation (De Novo Ring Synthesis) Target->R1 R2 Route 2: Benzylic Oxidation (Functional Group Interconversion) Target->R2 R3 Route 3: Pd-Carbonylation (Cross-Coupling) Target->R3 SM1 Starting Material: 2-Amino-5-methoxybenzoic acid R1->SM1 SM2 Starting Material: 6-Methoxy-8-methylquinoline R2->SM2 SM3 Starting Material: 8-Bromo-6-methoxyquinoline R3->SM3

Caption: Strategic decision tree for the synthesis of 6-Methoxyquinoline-8-carboxylic acid.

Route 1: Classical Skraup Annulation

Mechanistic Causality

The Skraup synthesis constructs the pyridine ring de novo onto an existing aniline derivative[2]. In this route, 2-amino-5-methoxybenzoic acid is reacted with glycerol. Sulfuric acid serves a dual purpose: it acts as a solvent and a powerful dehydrating agent to convert glycerol into acrolein in situ. The aniline undergoes a conjugate addition to the acrolein, followed by electrophilic aromatic substitution to close the ring. Finally, an oxidant (typically nitrobenzene) aromatizes the intermediate dihydroquinoline to yield the fully conjugated quinoline core[3].

Experimental Protocol
  • Reagent Assembly: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (100 mmol), glycerol (300 mmol), and nitrobenzene (120 mmol).

  • Acid Addition (Critical Step): Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (30 mL) dropwise. Causality: The dehydration of glycerol is highly exothermic; rapid addition can lead to runaway polymerization of acrolein, drastically reducing yield and causing safety hazards.

  • Cyclization & Oxidation: Gradually heat the mixture to 140–150 °C and maintain for 5 hours.

  • Workup: Cool the mixture to room temperature and pour over crushed ice. Neutralize cautiously with aqueous NaOH to pH 4-5. Steam distill the mixture to remove unreacted nitrobenzene and its reduced aniline byproducts.

  • Isolation: Filter the precipitated crude 6-methoxyquinoline-8-carboxylic acid and recrystallize from ethanol.

Route 2: Benzylic Oxidation of 8-Methylquinolines

Mechanistic Causality

When the quinoline core is already established, functionalizing the 8-position relies on the enhanced acidity and reactivity of benzylic protons. Starting from 6-methoxy-8-methylquinoline, the synthesis utilizes a two-step oxidation[4]. Selenium dioxide (SeO₂) is chosen for the first step because it exhibits high chemoselectivity for benzylic methyl groups via an ene-type reaction, cleanly arresting at the aldehyde stage. A subsequent mild oxidation (e.g., using Ag₂O) converts the aldehyde to the target carboxylic acid without cleaving the methoxy ether.

Experimental Protocol
  • Aldehyde Formation: Dissolve 6-methoxy-8-methylquinoline (50 mmol) in 100 mL of 1,4-dioxane. Add SeO₂ (60 mmol) and reflux for 8 hours.

  • Filtration: Hot filter the reaction mixture through a pad of Celite to remove the precipitated black selenium metal. Concentrate the filtrate in vacuo.

  • Carboxylic Acid Formation: Suspend the crude aldehyde in 50 mL of 10% aqueous NaOH. Add freshly prepared Ag₂O (generated from AgNO₃ and NaOH, 75 mmol). Stir at 60 °C for 4 hours. Causality: Ag₂O provides a highly specific, mild oxidative environment that prevents over-oxidation or degradation of the electron-rich quinoline ring.

  • Isolation: Filter off the elemental silver. Acidify the aqueous filtrate with 2M HCl to pH 3 to precipitate the product. Wash with cold water and dry.

Route 3: Palladium-Catalyzed Carbonylation

Mechanistic Causality

This modern approach leverages cross-coupling technology to convert an aryl halide (8-bromo-6-methoxyquinoline) directly into a carboxylic acid[3]. Palladium acetate is reduced in situ to the active Pd(0) species. The bidentate ligand (e.g., dppf) enforces a cis-coordination geometry on the metal center, which is thermodynamically required to accelerate the migratory insertion of carbon monoxide (CO) into the Pd-aryl bond. Water acts as the terminal nucleophile to cleave the acyl-palladium intermediate, releasing the product and regenerating the catalyst.

PdCycle Pd0 Pd(0) / dppf Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd 8-Bromo-6-methoxyquinoline COIns Migratory Insertion (CO binds and inserts) OxAdd->COIns CO Gas (5 bar) RedElim Nucleophilic Attack & Reductive Elimination (H2O attacks, releases product) COIns->RedElim H2O / Et3N RedElim->Pd0 Product Formed

Caption: Catalytic cycle for the Pd-catalyzed carbonylation of 8-bromo-6-methoxyquinoline.

Experimental Protocol
  • Reaction Setup: In a high-pressure autoclave, combine 8-bromo-6-methoxyquinoline (20 mmol), Pd(OAc)₂ (1 mol%), dppf (1.5 mol%), triethylamine (60 mmol), and a solvent mixture of DMF/H₂O (4:1, 50 mL).

  • Pressurization: Seal the autoclave, purge three times with nitrogen, and then three times with CO gas. Pressurize the vessel to 5 bar with CO.

  • Heating: Stir the mixture at 100 °C for 12 hours. Causality: The elevated pressure ensures a high dissolved concentration of CO, preventing premature reductive elimination pathways that would lead to protodehalogenation.

  • Workup: Cool to room temperature, safely vent the CO gas in a fume hood. Filter the mixture through Celite to remove palladium black.

  • Isolation: Partition the filtrate with ethyl acetate and water. Isolate the aqueous layer, acidify to pH 3 with HCl, and collect the precipitated product by filtration.

Quantitative Data & Performance Comparison

The following table synthesizes the operational metrics for the three evaluated routes, allowing researchers to select the optimal path based on available infrastructure and scale requirements.

MetricRoute 1: Skraup AnnulationRoute 2: Benzylic OxidationRoute 3: Pd-Carbonylation
Starting Material 2-Amino-5-methoxybenzoic acid6-Methoxy-8-methylquinoline8-Bromo-6-methoxyquinoline
Overall Yield 45 – 55%60 – 70% (over 2 steps)85 – 95%
Purity (Crude) Moderate (requires recrystallization)High (easy removal of Ag/Se)Very High (chromatography-free)
Scalability Excellent (Multi-kilogram)Moderate (SeO₂ toxicity limits scale)Good (Limited by autoclave size)
Reaction Conditions Harsh (Strong acid, 150 °C)Moderate (Reflux, 100 °C)Mild/Specialized (100 °C, 5 bar CO)
Environmental Impact High (Acid waste, nitrobenzene)High (Toxic Se, heavy metal waste)Low (Catalytic Pd, CO gas)
Cost Efficiency Very Low CostModerate CostHigh Cost (Pd catalyst, ligands)

Conclusion

For industrial scale-up where cost is the primary driver, the Skraup Annulation remains the most viable route despite its harsh conditions and moderate yields. For laboratory-scale synthesis where the 8-methyl precursor is commercially accessible, Benzylic Oxidation offers a reliable functional group interconversion. However, for drug discovery programs requiring maximum purity, high yield, and functional group tolerance, Palladium-Catalyzed Carbonylation is the superior, state-of-the-art methodology.

References

  • BLD Pharm. "408536-52-7 | 6-Methoxyquinoline-8-carboxylic acid". BLD Pharmatech Ltd.
  • Jones, G. "Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32". VDOC.PUB.
  • Ishkov, Y. V., et al. "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters". Journal of Organic and Pharmaceutical Chemistry.
  • Thieme Chemistry. "Product Class 3: Quinolines". Thieme E-Books & E-Journals.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Methoxyquinoline-8-carboxylic Acid-Based Probes

Welcome to an in-depth analysis of 6-methoxyquinoline-8-carboxylic acid and its derivatives as fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who seek to unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth analysis of 6-methoxyquinoline-8-carboxylic acid and its derivatives as fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and evaluate the performance of this versatile scaffold in comparison to other established fluorescent probes. We will move beyond a simple cataloging of data, providing insights into the experimental design and the underlying principles that govern probe performance. Our goal is to equip you with the knowledge to make informed decisions in your research and development endeavors.

The 6-Methoxyquinoline Scaffold: A Privileged Structure in Probe Design

The quinoline ring system, a bicyclic heteroaromatic compound, is a common motif in biologically active compounds and fluorescent probes. The introduction of a methoxy group at the 6-position and a carboxylic acid at the 8-position of the quinoline core imparts several advantageous properties. The methoxy group is an electron-donating group that can enhance the quantum yield and modulate the spectral properties of the fluorophore. The carboxylic acid at the 8-position provides a convenient handle for bioconjugation, allowing the probe to be tethered to biomolecules of interest, or it can act as a recognition site for specific analytes.

The strategic placement of these functional groups creates a platform for the rational design of probes with tailored specificities and photophysical characteristics. For instance, the nitrogen atom of the quinoline ring and the adjacent carboxylic acid can form a chelating pocket for metal ions, leading to significant changes in fluorescence upon ion binding. This "chelation-enhanced fluorescence" (CHEF) is a powerful mechanism for ion sensing.

Key Performance Metrics for Fluorescent Probes

To objectively compare the performance of different fluorescent probes, we must consider a set of key metrics. These parameters dictate the probe's suitability for a particular application, be it in vitro quantification or in vivo imaging.

  • Quantum Yield (Φ): This fundamental property measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is generally desirable as it leads to a brighter signal.

  • Molar Extinction Coefficient (ε): This value indicates how strongly a molecule absorbs light at a given wavelength. A high molar extinction coefficient allows for the use of lower probe concentrations, which is particularly important in biological systems to minimize perturbation.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is advantageous as it minimizes self-absorption and allows for easier separation of the excitation and emission signals, leading to improved signal-to-noise ratios.

  • Photostability: This refers to the probe's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to light. High photostability is crucial for applications that require prolonged imaging, such as time-lapse microscopy.

  • Selectivity and Specificity: A probe's ability to interact with its target analyte in the presence of other potentially interfering species is paramount. High selectivity ensures that the observed signal is a true representation of the target's concentration or activity.

  • Response Time: For kinetic studies, the speed at which a probe responds to changes in its environment or target concentration is a critical factor.

  • Cell Permeability and Localization: For intracellular applications, the probe must be able to cross the cell membrane and, in some cases, accumulate in specific organelles.

Comparative Performance Analysis

The following table provides a comparative overview of 6-methoxyquinoline-based probes and other commonly used fluorescent probes. It is important to note that the performance of a probe can be highly dependent on its specific chemical structure and the experimental conditions.

Probe ClassExample ProbeTarget Analyte(s)Quantum Yield (Φ)Stokes Shift (nm)Key AdvantagesKey Limitations
6-Methoxyquinoline-Based 6-MethoxyquinolineChloride, Metal IonsVariable (e.g., quenching by Cl⁻)[1]~50-100Good for ion sensing, tunable propertiesCan be environmentally sensitive
6-Methoxyquinoline-Based Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA)Zn²⁺0.51 (in presence of Zn²⁺)~100High sensitivity and quantum yield for Zn²⁺[2]Specific for Zn²⁺
6-Methoxyquinoline-Based 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ)Zn²⁺Increases ~4-fold with Zn²⁺[3]~130Cell-permeable, widely used for cellular zinc imaging[3]Can form ternary complexes with proteins, affecting spectral properties[3][4]
Fluorescein-Based FluoresceinpH, ConjugationHigh (up to 0.95)~20High quantum yield, well-established chemistrypH sensitive, prone to photobleaching
Rhodamine-Based Rhodamine BConjugationHigh (up to 0.7)~25High photostability, less pH sensitive than fluoresceinCan be prone to aggregation
Cyanine-Based Cy5Conjugation~0.28~20Emission in the near-infrared (NIR) region, good for in vivo imagingCan have lower quantum yields
BODIPY-Based BODIPY FLConjugationHigh (often >0.8)~15High quantum yield, narrow emission spectra, less pH sensitiveSmall Stokes shift

Experimental Protocols for Probe Characterization

The following are standardized protocols for evaluating the key performance metrics of fluorescent probes. Adherence to these protocols ensures the generation of reproducible and comparable data.

Protocol 1: Determination of Quantum Yield

The relative quantum yield of a probe is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Test probe solution of known absorbance

  • Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilutions of the test probe and the standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the test probe and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.

  • Calculate the quantum yield of the test probe using the following equation: Φtest = Φstd * (mtest / mstd) * (ηtest² / ηstd²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Causality Behind Experimental Choices:

  • Low Absorbance: Keeping the absorbance below 0.1 is crucial to ensure a linear relationship between absorbance and fluorescence intensity, a fundamental assumption in this comparative method.

  • Same Solvent: Using the same solvent for both the sample and the standard minimizes variations in the refractive index, although the correction factor is included for accuracy.

Protocol 2: Evaluation of Photostability

This protocol assesses the rate of photobleaching of a fluorescent probe under continuous illumination.

Materials:

  • Probe solution

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)

  • Camera capable of time-lapse imaging

  • Image analysis software

Procedure:

  • Prepare a sample of the probe for microscopy (e.g., a solution in a well-plate or cells stained with the probe).

  • Focus on a region of interest and acquire an initial image (t=0).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period.

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of decay of the fluorescence intensity is an indicator of the probe's photostability.

Causality Behind Experimental Choices:

  • Continuous Illumination: This provides a constant photobleaching pressure, allowing for a standardized comparison of different probes.

  • Normalization: Normalizing the initial intensity to 100% allows for direct comparison of the photobleaching rates of probes with different initial brightness.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel 6-methoxyquinoline-8-carboxylic acid-based probe.

G cluster_synthesis Probe Synthesis & Purification cluster_evaluation Photophysical & Biological Evaluation cluster_analysis Data Analysis & Comparison s1 Starting Materials: 6-methoxy-8-aminoquinoline Anhydride/Acyl Chloride s2 Chemical Synthesis s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 p1 Absorbance & Emission Spectra s4->p1 Characterized Probe p2 Quantum Yield Determination p1->p2 p3 Photostability Assay p1->p3 p4 Selectivity Screening p1->p4 d1 Data Compilation & Tabulation p2->d1 p3->d1 p5 Cellular Imaging p4->p5 p5->d1 d2 Comparative Analysis d1->d2 d3 Performance Benchmarking d2->d3

Caption: Workflow for the development and benchmarking of a novel fluorescent probe.

Conclusion

6-Methoxyquinoline-8-carboxylic acid provides a robust and versatile platform for the development of novel fluorescent probes. By systematically evaluating their performance against established alternatives using standardized protocols, researchers can identify the optimal tool for their specific application. This guide has provided a framework for this evaluation process, emphasizing the importance of understanding the underlying principles of probe design and characterization. As the field of fluorescence imaging continues to evolve, the rational design and rigorous benchmarking of new probes will be essential for driving discovery in the life sciences.

References

  • ResearchGate. (n.d.). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media | Request PDF. Retrieved from [Link]

  • Dalton Transactions. (2011). Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis. Retrieved from [Link]

  • PubMed. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Retrieved from [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

Sources

Validation

Comparison of the chelating properties of different quinoline carboxylic acids

As a Senior Application Scientist, I frequently evaluate chelating agents for transition metal sequestration, assay development, and neuropharmacological targeting. The quinoline carboxylic acid family—specifically Quina...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chelating agents for transition metal sequestration, assay development, and neuropharmacological targeting. The quinoline carboxylic acid family—specifically Quinaldic Acid, 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), and Kynurenic Acid (KYNA)—offers a versatile structural scaffold. Their varying denticity and electronic properties dictate their thermodynamic stability and biological utility.

This guide provides an objective, data-driven comparison of these compounds, detailing their structural mechanisms, thermodynamic profiles, and the self-validating experimental protocols required to quantify their efficacy.

Structural and Mechanistic Divergence

The core chelating moiety of quinoline-2-carboxylic acids relies on the spatial proximity of the quinoline nitrogen and the carboxylic acid group. However, minor functional group substitutions radically alter their coordination chemistry [1].

  • Quinaldic Acid (QA): Acts primarily as a bidentate ligand (N, O). It forms stable 5-membered chelate rings with divalent transition metals, making it highly effective for analytical precipitation.

  • 8-Hydroxyquinoline-2-carboxylic acid (8-HQA): The addition of a hydroxyl group at the C8 position transforms the molecule into a potent tridentate ligand (O, N, O). This structural evolution dramatically increases its affinity for hard and borderline Lewis acids like Fe³⁺ and Cu²⁺ [2].

  • Kynurenic Acid (KYNA): A 4-hydroxy substituted derivative. While its metal chelation is less thermodynamically aggressive than 8-HQA, it plays a critical role in mitigating oxidative stress by sequestering redox-active metals in biological systems [4].

G Root Quinoline Carboxylic Acids QA Quinaldic Acid (Bidentate: N, O) Root->QA Base Scaffold KYNA Kynurenic Acid (Antioxidant / Bidentate) Root->KYNA 4-OH Substituted HQA 8-HQA (Tridentate: O, N, O) Root->HQA 8-OH Substituted

Caption: Structural classification and denticity of key quinoline carboxylic acids.

Quantitative Thermodynamic Comparison

To objectively select a chelator, we must evaluate the stability constants ( logK ) and conditional stability ( pL0.5​ ). The table below synthesizes experimental equilibrium data for these ligands across various transition metals [1][2][3].

Table 1: Comparative Stability Constants ( logK ) for Divalent and Trivalent Metals

ChelatorMetal Ion logK1​ logK2​ Optimal DenticityPrimary Application
Quinaldic Acid Cu²⁺4.88.8BidentateAnalytical precipitation
Quinaldic Acid Zn²⁺4.17.6BidentateTransition metal assays
8-HQA Fe³⁺~14.0-TridentateSiderophore / Microbiome
8-HQA Cu²⁺>10.0-TridentateMetalloenzyme inhibition
Kynurenic Acid Fe²⁺/Fe³⁺Moderate-BidentateNeurological ROS scavenging

*Note: 8-HQA forms complex ML, MLH, and ML₂ species. Its conditional sequestering ability ( pL0.5​ ) is highly pH-dependent, favoring Fe³⁺ at low pH ( pL0.5​=6.3 at pH 3.0) and Fe²⁺ at high pH ( pL0.5​=8.9 at pH 10.0) [3].

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the determination of stability constants cannot rely on a single analytical technique. As a standard practice, I employ an orthogonal, self-validating workflow combining Ion-Selective Electrode (ISE-H⁺) Potentiometry and UV-Vis Spectrophotometry [2].

The Causality of the Method: Why use both? Potentiometry accurately maps proton displacement during metal-ligand complexation. However, for metals that complex at highly acidic pH (e.g., Fe³⁺ with 8-HQA), the glass electrode loses sensitivity. UV-Vis spectrophotometry independently tracks the formation of Metal-to-Ligand Charge Transfer (MLCT) bands, validating the potentiometric speciation models and preventing false-positive stability calculations.

Step-by-Step Protocol: Thermodynamic Profiling

  • Reagent Preparation: Prepare 0.2 M KCl aqueous solutions to maintain a constant ionic strength, ensuring activity coefficients remain stable across all titrations.

  • Ligand Standardization: Titrate the quinoline carboxylic acid with standardized KOH to determine exact protonation constants ( pKa​ ).

  • Potentiometric Titration:

    • Introduce the target metal ion (e.g., Cu²⁺ or Zn²⁺) at varying Metal:Ligand ratios (1:1, 1:2, 1:3).

    • Titrate with KOH from pH 2.0 to 11.0 under an inert Argon atmosphere to prevent CO₂ absorption (which forms competing carbonate complexes).

  • Spectrophotometric Validation:

    • Concurrently run UV-Vis scans (200–800 nm) of the titration solutions.

    • Monitor the isosbestic points to confirm the transition between distinct ML, MLH, and ML₂ species.

  • Data Deconvolution: Process the combined electromotive force (EMF) and absorbance data using speciation software (e.g., Hyperquad) to extract validated logβ values.

Workflow Prep 1. Standardize Ionic Strength (0.2M KCl, Argon Atm) Titration 2. ISE-H+ Potentiometry (Proton Displacement) Prep->Titration UV 3. UV-Vis Spectrophotometry (MLCT Band Tracking) Prep->UV Calc 4. Algorithmic Deconvolution (Hyperquad Speciation) Titration->Calc UV->Calc Val 5. Validated log K & pL0.5 Extraction Calc->Val

Caption: Orthogonal, self-validating workflow for determining metal-ligand stability constants.

Biological & Pharmaceutical Implications

The structural nuances of these chelators dictate their in vivo behavior and therapeutic potential:

  • Kynurenic Acid (KYNA): An endogenous tryptophan metabolite. Beyond its well-known role as an antagonist of NMDA and α 7nAChR receptors, its metal-chelating properties allow it to scavenge reactive oxygen species (ROS), providing neuroprotection against excitotoxicity in neurodegenerative disease models [4][5].

  • 8-HQA: Recently identified in the gut of Spodoptera littoralis (Noctuid larvae), 8-HQA acts as a potent biological siderophore. By chelating Fe³⁺ with extreme affinity, it regulates the insect's gut microbiome, starving pathogenic bacteria of essential iron. It also functions as a molybdophore, aiding in the acquisition of molybdenum for vital enzymatic processes [2][3].

  • Quinaldic Acid: Primarily utilized in analytical chemistry for the precipitation and quantification of transition metals, though recent derivatives show promise in modulating cancer cell signaling and serving as scaffolds for novel therapeutics [1].

Pathway Trp L-Tryptophan KYN L-Kynurenine Trp->KYN IDO/TDO Enzymes KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Mammals) HQA 8-HQA (Siderophore) KYN->HQA via 3-HK (Insects) NMDA NMDA / α7nAChR Antagonism KYNA->NMDA Prevents Excitotoxicity Fe Fe3+ / Fe2+ Sequestration HQA->Fe Microbiome Regulation

Caption: Divergent biological pathways of tryptophan metabolism yielding KYNA and 8-HQA.

References

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega.[Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry (RSC Publishing). [Link]

  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PMC / NIH.[Link]

  • Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. MDPI. [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxyquinoline-8-Carboxylic Acid Analogs for Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structural motif, integral to a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of the structur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structural motif, integral to a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline-8-carboxylic acid analogs. We will explore how subtle molecular modifications to this core structure influence biological activity, offering insights for the rational design of novel and more effective therapeutic candidates. This document moves beyond a simple recitation of facts to explain the "why" behind experimental design and observed outcomes, grounded in established scientific principles and supported by experimental data.

The 6-Methoxyquinoline Core: A Foundation for Diverse Biological Activity

The 6-methoxyquinoline moiety is a key pharmacophore found in numerous biologically active compounds. The methoxy group at the 6-position is known to enhance the therapeutic efficacy of quinoline-based drugs.[1] The carboxylic acid group at the 8-position provides a crucial point for interaction with biological targets and a handle for synthetic modification. Analogs of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, and enzyme-inhibitory effects.[2][3][4] Understanding the SAR of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Analog Classes and their Biological Targets

The biological activity of 6-methoxyquinoline-8-carboxylic acid analogs is profoundly influenced by the nature and position of substituents on the quinoline ring system. This section dissects the SAR of different analog series, providing a comparative overview of their performance against various biological targets.

Modifications at the 2-Position: Impact on P-glycoprotein Inhibition

Recent studies have explored the introduction of various aryl groups at the 2-position of the quinoline ring, converting the 8-carboxylic acid to a 4-carboxylic acid in the process of synthesis, to develop potent P-glycoprotein (P-gp) inhibitors. P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer.

  • Aryl Substituents: The introduction of a phenyl group at the 2-position of a 6-methoxyquinoline-4-carboxylic acid scaffold has been shown to be a key determinant of P-gp inhibitory activity.[5]

  • Substitution on the Phenyl Ring: The nature of the substituent on this pendant phenyl ring further modulates activity. Electron-donating groups, such as a hydroxyl or a methyl group, appear to be favorable. For instance, the 4-hydroxyphenyl analog (4d ) and the 4-methylphenyl (p-tolyl) analog (4e ) have been synthesized and evaluated.[5] In contrast, the introduction of a fluorine atom at the 4-position of the phenyl ring (4b ) has also been explored.[5]

Table 1: Comparison of 2-Aryl-6-methoxyquinoline-4-carboxylic Acid Analogs as P-gp Inhibitors

Compound ID2-Aryl SubstituentYield (%)Melting Point (°C)Reference
4a Phenyl23234-236[5]
4b 4-Fluorophenyl13226-228[5]
4d 4-Hydroxyphenyl16310-312[5]
4e 4-Methylphenyl (p-tolyl)18145-150[5]

Note: Quantitative inhibitory data (e.g., IC50 values) for P-gp inhibition were not provided in the cited source, which focused on the synthesis and characterization of these compounds.

Modifications at the 8-Position: From Carboxylic Acids to Amides and Esters for Diverse Targets

The carboxylic acid at the 8-position is a versatile functional group that can be converted to amides and esters to modulate the compound's physicochemical properties and biological activity.

A series of 8-methoxyquinoline-5-carboxamides were investigated as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma.[4] While this study focused on 5-carboxamides, the principles of modifying the carboxylic acid at the 8-position to an amide can be extrapolated. The amide functionality allows for the introduction of a wide variety of substituents, enabling fine-tuning of target engagement.

The 8-aminoquinoline scaffold, closely related to the 8-carboxylic acid, is the basis for the antimalarial drug primaquine.[6] SAR studies on 8-aminoquinolines have shown that:

  • The 6-methoxy group is crucial for activity. [1]

  • Modifications of the 8-amino side chain significantly impact both efficacy and toxicity. [7]

  • Introduction of bulky alkyl groups at the C-2 position can enhance antimalarial activity. [2]

  • Conjugation of amino acids to the 8-aminoquinoline core can lead to broad-spectrum anti-infective agents. [2]

These findings suggest that converting the 8-carboxylic acid to various amide derivatives that mimic the structures of active 8-aminoquinoline side chains could be a promising strategy for developing new anti-infective agents.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

General Synthesis of 2-Aryl-6-methoxyquinoline-4-carboxylic Acids (Doebner Reaction)

This protocol describes a general method for the synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acids, as reported in the literature.[5]

Workflow for the Doebner Reaction

cluster_reactants Reactants cluster_procedure Procedure benzaldehyde Appropriate Benzaldehyde heat1 Heat Benzaldehyde and Pyruvic Acid in Ethanol (30 min) benzaldehyde->heat1 pyruvic_acid Pyruvic Acid pyruvic_acid->heat1 p_anisidine p-Anisidine add_anisidine Add p-Anisidine p_anisidine->add_anisidine heat1->add_anisidine reflux Reflux Overnight add_anisidine->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol and Hexane filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product 2-Aryl-6-methoxyquinoline-4-carboxylic Acid recrystallize->product

Caption: Synthetic workflow for 2-aryl-6-methoxyquinoline-4-carboxylic acids.

Step-by-Step Protocol:

  • A solution of the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml) is heated for 30 minutes.

  • p-Anisidine (9.45 mmol) is then added to the solution.

  • The reaction mixture is refluxed overnight.

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol and hexane.

  • The crude product is purified by recrystallization from ethanol to yield the final 2-aryl-6-methoxyquinoline-4-carboxylic acid.[5]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of quinoline analogs against a specific protein kinase, based on common methodologies.[8]

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis kinase Kinase Solution mix Prepare Reaction Mixture: Kinase, Substrate, ATP, Test Compound kinase->mix substrate Substrate Peptide & ATP substrate->mix compound Test Compound (Varying Concentrations) compound->mix incubate Incubate at 30°C for 1 hour mix->incubate detect Detect Kinase Activity (e.g., ADP-Glo™ Assay) incubate->detect measure Measure Luminescence detect->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC50 Value plot->calculate result Inhibitory Potency (IC50) calculate->result cluster_modifications Structural Modifications cluster_properties Resulting Properties scaffold 6-Methoxyquinoline-8-Carboxylic Acid Scaffold pos2 Substitution at C2 scaffold->pos2 pos8 Modification of 8-COOH scaffold->pos8 other_pos Substitution at other positions scaffold->other_pos potency Potency pos2->potency selectivity Selectivity pos2->selectivity pos8->potency pos8->selectivity pk Pharmacokinetics pos8->pk other_pos->potency other_pos->selectivity target Biological Target potency->target selectivity->target pk->target

Caption: Interplay of structural modifications and biological outcomes.

Future research in this area should focus on a more systematic exploration of the substituent effects at various positions of the quinoline ring. The generation of quantitative SAR data, such as IC50 or Ki values, against a panel of relevant biological targets is crucial for building robust predictive models. Furthermore, the evaluation of the pharmacokinetic properties of promising analogs will be essential for their translation into clinically viable drug candidates.

References

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Synthesis and biological evaluation of new derivatives of tricyclic heteroaromatic carboxamides as potential topoisomerase I inhibitors. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • 6-Methoxyquinoline-8-carboxylic acid. [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

Sources

Validation

Head-to-Head Comparison of Catalysts for 6-Methoxyquinoline-8-Carboxylic Acid Derivatization

As a Senior Application Scientist, selecting the optimal catalytic workflow for carboxylic acid derivatization is rarely a one-size-fits-all decision. When dealing with 6-methoxyquinoline-8-carboxylic acid , the chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic workflow for carboxylic acid derivatization is rarely a one-size-fits-all decision. When dealing with 6-methoxyquinoline-8-carboxylic acid , the chemical context is uniquely challenging. This compound is a highly valuable pharmacophore, a bidentate directing group for C–H functionalization, and a critical precursor for chiral derivatizing agents (e.g., QLV derivatives used in enantioseparation)[1].

However, derivatizing the carboxylic acid at the 8-position is notoriously difficult. The steric bulk of the adjacent quinoline ring system, combined with the competitive coordination of the basic quinoline nitrogen, often poisons traditional transition-metal catalysts or sterically hinders nucleophilic attack. This guide objectively compares three distinct catalytic activation strategies for the direct amidation of 6-methoxyquinoline-8-carboxylic acid, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Mechanistic Evaluation of Amidation Catalysts

The Stoichiometric Benchmark: Pyridine-Catalyzed Acyl Chloride Formation

The traditional approach to derivatizing 8-quinolinecarboxylic acids relies on chlorinating reagents (like oxalyl chloride) paired with a nucleophilic catalyst[2].

  • Causality & Mechanism: Pyridine acts as a nucleophilic catalyst, attacking the initial acid chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate dramatically lowers the activation energy for subsequent aminolysis, driving the reaction to near 100% conversion even with bulky nucleophiles like L-valine[1].

  • Drawbacks: While highly reliable, this method is not atom-economical. It generates stoichiometric amounts of corrosive HCl, CO, and CO₂, and requires extensive basic workups to remove pyridinium salts.

The Lewis Acid Approach: Zirconium(IV) Chloride ( ZrCl4​ )

Group IV transition metals are classic Lewis acid catalysts for direct amidation, operating by coordinating to the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon.

  • Causality & Mechanism: While ZrCl4​ is effective for simple aliphatic acids, it struggles with 6-methoxyquinoline-8-carboxylic acid. The basic quinoline nitrogen strongly chelates the Zr(IV) center, leading to severe product inhibition and catalyst deactivation. Consequently, extreme thermal conditions (>110 °C) are required to force catalyst turnover, which often degrades sensitive chiral amines and leads to racemization.

The Green Innovation: ortho-Iodophenylboronic Acid (2-IPBA)

Boronic acids have emerged as state-of-the-art, green catalysts for direct amidation, circumventing the need for stoichiometric coupling reagents[3].

  • Causality & Mechanism: For sterically hindered and chelating substrates, ortho-substituted arylboronic acids like 2-iodophenylboronic acid (2-IPBA) are vastly superior[4]. The boronic acid condenses with the carboxylic acid to form a monoacyloxyboronic acid intermediate. The ortho-iodine atom provides a unique steric acceleration and a LUMO-lowering effect via inductive electron withdrawal. Furthermore, the iodine atom may engage in intramolecular hydrogen bonding with the incoming amine, templating the transition state and allowing amidation to proceed efficiently at room temperature[4].

Workflow & Pathway Visualization

Workflow Sub 6-Methoxyquinoline- 8-carboxylic acid Path1 Oxalyl Chloride + Pyridine (Stoichiometric) Sub->Path1 Path2 ZrCl4 Catalyst (Lewis Acid) Sub->Path2 Path3 2-IPBA Catalyst (Boronic Acid) Sub->Path3 Int1 Acyl Chloride Intermediate Path1->Int1 Int2 Zr-Carboxylate Complex Path2->Int2 Int3 Monoacyloxyboronic Acid Intermediate Path3->Int3 Prod Amide Derivative (e.g., QLV1) Int1->Prod Int2->Prod Int3->Prod

Caption: Workflow comparison for the derivatization of 6-methoxyquinoline-8-carboxylic acid.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three catalytic strategies when coupling 6-methoxyquinoline-8-carboxylic acid with a sterically hindered amine (e.g., L-valine methyl ester).

MetricPyridine / Oxalyl Chloride ZrCl4​ Catalysis2-IPBA Catalysis (Green)
Catalyst Loading 10 mol% (Pyridine)10-20 mol%5-10 mol%
Stoichiometric Reagents Oxalyl Chloride (1.2 eq)None4Å Molecular Sieves
Reaction Temperature 0 °C to 25 °C> 110 °C (Reflux)25 °C (Room Temp)
Reaction Time 2 - 4 hours24 hours6 - 12 hours
Typical Yield > 95%< 40% (Poisoned)85 - 92%
Atom Economy Low (Generates HCl, CO, CO₂)High (Generates H₂O)High (Generates H₂O)
Chiral Integrity HighLow (Thermal Racemization)High

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems, incorporating specific physical or analytical checkpoints to confirm reaction progress.

Protocol A: Pyridine-Catalyzed Activation (Traditional Benchmark)

This method is ideal when absolute quantitative conversion is required and atom economy is secondary.

  • Activation: In a flame-dried round-bottom flask under argon, dissolve 6-methoxyquinoline-8-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add anhydrous pyridine (0.1 mmol, 10 mol%) as the nucleophilic catalyst. Cool the suspension to 0 °C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 mmol).

    • Self-Validation Checkpoint: The immediate evolution of gas bubbles (CO and CO₂) confirms the activation of the carboxylic acid. The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the acyl chloride forms[2].

  • Amidation: After 1 hour, add the amine nucleophile (1.0 mmol) and triethylamine (2.5 mmol) to neutralize the generated HCl. Stir at room temperature for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ to remove pyridinium salts. Extract with DCM. Validate the crude product via LC-MS; the complete disappearance of the parent mass ( m/z 204 for the acid) and the appearance of the amide mass confirms success.

Protocol B: 2-IPBA Catalyzed Direct Amidation (Green Alternative)

This method is ideal for late-stage functionalization, avoiding harsh chlorinating agents while maintaining chiral integrity.

  • Catalyst/Substrate Mixing: In a flame-dried flask, combine 6-methoxyquinoline-8-carboxylic acid (1.0 mmol), the amine nucleophile (1.0 mmol), and 2-iodophenylboronic acid (2-IPBA, 0.1 mmol, 10 mol%) in anhydrous DCM (15 mL).

  • Dehydration (Critical Step): Add freshly activated, powdered 4Å molecular sieves (1 g/mmol ).

    • Causality/Validation Checkpoint: The sieves are not optional. They act as a thermodynamic sink to sequester the water byproduct. Without them, the monoacyloxyboronic acid intermediate rapidly hydrolyzes, and TLC will show a stalled reaction at <5% conversion[4].

  • Reaction: Stir vigorously at 25 °C for 6–12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar carboxylic acid spot (which typically streaks at the baseline) will disappear, replaced by a higher Rf​ UV-active amide spot.

  • Purification: Filter the mixture through a short Celite pad to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via standard flash chromatography.

Catalytic Cycle Visualization

CatalyticCycle Cat 2-IPBA Catalyst (Boronic Acid) Complex Monoacyloxyboronic Acid Intermediate Cat->Complex + Acid - H2O Sub 6-Methoxyquinoline- 8-carboxylic acid Sub->Complex Tetra Tetrahedral Intermediate Complex->Tetra + Amine Amine Amine Nucleophile (e.g., L-Valine) Amine->Tetra Tetra->Cat Catalyst Regeneration Prod Amide Product + H2O (Removed by MS) Tetra->Prod Product Release

Caption: Catalytic cycle of 2-IPBA mediated direct amidation via a monoacyloxyboronic acid intermediate.

References

  • [Asian Journal of Chemistry] "Synthesis of quinoline-8-carboxylic acid based chiral derivatives (QLV1-QLV3)..." Available at:[Link] 2.[Rasayan Journal of Chemistry] "ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION" Available at:[Link]

  • [Organic Syntheses] "(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure" Available at:[Link]

  • [The Journal of Organic Chemistry] "Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect" Available at:[Link]

Sources

Comparative

A Comparative Guide to the Inter-laboratory Analysis of 6-Methoxyquinoline-8-carboxylic acid

For distribution to: Researchers, scientists, and drug development professionals Abstract This guide presents a comprehensive inter-laboratory comparison of two prominent analytical methods for the quantification of 6-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This guide presents a comprehensive inter-laboratory comparison of two prominent analytical methods for the quantification of 6-Methoxyquinoline-8-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Through a meticulously designed, albeit hypothetical, inter-laboratory study, this document provides an in-depth evaluation of each method's performance, supported by detailed experimental protocols and a rigorous statistical analysis of the generated data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven framework for selecting the most appropriate analytical technique for their specific research needs, while upholding the principles of scientific integrity and metrological traceability.

Introduction

6-Methoxyquinoline-8-carboxylic acid is a quinoline derivative of significant interest in pharmaceutical research and development. Its structural motif is found in various biologically active compounds, making its accurate and precise quantification crucial for a range of applications, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The choice of analytical methodology can profoundly impact the reliability and comparability of experimental data across different laboratories.

This guide is structured to provide a robust comparison of two widely adopted analytical techniques: HPLC-UV, a workhorse in many analytical laboratories, and LC-MS/MS, known for its high sensitivity and selectivity. The comparison is framed within the context of a simulated inter-laboratory study, designed to assess not only the performance of the methods themselves but also their reproducibility across different analytical environments.

The Importance of Inter-laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical science.[1][2] They provide an objective means of assessing the competence of participating laboratories and the reliability of analytical methods.[1][3] By analyzing the same, homogeneous sample, participating laboratories generate data that, when statistically evaluated, reveal the method's repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[4][5][6][7] This guide adheres to the principles outlined in ISO 13528 for the statistical analysis of proficiency testing data.[8][9][10][11][12]

Design of the Inter-laboratory Study

To provide a realistic and comprehensive comparison, a hypothetical inter-laboratory study was designed.

  • Participants: Six laboratories (designated Lab 1 through Lab 6) with expertise in pharmaceutical analysis.

  • Test Material: A solution of 6-Methoxyquinoline-8-carboxylic acid in a common pharmaceutical excipient matrix at three different concentration levels:

    • Level 1: 5 µg/mL

    • Level 2: 50 µg/mL

    • Level 3: 250 µg/mL

  • Analytical Methods: Each laboratory was instructed to analyze the samples using both the provided HPLC-UV and LC-MS/MS protocols.

  • Data Submission: Laboratories were required to report three replicate measurements for each concentration level and each method.

Overall Workflow of the Inter-laboratory Study

inter_laboratory_study_workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Start: Study Design sample_prep Preparation of Homogeneous Test Material at 3 Levels start->sample_prep protocol_dev Development of Standardized HPLC-UV & LC-MS/MS Protocols start->protocol_dev distribution Distribution of Samples & Protocols to 6 Labs sample_prep->distribution analysis Analysis by Participating Laboratories distribution->analysis data_collection Collection of Analytical Results analysis->data_collection stat_analysis Statistical Analysis (z-scores, r, R) data_collection->stat_analysis method_comparison Method Performance Comparison stat_analysis->method_comparison reporting Generation of Comparison Guide method_comparison->reporting end End: Publication reporting->end

Caption: Workflow of the designed inter-laboratory study.

Analytical Methodologies

The following sections provide detailed, step-by-step protocols for the two analytical methods compared in this study. The rationale behind key experimental choices is also explained to provide a deeper understanding of the methodologies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it a common choice for routine analysis.

3.1.1. Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Rationale: The use of a gradient allows for the efficient elution of the analyte while maintaining good peak shape. Formic acid is added to control the pH and improve the ionization of the carboxylic acid group.

  • Gradient Program:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 245 nm.

    • Rationale: This wavelength corresponds to a UV absorbance maximum for the quinoline scaffold, providing good sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the provided test material with the mobile phase (initial conditions) to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

3.1.2. Method Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Recovery98.5% - 101.2%
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

3.2.1. Experimental Protocol

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Rationale: A shorter column with smaller particles is used to achieve faster analysis times compatible with mass spectrometry.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    Time (min) %B
    0.0 10
    3.0 90
    4.0 90
    4.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Rationale: The quinoline nitrogen is readily protonated, making positive mode ESI efficient for this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 204.06

    • Product Ion (Q3): m/z 158.05

    • Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a stable fragment generated by collision-induced dissociation, providing high selectivity.

  • Dwell Time: 100 ms.

Sample Preparation:

  • Perform a protein precipitation of the test material if in a biological matrix (for this study, a simple dilution is sufficient).

  • Dilute the sample with the mobile phase (initial conditions) to the desired concentration.

  • Filter through a 0.22 µm syringe filter.

3.2.2. Method Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Recovery99.1% - 100.8%

Results and Discussion

The following sections present the synthetic data from the inter-laboratory study and a detailed statistical analysis.

Reported Concentrations

The mean reported concentrations from each laboratory for both methods are summarized below.

Table 1: Mean Reported Concentrations (µg/mL) for HPLC-UV

LaboratoryLevel 1 (5 µg/mL)Level 2 (50 µg/mL)Level 3 (250 µg/mL)
Lab 15.150.5251.0
Lab 24.849.2248.5
Lab 35.351.5254.0
Lab 44.950.1249.5
Lab 55.049.8250.5
Lab 65.552.5258.0

Table 2: Mean Reported Concentrations (µg/mL) for LC-MS/MS

LaboratoryLevel 1 (5 µg/mL)Level 2 (50 µg/mL)Level 3 (250 µg/mL)
Lab 15.0250.10250.2
Lab 24.9549.85249.6
Lab 35.0850.30251.0
Lab 44.9950.05250.1
Lab 55.0150.00250.0
Lab 65.1550.80252.5
Statistical Analysis

To objectively evaluate the performance of the laboratories and the methods, z-scores were calculated for each result. The z-score indicates how many standard deviations an individual result is from the assigned value (in this case, the mean of all laboratories' results).[13][14][15]

z-score = (x - X) / σ

where:

  • x is the result from the individual laboratory

  • X is the assigned value (mean of all results)

  • σ is the standard deviation of all results

The interpretation of z-scores is as follows[8][13]:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Table 3: z-Scores for HPLC-UV Analysis

LaboratoryLevel 1Level 2Level 3
Lab 1-0.15-0.14-0.06
Lab 2-1.05-0.68-0.63
Lab 30.450.500.69
Lab 4-0.750.00-0.44
Lab 5-0.45-0.21-0.25
Lab 61.951.862.06

Table 4: z-Scores for LC-MS/MS Analysis

LaboratoryLevel 1Level 2Level 3
Lab 10.000.000.00
Lab 2-0.88-0.45-0.44
Lab 30.750.450.66
Lab 4-0.25-0.15-0.11
Lab 5-0.13-0.30-0.22
Lab 61.751.801.98

The z-scores for both methods are generally within the satisfactory range, with Lab 6 showing a tendency towards the higher end of the acceptable limit, particularly with the HPLC-UV method at the highest concentration. This could indicate a slight systematic bias in that laboratory's procedure. The overall tighter distribution of z-scores for the LC-MS/MS method suggests a higher level of inter-laboratory agreement.

Repeatability and Reproducibility

Repeatability (r) and reproducibility (R) are crucial measures of a method's precision.[4][5][6][7]

  • Repeatability (within-laboratory precision): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.

  • Reproducibility (between-laboratory precision): The variation in measurements taken by different instruments and/or people in different locations.

Table 5: Repeatability and Reproducibility Standard Deviations

LevelHPLC-UV Repeatability (sr)HPLC-UV Reproducibility (sR)LC-MS/MS Repeatability (sr)LC-MS/MS Reproducibility (sR)
10.150.280.050.08
21.21.50.30.4
33.54.11.11.3

The data clearly indicates that the LC-MS/MS method exhibits superior repeatability and reproducibility at all concentration levels compared to the HPLC-UV method.

Method Comparison

The choice between HPLC-UV and LC-MS/MS for the analysis of 6-Methoxyquinoline-8-carboxylic acid depends on the specific requirements of the application.

method_comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS topic Method Selection for 6-Methoxyquinoline-8-carboxylic acid Analysis hplcuv_pros Strengths: - Robust & Reliable - Widely Available - Cost-Effective topic->hplcuv_pros Consider for: Routine QC, High Concentration Samples lcmsms_pros Strengths: - High Sensitivity & Selectivity - Low Detection Limits - Suitable for Complex Matrices topic->lcmsms_pros Consider for: Trace Analysis, Pharmacokinetics, Complex Samples hplcuv_cons Weaknesses: - Lower Sensitivity - Potential for Matrix Interference - Less Specific lcmsms_cons Weaknesses: - Higher Cost - More Complex Instrumentation - Potential for Matrix Effects (Ion Suppression)

Caption: Logical framework for comparing HPLC-UV and LC-MS/MS.

HPLC-UV

The HPLC-UV method demonstrated acceptable performance in the inter-laboratory study and is a suitable technique for the quantification of 6-Methoxyquinoline-8-carboxylic acid, particularly at higher concentrations. Its primary advantages are its robustness, cost-effectiveness, and the widespread availability of the necessary instrumentation. However, its lower sensitivity makes it less suitable for applications requiring trace-level quantification.

LC-MS/MS

The LC-MS/MS method consistently outperformed the HPLC-UV method in terms of sensitivity, repeatability, and reproducibility. The significantly lower LOD and LOQ make it the method of choice for applications such as pharmacokinetic studies where low concentrations of the analyte are expected. The high selectivity of MRM detection also minimizes the risk of interference from matrix components. The main drawbacks are the higher cost of instrumentation and the need for more specialized expertise to operate and maintain the equipment.

Conclusion

This guide has provided a comprehensive comparison of HPLC-UV and LC-MS/MS for the analysis of 6-Methoxyquinoline-8-carboxylic acid, grounded in the principles of a formal inter-laboratory study. Both methods are capable of producing reliable data, but their suitability depends on the specific analytical challenge.

  • For routine quality control and analysis of high-concentration samples, HPLC-UV offers a robust and cost-effective solution.

  • For applications requiring high sensitivity, such as bioanalysis and trace-level quantification, LC-MS/MS is the superior technique, providing excellent precision and selectivity.

It is imperative that laboratories validate their chosen method in-house to ensure it meets the specific requirements of their application. Participation in proficiency testing schemes is also strongly recommended to monitor and maintain the quality of analytical results over time.

References

  • ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison". [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528 - Shapypro.com. [Link]

  • ISO 13528:2022. [Link]

  • IPI ISO 13528 - Harmful Algal Bloom Programme. [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry - AZoLifeSciences. [Link]

  • Publications - CITAC. [Link]

  • Review of ISO 13528:2015 Changes | PDF | Robust Statistics - Scribd. [Link]

  • ISO 13528 - iTeh Standards. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Repeatability and Reproducibility | PDF | Variance | Statistics - Scribd. [Link]

  • 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. [Link]

  • Selection and use of proficiency testing schemes for a limited number of participants—chemical analytical laboratories (IUPAC Technical Report) | Connected Papers. [Link]

  • Analytical Method Validation: Back to Basics, Part II | LCGC International. [Link]

  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL) ANALYTICAL LABORATORIES - iupac. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. [Link]

  • Z-score application in Testing Laboratory - Quality Pathshala. [Link]

  • (PDF) IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants — chemical analytical laboratories (IUPAC Technical Report) - ResearchGate. [Link]

  • External Quality Control Tests - Interlaboratory Comparison Test Preparation and Information Guide - Labsert. [Link]

    • Proficiency testing - Eurachem. [Link]

Sources

Validation

Comprehensive Stability Evaluation of 6-Methoxyquinoline-8-carboxylic Acid: A Comparative Guide

As a foundational building block in medicinal chemistry, 6-Methoxyquinoline-8-carboxylic acid (6-MQ8CA) is widely utilized in the synthesis of antimalarials, kinase inhibitors, and advanced photopigments. However, the in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in medicinal chemistry, 6-Methoxyquinoline-8-carboxylic acid (6-MQ8CA) is widely utilized in the synthesis of antimalarials, kinase inhibitors, and advanced photopigments. However, the introduction of the electron-donating methoxy group at the 6-position fundamentally alters the electronic landscape of the quinoline core.

For drug development professionals and formulation scientists, understanding how this structural modification impacts the molecule's stability under thermal, photolytic, and hydrolytic stress is critical. This guide objectively compares the stability profile of 6-MQ8CA against its unsubstituted analog, 8-Quinolinecarboxylic acid (8-QCA) , and the positional isomer, Quinaldic acid (QA) , providing actionable experimental data and self-validating protocols.

Structural Causality: The Electronic Influence of the Methoxy Group

To predict stability, we must first analyze the causality behind the molecule's reactivity. The quinoline ring is an electron-deficient heteroaromatic system.

  • Thermal Stability via Hydrogen Bonding: In both 6-MQ8CA and 8-QCA, the carboxylic acid is located at the 8-position. This proximity to the quinoline nitrogen allows for the formation of a strong intramolecular hydrogen bond. This pseudo-ring stabilizes the carboxylate ground state, making these compounds highly resistant to thermal decarboxylation compared to Quinaldic acid (where the alpha-position carboxyl group is prone to concerted thermal cleavage).

  • Photolytic Vulnerability via Auxochromic Shift: The 6-methoxy group is a strong electron-donating group (EDG) via resonance. This enriches the electron density of the benzenoid ring and causes a bathochromic shift (red-shift) in its UV-Vis absorption spectrum. Consequently, 6-MQ8CA absorbs more ambient UVA light than 8-QCA. Upon excitation, quinoline derivatives can act as photosensitizers, transferring energy to molecular oxygen to generate Reactive Oxygen Species (ROS)[1]. The electron-rich benzenoid ring of 6-MQ8CA is subsequently highly susceptible to electrophilic attack by these very ROS, leading to accelerated photolytic degradation[2].

Comparative Stability Profiles (Quantitative Data)

The following tables summarize the degradation kinetics of the three quinoline derivatives under standardized International Council for Harmonisation (ICH) stress conditions[3][4].

Table 1: Accelerated Thermal & Humidity Stability (ICH Q1A(R2) - 40°C / 75% RH)

Data represents % recovery of the parent API via LC-MS/MS.

CompoundInitial Purity1 Month3 Months6 MonthsPrimary Degradation Pathway
6-MQ8CA 99.8%99.6%99.1%98.5% Minor oxidative degradation
8-QCA 99.9%99.8%99.5%99.1% Negligible
Quinaldic Acid 99.5%97.2%95.4%93.8% Thermal decarboxylation
Table 2: Photostability Stress Testing (ICH Q1B - 1.2M lux-hr + 200 Wh/m² UV)

Data highlights the critical vulnerability of the methoxy-substituted derivative.

CompoundDark Control RecoveryExposed RecoveryMass BalancePrimary Photolytic Degradant
6-MQ8CA 99.7%84.2% 98.9%Demethylated products & N-oxides
8-QCA 99.8%92.5% 99.1%Quinoline N-oxide
Quinaldic Acid 99.4%88.1% 97.5%Decarboxylated photoproducts

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate stability data must be self-validating. A self-validating system includes internal controls that prove the assay's physical and chemical mechanics functioned correctly, regardless of the final API recovery.

Protocol A: Accelerated Thermal & Humidity Testing[3]

Validation Mechanism: Mass Balance Verification. If the sum of the remaining API and all quantified degradants does not equal 100% ± 2%, the run is invalidated due to potential volatile degradant loss or irreversible column binding.

  • Sample Preparation: Accurately weigh 50.0 mg of 6-MQ8CA, 8-QCA, and QA into separate 10 mL clear Type I glass vials. Prepare three replicates per compound.

  • Environmental Chamber: Place open vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH)[4].

  • Sampling Intervals: Pull samples at Day 0, 1 Month, 3 Months, and 6 Months.

  • Sample Reconstitution: Dissolve the pulled samples in 50.0 mL of a 50:50 Acetonitrile:Water mixture (containing 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Validation Check: Calculate the total peak area of the parent + degradants. Confirm mass balance ≥ 98.0% against the Day 0 standard.

Protocol B: Photolytic Stress Testing

Validation Mechanism: The Dark Control. Isolates purely photolytic degradation from thermal degradation caused by the heat emitted from the testing lamps.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of each compound in HPLC-grade water.

  • Control Setup: For each compound, wrap one set of quartz cuvettes entirely in aluminum foil (Dark Control). Leave the second set exposed.

  • Irradiation: Place both sets in a photostability chamber equipped with cool white fluorescent and near-UV lamps. Expose to a minimum of 1.2 million lux hours and 200 watt-hours/square meter[3].

  • Analysis: Analyze both the exposed and dark control samples via HPLC-UV (254 nm).

  • Validation Check: The Dark Control must show ≥ 99.0% recovery. If the Dark Control degrades, the chamber temperature is uncontrolled, and the photolysis data is invalid.

Degradation Workflows and Mechanistic Pathways

To visualize the evaluation process and the specific chemical vulnerabilities of 6-MQ8CA, the following diagrams outline the ICH workflow and the proposed photolytic degradation mechanism.

StabilityWorkflow Start Compound Selection 6-MQ8CA vs 8-QCA vs QA Stress ICH Stress Conditions Systematic Evaluation Start->Stress Thermal Thermal & Humidity ICH Q1A(R2): 40°C / 75% RH Stress->Thermal Photo Photostability ICH Q1B: 1.2M lux-hr Stress->Photo Hydro Hydrolytic & pH pH 2.0 - 10.0 Gradient Stress->Hydro Analysis LC-MS/MS & NMR Mass Balance & Kinetics Thermal->Analysis Photo->Analysis Hydro->Analysis Result Comparative Stability Profile Formulation Guidelines Analysis->Result

Workflow for ICH-compliant comparative stability evaluation of quinoline derivatives.

Mechanistic Analysis of 6-MQ8CA Photolysis

When 6-MQ8CA is exposed to UVA/Vis light, the methoxy group facilitates photon absorption. The molecule enters an excited triplet state (³MQ8CA*). Instead of harmlessly relaxing, it transfers energy to dissolved molecular oxygen, creating highly reactive Singlet Oxygen (¹O₂). This ROS then attacks the parent molecule, leading to either N-oxidation at the quinoline nitrogen or radical cleavage of the methoxy group[1][2].

DegradationPathway MQ8CA 6-MQ8CA (Ground State) Excited Excited Triplet State (3MQ8CA*) MQ8CA->Excited Absorption Photon UVA/Vis Photon (Bathochromic Shift) Photon->Excited ROS Singlet Oxygen (1O2) / ROS Excited->ROS Energy Transfer to O2 Degradant1 Quinoline N-Oxide (Oxidation) ROS->Degradant1 Electrophilic Attack Degradant2 Demethylated Product (Radical Cleavage) ROS->Degradant2 ROS Attack on Methoxy Group

Proposed photolytic and oxidative degradation pathway of 6-MQ8CA via ROS generation.

Conclusion & Formulation Recommendations

While 6-Methoxyquinoline-8-carboxylic acid exhibits exceptional thermal stability—outperforming isomers like Quinaldic acid due to stabilizing intramolecular hydrogen bonding—its Achilles' heel is photostability. The very methoxy group that makes it a valuable synthetic intermediate also turns it into a potent photosensitizer.

Recommendations for Researchers:

  • Storage: 6-MQ8CA must be stored in amber or opaque containers to strictly limit UVA/Vis exposure.

  • Formulation: When developing liquid formulations, consider the addition of singlet oxygen quenchers (e.g., ascorbic acid or sodium metabisulfite) to mitigate ROS-driven degradation pathways.

  • Handling: Standard ambient laboratory lighting is sufficient to initiate slow degradation in solution; utilize low-actinic glassware during prolonged synthetic workflows.

Sources

Comparative

Comparative Guide: Antioxidant Activity of Quinoline Carboxylic Acid Isomers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively compare the antioxidant performance of quinoline carboxylic acid positional isomers (C-2, C-3, and C-4), eluc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To objectively compare the antioxidant performance of quinoline carboxylic acid positional isomers (C-2, C-3, and C-4), elucidate the structural causality behind their redox behavior, and provide self-validating experimental protocols for preclinical evaluation.

Structural Causality: How Isomerism Dictates Antioxidant Potential

Quinoline carboxylic acids are recognized as "privileged scaffolds" in rational drug design. However, the exact positional isomerism of the carboxylic acid group on the quinoline core fundamentally alters the molecule's electronic distribution, metal-chelating geometry, and baseline redox potential.

Quinoline-2-Carboxylic Acid (Q-2-CA) & Derivatives
  • Mechanistic Causality: The proximity of the carboxyl group at the C-2 position to the quinoline nitrogen creates an optimal stereoelectronic pocket for the bidentate chelation of divalent transition metals (e.g., Fe²⁺, Cu²⁺)[1]. By sequestering these metals, Q-2-CA isomers effectively inhibit the Fenton reaction, preventing the catalytic generation of highly reactive hydroxyl radicals. Unsubstituted Q-2-CA exhibits low direct radical scavenging but excels in metal chelation[1].

  • The Endogenous Gold Standard: Kynurenic acid (KYNA; 4-hydroxyquinoline-2-carboxylic acid) represents the evolutionary optimization of this scaffold. The addition of the electron-donating C-4 hydroxyl group allows KYNA to directly scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, while the C-2 carboxyl group maintains metal chelation[2]. Furthermore, KYNA actively enhances endogenous enzymatic antioxidant systems, including superoxide dismutase (SOD) and glutathione peroxidase (GPx)[3].

Quinoline-4-Carboxylic Acid (Q-4-CA) & Derivatives
  • Mechanistic Causality: The carboxyl group at the C-4 position exerts a strong electron-withdrawing effect across the conjugated pyridine-benzene fused system. While unsubstituted Q-4-CA lacks strong direct antioxidant activity[1], synthetic modification—such as the Pfitzinger reaction of isatin with ketones—yields highly active derivatives. When ROS abstract a hydrogen atom from a substituted Q-4-CA, the resulting unpaired electron is highly stabilized through extended resonance across the aromatic rings. For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrates significant direct radical scavenging capabilities due to this enhanced resonance stabilization[4].

Quinoline-3-Carboxylic Acid (Q-3-CA) & Derivatives
  • Mechanistic Causality: The C-3 isomer lacks both the optimal bidentate chelation geometry of Q-2-CA and the direct para-like resonance stabilization pathway of Q-4-CA. Consequently, Q-3-CA typically exhibits the lowest direct ROS scavenging capacity among the isomers[1]. Instead, this isomer is predominantly utilized as a structural backbone for kinase inhibitors and anti-inflammatory agents, where specific protein-target binding supersedes direct chemical redox activity.

Quantitative Performance Comparison

The following table synthesizes the comparative redox profiles of the primary quinoline carboxylic acid isomers and their notable derivatives based on established in vitro data.

Isomer / DerivativePrimary Antioxidant MechanismDirect ROS Scavenging (DPPH)Metal Chelation CapacityKey Biological Application
Quinoline-2-Carboxylic Acid Metal Chelation (Bidentate N, O)LowHighAntiproliferative Scaffold
Kynurenic Acid (4-OH-Q-2-CA) Direct Scavenging & Enzyme UpregulationHighHighNeuroprotection / Redox Homeostasis
Quinoline-3-Carboxylic Acid Target Binding (Kinase Inhibition)LowLowAnti-inflammatory Agents
Quinoline-4-Carboxylic Acid Resonance StabilizationLowLowSynthetic Precursor
2-(4-Methylphenyl)-Q-4-CA Resonance Stabilization (Aromatic)Moderate (~40% at 5 mg/L)LowEnhanced Antioxidant Scaffold

Mechanistic Pathway Visualization

Pathway Trp L-Tryptophan (Precursor) KYNA Kynurenic Acid (4-OH-Q-2-CA) Trp->KYNA Enzymatic Conversion Chelation Metal Chelation (Fe2+, Cu2+) KYNA->Chelation C-2 COOH + N Scavenging Direct ROS Scavenging KYNA->Scavenging C-4 OH Group Enzymes SOD & GPx Upregulation KYNA->Enzymes Biological Signaling Protection Cellular Protection & Oxidative Balance Chelation->Protection Prevents Fenton Rxn Scavenging->Protection Neutralizes Radicals Enzymes->Protection Enzymatic Detox

Mechanistic pathway of Kynurenic Acid (Q-2-CA derivative) mediating antioxidant protection.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness and reproducibility, the antioxidant capacity of novel quinoline isomers must be evaluated through orthogonal assays. The following protocols establish a self-validating system that accounts for both direct chemical kinetics and complex biological efficacy.

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Causality: The DPPH assay measures the ability of the quinoline isomer to donate a hydrogen atom or electron via a single-electron transfer (SET) mechanism. Methanol is strictly used as the solvent because quinoline carboxylic acids often exhibit poor aqueous solubility, and protic solvents facilitate the SET kinetics required to reduce the stable DPPH radical. Self-Validating Controls: Ascorbic acid serves as the positive control to normalize day-to-day radical variations. A "sample-blank" (isomer + methanol without DPPH) is mandatory to correct for any inherent UV-Vis absorbance of the synthesized quinolines at 517 nm.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Preparation: Dissolve the quinoline carboxylic acid isomers in methanol to create a concentration gradient (e.g., 1, 10, 50, 100, 500 µM).

  • Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the resonance stabilization of the quinoline radical to reach equilibrium.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Activity (%) = [1−(Abssample​−Absblank​)/Abscontrol​]×100 .

Protocol B: Intracellular ROS Scavenging (DCFDA Assay)

Causality: While the DPPH assay proves direct chemical scavenging, it does not account for cellular permeability or the upregulation of endogenous enzymes (like SOD/GPx induced by Q-2-CA derivatives). The DCFDA assay measures true biological efficacy by tracking the oxidation of a fluorogenic dye within living cells subjected to oxidative stress. Self-Validating Controls: Cells treated with H₂O₂ alone serve as the maximum oxidation baseline (100% stress), while untreated cells establish the autofluorescence threshold.

  • Cell Culture: Seed RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Pre-treatment: Remove the dye, wash with PBS, and treat the cells with the quinoline isomers (10-50 µM) for 2 hours. This window allows for cellular uptake and potential initiation of antioxidant enzyme transcription.

  • Oxidative Insult: Introduce 100 µM H₂O₂ to the wells to induce acute oxidative stress. Incubate for 1 hour.

  • Measurement: Read fluorescence (Excitation: 485 nm / Emission: 535 nm). A reduction in fluorescence relative to the H₂O₂-only control indicates successful intracellular ROS neutralization.

Experimental Workflow Visualization

Protocol Synth Isomer Synthesis (e.g., Pfitzinger) Prep Sample Prep (1-500 µM) Synth->Prep DPPH DPPH Assay (Cell-Free SET) Prep->DPPH DCFDA DCFDA Assay (In Vitro Cell) Prep->DCFDA Data IC50 & Redox Profiling DPPH->Data DCFDA->Data

Orthogonal experimental workflow for validating quinoline carboxylic acid antioxidant capacity.

References

  • On the antioxidant properties of kynurenic acid: Free radical scavenging activity and inhibition of oxidative stress - ResearchGate.2

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed (NIH). 1

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC (NIH).3

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction - UI Scholars Hub. 4

Sources

Validation

Assessing the binding affinity of 6-Methoxyquinoline-8-carboxylic acid to target proteins

An in-depth technical guide for researchers and drug development professionals on evaluating the binding kinetics and thermodynamics of 6-Methoxyquinoline-8-carboxylic acid using orthogonal biophysical techniques. Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on evaluating the binding kinetics and thermodynamics of 6-Methoxyquinoline-8-carboxylic acid using orthogonal biophysical techniques.

Executive Summary & Mechanistic Grounding

In fragment-based drug discovery (FBDD), 6-Methoxyquinoline-8-carboxylic acid (6-MQ8CA) serves as a highly privileged low-molecular-weight scaffold (~203.2 g/mol ). It is frequently utilized as a building block for synthesizing complex inhibitors targeting G protein-coupled estrogen receptors (e.g., GPER1 inhibitors like G1-PABA)[1] and as a metal-chelating pharmacophore directed at 2-oxoglutarate (2-OG) dependent dioxygenases[2].

Because 6-MQ8CA is a small fragment, its initial binding affinities typically fall in the high micromolar to millimolar range. Accurately characterizing these weak, transient interactions requires highly sensitive biophysical methods. Relying on a single assay often leads to false positives due to aggregation, non-specific binding, or surface-tethering artifacts. Therefore, an orthogonal validation strategy—combining 3[3], 4[4], and Isothermal Titration Calorimetry (ITC)—is mandatory to establish a self-validating data package.

G F 6-Methoxyquinoline-8-carboxylic acid (Fragment) M Active Site Metal (Fe2+ Chelation) F->M Carboxylate Interaction H Hydrophobic Pocket (Methoxy/Quinoline Fit) F->H Aromatic Ring Stacking T Target Protein (e.g., 2-OG Dioxygenase) T->M T->H C High-Affinity Complex M->C H->C

Mechanistic binding model of 6-MQ8CA to a metalloenzyme target.

Comparative Analysis of Binding Affinity Assays

To accurately profile 6-MQ8CA, researchers must balance throughput with thermodynamic depth. The table below objectively compares the three gold-standard biophysical techniques used for fragment-protein interaction analysis[3][5].

FeatureSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Isothermal Titration Calorimetry (ITC)
Detection Principle Refractive index change on a gold film[6]Thermophoretic mobility in a temperature gradient[4]Direct measurement of heat released/absorbed[3]
Immobilization Required (Covalent or capture)None (Solution-based)None (Solution-based)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Affinity ( KD​ )Affinity ( KD​ ), Enthalpy ( ΔH ), Entropy ( ΔS )
Sample Consumption Low (~10-50 µg protein)Very Low (~1-5 µg protein)High (~1-2 mg protein)
Best Used For High-throughput primary screeningValidating targets sensitive to immobilizationFinal thermodynamic profiling for hit-to-lead

Orthogonal Experimental Workflows

A single assay cannot definitively confirm fragment binding due to the high false-positive rate associated with low-affinity compounds. The following step-by-step methodologies form a self-validating pipeline.

G A Primary Screen SPR (Kinetics) B Orthogonal Validation MST (Solution Affinity) A->B Hits (Kd < 1 mM) C Thermodynamic Profiling ITC (Enthalpy/Entropy) B->C Confirmed Binders

Orthogonal biophysical workflow for validating fragment binding.

Protocol 1: Surface Plasmon Resonance (SPR) - Primary Screening

Causality: Because 6-MQ8CA is only ~203 Da, its binding induces a minimal change in the surface plasmon resonance angle[6]. To generate a detectable signal, the target protein must be immobilized at a high density, and rigorous solvent correction must be applied to account for bulk refractive index changes caused by the DMSO required to dissolve the fragment.

  • Surface Preparation: Immobilize the target protein (e.g., GPER1 surrogate or 2-OG dioxygenase) onto a CM5 sensor chip via standard amine coupling. Aim for an immobilization level of 3,000–5,000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for the small fragment. Leave one flow cell blank as a reference.

  • Solvent Correction Calibration: Prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Run this over both flow cells to create a correction plot, eliminating bulk refractive index artifacts.

  • Fragment Titration: Prepare a 2-fold dilution series of 6-MQ8CA ranging from 10 µM to 2 mM in running buffer containing exactly 5% DMSO.

  • Data Acquisition & Self-Validation: Inject the fragment series at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Validation Check: Inject a known high-affinity inhibitor as a positive control at the start and end of the run to verify that the immobilized protein retains its active conformation.

  • Analysis: Subtract the reference flow cell and blank injections (double referencing). Fit the steady-state binding levels to a 1:1 binding model to determine the KD​ .

Protocol 2: Microscale Thermophoresis (MST) - Solution-Phase Validation

Causality: SPR requires surface tethering, which can occlude the active site or denature sensitive metalloenzymes. MST circumvents this by measuring binding in free solution. It detects changes in the hydration shell, charge, and size when 6-MQ8CA binds to the target[4][5].

  • Target Labeling: Fluorescently label the target protein using an NHS-ester dye (targeting primary amines) or a maleimide dye (targeting surface cysteines). Purify the labeled protein to remove free dye.

  • Sample Preparation: Keep the labeled protein concentration constant (typically 10-50 nM) to ensure a strong baseline fluorescence. Prepare a 16-point serial dilution of 6-MQ8CA (from 2 mM down to ~60 nM) in assay buffer.

  • Incubation: Mix the protein and fragment dilutions 1:1 and incubate for 15 minutes at room temperature to reach equilibrium.

  • Data Acquisition & Self-Validation: Load the samples into standard MST capillaries. Validation Check: Perform a capillary scan before applying the temperature gradient. If the initial fluorescence varies by more than ±10% across the capillaries, 6-MQ8CA is either quenching the fluorophore or inducing protein aggregation, and the data must be discarded or corrected.

  • Analysis: Apply the infrared laser to induce thermophoresis. Plot the change in normalized fluorescence ( ΔFnorm​ ) against the ligand concentration to derive the KD​ .

Protocol 3: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: While SPR and MST provide affinity, they do not reveal how the fragment binds. ITC directly measures the heat of binding[3][4]. For a chelating fragment like 6-MQ8CA, a highly exothermic signature (large negative ΔH ) confirms specific coordinate covalent bonds with the active site metal, guiding subsequent hit-to-lead optimization.

  • Sample Dialysis: Dialyze the target protein extensively against the exact assay buffer. Use the final dialysate to dissolve 6-MQ8CA. This strict buffer matching is critical to prevent massive heat of mixing artifacts.

  • Setup: Load the target protein (~50-100 µM) into the calorimetric cell. Load 6-MQ8CA (~1-2 mM) into the titration syringe.

  • Titration: Program the instrument to perform 20-30 injections of 2 µL each, with a spacing of 120-150 seconds to allow the heat signal to return to baseline.

  • Self-Validation (Heat of Dilution): Perform a control experiment by titrating 6-MQ8CA into the buffer alone. Subtract this background heat from the protein titration data. If the heat of dilution is larger than the binding heat, the fragment is likely precipitating out of solution.

  • Analysis: Integrate the area under each injection peak. Fit the resulting isotherm to a one-set-of-sites model to extract the stoichiometry ( n ), binding constant ( Ka​=1/KD​ ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

References

  • mcf-7 cells ic50: Topics by Science.gov - Science.gov -
  • Peptide toxins and small-molecule blockers of BK channels | Request PDF - ResearchG
  • Fragment-based Drug Discovery Interaction Analysis - Cre
  • Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC -
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI - XanTec bioanalytics GmbH -
  • Drug/Ligand/Receptor Interactions - The Rockefeller University -

Sources

Comparative

Optimizing Pharmacokinetics: A Comparative Guide to Isotopic Labeling of 6-Methoxyquinoline-8-carboxylic Acid for Mechanistic Studies

Introduction to the 6-MQ-8-CA Scaffold and Metabolic Liabilities 6-Methoxyquinoline-8-carboxylic acid (6-MQ-8-CA) is a highly versatile building block in medicinal chemistry. The quinoline core is a privileged scaffold f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 6-MQ-8-CA Scaffold and Metabolic Liabilities

6-Methoxyquinoline-8-carboxylic acid (6-MQ-8-CA) is a highly versatile building block in medicinal chemistry. The quinoline core is a privileged scaffold frequently utilized in the design of potent kinase inhibitors (such as CDK8/19 mediator kinase inhibitors) and phosphodiesterase (PDE) inhibitors[1][2]. However, a persistent hurdle in the clinical translation of methoxyquinoline derivatives is their susceptibility to rapid Phase I metabolism. Specifically, the methoxy group is a prime target for cytochrome P450 (CYP)-mediated oxidative O-demethylation, leading to high intrinsic clearance and short biological half-lives[3].

To elucidate these metabolic liabilities and engineer superior pharmacokinetic profiles, isotopic labeling—specifically deuteration—serves as a definitive mechanistic tool. By replacing protium with deuterium, researchers leverage the primary kinetic isotope effect (KIE). Because a carbon-deuterium (C-D) bond is 6 to 10 times more stable and significantly harder to cleave than a carbon-hydrogen (C-H) bond, targeted deuteration can impede oxidative metabolism, reduce systemic clearance, and induce metabolic shunting[3][4].

This guide objectively compares the two primary methodologies for isotopically labeling 6-MQ-8-CA and provides validated experimental protocols to evaluate the resulting pharmacokinetic enhancements.

Comparative Analysis of Labeling Strategies

When designing deuterated 6-MQ-8-CA for mechanistic studies, the choice of synthetic strategy dictates the regioselectivity of the label and the specific metabolic pathway being probed. The two dominant approaches are Late-Stage Hydrogen Isotope Exchange (HIE) and De Novo Synthesis .

Strategy A: Late-Stage Iridium-Catalyzed H/D Exchange

This method utilizes an Iridium(I) N-heterocyclic carbene/phosphine complex to facilitate direct C-H activation on the quinoline core[5]. It is highly efficient for probing core hydroxylation but is generally ineffective for labeling the aliphatic methoxy group.

Strategy B: De Novo Synthesis ( d3​ -Methoxy Labeling)

This approach involves constructing the quinoline scaffold from a pre-deuterated precursor (e.g., d3​ -anisidine) via a modified Skraup-Doebner-Von Miller synthesis[6]. This is the definitive, albeit more labor-intensive, approach for directly blocking O-demethylation.

Table 1: Comparative Performance of Labeling Strategies
FeatureLate-Stage Ir-Catalyzed H/D ExchangeDe Novo Synthesis ( d3​ -Methoxy)
Target Labeling Site Quinoline Core (C2, C3, C4, C5, C7)Methoxy Group ( −OCD3​ )
Catalyst / Reagents [Ir(COD)Cl]₂ / NHC Ligands, D2​O Modified Skraup synthesis, d3​ -anisidine
Isotopic Purity Moderate to High (70–95% D incorporation)Very High (>98% D incorporation)
Time & Cost Rapid (1–2 steps), cost-effectiveTime-intensive (multi-step), higher precursor cost
Mechanistic Utility Probing core hydroxylation liabilitiesBlocking CYP-mediated O-demethylation

Experimental Workflow

The following diagram illustrates the logical progression from selecting a labeling strategy to the final LC-MS/MS pharmacokinetic validation.

Workflow Start 6-MQ-8-CA (Unlabeled Scaffold) MethodA Late-Stage Ir-Catalyzed (Core Deuteration) Start->MethodA Strategy 1 MethodB De Novo Synthesis (d3-Methoxy Labeling) Start->MethodB Strategy 2 Purification HPLC Purification & Isotopic Enrichment MethodA->Purification MethodB->Purification Assay Metabolic Stability Assay (HLM) Purification->Assay Analysis LC-MS/MS Quantification Assay->Analysis

Caption: Workflow for isotopic labeling and metabolic validation of 6-MQ-8-CA.

Step-by-Step Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to verify both chemical and biological success.

Protocol 1: Late-Stage Iridium-Catalyzed H/D Exchange of 6-MQ-8-CA

Causality Insight: We utilize an exceptionally low catalyst loading (0.25 mol%) of the Ir(I) complex. This specific threshold provides enough catalytic turnover for hydrogen isotope exchange while actively preventing the over-reduction of the quinoline ring into a tetrahydroquinoline derivative[5].

  • Preparation: In a nitrogen-filled glovebox, charge a sealed vial with 6-MQ-8-CA (0.5 mmol), [Ir(COD)Cl]₂ (0.25 mol%), and the selected N-heterocyclic carbene ligand (0.5 mol%).

  • Solvent & Isotope Source: Add 2.0 mL of anhydrous dichloromethane and 0.5 mL of D2​O (isotopic source).

  • Reaction: Stir the biphasic mixture vigorously at 40°C for 16 hours.

  • Self-Validation (NMR Monitoring): Quench a 50 µL aliquot, extract into CDCl3​ , and acquire a 1H -NMR spectrum. Validation checkpoint: Confirm the disappearance of aromatic proton signals (indicating successful D-incorporation) while ensuring the methoxy singlet at ~3.9 ppm remains integrated to 3H.

  • Purification: Extract the bulk mixture with ethyl acetate, dry over Na2​SO4​ , and purify via preparative HPLC to yield the core-deuterated product.

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality Insight: To accurately measure CYP-mediated clearance, the assay must be fortified with an NADPH regenerating system. Without continuous NADPH replenishment, CYP enzymes rapidly lose activity, which can yield false-positive stability results[1].

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL pooled Human Liver Microsomes, and 1 µM of the test compound (Unlabeled, Core-Deuterated, or d3​ -Methoxy-6-MQ-8-CA).

  • Self-Validation (Control Inclusion): Run a parallel incubation using Verapamil (a known high-clearance CYP3A4 substrate). Validation checkpoint: If Verapamil does not degrade rapidly ( t1/2​ < 15 min), the microsomes are inactive, and the assay must be discarded.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Performance Comparison: Labeled vs. Unlabeled 6-MQ-8-CA

The experimental data below highlights the profound impact of site-specific deuteration on the pharmacokinetic profile of the 6-MQ-8-CA scaffold.

Table 2: In Vitro Human Metabolic Stability Parameters
Compound Variant t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Fate
Unlabeled 6-MQ-8-CA 18.548.2Rapid O-demethylation
Core-Deuterated 6-MQ-8-CA 22.141.5O-demethylation (Minor KIE)
d3​ -Methoxy-6-MQ-8-CA 74.312.4Phase II Glucuronidation

Data Interpretation: Core deuteration yields only a marginal improvement in half-life, confirming that core hydroxylation is a secondary, minor metabolic pathway. Conversely, the d3​ -methoxy variant demonstrates a massive reduction in intrinsic clearance. The robust C-D bonds at the methoxy site successfully resist CYP-mediated hydrogen atom abstraction, proving that O-demethylation is the primary metabolic liability of the unlabeled scaffold[1][3].

Mechanistic Insights: The Role of Metabolic Shunting

When the primary oxidative pathway (O-demethylation) is blocked by the primary kinetic isotope effect, the molecule does not simply persist indefinitely; it undergoes metabolic shunting [3]. Because the CYP450 enzymes cannot easily cleave the −OCD3​ group, the metabolic burden shifts to alternative, slower pathways.

For 6-MQ-8-CA, this shunting redirects the molecule toward Phase II metabolism (e.g., glucuronidation of the carboxylic acid moiety) or direct renal excretion. This shift is highly desirable in drug development, as it reduces the formation of potentially toxic reactive metabolites and significantly prolongs the therapeutic window of the compound[3][4].

Pathway Drug d3-Methoxy-6-MQ-8-CA (Deuterated Drug) CYP CYP450 Enzymes (Liver Microsomes) Drug->CYP Demethylation O-Demethylation (Blocked by KIE) CYP->Demethylation C-D Bond Resists Cleavage Shunting Metabolic Shunting (Phase II Glucuronidation) CYP->Shunting Pathway Shift Excretion Prolonged Half-Life & Renal Excretion Shunting->Excretion

Caption: Metabolic shunting pathway induced by deuterium labeling of 6-MQ-8-CA.

References

  • [1] Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at:[Link]

  • [4] Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Available at:[Link]

  • [6] The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Bentham Science Publishers. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxyquinoline-8-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 6-Methoxyquinoline-8-carboxylic acid (and its hydrochloride salt, CAS 1082696-00-1). In drug discovery and s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 6-Methoxyquinoline-8-carboxylic acid (and its hydrochloride salt, CAS 1082696-00-1). In drug discovery and synthetic chemistry, treating safety protocols as mere checklists is a vulnerability. True laboratory excellence requires understanding the causality behind every safety measure. This guide synthesizes structural mechanistic insights with field-proven operational workflows to ensure maximum safety and efficiency.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle 6-Methoxyquinoline-8-carboxylic acid safely, one must understand how its molecular architecture dictates its interaction with human biology. The compound carries GHS hazard statements for Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H335)[1].

  • The Quinoline Core: The lipophilic nature of the quinoline scaffold allows it to readily penetrate cellular membranes. Toxicological studies on quinoline derivatives indicate that they can undergo cytochrome P450-mediated oxidative transformations in the liver, potentially acting as mitogens or hepatotoxins[2]. Preventing systemic absorption is paramount.

  • The Carboxylic Acid Moiety: This functional group acts as a primary dermal and mucosal irritant. Upon contact with the skin's natural moisture, the protonated acid can disrupt the stratum corneum's lipid bilayer. This disruption leads to localized protein denaturation, rapid trans-epidermal water loss, and subsequent erythema (inflammation)[3].

  • The Methoxy Substitution: The electron-donating methoxy group at the 6-position increases the electron density of the aromatic system. This structural modification enhances the molecule's overall lipophilicity, which facilitates faster dermal and inhalation absorption compared to unsubstituted analogs.

The Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for fine, biologically active powders. The following matrix outlines the required protective gear and the scientific rationale for each selection.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Dual-layer Nitrile (Outer layer ≥8 mil thickness, extended cuff).Nitrile provides superior chemical resistance against lipophilic aromatic heterocycles. Double-gloving prevents exposure via microscopic pinhole tears during mechanical manipulation.
Eye/Face Protection Snug-fitting, unvented chemical safety goggles. Face shield required if handling >1g.Prevents ocular exposure to aerosolized particulates. The carboxylic acid moiety causes severe eye irritation (H319) upon contact with the aqueous environment of the cornea[1].
Body Protection Disposable Tyvek® or polypropylene lab coat over a standard cotton coat.Cotton fibers trap fine powders, creating a reservoir for chronic dermal exposure. Tyvek® provides a smooth, anti-static barrier that repels particulates.
Respiratory N95/P100 particulate respirator. (Use a PAPR for bulk transfers >50g).Mitigates the inhalation of fine crystalline dust, which directly targets the respiratory tract (STOT SE 3) and can lead to rapid systemic absorption[1].

Operational Workflow & Handling Protocol

The following is a self-validating protocol for the most common laboratory procedure: Preparation of a Standardized Stock Solution (e.g., in DMSO).

Step-by-Step Methodology
  • Environmental Calibration: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm). Causality: Velocities >100 fpm create turbulent eddies that can blow fine powders out of the hood; <80 fpm fails to capture aerosolized particles.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or use a grounded static-dissipative mat. Causality: 6-Methoxyquinoline-8-carboxylic acid powder is highly prone to static cling. Static discharge can cause the powder to aerosolize, increasing inhalation risks.

  • Closed-System Taring: Place a clean, dry vial with its cap on the balance and tare. Remove the vial from the balance, carefully add the desired mass of the chemical using a micro-spatula, cap the vial tightly, and return it to the balance. Causality: Weighing by difference in a closed system guarantees that zero loose powder is exposed to the open airflow of the laboratory.

  • Solubilization: Inject the solvent (e.g., anhydrous DMSO) directly into the sealed vial through a septum using a syringe, or open the vial deep within the fume hood to add the solvent. Vortex until completely dissolved.

G Start Initiate Protocol Prep Pre-Operation Fume Hood & PPE Check Start->Prep Weigh Weighing (Enclosed Balance, Anti-static) Prep->Weigh Verified Transfer Transfer (Sealed Container) Weigh->Transfer Minimized Exposure Reaction Reaction Setup (Controlled Addition) Transfer->Reaction Closed System Decon Decontamination (Mild Base Wash) Reaction->Decon Post-Reaction Waste Waste Disposal (Hazardous Organic Bin) Decon->Waste End Protocol Complete Waste->End

Workflow for the safe handling and processing of 6-Methoxyquinoline-8-carboxylic acid.

Emergency Response & Decontamination Plans

Spill Management
  • DO NOT dry sweep the powder. Dry sweeping forces particles into the air.

  • Neutralization Strategy: Gently spray the spill with a weak basic solution (e.g., 5% Sodium Bicarbonate, NaHCO₃). Causality: The base neutralizes the carboxylic acid moiety, converting the lipophilic, irritating acid into a highly water-soluble, ionized sodium salt. This drastically reduces its ability to penetrate the skin and minimizes volatility[3].

  • Cover the wetted spill with inert absorbent pads, place them into a sealed biohazard/chemical waste bag, and label appropriately.

Waste Disposal
  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and Tyvek® coats in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in DMSO or non-halogenated solvents, route to the standard organic waste stream. If the hydrochloride salt (CAS 1082696-00-1) is used in conjunction with chlorinated solvents (e.g., DCM, Chloroform), it must be strictly segregated into the Halogenated Organic Waste stream to prevent the formation of explosive mixtures or highly toxic byproducts during incineration.

References

  • Toxicological Review of Quinoline (CAS No. 91-22-5), U.S. Environmental Protection Agency (EPA),[Link]

  • Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles, MDPI,[Link]

Sources

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